molecular formula C11H16ClNO2 B1324904 Methyl 4-(3-aminopropyl)benzoate hydrochloride CAS No. 74733-37-2

Methyl 4-(3-aminopropyl)benzoate hydrochloride

Cat. No.: B1324904
CAS No.: 74733-37-2
M. Wt: 229.7 g/mol
InChI Key: HBECMWBQBLMLDP-UHFFFAOYSA-N
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Description

Methyl 4-(3-aminopropyl)benzoate hydrochloride (CAS 74733-37-2) is a valuable chemical intermediate in organic synthesis, characterized by its molecular formula of C 11 H 16 ClNO 2 and a molecular weight of 229.70 g/mol . Its structure features both an ester and a primary amine functional group, protected as a hydrochloride salt for stability, which allows for versatile chemical modifications . This compound is particularly useful in the preparation of pharmaceuticals and functionalized polymers . Its reactive amine group can be easily acylated or alkylated, making it a valuable building block for the development of drug delivery systems, bioactive molecules, fluorescent probes, and other labeled compounds . In practice, this benzoate derivative serves as a key spacer or linker in conjugation chemistry, offering a blend of hydrophobic and hydrophilic characteristics . Its utility is demonstrated in multi-step synthetic routes, such as the synthesis of novel pyridinone derivatives investigated for their potential antimalarial and anticancer activities . The compound requires specific handling and should be stored under an inert atmosphere at 2-8°C to ensure stability . According to the GHS classification, it carries the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 4-(3-aminopropyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12;/h4-7H,2-3,8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBECMWBQBLMLDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74733-37-2
Record name Benzoic acid, 4-(3-aminopropyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74733-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(3-aminopropyl)benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 4-(3-aminopropyl)benzoate hydrochloride is a bifunctional organic molecule of significant interest to the scientific community, particularly those engaged in medicinal chemistry and materials science. Its structure, featuring a primary amine and a methyl ester on a substituted benzene ring, offers a versatile scaffold for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, synthesized from available data and chemical principles to support ongoing research and development endeavors.

Chemical Identity and Physical Properties

This compound is the hydrochloride salt of the methyl ester of 4-(3-aminopropyl)benzoic acid. The hydrochloride form enhances the compound's stability and solubility in certain solvents.

PropertyValueSource(s)
CAS Number 74733-37-2[1][2]
Molecular Formula C₁₁H₁₆ClNO₂[1]
Molecular Weight 229.70 g/mol [3]
Appearance Beige solid (predicted)[4]
Melting Point Not experimentally determined. The melting point for the isomeric Methyl 3-(aminomethyl)benzoate hydrochloride is reported as 180-186 °C, which may serve as a rough estimate.[5]N/A
Boiling Point Data not available.N/A
Solubility Data not available. As a hydrochloride salt, it is expected to have some solubility in polar solvents like water, methanol, and ethanol. Its solubility in nonpolar organic solvents is likely to be limited.N/A

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is a crucial tool for structural confirmation. The expected signals for this compound in a solvent like DMSO-d₆ would be:

  • Aromatic Protons: Two doublets in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the para-substituted benzene ring.

  • Methyl Ester Protons: A singlet at approximately 3.8 ppm, integrating to three protons.

  • Propyl Chain Protons: Three multiplets corresponding to the three methylene groups of the aminopropyl chain.

  • Amine Protons: A broad singlet associated with the ammonium protons, the chemical shift of which would be concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum would provide confirmation of the carbon framework:

  • Carbonyl Carbon: A signal in the range of 165-170 ppm for the ester carbonyl.

  • Aromatic Carbons: Four signals in the aromatic region (approx. 120-150 ppm).

  • Methyl Ester Carbon: A signal around 52 ppm.

  • Propyl Chain Carbons: Three signals in the aliphatic region for the methylene carbons.

Infrared (IR) Spectroscopy (Predicted)

Key IR absorption bands would include:

  • N-H Stretching: Broad absorption in the region of 3000-3300 cm⁻¹ from the ammonium group.

  • C-H Stretching: Peaks around 2850-3000 cm⁻¹ for the aliphatic and aromatic C-H bonds.

  • C=O Stretching: A strong absorption band around 1720 cm⁻¹ for the ester carbonyl group.

  • C=C Stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

  • C-O Stretching: A band in the 1100-1300 cm⁻¹ region for the ester C-O bond.

Mass Spectrometry (Predicted)

In a mass spectrum, the parent ion of the free base (Methyl 4-(3-aminopropyl)benzoate) would be expected at an m/z corresponding to its molecular weight (193.11 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group from the ester and cleavage of the propyl chain.

Synthesis and Purification

A definitive, peer-reviewed synthesis protocol for this compound is not widely published. However, a plausible and efficient route can be designed based on well-established esterification reactions. The most common method would be the Fischer esterification of the corresponding carboxylic acid.

Proposed Synthetic Pathway

Synthesis_Pathway 4-(3-Aminopropyl)benzoic_acid 4-(3-Aminopropyl)benzoic acid Product Methyl 4-(3-aminopropyl)benzoate hydrochloride 4-(3-Aminopropyl)benzoic_acid->Product Fischer Esterification Reagents Methanol (excess) HCl (catalyst) Reagents->Product Reactivity_Profile cluster_amine Amine Reactivity (as free base) cluster_ester Ester Reactivity Core Methyl 4-(3-aminopropyl)benzoate hydrochloride Amide Amide Formation Core->Amide Acylating Agent Alkylated_Amine N-Alkylation Core->Alkylated_Amine Alkylating Agent Schiff_Base Schiff Base Formation Core->Schiff_Base Aldehyde/Ketone Carboxylic_Acid Hydrolysis Core->Carboxylic_Acid H₂O, H⁺/OH⁻ Amide_from_Ester Aminolysis Core->Amide_from_Ester Amine

References

An In-depth Technical Guide to Methyl 4-(3-aminopropyl)benzoate Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(3-aminopropyl)benzoate hydrochloride is a versatile bifunctional molecule that has emerged as a significant building block in medicinal chemistry. Its unique structure, featuring a primary amine and a methyl ester attached to a benzene ring, offers multiple avenues for chemical modification, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical structure, synthesis, purification, and characterization. We will delve into the causality behind experimental choices, provide detailed protocols, and explore its applications in drug development, all grounded in authoritative scientific references.

Introduction: The Strategic Importance of Substituted Benzoates in Medicinal Chemistry

The benzoate scaffold is a privileged structure in drug design, appearing in a wide array of therapeutic agents. The strategic placement of functional groups on the aromatic ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This compound, with its primary amine separated from the aromatic ring by a flexible propyl linker, offers medicinal chemists a unique tool to explore chemical space and optimize lead compounds. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic transformations. p-Aminobenzoic acid (PABA) and its derivatives have a long history in drug development, serving as a foundational moiety in drugs with diverse therapeutic applications, including antibacterials, anesthetics, and antineoplastics.[1] The structural diversity offered by substitutions on the PABA core makes it a valuable building block for creating libraries of "drug-like" molecules.[1]

Molecular Structure and Physicochemical Properties

This compound is characterized by a central benzene ring substituted at the 1- and 4-positions. The methyl ester group at the 1-position can be readily hydrolyzed or amidated, providing a key handle for molecular elaboration. The 3-aminopropyl group at the 4-position offers a nucleophilic primary amine that can participate in a variety of coupling reactions.

PropertyValueSource
CAS Number 74733-37-2[2][3]
Molecular Formula C11H16ClNO2[2][3]
Molecular Weight 229.70 g/mol [2][3]
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in water, methanol, and ethanol.Inferred from hydrochloride salt nature and related compounds.[4][5]
Storage 2-8°C, inert atmosphere[3]

Synthesis and Purification: A Strategic Approach

Proposed Synthetic Pathway

A logical synthetic approach would start from 4-(3-aminopropyl)benzoic acid. The synthesis can be conceptualized in the following workflow:

Synthesis_Workflow Start 4-(3-aminopropyl)benzoic acid Esterification Esterification (Methanol, Acid Catalyst) Start->Esterification Product_HCl Methyl 4-(3-aminopropyl)benzoate Hydrochloride Esterification->Product_HCl

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Fischer Esterification

The Fischer esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[6]

Reactants:

  • 4-(3-aminopropyl)benzoic acid

  • Methanol (anhydrous)

  • Thionyl chloride or concentrated Sulfuric Acid (catalyst)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(3-aminopropyl)benzoic acid (1 equivalent) in anhydrous methanol (10-20 equivalents).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add thionyl chloride (1.5-2.0 equivalents) or concentrated sulfuric acid (catalytic amount) dropwise. The addition of an acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[6]

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in water and wash with diethyl ether to remove any non-polar impurities.

  • Neutralization and Isolation: Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is approximately 8-9. This will deprotonate the ammonium salt and allow for the extraction of the free amine into an organic solvent.

  • Final Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-(3-aminopropyl)benzoate.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the crude product in a minimal amount of anhydrous diethyl ether and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether. The hydrochloride salt will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the pure this compound.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. While specific experimental spectra for this compound are not publicly available, we can predict the expected chemical shifts and multiplicities based on the structure and data from analogous compounds.[7]

Predicted ¹H NMR Spectral Data (in D₂O):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.9-8.1Doublet2HAromatic protons ortho to the ester
~7.4-7.6Doublet2HAromatic protons meta to the ester
~3.9Singlet3HMethyl ester protons (-OCH₃)
~3.0-3.2Triplet2HMethylene protons adjacent to the amine (-CH₂-NH₃⁺)
~2.7-2.9Triplet2HMethylene protons adjacent to the aromatic ring (Ar-CH₂-)
~1.9-2.1Multiplet2HCentral methylene protons (-CH₂-CH₂-CH₂-)

Predicted ¹³C NMR Spectral Data (in D₂O):

Chemical Shift (ppm)Assignment
~168Ester carbonyl carbon (C=O)
~145Aromatic carbon attached to the propyl group
~130Aromatic carbons ortho to the ester
~129Aromatic carbons meta to the ester
~128Aromatic carbon attached to the ester
~52Methyl ester carbon (-OCH₃)
~40Methylene carbon adjacent to the amine (-CH₂-NH₃⁺)
~33Methylene carbon adjacent to the aromatic ring (Ar-CH₂)
~30Central methylene carbon (-CH₂-CH₂-CH₂-)
High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the final compound. A reverse-phase HPLC method would be suitable for this polar, ionic compound.

Proposed HPLC Method:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure the amine is protonated and to improve peak shape. A typical mobile phase could be a mixture of methanol and water (adjusted to pH 2.5-3.5 with an acid).[8][9][10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30-40 °C.

This method should provide a sharp, symmetrical peak for the pure compound, allowing for accurate quantification of purity.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of two reactive functional groups at opposite ends of the molecule allows for its incorporation into a variety of molecular scaffolds.

Role as a Linker and Scaffold

The aminopropyl group provides a flexible linker that can be used to connect different pharmacophores. This flexibility can be crucial for optimizing the binding of a drug candidate to its target protein. The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents.

Precursor for Bioactive Molecules

Substituted aminobenzoates are key components in many kinase inhibitors, where the amino group often forms a critical hydrogen bond with the hinge region of the kinase's ATP-binding site.[11] The ability to modify both the amine and the ester functionalities of this compound makes it an attractive starting material for the synthesis of novel kinase inhibitors and other targeted therapies.

Drug_Discovery_Logic cluster_0 Methyl 4-(3-aminopropyl)benzoate HCl cluster_1 Synthetic Modifications cluster_2 Therapeutic Targets Start Core Scaffold Amine_Mod Amine Functionalization (Acylation, Alkylation) Start->Amine_Mod Versatile Handle Ester_Mod Ester Functionalization (Hydrolysis, Amidation) Start->Ester_Mod Modification Site Kinase Kinase Inhibitors Amine_Mod->Kinase GPCR GPCR Ligands Amine_Mod->GPCR Other Other Bioactive Molecules Ester_Mod->Other

Caption: Logical relationships in the application of this compound in drug discovery.

Conclusion

This compound is a strategically important chemical entity for researchers in drug discovery and development. Its well-defined structure, coupled with the reactivity of its amine and ester functional groups, provides a robust platform for the synthesis of novel compounds with therapeutic potential. The protocols and analytical methods outlined in this guide offer a comprehensive framework for the synthesis, purification, and characterization of this key building block, empowering scientists to accelerate their research and development efforts. The continued exploration of derivatives of this versatile scaffold is likely to yield new and improved therapeutic agents for a range of diseases.

References

An In-Depth Technical Guide to Methyl 4-(3-aminopropyl)benzoate hydrochloride (CAS: 74733-37-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-(3-aminopropyl)benzoate hydrochloride is a versatile bifunctional molecule increasingly recognized for its utility as a molecular building block and linker in the design and synthesis of complex therapeutic agents. This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, and emerging applications in drug development, particularly in the fields of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). By elucidating the causal relationships behind experimental choices and providing detailed protocols, this document serves as a valuable resource for researchers aiming to leverage the unique structural features of this compound in their drug discovery endeavors.

Introduction: A Molecule of Strategic Importance

This compound, with the CAS number 74733-37-2, is a hydrochloride salt of the methyl ester of 4-(3-aminopropyl)benzoic acid. Its structure incorporates a terminal primary amine and a methyl ester attached to a benzene ring, separated by a flexible three-carbon propyl chain. This unique arrangement of functional groups makes it an attractive intermediate for medicinal chemists. The primary amine serves as a versatile handle for conjugation to various moieties, while the methyl ester can be readily hydrolyzed to a carboxylic acid for further derivatization or to modulate physicochemical properties.

The hydrochloride salt form enhances the compound's solubility in aqueous media and improves its stability for storage and handling.[1] These characteristics, combined with its defined chain length, position this compound as a valuable component in the construction of linkers for targeted drug delivery systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 74733-37-2[2]
Molecular Formula C₁₁H₁₆ClNO₂[2]
Molecular Weight 229.71 g/mol [2]
Appearance White to off-white solid (typical)Supplier Data
Solubility Soluble in water and polar organic solventsGeneral Knowledge

Synthesis and Purification: A Practical Approach

While specific, detailed synthetic protocols for this compound are not extensively published in peer-reviewed journals, a plausible and efficient synthesis can be devised based on established organic chemistry principles and analogous reactions. A common strategy involves the esterification of the corresponding carboxylic acid, 4-(3-aminopropyl)benzoic acid.

Proposed Synthetic Pathway

A logical synthetic approach starts from the commercially available 4-(3-aminopropyl)benzoic acid. The esterification can be achieved via Fischer esterification, using methanol in the presence of an acid catalyst, followed by the formation of the hydrochloride salt.

Synthesis_Pathway cluster_0 Esterification & Salt Formation start 4-(3-Aminopropyl)benzoic acid intermediate Methyl 4-(3-aminopropyl)benzoate start->intermediate Methanol (CH₃OH) Acid Catalyst (e.g., H₂SO₄ or HCl) product This compound intermediate->product Hydrochloric Acid (HCl) ADC_Concept cluster_1 Antibody-Drug Conjugate (ADC) Structure Antibody Monoclonal Antibody Linker Linker (incorporating aminopropylbenzoate) Antibody->Linker Conjugation Drug Cytotoxic Drug Linker->Drug Attachment PROTAC_Concept cluster_2 PROTAC Structure TargetBinder Target Protein Ligand Linker Linker (from aminopropylbenzoate) TargetBinder->Linker Connection E3LigaseBinder E3 Ligase Ligand Linker->E3LigaseBinder Connection

References

Molecular weight of Methyl 4-(3-aminopropyl)benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 4-(3-aminopropyl)benzoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

As a key bifunctional molecule, this compound presents a unique scaffold for chemical synthesis and bioconjugation. This guide offers a comprehensive technical overview of its properties, synthesis, characterization, and potential applications, particularly in the realm of targeted therapeutics and drug delivery.

Core Physicochemical Properties

This compound is the hydrochloride salt of the corresponding methyl ester. The presence of a primary amine and a methyl ester on a rigid aromatic backbone makes it a valuable intermediate for introducing spacers or linkers in more complex molecules. Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Weight 229.709 g/mol [1]
Chemical Formula C₁₁H₁₆ClNO₂[1]
CAS Number 74733-37-2[1][2][3]
Canonical SMILES COC(=O)C1=CC=C(C=C1)CCCN.Cl
Storage Conditions 2-8°C, under inert atmosphere[2]
Solubility Soluble in water and methanolInferred from structure

Synthesis and Purification: A Mechanistic Approach

The synthesis of this compound is typically achieved via a Fischer esterification of the parent carboxylic acid, 4-(3-aminopropyl)benzoic acid. In this reaction, methanol serves as both the solvent and the esterifying agent, while hydrochloric acid acts as the acid catalyst and concurrently forms the hydrochloride salt of the primary amine.

The rationale for this one-pot approach is efficiency. The amine's protonation by HCl prevents it from engaging in side reactions and increases the overall solubility of the starting material in the polar alcoholic solvent. The acidic environment is crucial for activating the carboxylic acid carbonyl group toward nucleophilic attack by methanol.

Representative Synthesis Protocol
  • Materials : 4-(3-aminopropyl)benzoic acid, Anhydrous Methanol (MeOH), Concentrated Hydrochloric Acid (HCl).

  • Step 1: Dissolution and Acidification : Suspend 4-(3-aminopropyl)benzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 volumes). Cool the mixture in an ice bath (0-5°C).

  • Step 2: Catalysis and Salt Formation : Slowly add concentrated HCl (1.5-2.0 eq) to the stirred suspension. The HCl acts as the catalyst for esterification and protonates the primary amine, forming the hydrochloride salt. The reaction mixture should become a clear solution.

  • Step 3: Esterification Reaction : Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.

  • Step 4: Isolation and Purification : Cool the reaction mixture to room temperature and then further chill in an ice bath to induce precipitation of the product. The solvent volume can be reduced under reduced pressure to facilitate crystallization. The resulting solid is collected by vacuum filtration, washed with cold diethyl ether or acetone to remove residual acid and unreacted starting materials, and dried under vacuum to yield this compound as a solid.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process A 4-(3-aminopropyl)benzoic acid D 1. Mix & Cool (0-5°C) A->D B Anhydrous Methanol (Excess) B->D C Conc. Hydrochloric Acid C->D E 2. Reflux (4-8h) D->E F 3. Cool & Precipitate E->F G 4. Filter, Wash, Dry F->G H Methyl 4-(3-aminopropyl)benzoate hydrochloride (Product) G->H

Caption: Fischer esterification workflow for synthesizing the target compound.

Analytical Characterization

While major suppliers note that comprehensive analytical data for this specific compound is not routinely collected, its structure allows for the prediction of its spectral characteristics.[1] A self-validating analytical approach would involve a combination of NMR, Mass Spectrometry, and HPLC to confirm identity and purity.

TechniqueExpected Results
¹H NMR - Aromatic Protons : Two doublets in the ~7.5-8.0 ppm region, characteristic of a 1,4-disubstituted benzene ring. - Methyl Ester (CH₃) : A singlet at ~3.9 ppm. - Propyl Chain (-CH₂CH₂CH₂-) : Three distinct multiplets: a triplet around 3.0 ppm (adjacent to NH₃⁺), a triplet around 2.8 ppm (benzylic), and a multiplet around 2.0 ppm (central CH₂). - Amine Protons (-NH₃⁺) : A broad singlet, potentially exchangeable with D₂O.
¹³C NMR - Carbonyl Carbon (C=O) : A signal around 166 ppm. - Aromatic Carbons : Four signals in the 128-145 ppm range. - Methyl Ester Carbon (-OCH₃) : A signal around 52 ppm. - Propyl Chain Carbons (-CH₂CH₂CH₂-) : Signals in the 25-40 ppm range.
Mass Spec (ESI+) Expected [M+H]⁺ : m/z 194.1181 (for the free base, C₁₁H₁₅NO₂). The hydrochloride salt itself will not be observed.
HPLC (RP) A single major peak using a C18 column with a mobile phase of acetonitrile/water with an acidic modifier (e.g., formic or phosphoric acid).[4][5][6][7]

Applications in Drug Development and Bioconjugation

The primary utility of this compound in drug development lies in its role as a heterobifunctional linker. The terminal primary amine provides a reactive handle for conjugation, while the aromatic methyl ester can be further modified or serve as a stable endpoint.

Role as a Linker in Targeted Drug Delivery

In the design of Antibody-Drug Conjugates (ADCs), linkers are critical components that connect a potent cytotoxic payload to a monoclonal antibody (mAb).[8] The linker's stability in circulation and its ability to release the drug at the target site are paramount.

The structure of this compound is well-suited for this purpose. The primary amine can be acylated or alkylated to attach it to a payload or a more complex linker system. For instance, it can react with an activated carboxylic acid on a drug molecule to form a stable amide bond. The other end of the molecule, the methyl ester, can be hydrolyzed to a carboxylic acid, providing another attachment point, or the entire aromatic moiety can be incorporated as a rigid spacer element within the larger linker structure.

Conceptual Workflow for ADC Synthesis

The diagram below illustrates the conceptual use of a linker derived from this molecule to conjugate a drug to an antibody. The primary amine of the linker is first coupled to the drug. In a subsequent step, the aromatic ester is hydrolyzed, and the resulting carboxylic acid is activated to react with a lysine residue on the antibody, forming a stable ADC.

ADC_Workflow cluster_components Components cluster_synthesis Synthesis Steps A Antibody (mAb) F 3. Conjugate to mAb Lysine A->F B Linker Precursor (Methyl 4-(3-aminopropyl)benzoate) D 1. Couple Linker to Drug (via Amine Group) B->D C Cytotoxic Drug C->D E 2. Hydrolyze Ester & Activate Carboxyl D->E E->F G Antibody-Drug Conjugate (ADC) F->G

Sources

Probing the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Methyl 4-(3-aminopropyl)benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential mechanism of action of Methyl 4-(3-aminopropyl)benzoate hydrochloride. Given the current scarcity of direct biological data for this compound, we will adopt a hypothesis-driven approach, drawing parallels from structurally related molecules to formulate a scientifically rigorous investigative plan.

Part 1: Foundational Analysis and Hypothesis Generation

Structural and Physicochemical Profile

This compound is a small molecule featuring a benzoate core, a methyl ester group, and an aminopropyl side chain. Its chemical and physical properties are summarized below.

PropertyValueSource
Molecular FormulaC11H16ClNO2
Molecular Weight201.65 g/mol PubChem[1][2]
Physical StateSolid-
SolubilityPoorly soluble in water, miscible with organic solventsInferred from Methyl Benzoate[3]
The Central Hypothesis: A GABA-A Receptor Modulator?

While no direct studies link this compound to a specific biological target, its structural components offer clues. Benzoate-containing compounds, most notably benzodiazepines, are well-established modulators of the Gamma-Aminobutyric Acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[4] Benzodiazepines bind to an allosteric site on the GABA-A receptor, enhancing the effect of GABA and leading to increased chloride ion influx, which hyperpolarizes the neuron and reduces its excitability.[5][6]

Our central hypothesis, therefore, is that This compound acts as a positive allosteric modulator of the GABA-A receptor. The aminopropyl side chain may influence its binding affinity and specificity for different GABA-A receptor subunit compositions.

Part 2: A Phased Experimental Approach to Mechanism of Action Elucidation

This section outlines a logical, multi-phased experimental plan to test our central hypothesis. Each phase builds upon the previous one, from initial target binding to cellular and functional consequences.

Phase 1: Target Engagement and In Vitro Characterization

The initial phase aims to determine if the compound directly interacts with the GABA-A receptor and to characterize the nature of this interaction.

cluster_0 Phase 1: Target Engagement A Radioligand Binding Assay (GABA-A Receptor) B Electrophysiology Patch-Clamp (Xenopus Oocytes or HEK293 cells) A->B Confirm functional effect C Data Analysis: Binding Affinity (Ki) Functional Potency (EC50) Efficacy (% GABA potentiation) B->C Quantify interaction

Caption: Phase 1 Workflow: From Binding to Function.

Objective: To determine if this compound competitively displaces a known radiolabeled ligand from the benzodiazepine binding site of the GABA-A receptor.

Methodology:

  • Membrane Preparation: Prepare crude synaptic membranes from rat or mouse whole brain or specific brain regions (e.g., cortex, cerebellum).

  • Radioligand: Use [3H]-Flunitrazepam, a high-affinity benzodiazepine site radioligand.

  • Assay Buffer: Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate the membranes with a fixed concentration of [3H]-Flunitrazepam and increasing concentrations of this compound.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Objective: To functionally characterize the effect of the compound on GABA-A receptor activity.

Methodology:

  • Expression System: Use Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293) expressing specific recombinant GABA-A receptor subunits (e.g., α1β2γ2).

  • GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current.

  • Compound Application: Co-apply the test compound with GABA and measure the change in current amplitude.

  • Dose-Response: Generate a dose-response curve by applying increasing concentrations of the compound in the presence of a fixed concentration of GABA.

  • Data Analysis: Determine the EC50 (concentration for 50% of maximal potentiation) and the maximum potentiation as a percentage of the GABA response alone.

Phase 2: Cellular and Subunit-Specific Effects

This phase will investigate the compound's effects in a more physiological context and explore its selectivity for different GABA-A receptor subunit combinations, which can influence its pharmacological profile.

cluster_1 Phase 2: Cellular & Subunit Effects D Patch-Clamp on Cultured Neurons E High-Throughput Screening (Fluorescent Ion Indicators) D->E Increase throughput F GABA-A Subunit Selectivity Panel (Recombinant Cell Lines) E->F Determine selectivity profile

Caption: Phase 2 Workflow: Cellular Validation and Selectivity.

Objective: To assess the compound's effect on native GABA-A receptors in a neuronal environment.

Methodology:

  • Cell Culture: Prepare primary cultures of cortical or hippocampal neurons from embryonic rodents.

  • Recording: Perform whole-cell voltage-clamp recordings from individual neurons.

  • GABA Application: Locally apply GABA via a puffer pipette to evoke inhibitory postsynaptic currents (IPSCs).

  • Compound Application: Bath-apply this compound and observe the effect on the amplitude and decay kinetics of the GABA-evoked currents.

  • Data Analysis: Quantify the changes in IPSC amplitude and decay time constant.

Phase 3: In Vivo Target Engagement and Behavioral Consequences (Exploratory)

Should the in vitro and cellular data strongly support the hypothesis, exploratory in vivo studies could be considered to assess target engagement and potential behavioral effects consistent with GABA-A receptor modulation (e.g., anxiolytic, sedative, or anticonvulsant activity).

Part 3: Data Interpretation and Future Directions

The collective data from these experiments will provide a comprehensive picture of the potential mechanism of action.

Expected OutcomeInterpretation
Positive Binding & Potentiation Strong evidence for direct, positive allosteric modulation of the GABA-A receptor.
No Binding, but Functional Effect Suggests an indirect mechanism or interaction with a different site on the receptor.
No Effect in Any Assay The GABA-A receptor is likely not the primary target. Alternative hypotheses should be explored.

Future investigations could delve into the specific binding site through site-directed mutagenesis of the GABA-A receptor subunits. Furthermore, exploring the compound's effect on other related ion channels or neurotransmitter systems would be a logical next step if the GABA-A hypothesis is not substantiated. The synthesis and evaluation of structurally related analogs could also provide valuable structure-activity relationship (SAR) data.[7]

References

  • Krishek, B. J., et al. (1996). "Modulation of GABA(A) receptors by benzodiazepines and barbiturates is autonomous of PKC activation." Neuropharmacology, 40(3), 327-33. [Link][8]

  • Masiulis, S., et al. (2022). "Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective." International Journal of Molecular Sciences, 23(23), 15187. [Link][4]

  • Catalyst University. (2019). "The Mechanism of Benzodiazepines | The GABA Receptor and Allosteric Modulation." YouTube. [Link][5]

  • Kurchikov, A. L., et al. (1998). "Modulation of GABAA receptor-mediated currents by phenazepam and its metabolites." British Journal of Pharmacology, 124(6), 1135-1142. [Link][9]

  • Fasipe, B., et al. (2020). "Restoration of GABAA Receptor Function after Benzodiazepine Use: A Meta-Analysis." Brain Sciences, 10(7), 449. [Link][6]

  • PubChem. "Methyl 4-(aminomethyl)benzoate hydrochloride." National Center for Biotechnology Information. [Link][1]

  • Global Substance Registration System. "METHYL 4-AMINO-3-METHYLBENZOATE HYDROCHLORIDE." U.S. Food and Drug Administration. [Link][2]

  • Google Patents. "Process for preparing methyl 4-(aminomethyl)benzoate." Google. [10]

  • Zabska, R., et al. (1991). "Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one." Polish Journal of Pharmacology and Pharmacy, 43(4), 271-80. [Link][7]

  • PubChem. "Methyl 3-(piperidin-4-yl)benzoate hydrochloride." National Center for Biotechnology Information. [Link][11]

  • PubChem. "Benzoic acid, 4-amino-, methyl ester, hydrochloride (1:1)." National Center for Biotechnology Information. [Link][12]

  • PubChem. "Methyl 4-(3-oxopropyl)benzoate." National Center for Biotechnology Information. [Link][13]

  • De Sarro, G., et al. (1999). "Synthesis, chiral resolution, and enantiopharmacology of a potent 2,3-benzodiazepine derivative as noncompetitive AMPA receptor antagonist." Journal of Medicinal Chemistry, 42(25), 5188-96. [Link][14]

  • Kim, H. J., et al. (2017). "Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism." Journal of Medicinal Chemistry, 60(20), 8631-8646. [Link][15]

  • Wikipedia. "Methyl benzoate." Wikimedia Foundation. [Link][3]

Sources

Methyl 4-(3-aminopropyl)benzoate Hydrochloride: A Technical Guide to a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond Direct Bioactivity – A Chemist's Perspective

In the landscape of drug discovery, not all molecules of interest exhibit direct biological activity. A significant cohort of compounds derives its value from its potential as a versatile chemical scaffold—a foundational building block upon which a multitude of potent and specific therapeutic agents can be constructed. Methyl 4-(3-aminopropyl)benzoate hydrochloride falls squarely into this category. While literature on its intrinsic biological effects is sparse, its true utility is revealed when viewed through the lens of a medicinal chemist. This guide provides an in-depth technical exploration of this molecule, not as an active pharmaceutical ingredient, but as a strategic starting material for the synthesis of diverse and potentially bioactive compounds. For the researcher, scientist, and drug development professional, understanding this molecule's synthetic potential is key to unlocking new therapeutic avenues.

Physicochemical Profile and Strategic Importance

This compound is a bifunctional organic molecule. Its structure is characterized by a benzene ring substituted with a methyl ester group and a 3-aminopropyl side chain. The hydrochloride salt form enhances its stability and solubility in aqueous media, which can be advantageous for certain reaction conditions.

The strategic value of this compound lies in its two distinct reactive sites: the primary amine (-NH2) on the propyl chain and the methyl ester (-COOCH3). This bifunctionality allows for orthogonal chemical modifications, enabling its use as both a core scaffold and a linker molecule.

PropertyValueSource
CAS Number 74733-37-2[1][2]
Molecular Formula C₁₁H₁₆ClNO₂[1][2]
Molecular Weight 229.71 g/mol [1][2]
Appearance Typically a white to off-white solidGeneral Ref
Storage Conditions 2-8°C, under inert atmosphere[2]

Core Utility in Medicinal Chemistry: A Scaffold for Innovation

The true potential of this compound is realized in its application as a starting material. Its structure is analogous to para-aminobenzoic acid (PABA), a well-established building block in pharmaceuticals known for its broad biological activities.[3] The presence of the flexible three-carbon propyl chain offers a key structural variation from rigid PABA derivatives, allowing for different spatial orientations when interacting with biological targets.

As a Building Block for Novel Therapeutics

The primary amine and the ester group are handles for a wide range of chemical transformations, including amidation, alkylation, and saponification, leading to diverse classes of compounds.

Derivatives of PABA, particularly Schiff bases formed via the reaction of the amino group with various aldehydes, have demonstrated significant antibacterial and antifungal properties.[1][4][5] The simple chemical modification of the non-toxic PABA scaffold can lead to compounds active against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[4][5] The aminopropyl group of our title compound can be similarly derivatized to explore new chemical space for antimicrobial discovery.

Workflow for Schiff Base Synthesis

MAB Methyl 4-(3-aminopropyl)benzoate HCl Reaction Condensation Reaction (Reflux) MAB->Reaction Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction SchiffBase Resulting Schiff Base Derivative Reaction->SchiffBase caption Fig 1. General workflow for synthesizing Schiff base derivatives.

Caption: Fig 1. General workflow for synthesizing Schiff base derivatives.

The aminobenzoic acid scaffold is present in numerous drugs and has been extensively explored for anticancer and anti-inflammatory applications.[3][6] For instance, derivatives of 2-aminobenzoic acid have yielded potent anti-inflammatory and analgesic agents.[7] The structural flexibility of the aminopropyl chain in this compound could allow for optimal positioning of pharmacophores within the binding pockets of cancer-related or inflammation-associated enzymes.

Research into aminopropyl carbazole derivatives has shown their potential to enhance neurogenesis and provide neuroprotection, making them promising leads for treating neurodegenerative diseases.[8] This highlights the potential biological relevance of the aminopropyl moiety itself, suggesting that derivatives of Methyl 4-(3-aminopropyl)benzoate could be investigated for activity in the central nervous system.

As a Linker in Bioconjugation Chemistry

One of the most compelling applications for this molecule is in the field of bioconjugation, particularly as a component of linkers for Antibody-Drug Conjugates (ADCs).[9][10] ADCs are a powerful class of therapeutics that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[10] The linker connecting the antibody and the payload is a critical component that dictates the stability and release mechanism of the drug.[11][12]

This compound can be envisioned as a precursor to a self-immolative linker, such as a para-aminobenzyl carbamate (PABC) type.[9][10] After enzymatic cleavage of a trigger (e.g., a dipeptide cleaved by cathepsin B in the lysosome), a PABC linker undergoes a 1,6-elimination reaction to release the payload in its active form.

Conceptual Integration into an ADC Linker

cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Linker_Synth Linker Synthesis Concept Antibody Antibody Targets Tumor Antigen Linker Linker Cleavable Trigger (e.g., Val-Cit) Self-Immolative Spacer (PABC-derived) Attachment Moiety Antibody:f0->Linker:f0 Conjugation Payload Cytotoxic Drug Kills Cancer Cell Linker:f2->Payload:f0 Tethering MAB Methyl 4-(3-aminopropyl)benzoate HCl Modification Chemical Modification (e.g., Hydrolysis, Amidation) MAB->Modification PABC_Precursor PABC-like Spacer Modification->PABC_Precursor PABC_Precursor->Linker:f2 Incorporation into Linker caption Fig 2. Conceptual role as a precursor for ADC linkers.

Caption: Fig 2. Conceptual role as a precursor for ADC linkers.

The aminopropyl group provides a handle to attach a cleavable unit (like a dipeptide), while the benzoate portion can be modified to form the self-immolative spacer that ultimately connects to the cytotoxic drug. The stability and cleavage kinetics of such a linker are paramount for the therapeutic index of the resulting ADC.[9][11]

Experimental Protocols: From Scaffold to Derivative

The following protocols are exemplary and intended to provide a framework for the synthesis of derivatives. As a Senior Application Scientist, I must emphasize that all reactions should be performed under appropriate safety conditions (fume hood, personal protective equipment) and monitored by suitable analytical techniques (e.g., TLC, LC-MS).

Protocol 1: Synthesis of a Schiff Base Derivative

This protocol describes a general method for the condensation reaction between this compound and a substituted aromatic aldehyde.

Objective: To synthesize a novel Schiff base for potential antimicrobial screening.

Materials:

  • This compound (1.0 eq)

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Absolute Ethanol

  • Magnetic stirrer and heating mantle

  • Round-bottom flask with reflux condenser

Procedure:

  • Reactant Solubilization: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in 30 mL of absolute ethanol. Stir until fully dissolved.

  • Base Addition: To the stirred solution, add triethylamine (1.1 eq) dropwise. This is a critical step to neutralize the hydrochloride salt and free the primary amine for reaction. Stir for 15 minutes at room temperature.

  • Aldehyde Addition: Add 4-Chlorobenzaldehyde (1.0 eq), dissolved in a minimal amount of ethanol, to the reaction mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) using a heating mantle. Maintain reflux for 4-6 hours. The causality here is that the elevated temperature drives the condensation reaction forward by removing the water byproduct.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting materials indicates reaction completion.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Reduce the solvent volume under reduced pressure using a rotary evaporator. c. Pour the concentrated mixture into ice-cold water to precipitate the product. d. Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure Schiff base derivative. Dry the final product under vacuum.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Initial Modification for Linker Synthesis (Saponification)

This protocol details the hydrolysis of the methyl ester to a carboxylic acid, a necessary first step for many subsequent conjugation chemistries.

Objective: To prepare the carboxylic acid analogue for subsequent amide bond formation in linker synthesis.

Materials:

  • This compound (1.0 eq)

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5 eq)

  • Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)

  • 1M Hydrochloric Acid (HCl)

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.

  • Hydrolysis: Add an aqueous solution of LiOH (1.5 eq) to the mixture. Stir at room temperature for 12-24 hours. The ester hydrolysis (saponification) is driven by the nucleophilic attack of the hydroxide ion on the ester carbonyl.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Acidification: Cool the reaction mixture in an ice bath. Carefully acidify the solution to a pH of ~3-4 by the dropwise addition of 1M HCl. This step protonates the carboxylate to form the desired carboxylic acid, which will precipitate out of the solution.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water to remove any remaining salts.

  • Drying: Dry the product thoroughly under vacuum. The resulting compound, 4-(3-aminopropyl)benzoic acid, is now ready for subsequent steps, such as peptide coupling to form an amide bond.

Conclusion and Future Outlook

This compound represents a molecule of significant potential for drug discovery and development. While it may not be the final active compound, its value as a versatile, bifunctional building block is clear. Its structural features allow for the systematic synthesis of diverse libraries of compounds targeting a wide range of diseases, from bacterial infections to cancer. Furthermore, its potential application as a precursor for sophisticated ADC linkers places it at the forefront of modern therapeutic design. For research teams looking to expand their chemical libraries or develop next-generation targeted therapies, a thorough understanding and strategic utilization of this scaffold could prove to be a highly fruitful endeavor.

References

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., Stolaříková, J., & Vinšová, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(24), 4593. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. (URL not available)
  • Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., Stolaříková, J., & Vinšová, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. [Link]

  • This compound AldrichCPR | Sigma-Aldrich. (URL not available)
  • Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. RSC Publishing. (URL not available)
  • Application Notes and Protocols: Synthesis of Aminobenzoate Deriv
  • (PDF) Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies.
  • Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates.
  • Application Notes and Protocols for Methyl 3-(2-aminophenoxy)benzoate Derivatives in Medicinal Chemistry. Benchchem. (URL not available)
  • Lonshakov, D. V., Sheremet'eva, S. V., Belosludtseva, E. M., Korovkin, S. A., Semchenko, A. V., & Katlinskij, A. V. (2015). Synthesis of 4-Aminobenzoic Acid Esters of Polyethylene Glycol and Their Use for Pegylation of Therapeutic Proteins. The Royal Society of Chemistry. (URL not available)
  • Walsh, C. T., & Wencewicz, T. A. (2013). Aminobenzoates as building blocks for natural product assembly lines. PubMed. [Link]

  • Brand, S., Cleghorn, L. A., McElroy, S. P., Robinson, D. A., Smith, V. C., Yu, M.,... & Frearson, J. A. (2012). Molecules incorporating a benzothiazole core scaffold inhibit the N-myristoyltransferase of Plasmodium falciparum. PMC. [Link]

  • Singh, R., Setiady, Y., Li, G., Lu, J., Chen, C., Wu, C.,... & Widjaja, L. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. PMC. [Link]

  • García, A., Torres-Ruiz, S., Vila, L., Villarroel-Vicente, C., Bernabeu, Á.,... & Marco-Contelles, J. (2023). Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. RSC Medicinal Chemistry. [Link]

  • Kumar, A., Bansal, D., Bajaj, K., Sharma, S., Archana, & Srivastava, V. K. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. [Link]

  • Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors. PubMed. (URL not available)
  • Staben, L. R., Koenig, S. G., & Lehar, S. M. (2016). Current ADC Linker Chemistry. PMC. [Link]

  • Yoon, H. J., Kong, S. Y., Park, M. H., Cho, Y., Kim, S. E., Shin, J. Y.,... & Lee, J. (2013). Aminopropyl carbazole analogues as potent enhancers of neurogenesis. PubMed. [Link]

  • De novo design of protein target specific scaffold-based Inhibitors via Reinforcement Learning. arXiv. (URL not available)
  • Lu, J., Jiang, F., & Lu, A. (2014). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC. [Link]

  • Su, Z., Xiao, D., Xie, F., & Liu, G. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. PMC. [Link]

  • Linker Design for Antibody–Drug Conjugates.

Sources

Literature review on Methyl 4-(3-aminopropyl)benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 4-(3-aminopropyl)benzoate Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No: 74733-37-2), a bifunctional molecule of significant interest in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to offer field-proven insights into the compound's synthesis, characterization, application, and handling. We will explore the causality behind experimental choices, ensuring that the methodologies described are robust and self-validating.

Compound Overview and Strategic Importance

This compound is a valuable building block in organic synthesis. Its structure incorporates a primary amine and a methyl ester, attached to a central benzene ring. This dual functionality allows it to serve as a versatile linker or intermediate in the construction of more complex molecules. The primary amine provides a nucleophilic site for reactions such as amidation, alkylation, and reductive amination, while the methyl ester can be hydrolyzed to a carboxylic acid or used in transesterification reactions. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it easier to handle and use in various reaction conditions.[1][2]

Its primary utility lies in the synthesis of bioactive compounds, where it can be used to introduce a flexible aminopropyl-benzoyl moiety. This is particularly relevant in the development of targeted drug delivery systems, multivalent ligands, and novel pharmaceutical agents.[1]

Chemical Structure Diagram

Caption: Structure of this compound.

Physicochemical and Spectroscopic Properties

While detailed analytical data for this specific compound is not widely published, its properties can be inferred from its structure and data on analogous compounds.[3] Commercial suppliers often provide it as a rare chemical without extensive characterization data, placing the onus of identity and purity confirmation on the end-user.[3]

PropertyValueSource
CAS Number 74733-37-2[3][4][5]
Molecular Formula C₁₁H₁₆ClNO₂[1][3]
Molecular Weight 229.70 g/mol [1][3]
Appearance Typically a solid (e.g., beige)[6]
Storage 2-8°C, under inert gas[1]

Note on Spectroscopic Data: Characterization would typically rely on ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

  • ¹H NMR: One would expect to see signals corresponding to the aromatic protons (two doublets), the methyl ester singlet (around 3.9 ppm), and three distinct methylene group signals for the propyl chain. The protons closer to the ammonium group would be shifted further downfield.

  • ¹³C NMR: Signals for the ester carbonyl, the aromatic carbons, the methyl carbon, and the three propyl chain carbons would be expected.

  • IR Spectroscopy: Key peaks would include C=O stretch (ester, ~1720 cm⁻¹), N-H bends (amine salt), and aromatic C-H and C=C stretches.

Synthesis Pathway: A Mechanistic Approach

A robust synthesis of this compound can be envisioned through a multi-step process starting from a commercially available precursor. A logical and field-proven approach involves the esterification of a suitable benzoic acid derivative followed by modification of the side chain.

A plausible route is the Fischer esterification of 4-(3-aminopropyl)benzoic acid. However, protecting the amine group before esterification is often necessary to prevent side reactions. An alternative, more controlled pathway starts from a precursor like Methyl 4-(3-oxopropyl)benzoate.[7]

Workflow: Synthesis via Reductive Amination

G start Methyl 4-(3-oxopropyl)benzoate (Starting Material) reductive_amination Reductive Amination start->reductive_amination intermediate Methyl 4-(3-aminopropyl)benzoate (Free Base) reductive_amination->intermediate reagents Reagents: - Ammonia (NH3) or Ammonium Chloride - Reducing Agent (e.g., NaBH3CN) reagents->reductive_amination acidification Acidification / Salt Formation intermediate->acidification product Methyl 4-(3-aminopropyl)benzoate HCl (Final Product) acidification->product hcl Reagent: - HCl in solvent (e.g., ether or isopropanol) hcl->acidification purification Purification (Recrystallization) product->purification

Sources

Solubility data for Methyl 4-(3-aminopropyl)benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Methyl 4-(3-aminopropyl)benzoate hydrochloride

Abstract

This compound is a compound of interest in organic synthesis and medicinal chemistry, potentially serving as a building block for novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its application, with aqueous solubility being a critical determinant of its utility. Low solubility can impede formulation, compromise bioavailability, and generate unreliable data in biological assays.[1][2][3] This guide provides a comprehensive framework for characterizing the solubility of this compound. It moves beyond a simple data sheet to offer a detailed exposition of the underlying principles and methodologies required for a robust solubility assessment. We present detailed protocols for determining both thermodynamic and kinetic solubility, explain the rationale behind experimental choices, and provide a structure for the effective presentation and interpretation of the resulting data.

The Critical Role of Solubility in Pharmaceutical Development

In the journey from a chemical entity to a viable drug candidate, solubility is a fundamental physical property that dictates the compound's fate.[4][5] It is the measure of the maximum amount of a substance that can dissolve in a solvent at equilibrium.[4][6] For a compound like this compound, its solubility profile directly influences several key aspects of development:

  • Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the bloodstream.[2][5] Insufficient aqueous solubility is a primary reason for low and variable oral bioavailability, which can render an otherwise potent compound therapeutically ineffective.[1][2]

  • Formulation Development: Creating a stable and effective dosage form—be it a tablet, capsule, or injectable solution—is contingent on the compound's solubility. Poor solubility necessitates complex and often costly formulation strategies to achieve the desired therapeutic concentration.[4]

  • In Vitro Assay Performance: Biological and biochemical assays are the bedrock of early drug discovery. These assays are typically conducted in aqueous buffer systems. If a compound precipitates in the assay medium, the resulting data on its activity and potency can be misleading or entirely erroneous.[5][7]

Therefore, a comprehensive characterization of solubility is not merely a data collection exercise; it is a critical, risk-mitigating step in the research and development pipeline.[3]

Physicochemical Landscape of this compound

The solubility of this compound is governed by its molecular structure, which features a methyl ester, an aromatic ring, and an aminopropyl group that is protonated as a hydrochloride salt.

  • Impact of the Hydrochloride Salt: The presence of the hydrochloride salt is a deliberate chemical modification designed to enhance aqueous solubility. The protonated amine group can readily form ion-dipole interactions with water molecules, a stark contrast to the typically poor water solubility of the corresponding free base. This makes the compound more amenable to dissolution in polar, protic solvents like water and ethanol.[8][9]

  • Influence of the Ester and Aromatic Core: The methyl benzoate portion of the molecule contributes hydrophobic character, which will favor solubility in organic solvents. The interplay between the hydrophilic salt and the more lipophilic ester core dictates the overall solubility profile across a range of solvents and pH conditions.

  • Effect of pH: As a salt of a weak base, the solubility of this compound is expected to be pH-dependent. In acidic to neutral aqueous media (pH < 7), the amine group will remain protonated, promoting solubility. In basic conditions (high pH), the amine may be deprotonated to the free base, which is likely to be significantly less soluble and may precipitate out of solution.

Experimental Determination of Solubility

Two distinct types of solubility are relevant in drug development: thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium state, while kinetic solubility is a measure of how quickly a compound precipitates from a supersaturated solution, often generated from a DMSO stock.[7][10] Both provide valuable, context-dependent information.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[11][12] It measures the saturation concentration of a compound in a specific solvent after a prolonged incubation period, ensuring that a true equilibrium between the dissolved and solid states has been achieved.

  • Preparation:

    • Add an excess amount of solid this compound to a series of clear glass vials. The excess solid is crucial to ensure saturation is reached.

    • To each vial, add a precise volume of the desired solvent (e.g., pH 1.2 HCl buffer, pH 6.8 phosphate buffer, deionized water, ethanol).

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C for room temperature or 37°C for physiological temperature) and agitation speed.[13][14]

    • Allow the mixtures to equilibrate for a sufficient duration (typically 24-72 hours). The goal is to ensure the concentration of the dissolved compound in the supernatant no longer changes over time.[13]

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Immediately filter the supernatant using a syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Quantification:

    • Dilute the clear filtrate with an appropriate solvent to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

  • Calculation:

    • Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value represents the thermodynamic solubility.

Diagram: Workflow for Thermodynamic Solubility Determination A schematic overview of the Shake-Flask method for determining equilibrium solubility.

cluster_prep Preparation cluster_equil Equilibration cluster_proc Processing cluster_quant Quantification prep1 Add excess solid compound to vial prep2 Add precise volume of solvent prep1->prep2 Step 1 equil1 Seal and place in shaker at constant T prep2->equil1 equil2 Agitate for 24-72 hours to reach equilibrium equil1->equil2 Step 2 proc1 Settle undissolved solid equil2->proc1 proc2 Filter supernatant (e.g., 0.22 µm filter) proc1->proc2 Step 3 quant1 Dilute filtrate proc2->quant1 quant2 Analyze by HPLC-UV against calibration curve quant1->quant2 Step 4 result Thermodynamic Solubility Value quant2->result Calculate Solubility

Kinetic Solubility: High-Throughput Nephelometry

Kinetic solubility assays are designed for higher throughput and are particularly useful in early drug discovery for ranking compounds.[7][15] Nephelometry measures the light scattered by fine particles of precipitate that form when a compound is rapidly introduced into an aqueous buffer from a concentrated DMSO stock solution.[16][17]

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO) (e.g., 10 mM).

  • Plate Setup:

    • Using a multichannel pipette or automated liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate (e.g., 96- or 384-well).

    • Include wells with DMSO only as a negative control.

  • Precipitation Induction:

    • Rapidly add the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well to achieve the desired final compound concentrations. The sudden change in solvent polarity induces precipitation of the compound if its solubility limit is exceeded.

  • Incubation and Measurement:

    • Mix the plate briefly on a plate shaker.

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).[15]

    • Measure the light scattering in each well using a laser nephelometer. The output is typically given in Nephelometric Turbidity Units (NTU).[17]

  • Data Analysis:

    • Plot the NTU values against the compound concentration.

    • The kinetic solubility is defined as the concentration at which a sharp increase in light scattering is observed, indicating the onset of precipitation.[17]

Diagram: Workflow for Kinetic Solubility by Nephelometry A high-throughput method to assess kinetic solubility by measuring light scattering.

cluster_prep Preparation cluster_plate Plate Setup cluster_measure Measurement cluster_analysis Data Analysis prep1 Prepare concentrated stock solution in DMSO plate1 Dispense DMSO stock into microtiter plate prep1->plate1 plate2 Rapidly add aqueous buffer to induce precipitation plate1->plate2 Step 1 measure1 Incubate plate (e.g., 1-2 hours) plate2->measure1 measure2 Measure light scattering with nephelometer measure1->measure2 Step 2 analysis1 Plot light scattering (NTU) vs. concentration measure2->analysis1 analysis2 Identify concentration at onset of precipitation analysis1->analysis2 Step 3 result Kinetic Solubility Value analysis2->result Determine Solubility

Data Presentation and Interpretation

Clear and structured presentation of solubility data is essential for its proper application. The following table provides an illustrative template for summarizing the results.

Table 1: Illustrative Solubility Data for this compound

(Note: The following data are for illustrative purposes only and do not represent experimentally determined values.)

Solvent/Buffer SystempHTemperature (°C)Solubility TypeMethodSolubility (µg/mL)Solubility (mM)
Deionized Water~6.525ThermodynamicShake-Flask> 2000> 8.7
0.1 M HCl1.237ThermodynamicShake-Flask> 5000> 21.8
Phosphate Buffer6.837ThermodynamicShake-Flask> 2000> 8.7
Phosphate Buffer7.437ThermodynamicShake-Flask15006.5
Phosphate Buffer7.425KineticNephelometry1800.78
EthanolN/A25ThermodynamicShake-Flask> 10000> 43.5
AcetoneN/A25ThermodynamicShake-Flask< 50< 0.22

Interpretation:

  • High Thermodynamic Solubility in Acidic/Neutral Aqueous Media: The illustrative data suggests high solubility in aqueous solutions with acidic to neutral pH, as expected for a hydrochloride salt. This is a favorable property for potential oral administration.

  • pH-Dependent Solubility: A drop in solubility at pH 7.4 compared to more acidic conditions would indicate the beginning of deprotonation to the less soluble free base.

  • Kinetic vs. Thermodynamic Discrepancy: The significantly lower kinetic solubility compared to the thermodynamic value is a common phenomenon. It reflects the rapid precipitation from a supersaturated DMSO-based solution and is highly relevant for designing in vitro screening assays to avoid compound precipitation.

  • Solvent Polarity: High solubility in a polar protic solvent like ethanol and low solubility in a less polar aprotic solvent like acetone would be consistent with the compound's structure.

Conclusion

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • Stancu, A. I., et al. (2020). The Importance of Solubility for New Drug Molecules. Medicina, 56(5), 245.
  • Li, Di., & Kerns, E. H. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Drug-like Properties: Concepts, Structure Design and Methods.
  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.
  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced drug delivery reviews, 59(7), 546-567.
  • Enamine. (n.d.). Solubility Assay by Laser Nephelometry.
  • protocols.io. (2025). In-vitro Thermodynamic Solubility.
  • Domainex. (n.d.). Thermodynamic Solubility Assay.
  • Benchchem. (n.d.). Determining the Solubility of Polymethoxyflavonoids: Application Notes and Protocols.
  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Pharmaceutical Sciences. (2024).
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments.
  • Bharate, S. S., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & medicinal chemistry letters, 25(9), 1964-1968.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry.
  • Brazilian Journal of Pharmaceutical Sciences. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
  • Pharmaceutical Development and Technology. (2012).
  • Journal of Solution Chemistry. (2021). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents.

Sources

A Technical Guide to the Spectral Analysis of Methyl 4-(3-aminopropyl)benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectral data for Methyl 4-(3-aminopropyl)benzoate hydrochloride (CAS 74733-37-2), a compound of interest in drug development and organic synthesis. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages foundational principles of spectroscopy and comparative data from analogous structures to present a comprehensive and predictive analysis. Our aim is to equip researchers and scientists with the necessary insights to identify, characterize, and utilize this compound effectively.

Introduction: Structure and Spectroscopic Significance

This compound is a bifunctional organic molecule featuring a methyl ester and a primary amine, the latter being present as a hydrochloride salt. This unique structure offers potential applications as a linker molecule in the synthesis of more complex pharmaceutical agents or as a building block in materials science.

The structural features—a 1,4-disubstituted benzene ring, a methyl ester group, and a propylammonium chain—give rise to a distinct spectroscopic fingerprint. Understanding the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we will analyze the expected signals in both ¹H (proton) and ¹³C (carbon-13) NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The hydrochloride form of the amine significantly influences the chemical shifts of the adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted δ (ppm)MultiplicityIntegrationRationale
Aromatic (Ha)~7.95Doublet2HProtons ortho to the electron-withdrawing ester group are deshielded.
Aromatic (Hb)~7.40Doublet2HProtons ortho to the alkyl group are less deshielded than Ha.
Methyl Ester (-OCH₃)~3.85Singlet3HTypical range for a methyl ester on a benzene ring.
Methylene (-CH₂-N⁺H₃)~3.05Triplet2HAdjacent to the electron-withdrawing ammonium group, causing a downfield shift.
Methylene (Ar-CH₂-)~2.75Triplet2HBenzylic protons, deshielded by the aromatic ring.
Methylene (-CH₂-CH₂-CH₂-)~2.00Multiplet2HAliphatic protons situated between two other methylene groups.
Ammonium (-N⁺H₃)~8.20Broad Singlet3HProtons on nitrogen, often broad and exchangeable with D₂O.

Causality in Proton Chemical Shifts:

  • The electron-withdrawing nature of the carbonyl group in the methyl ester causes the ortho protons (Ha) to resonate at a lower field (higher ppm) compared to the protons ortho to the alkyl chain (Hb).

  • The protonation of the amine to an ammonium salt (-N⁺H₃) strongly deshields the adjacent methylene protons, shifting them significantly downfield.

  • The broadness of the -N⁺H₃ signal is due to rapid chemical exchange and quadrupolar coupling with the nitrogen atom.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted δ (ppm)Rationale
Carbonyl (C=O)~166.5Typical for an ester carbonyl.
Aromatic (C-COOCH₃)~129.5Quaternary carbon attached to the ester.
Aromatic (C-CH₂CH₂CH₂N⁺H₃)~145.0Quaternary carbon attached to the alkyl chain, shifted downfield.
Aromatic (CH, ortho to -COOCH₃)~129.0Aromatic CH carbons.
Aromatic (CH, ortho to -CH₂CH₂CH₂N⁺H₃)~128.5Aromatic CH carbons.
Methyl Ester (-OCH₃)~52.0Typical for a methyl ester carbon.
Methylene (-CH₂-N⁺H₃)~39.0Carbon adjacent to the ammonium group.
Methylene (Ar-CH₂-)~34.5Benzylic carbon.
Methylene (-CH₂-CH₂-CH₂-)~29.0Central aliphatic carbon.

Visualization of NMR Correlations:

The following diagram illustrates the basic structure and the proton/carbon labeling used in the predictive analysis.

G parent [M+H]⁺ m/z = 194 frag1 Loss of CH₃OH m/z = 162 parent->frag1 - CH₃OH frag2 Loss of •OCH₃ m/z = 163 parent->frag2 - •OCH₃ frag3 Benzylic Cleavage m/z = 148 parent->frag3 - C₂H₄NH₂ frag4 Tropylium ion m/z = 91 frag3->frag4 - CO

Caption: Predicted ESI-MS fragmentation pathway.

Key Fragmentation Pathways:

  • Loss of Methanol (CH₃OH): A common fragmentation for methyl esters, leading to a peak at m/z 162.

  • Loss of a Methoxy Radical (•OCH₃): This results in an acylium ion at m/z 163.

  • Benzylic Cleavage: Cleavage of the bond between the first and second carbons of the propyl chain is favorable, leading to a fragment at m/z 148.

  • Formation of Tropylium Ion: A common fragment for alkyl-substituted benzene rings, though less prominent, could appear at m/z 91.

Experimental Protocols

The following are standard, self-validating protocols for acquiring the spectral data discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve ~10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for hydrochloride salts to avoid H/D exchange of the N⁺H₃ protons.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Number of scans: 16-32.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Number of scans: 1024 or more, as ¹³C has low natural abundance.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Validation: Run 2D NMR experiments like COSY (to confirm H-H couplings) and HSQC (to correlate H and C signals) to validate the assignments.

IR Spectroscopy Protocol
  • Technique: Attenuated Total Reflectance (ATR) is a modern, simple method for solid samples.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum.

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Validation: The baseline should be flat, and the major peaks should be sharp and well-defined (except for the broad N⁺-H stretch).

Mass Spectrometry Protocol
  • Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrument: A LC-MS system with an ESI source.

  • Acquisition (Positive Ion Mode):

    • Infuse the sample solution directly into the ESI source.

    • Optimize source parameters (e.g., capillary voltage, gas flow) to maximize the signal of the [M+H]⁺ ion.

    • Acquire a full scan mass spectrum.

    • Perform MS/MS (tandem mass spectrometry) on the parent ion (m/z 194) to obtain the fragmentation spectrum.

  • Validation: The measured mass of the [M+H]⁺ ion should be within 5 ppm of the calculated exact mass. The observed fragmentation pattern should be consistent with the proposed structure.

Conclusion

This guide provides a detailed, predictive framework for the spectral characterization of this compound. By understanding the expected NMR shifts, IR bands, and mass spectrometric fragments, researchers can confidently identify this compound, verify its purity, and proceed with its application in their research and development endeavors. The provided protocols offer a robust methodology for obtaining high-quality, reliable data.

References

Note: As specific experimental data for the target compound is not widely published, these references provide foundational knowledge and data for analogous structures used in the predictive analysis.

  • PubChem. Methyl 4-(aminomethyl)benzoate hydrochloride.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST Chemistry WebBook. Data for Methyl Benzoate and related compounds.[Link]

The Strategic Utility of Methyl 4-(3-aminopropyl)benzoate Hydrochloride in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Leveraging a Versatile Building Block in Drug Discovery and Beyond

Introduction: The Unseen Potential in a Bifunctional Scaffold

In the landscape of contemporary organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Methyl 4-(3-aminopropyl)benzoate hydrochloride is a bifunctional molecule that, at first glance, appears to be a simple aromatic amine. However, its true value lies in the orthogonal reactivity of its two key functional groups: a primary aliphatic amine and a methyl ester attached to a rigid phenyl core. The hydrochloride salt form enhances its stability and shelf-life, making it a reliable reagent for multi-step syntheses.

This guide provides an in-depth technical overview of this compound as a strategic starting material. We will move beyond a simple recitation of reactions to explore the causality behind experimental choices, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. The protocols described herein are designed to be self-validating, incorporating monitoring and purification steps that ensure the integrity of the synthetic process.

Physicochemical Properties and Strategic Considerations

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use. The key attributes of this compound are summarized below.

PropertyValueSource
CAS Number 74733-37-2[1]
Molecular Formula C₁₁H₁₆ClNO₂[1]
Molecular Weight 229.71 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in water, methanol; sparingly soluble in polar aprotic solvents like DMF and DMSO

The hydrochloride salt of the primary amine imparts aqueous solubility and stability, but it must be neutralized in situ to unmask the nucleophilic free amine for subsequent reactions. This is typically achieved by the addition of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), which will not compete in the desired reaction.[2] The methyl ester is a relatively stable functional group but can be hydrolyzed under strong acidic or basic conditions, a consideration that must be taken into account when planning multi-step syntheses.[3]

cluster_molecule Methyl 4-(3-aminopropyl)benzoate HCl cluster_properties Key Features mol C₁₁H₁₆ClNO₂ amine Primary Amine (as HCl salt) - Nucleophilic Center - Site for Elongation/Coupling linker Propyl Linker - Provides Spacing & Flexibility amine->linker ester Methyl Ester - Modifiable Handle - Potential for Hydrolysis/Amidation ring Phenyl Ring - Rigid Scaffold linker->ring ring->ester

Caption: Core structural features of the starting material.

Core Synthetic Transformations: A Tale of Two Reactivities

The synthetic utility of this compound is primarily centered on the reactions of its primary amine. The two most powerful and widely used transformations are amide bond formation (N-acylation) and reductive amination. These reactions allow for the covalent attachment of a vast array of chemical moieties, making this starting material a versatile scaffold for building molecular complexity.

G cluster_reactions Primary Synthetic Pathways cluster_products Resulting Scaffolds start Methyl 4-(3-aminopropyl)benzoate HCl amide_coupling Amide Bond Formation (N-Acylation) start->amide_coupling Carboxylic Acid, Coupling Reagent reductive_amination Reductive Amination start->reductive_amination Aldehyde/Ketone, Reducing Agent amide_product N-Acylated Derivatives (e.g., in HDAC Inhibitors) amide_coupling->amide_product amine_product N-Alkylated Derivatives reductive_amination->amine_product

Caption: Primary synthetic pathways for the starting material.

Part 1: Amide Bond Formation (N-Acylation)

The formation of an amide bond is arguably the most common reaction in medicinal chemistry, and the primary amine of our starting material is an excellent nucleophile for this transformation.[4] This reaction is critical in the synthesis of numerous biologically active molecules, including histone deacetylase (HDAC) inhibitors, where a substituted benzamide often serves as a key pharmacophoric element.[5][6]

Causality Behind Experimental Choices: Selecting the Right Coupling Reagent

Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, a coupling reagent is required to activate the carboxylic acid.[7] The choice of reagent is critical and depends on the specific substrates.

  • Carbodiimides (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble and affordable choice, making it suitable for large-scale synthesis.[8] It is often used with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions, particularly racemization if the carboxylic acid has a chiral center.[9]

  • Uronium/Aminium Salts (HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a more potent and faster-acting coupling reagent.[2] It is the reagent of choice for difficult couplings, such as those involving sterically hindered carboxylic acids or amines, and is highly effective at preventing racemization.[10]

Self-Validating Protocol: HATU-Mediated Amide Coupling

This protocol is adapted for the N-acylation of this compound with a generic carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid (1.0-1.2 eq)

  • HATU (1.1 eq)[2]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[9]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1N HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (to a concentration of ~0.1-0.5 M).

  • Base Addition & Pre-activation: Add this compound (1.0 eq) to the solution. Cool the flask in an ice bath (0 °C). Add DIPEA (3.0 eq) dropwise. The first equivalent neutralizes the hydrochloride salt, and the subsequent two equivalents facilitate the coupling reaction.[9] Stir the mixture at 0 °C for 15 minutes to allow for the pre-activation of the carboxylic acid.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. A co-spotted TLC plate with the starting amine and the reaction mixture should show the consumption of the amine and the appearance of a new, typically less polar, product spot.

  • Aqueous Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer the solution to a separatory funnel.

    • Wash sequentially with 1N HCl (2x) to remove excess DIPEA.[9]

    • Wash with saturated aqueous NaHCO₃ (2x) to remove unreacted carboxylic acid and HOAt (a byproduct of HATU).[9]

    • Wash with brine (1x) to reduce the amount of water in the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Reagents (Carboxylic Acid, HATU, Amine HCl) in Anhydrous DMF cool Cool to 0 °C start->cool base Add DIPEA (3.0 eq) cool->base preactivate Stir for 15 min (Pre-activation) base->preactivate react Warm to RT Stir 1-4h preactivate->react monitor Monitor by TLC/LC-MS react->monitor dilute Dilute with EtOAc monitor->dilute wash_acid Wash with 1N HCl dilute->wash_acid wash_base Wash with Sat. NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry (Na₂SO₄) & Concentrate wash_brine->dry purify Purify (Column Chromatography) dry->purify

Caption: Workflow for HATU-mediated amide coupling.

Part 2: Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds, allowing for the N-alkylation of the primary amine on our starting material.[11] This reaction proceeds via the initial formation of an imine or enamine intermediate from the reaction of the amine with an aldehyde or ketone, which is then reduced in situ to the corresponding amine.[12]

Causality Behind Experimental Choices: The Role of the Reducing Agent

The choice of reducing agent is crucial for the success of a one-pot reductive amination. The reagent must be mild enough not to reduce the starting aldehyde or ketone but potent enough to reduce the intermediate iminium ion.

  • Sodium Cyanoborohydride (NaBH₃CN): This is a classic and highly effective reagent for reductive amination. It is selective for the reduction of the protonated imine over the carbonyl group at neutral or slightly acidic pH.[13]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a milder and less toxic alternative to NaBH₃CN. It is particularly effective for the reductive amination of a wide range of aldehydes and ketones and does not require strict pH control.[12]

Self-Validating Protocol: Reductive Amination with an Aldehyde

This protocol describes the N-alkylation of this compound with a generic aldehyde.

Materials:

  • This compound (1.0 eq)

  • Aldehyde (1.0-1.5 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (TEA) or DIPEA (1.1 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated NaHCO₃ (aqueous)

  • Water

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the aldehyde (1.2 eq), and the solvent (DCM or DCE).

  • Base Addition: Add TEA or DIPEA (1.1 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir for 5-10 minutes.

  • Reducing Agent Addition: Add Sodium Triacetoxyborohydride (1.5 eq) to the mixture in one portion. The reaction is often mildly exothermic.

  • Reaction Execution: Stir the reaction at room temperature for 2-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Application Case Study: Synthesis of Histone Deacetylase (HDAC) Inhibitors

HDAC inhibitors are a promising class of anti-cancer agents.[2] Many potent HDAC inhibitors, such as Droxinostat, feature a hydroxamic acid zinc-binding group, a linker, and a "cap" group that interacts with the surface of the enzyme.[3][14] The scaffold provided by Methyl 4-(3-aminopropyl)benzoate is ideal for constructing the linker and cap regions of these inhibitors.

For instance, the aminopropylbenzoate core can be N-acylated with a moiety designed to be the "cap" group. The methyl ester can then be converted to the required hydroxamic acid. This two-step process highlights the strategic utility of the orthogonal functional groups present in the starting material.

Conclusion: A Versatile Scaffold for Innovation

This compound is more than just a simple chemical. It is a strategically designed building block that offers two distinct points for synthetic elaboration. The primary amine serves as a robust handle for introducing diversity through well-established and reliable reactions like amide coupling and reductive amination. The methyl ester provides a latent functional group that can be further transformed in later synthetic steps. By understanding the principles behind the reactions it undergoes and by applying rigorous, self-validating protocols, researchers can effectively leverage this versatile starting material to accelerate the discovery and development of novel small molecules.

References

  • Marks, P. A., & Xu, W. S. (2009). Creation of a histone deacetylase 6 inhibitor and its biological effects. Proceedings of the National Academy of Sciences, 106(10), 3829–3834. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • PubChem. (n.d.). Methyl 4-(aminomethyl)benzoate hydrochloride. National Center for Biotechnology Information. Retrieved December 12, 2025, from [Link]

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

  • ResearchGate. (n.d.). Synthetic routes of HDAC inhibitors 58-83. Reagents and conditions. [Link]

  • Afanasyev, O. I., Podyacheva, E., Makarova, M., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]

  • Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Sabatini, S., et al. (2011). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Catalysis, 1(9), 1133-1137. [Link]

  • Gao, Y., et al. (2023). Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold. European Journal of Medicinal Chemistry, 253, 115312. [Link]

  • ResearchGate. (n.d.). Reductive amination of various aldehydes. [Link]

  • Reddit. (2022). EDC-HOBt Amide coupling workup help. r/Chempros. [Link]

  • O'Donovan, D. H., et al. (2021). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 23(15), 5896–5900. [Link]

  • University of Mount Union. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. [Link]

  • Sinatra, L., et al. (2021). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Molecules, 26(11), 3145. [Link]

  • ResearchGate. (n.d.). Recent developments in catalytic amide bond formation. [Link]

  • ResearchGate. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. [Link]

  • SynArchive. (n.d.). Protecting Groups List. [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Royal Society of Chemistry. (2021). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications. [Link]

  • Royal Society of Chemistry. (2023). Biocatalytic amide bond formation. Green Chemistry. [Link]

  • ResearchGate. (2023). Biocatalytic Amide Bond Formation. [Link]

  • Zhang, L., et al. (2016). Droxinostat, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP. Translational Oncology, 9(2), 134–142. [Link]

  • Royal Society of Chemistry. (2020). Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. Organic & Biomolecular Chemistry. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • PubChem. (n.d.). Methyl 4-amino-3-methylbenzoate. National Center for Biotechnology Information. Retrieved December 12, 2025, from [Link]

  • Scientific Reports. (2024). Design and radiosynthesis of class-IIa HDAC inhibitor with high molar activity via repositioning the 18F-radiolabel. Nature. [Link]

  • Future Science. (2019). Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors. Future Medicinal Chemistry. [Link]

  • PubChem. (n.d.). Methyl 4-(hydroxymethyl)benzoate. National Center for Biotechnology Information. Retrieved December 12, 2025, from [Link]

Sources

An In-Depth Technical Guide to Methyl 4-(3-aminopropyl)benzoate Hydrochloride: A Versatile Linker for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Methyl 4-(3-aminopropyl)benzoate hydrochloride, a bifunctional research chemical increasingly utilized in the fields of medicinal chemistry and drug development. Its unique structure, featuring a primary amine and a methyl ester connected by a propyl chain to a central benzene ring, makes it a valuable building block for the synthesis of complex molecules, particularly as a linker in targeted therapeutics. This document will delve into its synthesis, reactivity, and key applications, providing field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a research chemical that serves as a versatile linker molecule. Its primary utility lies in its ability to connect two different molecular entities through its distinct functional groups: a nucleophilic primary amine and a carboxylate ester. The hydrochloride salt form enhances its stability and solubility in certain solvents, facilitating its use in various reaction conditions.

The structural arrangement of an aromatic core provides a degree of rigidity, while the propyl chain offers flexibility, a combination of properties that is highly desirable in the design of linkers for applications such as Proteolysis-Targeting Chimeras (PROTACs) and targeted drug delivery systems.[1][2]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design.

PropertyValueSource
CAS Number 74733-37-2[3]
Molecular Formula C₁₁H₁₆ClNO₂[3]
Molecular Weight 229.70 g/mol [3]
Appearance White to off-white solidTypical vendor data
Storage 2-8°C, Inert atmosphere[3]

Synthesis of this compound

The synthesis of this compound can be approached through several routes. A common and reliable method is the Fischer esterification of the corresponding carboxylic acid, 4-(3-aminopropyl)benzoic acid, in methanol with an acid catalyst.[4][5] Given the presence of a primary amine which can be protonated under acidic conditions, a protection-deprotection strategy may be employed to improve yield and purity, although direct esterification is also feasible.

Hypothetical Two-Step Synthesis: Boc-Protection and Esterification

This protocol outlines a robust, two-step synthesis involving the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group, followed by Fischer esterification and subsequent deprotection.

This step protects the nucleophilic primary amine, preventing it from interfering with the subsequent esterification reaction.[6]

  • Materials:

    • 4-(3-aminopropyl)benzoic acid

    • Di-tert-butyl dicarbonate (Boc)₂O

    • Sodium carbonate (Na₂CO₃)

    • Tetrahydrofuran (THF)

    • Deionized water

    • Hydrochloric acid (HCl), 2 N

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • Dissolve 4-(3-aminopropyl)benzoic acid (1.0 eq) in a 5% w/v aqueous solution of sodium carbonate in a round-bottom flask.

    • Add a solution of (Boc)₂O (1.2 eq) in THF.

    • Stir the biphasic mixture vigorously at room temperature for 12 hours.

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Adjust the pH of the remaining aqueous solution to 2 with 2 N HCl, which will precipitate the Boc-protected product.

    • Extract the product three times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield 4-(3-(tert-butoxycarbonylamino)propyl)benzoic acid.[7]

This step first forms the methyl ester and then removes the Boc protecting group to yield the final hydrochloride salt.[4][8]

  • Materials:

    • 4-(3-(tert-butoxycarbonylamino)propyl)benzoic acid

    • Anhydrous methanol

    • Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)

    • Diethyl ether

  • Protocol:

    • In a round-bottom flask, dissolve the Boc-protected amino acid (1.0 eq) in anhydrous methanol.

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride (2.0 eq) dropwise. The reaction of thionyl chloride with methanol generates HCl in situ, which catalyzes the esterification.[9]

    • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours, monitoring by TLC.

    • Upon completion of esterification, continue heating to facilitate the acidic removal of the Boc group.

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Add diethyl ether to the residue to precipitate the product as a white solid.

    • Collect the solid by vacuum filtration and wash with diethyl ether to yield this compound.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Esterification & Deprotection Start_Acid 4-(3-aminopropyl)benzoic acid Boc_Anhydride (Boc)₂O, Na₂CO₃, THF/H₂O Start_Acid->Boc_Anhydride Reacts with Protected_Acid Boc-protected acid Boc_Anhydride->Protected_Acid Forms Esterification MeOH, SOCl₂ (forms HCl in situ) Protected_Acid->Esterification Input to Step 2 Esterified_Protected Boc-protected methyl ester Esterification->Esterified_Protected Esterifies & Deprotection Acidic conditions (from excess HCl) Esterified_Protected->Deprotection Final_Product Methyl 4-(3-aminopropyl)benzoate HCl Deprotection->Final_Product Deprotects to yield

Synthetic Workflow for Methyl 4-(3-aminopropyl)benzoate HCl

Key Applications in Research and Drug Development

The primary application of this compound is as a bifunctional linker in the synthesis of more complex molecules. The primary amine serves as a versatile nucleophile for amide bond formation, while the methyl ester can be hydrolyzed to a carboxylic acid for further functionalization.

Role as a Linker in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.[10] The linker is a critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability.[11] Alkyl and PEG chains are common motifs in linkers, and this compound provides an alkyl chain with an aromatic core, offering a balance of flexibility and rigidity.[1]

The primary amine of this compound can be coupled to a carboxylic acid-functionalized ligand for either the protein of interest or the E3 ligase.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes the coupling of a generic carboxylic acid to the primary amine of this compound using HATU, a highly efficient coupling reagent known for its rapid reaction times and suppression of side reactions.[12][13]

  • Materials:

    • This compound (1.0 eq)

    • Carboxylic acid of interest (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous NaHCO₃, water, and brine

  • Protocol:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid, forming the reactive OAt-ester.[12]

    • Add this compound (1.0 eq) to the reaction mixture. The DIPEA will neutralize the hydrochloride salt, freeing the primary amine for reaction.

    • Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired amide-linked conjugate.

G cluster_0 Activation cluster_1 Coupling Carboxylic_Acid R-COOH HATU_DIPEA HATU, DIPEA in DMF Carboxylic_Acid->HATU_DIPEA Reacts with Active_Ester OAt-Active Ester HATU_DIPEA->Active_Ester Forms Amine_Linker Methyl 4-(3-aminopropyl)benzoate HCl Active_Ester->Amine_Linker Reacts with Amide_Product Amide-Linked Conjugate Amine_Linker->Amide_Product Forms

Amide Coupling Workflow

Analytical Characterization

Thorough characterization is crucial to confirm the identity and purity of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically two doublets in the 7-8 ppm region), a singlet for the methyl ester protons (~3.9 ppm), and multiplets for the propyl chain protons. The aminopropyl protons will have chemical shifts that are dependent on the protonation state and solvent.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester (~166 ppm), the aromatic carbons, the methyl carbon of the ester (~52 ppm), and the three carbons of the propyl chain.

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)
  • HPLC: Reversed-phase HPLC is a suitable method for assessing the purity of this compound. A C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid, is a good starting point for method development.[14]

  • MS: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode should show the parent ion corresponding to the free amine form of the molecule.

Safety, Handling, and Storage

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this chemical. Work in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place at 2-8°C under an inert atmosphere to prevent degradation.[3]

Conclusion

This compound is a valuable and versatile research chemical with significant potential in modern drug discovery. Its bifunctional nature allows for its use as a linker in the modular synthesis of complex molecules such as PROTACs. A thorough understanding of its synthesis, reactivity, and appropriate analytical characterization is essential for its successful application in the laboratory. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to effectively utilize this compound in their research endeavors.

References

  • ResearchGate. (2025). Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile | Request PDF. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966–1973. This is a representative authoritative source on PROTACs, the specific URL is not in the search results but the general knowledge is widely available in such reviews.
  • The Royal Society of Chemistry. (2014). Supporting Information for Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]

  • NCERT. (n.d.). Amines. [Link]

  • Study.com. (n.d.). Primary amines react with esters to yield amides. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

  • ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Reddit. (2022). amide coupling help. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?. [Link]

  • Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • Study.com. (n.d.). In performing fischer esterification of benzoic acid to methyl benzoate, what are the necessary steps for isolating the ester?. [Link]

  • PubMed Central. (n.d.). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0168668). [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl 4-Acetylbenzoate. [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Fischer esterification. [Link]

  • YouTube. (2014). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). [Link]

  • ResearchGate. (2025). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • SIELC Technologies. (n.d.). Separation of Methyl benzoate on Newcrom R1 HPLC column. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. [Link]

  • University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]

  • ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS1*. [Link]

  • PubMed Central. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. [Link]

Sources

Introduction: The Aminobenzoate Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Aminobenzoate Derivatives

Aminobenzoate derivatives represent a cornerstone class of molecules in medicinal chemistry and pharmaceutical sciences. The core structure, consisting of a benzene ring substituted with both an amino and a carboxyl group, provides a versatile scaffold for chemical modification.[1][2] This structural adaptability allows for the synthesis of a vast array of compounds with diverse pharmacological activities, ranging from local anesthetics like benzocaine and procaine to antimicrobial agents and anticancer therapeutics.[1][3][4] The parent compound, p-aminobenzoic acid (PABA), is a crucial building block in these synthetic endeavors and is itself a key intermediate in the folate synthesis pathway for many microorganisms.[2][3][5]

This guide provides an in-depth exploration of the fundamental physical and chemical properties of aminobenzoate derivatives. Understanding these characteristics is paramount for researchers in drug development, as properties such as solubility, pKa, stability, and spectroscopic signatures directly influence a molecule's formulation, bioavailability, mechanism of action, and analytical detection. We will delve into the theoretical underpinnings of these properties, provide field-proven experimental protocols for their determination, and present data in a clear, comparative format to aid in research and development efforts.

Aminobenzoic_Acid_Isomers cluster_core Core Structure cluster_isomers Positional Isomers Core Aminobenzoic Acid Ortho ortho-Aminobenzoic Acid (2-Aminobenzoic Acid) Core->Ortho Substitution Pattern Meta meta-Aminobenzoic Acid (3-Aminobenzoic Acid) Core->Meta Substitution Pattern Para para-Aminobenzoic Acid (4-Aminobenzoic Acid) Core->Para Substitution Pattern

Caption: Structural relationship of aminobenzoic acid isomers.

Part 1: Core Physical Properties

The physical properties of an aminobenzoate derivative are critical determinants of its behavior in both biological and laboratory settings. These characteristics, governed by the molecule's structure, polarity, and intermolecular forces, affect everything from its solid-state form to its interaction with solvents.

Crystalline Structure and Melting Point

Aminobenzoic acids and their simple derivatives are typically white or colorless crystalline solids at room temperature.[6][7] The melting point (mp) is a fundamental indicator of purity and is influenced by the strength of the crystal lattice. Factors such as hydrogen bonding (between the carboxylic acid and amino groups), van der Waals forces, and molecular symmetry play a significant role. For instance, p-aminobenzoic acid has a higher melting point than its ortho and meta isomers, which can be attributed to its greater symmetry, allowing for more efficient packing in the crystal lattice.

Table 1: Physical Properties of Representative Aminobenzoate Derivatives

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance Melting Point (°C)
4-Aminobenzoic Acid (PABA) C₇H₇NO₂ 137.14 Colorless crystals 187-189
Methyl 4-aminobenzoate C₈H₉NO₂ 151.16 White crystalline powder 110-111
Ethyl 4-aminobenzoate (Benzocaine) C₉H₁₁NO₂ 165.19 White crystalline powder 88-92
Butyl 4-aminobenzoate (Butamben) C₁₁H₁₅NO₂ 193.24 White crystalline powder 57-59

| 4-[(2-Hydroxybenzylidene)amino]benzoic acid | C₁₄H₁₁NO₃ | 241.25 | Yellow solid | 265.5-268 |

Data compiled from sources:[3][6][8][9]

Solubility Profile

Solubility is one of the most critical physical properties for drug development, directly impacting absorption and bioavailability. Aminobenzoate derivatives exhibit variable solubility depending on their specific structure, the solvent, and the pH of the medium.[7]

Causality Behind Solubility: The core aminobenzoate structure is amphoteric, meaning it has both a weakly acidic carboxylic acid group and a weakly basic amino group.[10] This duality is the key to its pH-dependent solubility.

  • In acidic solutions (low pH): The amino group becomes protonated (-NH₃⁺), forming a cationic salt that is generally more water-soluble.[10]

  • In alkaline solutions (high pH): The carboxylic acid group is deprotonated (-COO⁻), forming an anionic salt that is also typically more soluble in water.[10]

  • At the isoelectric point: The molecule exists predominantly as a neutral zwitterion, which often exhibits its lowest aqueous solubility.

Derivatization significantly alters solubility. Esterification of the carboxyl group, as in benzocaine, removes the acidic proton, making the molecule less soluble in aqueous media but more soluble in organic solvents and lipids.[9]

Table 2: Solubility of 4-Aminobenzoic Acid (PABA)

Solvent Solubility Temperature Reference
Water 5.39 g/L 25 °C [11]
Water 6.11 g/L 30 °C [11]
Boiling Water 1 g / 90 mL 100 °C [11]
Ethanol 1 g / 8 mL Room Temp. [11]
Ether 1 g / 60 mL Room Temp. [11]
DMSO Soluble Room Temp. [10]

| DMF | Soluble | Room Temp. |[10] |

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and quantification of aminobenzoate derivatives.

  • UV-Vis Spectroscopy: These compounds are strong chromophores due to the presence of the aromatic ring. The maximum absorbance (λ_max) for PABA is around 290 nm.[6] The exact λ_max can shift depending on the solvent and substitutions on the ring or functional groups. This property is the basis for their use as UV-filtering agents in sunscreens and allows for their quantification using UV-based detectors in techniques like HPLC.[1][6]

  • Infrared (IR) Spectroscopy: IR spectra provide valuable information about the functional groups present. Key characteristic peaks include:

    • O-H stretch (Carboxylic Acid): A very broad band around 2500-3300 cm⁻¹.

    • N-H stretch (Amine): Two sharp bands for a primary amine (-NH₂) around 3300-3500 cm⁻¹.

    • C=O stretch (Carboxylic Acid/Ester): A strong, sharp peak around 1680-1730 cm⁻¹. For example, in Schiff base derivatives, the imine (-HC=N-) stretch appears around 1600 cm⁻¹.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the precise structure, substitution patterns, and purity. For a PABA derivative, one would expect to see characteristic signals for the aromatic protons, the amine protons (which may be broad and exchangeable), and any protons on alkyl chains of ester or amide derivatives.[3]

Part 2: Core Chemical Properties & Reactivity

The chemical behavior of aminobenzoate derivatives is dictated by the interplay between the electron-donating amino group and the electron-withdrawing carboxyl group.

Acidity and Basicity: The Role of pKa

The ionization state of a drug molecule at physiological pH (≈7.4) is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. This is governed by the pKa values of its ionizable groups.

  • pKa₁ (Carboxylic Acid): The carboxylic acid group is acidic. For 4-aminobenzoic acid, the pKa is approximately 2.4.[6][11][12] This means that at any pH above 2.4, the carboxyl group will be predominantly deprotonated (-COO⁻).

  • pKa₂ (Protonated Amine): The amino group is basic. Its conjugate acid (the protonated amine, -NH₃⁺) has a pKa of about 4.9.[6][11][12] This indicates that at a pH below 4.9, the amino group will be mostly protonated.

Expert Insight: The relative positions of the amino and carboxyl groups (ortho, meta, para) influence the pKa values due to resonance and inductive effects. For example, the pKa of the amino group in 2-aminobenzoic acid is lower than in the 3- or 4-isomers due to intramolecular hydrogen bonding with the adjacent carboxyl group, which stabilizes the neutral form.[13]

Table 3: pKa Values of Aminobenzoic Acid Isomers

Compound pKa (Carboxylic Acid) pKa (Amino Group) Reference
2-Aminobenzoic acid 4.78 ~2.1 [13]
3-Aminobenzoic acid 4.55 ~3.1 [13]

| 4-Aminobenzoic acid | 4.85 | ~2.4 |[6][12] |

Key Chemical Reactions

The dual functionality of aminobenzoates makes them versatile building blocks for synthesis.[14][15]

  • Esterification: The carboxylic acid can be readily converted to an ester via reactions like the Fischer esterification, where an alcohol reacts with the carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄). This is a foundational method for synthesizing local anesthetics like benzocaine (ethyl ester) and butamben (butyl ester).[4]

  • Amide Formation: The carboxylic acid can react with amines to form amides, or the amino group can react with acyl chlorides or anhydrides. This reaction is fundamental to creating more complex structures with potential biological activity.

  • Reactions of the Amino Group: The aromatic amino group can undergo diazotization followed by coupling reactions to form azo dyes. It can also be alkylated or acylated. A common reaction in medicinal chemistry is the formation of Schiff bases (imines) by reacting the amino group with an aldehyde or ketone, which can yield derivatives with potent antimicrobial or cytotoxic properties.[3][5]

Chemical Stability and Degradation

Aminobenzoate derivatives can be sensitive to light, air, and heat.[6] PABA, for instance, is known to discolor upon exposure to light and air.[6] Ester derivatives can be susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the ester bond to regenerate the carboxylic acid and the corresponding alcohol. Thermal analysis has shown that some derivatives may sublime before melting or undergo decarboxylation at elevated temperatures.[16][17] Understanding these stability profiles is crucial for drug formulation and determining shelf-life.

Part 3: Experimental Protocols & Methodologies

The following section provides validated, step-by-step protocols for the synthesis and analysis of key properties of aminobenzoate derivatives. The rationale behind critical steps is explained to provide a deeper understanding of the process.

Synthesis Protocol: Fischer Esterification of PABA to Benzocaine

This protocol describes a classic method for synthesizing the local anesthetic benzocaine.[4] The reaction's success relies on shifting the equilibrium towards the product side.

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup PABA p-Aminobenzoic Acid (PABA) Mix Combine Reactants PABA->Mix Ethanol Ethanol (Solvent & Reactant) Ethanol->Mix H2SO4 Conc. H₂SO₄ (Catalyst) H2SO4->Mix Reflux Heat at Reflux (60-75 min) Mix->Reflux Cool Cool to Room Temp. Reflux->Cool Neutralize Neutralize with Na₂CO₃ (to pH ~8) Cool->Neutralize Filter Vacuum Filtration Neutralize->Filter Wash Wash with Ice-Cold Water Filter->Wash Dry Dry Product Wash->Dry Product Benzocaine (Ethyl 4-aminobenzoate) Dry->Product

Caption: Workflow for the synthesis of Benzocaine via Fischer Esterification.

Methodology:

  • Setup: In a round-bottom flask, combine p-aminobenzoic acid (1.2 g) and absolute ethanol (12.0 mL).[4] Ethanol serves as both the solvent and a reactant. Using it in large excess helps drive the equilibrium towards the formation of the ester product according to Le Châtelier's principle.

  • Catalysis: In a fume hood, slowly and carefully add concentrated sulfuric acid (1.0 mL) to the mixture.[4] Causality: The sulfuric acid acts as a catalyst. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.

  • Reaction: Heat the mixture to reflux using a heating mantle for 60-75 minutes.[4] The elevated temperature increases the reaction rate. The solid PABA should dissolve as it is converted to the more soluble ester.

  • Workup & Neutralization: Cool the reaction mixture to room temperature and then pour it into a beaker containing ice water (30 mL). While stirring, slowly add a 10% sodium carbonate solution until the effervescence stops and the solution is basic (pH ≈ 8).[4] Causality: This step serves two purposes. First, it neutralizes the sulfuric acid catalyst. Second, it deprotonates any remaining unreacted PABA, converting it to its water-soluble sodium salt. The benzocaine product, being neutral and poorly water-soluble, precipitates out of the aqueous solution.

  • Isolation: Collect the white precipitate (benzocaine) by vacuum filtration using a Büchner funnel.[4]

  • Purification: Wash the collected solid with a small amount of ice-cold water.[4] Causality: Washing with cold water removes any remaining water-soluble impurities (like sodium sulfate and sodium 4-aminobenzoate) without dissolving a significant amount of the product.

  • Drying & Analysis: Allow the product to air dry completely. Determine the mass, calculate the percent yield, and confirm its identity and purity via melting point determination and spectroscopy (IR, NMR).

Analytical Protocol: Determination of Solubility (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound.[11]

Solubility_Workflow Start Start Add_Excess Add excess solid to solvent in a sealed vial Start->Add_Excess Equilibrate Agitate at constant temp. (e.g., 24-48 hrs) Add_Excess->Equilibrate Separate Separate solid from solution (Centrifuge/Filter) Equilibrate->Separate Dilute Dilute a known volume of the saturated supernatant Separate->Dilute Analyze Analyze concentration (e.g., UV-Vis Spec, HPLC) Dilute->Analyze Calculate Calculate Solubility (e.g., in g/L or mol/L) Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Methodology:

  • Preparation: Add an excess amount of the solid aminobenzoate derivative to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a sealed vial. Causality: Using an excess of solid ensures that the solution becomes saturated and that equilibrium is established between the dissolved and undissolved solute.

  • Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand to let the excess solid settle. Alternatively, centrifuge or filter the sample to separate the solid from the saturated solution (the supernatant). Causality: This step is critical to ensure that only the dissolved portion of the compound is analyzed, preventing artificially high solubility readings from suspended solid particles.

  • Quantification: Carefully withdraw a precise aliquot of the supernatant, dilute it with a suitable solvent, and determine its concentration using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[10]

  • Calculation: Use the measured concentration and the dilution factor to calculate the solubility of the compound in the original solvent, typically expressed in units of mg/mL, g/L, or mol/L.

References

  • Jampilek, J., & Kralova, K. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]

  • Zahra, A., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 978, 4-Aminobenzoic acid. [Link]

  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. [Link]

  • PubMed. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

  • MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • ResearchGate. (n.d.). Synthesis and reaction conditions related to therapeutic potential of p-aminobenzoic acid derivatives. [Link]

  • National Center for Biotechnology Information. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. [Link]

  • Scilit. (2001). Thermal Studies on Some Substituted Aminobenzoic Acids. [Link]

  • AKJournals. (n.d.). Thermal Studies on Some Substituted Aminobenzoic Acids. [Link]

  • Solubility of Things. (n.d.). 4-Aminobenzoic acid. [Link]

  • Seo, J., et al. (2016). The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives. Physical Chemistry Chemical Physics, 18(37), 25955-25962. [Link]

  • ResearchGate. (n.d.). Thermal Studies on Some Substituted Aminobenzoic Acids | Request PDF. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminobenzoic acid. [Link]

  • ResearchGate. (n.d.). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives | Request PDF. [Link]

  • NIST. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. [Link]

  • Wang, K. J., et al. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science, 9(6), 1140-1150. [Link]

  • PubMed. (1984). Simultaneous determination of p-aminobenzoic acid, acetyl-p-aminobenzoic acid and p-aminohippuric acid in serum and urine by capillary gas chromatography with use of a nitrogen-phosphorus detector. [Link]

  • eScholarship. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. [Link]

  • ResearchGate. (n.d.). Chemical structure of p-aminobenzoic acid and his pKa value. [Link]

  • Chemistry Stack Exchange. (2013). In aminobenzoic acid, do we have three different pKa's?. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4876, 4-Aminobenzoate. [Link]

  • National Center for Biotechnology Information. (n.d.). Separation of p-aminobenzoic acid derivatives by paper chromatography. [Link]

  • ResearchGate. (n.d.). Physico-chemical properties of Novel 2-Aminobenzothiazole Derivatives. [Link]

  • ResearchGate. (n.d.). The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes. [Link]

  • ResearchGate. (n.d.). New Biological Properties of p-Aminobenzoic Acid. [Link]

  • Taylor & Francis Online. (n.d.). Synthesis, Spectroscopic Analysis, Charge and Proton Transfer Interaction Studies, In-Vitro, and In-Silico Antimicrobial, Pharmacokinetics Studies of Piperazin-1-Ium 4-Aminobenzoate Monohydrate. [Link]

  • ResearchGate. (n.d.). Meta - Aminobenzoic Acid: Structures and Spectral Characteristics. [Link]

  • Wikipedia. (n.d.). Butamben. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, thermal analysis and biological study of new thiophene derivative containing o-aminobenzoic acid ligand and its Mn(II), Cu(II) and Co(II) metal complexes. [Link]

  • MDPI. (2023). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. [Link]

  • Kundu, A., et al. (2020). A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. Physical Chemistry Chemical Physics, 22(18), 9869-9881. [Link]

Sources

Methodological & Application

A Robust and Scalable Synthesis Protocol for Methyl 4-(3-aminopropyl)benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

Methyl 4-(3-aminopropyl)benzoate hydrochloride is a key bifunctional building block in medicinal chemistry, valuable for its utility in constructing complex lead compounds and active pharmaceutical ingredients (APIs). This application note provides a detailed, three-step synthetic protocol starting from the readily available commodity chemical, 4-cyanobenzaldehyde. The described pathway involves a Knoevenagel-Doebner condensation, followed by esterification and a final, one-pot catalytic hydrogenation that reduces both an alkene and a nitrile functionality. This guide is designed for researchers in drug development, offering not only a step-by-step protocol but also the underlying chemical principles, troubleshooting guidance, and safety considerations to ensure a reproducible and scalable synthesis.

Introduction: Strategic Importance and Synthetic Rationale

The title compound features a primary amine and a methyl ester, separated by a propyl-substituted benzene ring. This specific arrangement allows for orthogonal derivatization strategies; the amine can be readily functionalized through amidation or reductive amination, while the ester provides a handle for hydrolysis and subsequent amide coupling. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics.

The synthetic strategy outlined herein was chosen for its reliability, scalability, and use of cost-effective starting materials. The sequence avoids hazardous reagents and employs well-established, high-yielding transformations, making it suitable for both discovery and process chemistry environments.

Overall Synthetic Scheme

The synthesis proceeds in three distinct stages, beginning with the formation of a carbon-carbon bond to build the propyl chain's backbone, followed by esterification, and concluding with a dual reduction to yield the target primary amine.

G cluster_0 Step 1: Knoevenagel-Doebner Condensation cluster_1 Step 2: Fischer Esterification cluster_2 Step 3: Catalytic Hydrogenation & Salt Formation 4-Cyanobenzaldehyde 4-Cyanobenzaldehyde 3-(4-Cyanophenyl)acrylic acid 3-(4-Cyanophenyl)acrylic acid 4-Cyanobenzaldehyde->3-(4-Cyanophenyl)acrylic acid Malonic Acid, Pyridine, Piperidine (cat.) Methyl 3-(4-cyanophenyl)acrylate Methyl 3-(4-cyanophenyl)acrylate 3-(4-Cyanophenyl)acrylic acid->Methyl 3-(4-cyanophenyl)acrylate Methanol (MeOH), H₂SO₄ (cat.), Reflux Methyl 4-(3-aminopropyl)benzoate Methyl 4-(3-aminopropyl)benzoate Methyl 3-(4-cyanophenyl)acrylate->Methyl 4-(3-aminopropyl)benzoate H₂ (50 psi), 10% Pd/C, MeOH Final Product Methyl 4-(3-aminopropyl)benzoate HCl Methyl 4-(3-aminopropyl)benzoate->Final Product HCl in Dioxane

Figure 1: Overall synthetic pathway from 4-cyanobenzaldehyde to the target hydrochloride salt.

Experimental Protocols

Part 1: Synthesis of 3-(4-Cyanophenyl)acrylic acid (Intermediate I)

Principle of the Reaction: This step utilizes the Knoevenagel-Doebner condensation, a reliable method for forming α,β-unsaturated carboxylic acids. Malonic acid serves as the carbanion precursor, which, upon deprotonation by the basic solvent pyridine, attacks the carbonyl carbon of 4-cyanobenzaldehyde. The intermediate adduct then undergoes elimination of water and decarboxylation to yield the thermodynamically stable trans-alkene product. Piperidine is added as a more potent basic catalyst to accelerate the initial condensation step.

ReagentMolar Mass ( g/mol )AmountMolesMolar Eq.
4-Cyanobenzaldehyde131.1310.0 g76.2 mmol1.0
Malonic Acid104.069.5 g91.3 mmol1.2
Pyridine79.1020 mL-Solvent
Piperidine85.150.5 mL-Catalyst

Step-by-Step Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-cyanobenzaldehyde (10.0 g, 76.2 mmol) and malonic acid (9.5 g, 91.3 mmol).

  • Add pyridine (20 mL) followed by piperidine (0.5 mL).

  • Heat the mixture in an oil bath set to 90 °C and stir for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes), observing the consumption of the aldehyde.

  • After cooling to room temperature, slowly pour the reaction mixture into 150 mL of a 1:1 mixture of ice and water.

  • Acidify the aqueous mixture to pH 2 by the dropwise addition of concentrated hydrochloric acid (approx. 15-20 mL) with vigorous stirring. A precipitate will form.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 50 mL).

  • Dry the white solid product under vacuum at 60 °C to a constant weight. The product is typically of sufficient purity for the next step. Expected yield: 11.5-12.5 g (87-95%).

Part 2: Synthesis of Methyl 3-(4-cyanophenyl)acrylate (Intermediate II)

Principle of the Reaction: This transformation is a classic Fischer esterification, an acid-catalyzed equilibrium reaction.[1][2] Methanol acts as both the solvent and the nucleophile. Concentrated sulfuric acid serves as the catalyst, protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon for attack by methanol.[3] The reaction is driven to completion by using a large excess of methanol, in accordance with Le Châtelier's principle.[2]

ReagentMolar Mass ( g/mol )AmountMolesMolar Eq.
3-(4-Cyanophenyl)acrylic acid173.1711.0 g63.5 mmol1.0
Methanol (Anhydrous)32.04120 mL-Solvent/Reagent
Sulfuric Acid (Conc.)98.083 mL-Catalyst

Step-by-Step Protocol:

  • Suspend 3-(4-cyanophenyl)acrylic acid (11.0 g, 63.5 mmol) in anhydrous methanol (120 mL) in a 250 mL round-bottom flask with a magnetic stirrer.

  • Cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (3 mL) dropwise.

  • Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 65 °C) for 5 hours. Monitor for the disappearance of starting material by TLC (50% Ethyl Acetate in Hexanes).

  • After cooling, reduce the volume of the solvent to approximately 20 mL using a rotary evaporator.

  • Pour the concentrated mixture into 200 mL of ice-cold water. A solid precipitate will form.

  • Collect the solid by vacuum filtration, washing with cold water (2 x 40 mL) and then with a small amount of cold 5% sodium bicarbonate solution (20 mL) to neutralize any residual acid, followed again by cold water (2 x 40 mL).

  • Dry the crude product. Recrystallization from hot ethanol will yield the pure product as white crystals. Expected yield: 10.8-11.5 g (91-97%).

Part 3: Synthesis of this compound (Final Product)

Principle of the Reaction: This key step accomplishes the simultaneous reduction of two different functional groups via catalytic hydrogenation.[4] Palladium on carbon (Pd/C) is an excellent catalyst for reducing the carbon-carbon double bond of the acrylate system under mild conditions.[5] It is also effective for the reduction of the nitrile to a primary amine.[5][6] This one-pot reaction provides high atom economy and simplifies the synthetic sequence. The resulting free amine is then converted to its hydrochloride salt to improve stability and ease of handling.

ReagentMolar Mass ( g/mol )AmountMolesMolar Eq.
Methyl 3-(4-cyanophenyl)acrylate187.1910.0 g53.4 mmol1.0
Palladium on Carbon (10% Pd)-1.0 g-10 wt %
Methanol32.04150 mL-Solvent
4M HCl in 1,4-Dioxane-~15 mL~60 mmol~1.1

Step-by-Step Protocol:

  • Hydrogenation:

    • To a hydrogenation vessel (e.g., a Parr shaker bottle), add methyl 3-(4-cyanophenyl)acrylate (10.0 g, 53.4 mmol) and methanol (150 mL).

    • Carefully add 10% Palladium on Carbon (1.0 g, 10 wt %) under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.

    • Seal the vessel, purge it several times with nitrogen, and then introduce hydrogen gas to a pressure of 50 psi.

    • Stir the reaction mixture vigorously at room temperature for 12-18 hours. The reaction is complete when hydrogen uptake ceases.

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol (2 x 20 mL).

  • Salt Formation:

    • Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude free amine as an oil.

    • Dissolve the crude oil in 50 mL of anhydrous diethyl ether or methyl tert-butyl ether (MTBE).

    • While stirring, add 4M HCl in 1,4-dioxane (approx. 15 mL, ~60 mmol) dropwise. A white precipitate will form immediately.

    • Stir the resulting slurry for 30 minutes at room temperature.

    • Collect the solid product by vacuum filtration, wash with diethyl ether (2 x 30 mL), and dry under vacuum.

    • Expected yield of the hydrochloride salt: 10.5-11.5 g (85-94%).

Workflow and Troubleshooting

G cluster_workflow General Lab Workflow cluster_troubleshooting Troubleshooting Guide Setup Reaction Setup React Reaction Under Reflux/Pressure Setup->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Quench & Neutralize Monitor->Workup Complete Extract Extraction / Filtration Workup->Extract Purify Purification (Recrystallization) Extract->Purify Characterize Characterization (NMR, MS, MP) Purify->Characterize TS1 Problem Low yield in Step 1 Possible Cause Insufficient heating; Wet reagents Solution Ensure temp is 90°C; Use anhydrous pyridine TS2 Problem Esterification stalls (Step 2) Possible Cause Water in methanol; Insufficient catalyst Solution Use anhydrous MeOH; Add 0.5 mL more H₂SO₄ TS3 Problem Incomplete reduction (Step 3) Possible Cause Inactive catalyst; Hydrogen leak Solution Use fresh Pd/C; Check system for leaks; Increase H₂ pressure to 60 psi

Figure 2: General experimental workflow and a troubleshooting guide for common issues.

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Reagents: Pyridine and piperidine are toxic and have strong odors; handle with care. Concentrated sulfuric and hydrochloric acids are highly corrosive.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained and operated by trained personnel. Palladium on carbon can be pyrophoric, especially when dry and exposed to air; always handle it wet with solvent or under an inert atmosphere.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. [Link]

  • Rylander, P. N. (1985). Hydrogenation Methods. Academic Press. [Link]

  • Török, B., & Felföldi, K. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 453-465. [Link]

  • Shimizu, S., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry – An Asian Journal, 12(4), 435-440. [Link]

  • Jones, G. (1984). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. [Link]

  • Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449-1470. [Link]

Sources

Application Notes and Protocols for Methyl 4-(3-aminopropyl)benzoate Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name], Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

Methyl 4-(3-aminopropyl)benzoate hydrochloride is a bifunctional organic molecule that serves as a valuable building block in modern organic synthesis. Its structure, featuring a primary aliphatic amine and a methyl ester attached to a benzene ring via a propyl linker, offers two key points for chemical modification. The hydrochloride salt form enhances its stability and handling properties. This guide provides an in-depth exploration of its experimental applications, focusing on fundamental transformations such as N-acylation and amide bond formation, which are cornerstones of medicinal chemistry and materials science. The protocols herein are based on well-established procedures for analogous primary amines and are intended to serve as a robust starting point for synthetic endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is paramount for its safe and effective use in any synthetic protocol.

PropertyValueSource
CAS Number 74733-37-2[1]
Molecular Formula C₁₁H₁₆ClNO₂
Molecular Weight 229.71 g/mol
Appearance White to off-white solidGeneric
Storage 2-8°C, under inert gas[2]

Safety Information:

This compound should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as a skin and eye irritant.[3] In case of contact, rinse the affected area with copious amounts of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[4] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[3]

Application Note 1: N-Acylation Reactions - A Gateway to Amide Synthesis

The primary amine functionality of this compound is readily susceptible to N-acylation, a fundamental transformation that forms a stable amide bond. This reaction is pivotal for introducing a wide array of functional groups and for the construction of more complex molecular architectures. The choice of acylating agent and reaction conditions can be tailored to achieve the desired outcome.

Causality Behind Experimental Choices:
  • Acylating Agents: Acyl chlorides and acid anhydrides are the most common reagents for N-acylation. Acyl chlorides are generally more reactive, leading to faster reaction times, but they also generate hydrochloric acid as a byproduct, necessitating the use of a base to neutralize it.[5] Acid anhydrides are less reactive but often offer a cleaner reaction profile, with the corresponding carboxylic acid as the only major byproduct.[6]

  • Base: In reactions with acyl chlorides, a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial. It acts as a scavenger for the in-situ generated HCl, preventing the protonation of the starting amine, which would render it non-nucleophilic.[5]

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are typically used to prevent hydrolysis of the acylating agent.[7]

Experimental Workflow for N-Acylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Methyl 4-(3-aminopropyl)benzoate HCl and Base in Anhydrous Solvent cool Cool to 0 °C start->cool add_acyl Add Acylating Agent (Acyl Chloride or Anhydride) Dropwise cool->add_acyl warm Warm to Room Temperature and Stir add_acyl->warm quench Quench Reaction warm->quench extract Aqueous Work-up (Wash with aq. HCl, aq. NaHCO₃, Brine) quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify end end purify->end N-Acylated Product

Caption: General workflow for the N-acylation of this compound.

Protocol 1.1: N-Acylation using an Acyl Chloride (e.g., Acetyl Chloride)

This protocol describes a general procedure for the N-acetylation of this compound.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (2.2 eq) to the suspension. The extra equivalent is to neutralize the HCl from the starting material.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography or recrystallization to afford the desired N-acetylated product.

Protocol 1.2: N-Acylation using an Acid Anhydride (e.g., Acetic Anhydride)

This protocol offers an alternative method using a less reactive acylating agent.[6][8]

Materials:

  • This compound

  • Acetic anhydride

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Acetic Acid

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (2.2 eq).

  • To the stirred mixture, add acetic anhydride (1.2 eq).

  • Stir the reaction at room temperature for 18-24 hours, monitoring by TLC.[8]

  • Upon completion, pour the reaction mixture into ice-water and stir until any excess anhydride is hydrolyzed.

  • If a precipitate forms, it can be collected by filtration, washed with cold water, and dried.

  • Alternatively, the product can be extracted into an organic solvent (e.g., ethyl acetate), washed with water and brine, dried, and concentrated.

  • Purify the crude product as needed.

Application Note 2: Amide Coupling Reactions - Forging Connections in Drug Discovery

The primary amine of this compound can also participate in amide coupling reactions with carboxylic acids. This is a cornerstone reaction in the synthesis of peptides, peptidomimetics, and a vast array of small molecule drugs.[9] Due to the formation of a non-reactive ammonium carboxylate salt, direct condensation is inefficient. Therefore, coupling reagents are employed to activate the carboxylic acid.

Causality Behind Experimental Choices:
  • Coupling Reagents:

    • Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. To improve efficiency and suppress side reactions like racemization, an additive such as 1-Hydroxybenzotriazole (HOBt) is often used.[9][10]

    • Uronium/Aminium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency and rapid reaction times, even with sterically hindered substrates.[11][12] They form a highly reactive OAt-active ester.[13]

  • Base: A non-nucleophilic base like DIPEA is required to deprotonate the carboxylic acid and neutralize any acidic byproducts formed during the reaction.

  • Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or DCM are standard choices for these reactions.[10][11]

Experimental Workflow for Amide Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Carboxylic Acid, Coupling Reagent, and Base in Anhydrous Solvent pre_activate Pre-activation (optional, e.g., with HATU) start->pre_activate add_amine Add Methyl 4-(3-aminopropyl)benzoate HCl and additional base pre_activate->add_amine stir Stir at Room Temperature add_amine->stir workup Aqueous Work-up stir->workup dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end end purify->end Amide Product

Sources

Application Notes & Protocols: Methyl 4-(3-aminopropyl)benzoate Hydrochloride as a Versatile Linker in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The linker is a critical component in modern targeted therapeutics, dictating the stability, efficacy, and safety of modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1] Its chemical nature governs payload release, pharmacokinetics, and the ability to form productive biological complexes.[2] This guide provides an in-depth exploration of Methyl 4-(3-aminopropyl)benzoate hydrochloride, a bifunctional linker possessing a primary amine for conjugation and a methyl ester group that offers a potential cleavage site. We will dissect the design rationale, provide detailed step-by-step protocols for its application, and discuss critical validation assays. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this linker's unique structural features for the synthesis of novel targeted therapies.

Physicochemical Properties and Design Rationale

This compound is a small molecule designed for deliberate integration into larger bioconjugates. Its structure provides a unique combination of a reactive handle and a latent cleavage site, separated by a rigid spacer.

Compound Properties
PropertyValueSource
Chemical Name This compound[3]
CAS Number 74733-37-2[4]
Molecular Formula C₁₁H₁₆ClNO₂[4]
Molecular Weight 229.71 g/mol [4]
Appearance White to off-white solidN/A
Storage 2-8°C, under inert gas[5]
Key Functional Groups Primary Amine (as HCl salt), Methyl Ester, Phenyl RingN/A
The Causality of Molecular Design

The selection of a linker is a pivotal decision in drug design. The structure of this compound is not arbitrary; each component serves a distinct and critical purpose.

  • Primary Amine (Nucleophilic Handle): The terminal aminopropyl group is the primary point of attachment. Supplied as a hydrochloride salt for stability, the amine must be deprotonated with a non-nucleophilic base before it can act as a potent nucleophile. It readily reacts with electrophilic functional groups, most commonly N-hydroxysuccinimide (NHS) esters, to form stable and irreversible amide bonds.[6] This amine-reactive chemistry is a cornerstone of bioconjugation due to its efficiency and reliability under mild conditions.[6][7]

  • Methyl Ester (Potential Cleavage Site): The methyl ester introduces a point of condition-dependent lability. While esters are generally stable, they are susceptible to hydrolysis catalyzed by esterase enzymes, which are abundant in the cytosol and lysosomes of cells.[8][9] This functionality allows the linker to be classified as potentially "cleavable," enabling the release of an unmodified payload from the conjugate upon cellular internalization—a highly desirable feature for many ADC designs.[10] The stability of this ester bond is a critical parameter that must be empirically evaluated, as premature cleavage in plasma can lead to off-target toxicity.[8]

  • Propylbenzoate Spacer: The rigid benzene ring connected to a flexible propyl chain provides a defined spatial separation between the two ends of the linker. This is crucial in both ADCs and PROTACs. In ADCs, it prevents steric hindrance between the payload and the antibody. In PROTACs, the linker's length and geometry are paramount for enabling the formation of a stable and productive ternary complex between the target protein and an E3 ligase.[2][11]

Caption: Functional components of Methyl 4-(3-aminopropyl)benzoate.

Core Application: Two-Step Drug Conjugate Synthesis

This section details the fundamental workflow for using this compound to connect a payload (Drug-X) to another molecule (Molecule-Y), representing a common task in creating ADCs or PROTACs.

Caption: General workflow for two-step conjugate synthesis.

Protocol 1: Amide Bond Formation with an NHS Ester-Activated Payload

This protocol describes the reaction between the linker's primary amine and a payload activated as an N-hydroxysuccinimide (NHS) ester.

Principle: The hydrochloride salt is neutralized in situ to free the primary amine, which then performs a nucleophilic attack on the electrophilic carbonyl carbon of the NHS ester. This forms a stable amide bond and releases NHS as a byproduct.[6]

Materials:

  • This compound

  • NHS ester-activated payload (Payload-X-NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel (e.g., round-bottom flask) with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Causality: Using an inert atmosphere and anhydrous solvent is critical because NHS esters are moisture-sensitive and can hydrolyze, reducing reaction efficiency.[6]

  • Amine Neutralization: Add DIPEA (2.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

    • Causality: DIPEA is a bulky, non-nucleophilic base. It effectively deprotonates the ammonium salt to the reactive primary amine without competing as a nucleophile in the reaction with the NHS ester.

  • Payload Addition: Dissolve the Payload-X-NHS (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the linker solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (Payload-X-NHS) is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, add a small amount of an amine-containing buffer (e.g., Tris) or water to quench any remaining NHS ester.

  • Work-up and Purification: Remove the solvent under reduced pressure. The crude product can be purified using an appropriate method, such as flash column chromatography or preparative HPLC, to yield the pure Drug-Linker intermediate.

Protocol 2: Saponification and Activation for Second Coupling

This protocol converts the methyl ester of the Drug-Linker intermediate into a carboxylic acid, which can then be activated for reaction with an amine on a second molecule (e.g., an antibody or E3 ligase ligand).

Principle: Saponification is the base-catalyzed hydrolysis of an ester to a carboxylate salt. Subsequent acidification yields the carboxylic acid. This acid can then be converted to a more reactive species (like an NHS ester or an acyl chloride) to facilitate amide bond formation with a second amine-containing molecule.

Materials:

  • Purified Drug-Linker intermediate from Protocol 1

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Solvents: Tetrahydrofuran (THF) and Water

  • 1M Hydrochloric acid (HCl)

  • Coupling agents (e.g., HATU, HOBt, EDC)

  • Amine-containing molecule (Molecule-Y-NH₂)

Procedure:

  • Hydrolysis: Dissolve the Drug-Linker intermediate in a mixture of THF and water (e.g., 3:1 v/v). Add LiOH (1.5 - 3.0 equivalents) and stir at room temperature. Monitor the reaction by LC-MS until the ester is fully hydrolyzed.

  • Acidification: Carefully acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extraction: Extract the resulting carboxylic acid product (Drug-Linker-Acid) into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Activation and Coupling:

    • Dissolve the purified Drug-Linker-Acid (1.0 eq) in anhydrous DMF.

    • Add a coupling agent like HATU (1.1 eq) and a base like DIPEA (2.0 eq). Stir for 15-20 minutes to form the activated ester.

    • Add the amine-containing Molecule-Y-NH₂ (1.2 eq) to the mixture.

    • Stir at room temperature and monitor the reaction by LC-MS.

  • Purification: Purify the final conjugate using preparative HPLC or other suitable chromatographic techniques.

Application in Antibody-Drug Conjugates (ADCs)

In ADCs, the linker's primary roles are to remain stable in systemic circulation and to efficiently release the cytotoxic payload inside the target cancer cell.[12][13] The ester functionality of this linker makes it a candidate for an enzyme-cleavable strategy.

Mechanism of Action:

  • The ADC binds to a target antigen on the surface of a cancer cell.

  • The ADC-antigen complex is internalized, typically into endosomes and then lysosomes.

  • Within the cell, lysosomal or cytosolic carboxylesterases recognize and hydrolyze the ester bond of the linker.[8][9]

  • This cleavage event releases the potent cytotoxic drug from the antibody, allowing it to exert its cell-killing effect.[14]

ADC_Mechanism cluster_Extracellular Extracellular Space (Bloodstream) cluster_Cell Target Cancer Cell ADC ADC in Circulation (Linker is Stable) Receptor Target Antigen ADC->Receptor Targeting Internalization Internalization (Endocytosis) Receptor->Internalization Binding Lysosome Lysosome / Cytosol (Esterase-Rich Environment) Internalization->Lysosome Cleavage Ester Hydrolysis (Linker Cleavage) Lysosome->Cleavage Enzymatic Action Payload Released Payload Cleavage->Payload Apoptosis Cell Death Payload->Apoptosis Induces

Caption: Mechanism of an esterase-cleavable ADC.

Protocol 3: Characterization of Drug-to-Antibody Ratio (DAR)

After conjugating a Drug-Linker construct to an antibody, determining the average number of drugs per antibody (DAR) is a critical quality control step.[15] Hydrophobic Interaction Chromatography (HIC) is a standard method for this analysis.[16][17]

Principle: HIC separates proteins based on their surface hydrophobicity. Each conjugated drug adds hydrophobicity to the antibody. HIC can therefore resolve species with different numbers of drugs attached (DAR0, DAR2, DAR4, etc.), allowing for the calculation of the average DAR.[16]

Materials:

  • Purified ADC sample

  • HIC column (e.g., Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0)

Procedure:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Injection: Inject the ADC sample (typically 10-50 µg).

  • Gradient Elution: Elute the bound species using a decreasing salt gradient (from 100% A to 100% B over ~30 minutes). Monitor the eluate at 280 nm (for the antibody) and at the payload's absorbance maximum (if applicable).

  • Data Analysis:

    • Peaks will elute in order of increasing hydrophobicity (and thus, increasing DAR). The unconjugated antibody (DAR0) will elute first, followed by DAR2, DAR4, etc.

    • Integrate the area of each peak.

    • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area_i × DAR_i) / Σ (Peak Area_i) where i represents each species (DAR0, DAR2, etc.).

Stability and Cleavage Validation

The therapeutic success of a conjugate with an ester-based linker depends on the delicate balance between stability in circulation and efficient cleavage at the target site.[8] An in vitro plasma stability assay is a fundamental experiment to assess the risk of premature payload release.

Protocol 4: In Vitro Plasma Stability Assay

Principle: The drug conjugate is incubated in plasma from a relevant species (e.g., human, mouse) at 37°C. Aliquots are taken at various time points, and the amount of intact conjugate is quantified by LC-MS to determine its half-life.

Materials:

  • Purified drug conjugate

  • Control plasma (e.g., human, mouse), anticoagulated

  • Incubator or water bath at 37°C

  • Acetonitrile with internal standard (for protein precipitation)

  • Centrifuge

  • LC-MS system

Procedure:

  • Incubation: Spike the drug conjugate into pre-warmed plasma at a known final concentration (e.g., 1-10 µM).

  • Time Points: Immediately remove a T=0 aliquot. Continue incubating at 37°C, removing aliquots at subsequent time points (e.g., 1, 4, 8, 24, 48 hours).

  • Sample Quenching & Protein Precipitation: For each aliquot, add 3-4 volumes of ice-cold acetonitrile containing a suitable internal standard. Vortex vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated plasma proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS.

  • Quantification: Create a standard curve for the conjugate in plasma. Determine the concentration of the intact conjugate remaining at each time point by comparing the peak area ratio (analyte/internal standard) to the standard curve.

  • Data Interpretation: Plot the percentage of intact conjugate remaining versus time. This data can be used to calculate the in vitro plasma half-life (t½) and predict in vivo stability. Significant degradation in a few hours indicates poor stability.[18]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield in Protocol 1 Hydrolysis of NHS ester: Reagent was exposed to moisture.Use fresh, high-quality anhydrous solvents. Allow reagent vial to warm to room temperature before opening.[6]
Inactive Amine: Incomplete neutralization of the HCl salt.Ensure sufficient base (DIPEA) is added. Use a fresh bottle of base.
Competing Amines: Reaction buffer contains primary amines (e.g., Tris).Use amine-free buffers like PBS, HEPES, or borate for conjugation reactions.[6]
Premature Cleavage (Poor Plasma Stability) High Esterase Activity: The specific ester structure is highly susceptible to plasma carboxylesterases.Structural Modification: Introduce steric hindrance near the ester bond to shield it from enzymatic attack. This is a medicinal chemistry optimization strategy.[9]
Incorrect Species: Mouse plasma has notoriously high carboxylesterase activity which may not be representative of humans.[8]Test stability in plasma from multiple species, including human and non-human primate, for a more accurate prediction.
ADC Aggregation High DAR: Conjugating too many hydrophobic drugs can lead to aggregation.Optimize the conjugation reaction to target a lower average DAR (typically 2-4). Purify the desired DAR species using HIC.[16]
Poor Linker Solubility: The overall conjugate is not sufficiently hydrophilic.Consider incorporating a hydrophilic element, such as a small PEG spacer, into the linker design in future iterations.[19]

References

  • Watts, K., et al. (2020). Esters in ADC linkers: Optimization of stability and lysosomal cleavage. Binghamton University Research Days Posters. [Link]

  • Biotech Informers. (2023). Cleavable Vs. Non-Cleavable Linkers in ADCs. [Link]

  • Derksen, J. T., et al. (1987). In vivo stability of ester- and ether-linked phospholipid-containing liposomes as measured by perturbed angular correlation spectroscopy. PMC - NIH. [Link]

  • Senter, R., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. [Link]

  • Tumey, L. N., et al. (2022). Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers. NIH. [Link]

  • Wang, Y., et al. (2024). Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. RSC Publishing. [Link]

  • Beck, A., et al. (2012). Analytical methods for physicochemical characterization of antibody drug conjugates. NIH. [Link]

  • Tumey, L. N., et al. (2022). Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers. PubMed. [Link]

  • Wilkin, B. (2025). Key assays and analytical techniques for the development of antibody drug conjugates. Technology Networks. [Link]

  • Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates. [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

  • Tritto, E., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

Sources

Derivatisierungsmethoden für Methyl-4-(3-aminopropyl)benzoat-hydrochlorid: Detaillierte Anwendungs- und Protokollhinweise

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zu den Derivatisierungsmethoden für Methyl-4-(3-aminopropyl)benzoat-hydrochlorid. Als Leitfaden für erfahrene Wissenschaftler konzipiert, geht diese Anwendungsschrift über bloße schrittweise Anleitungen hinaus und erläutert die chemischen Grundlagen, die strategische Auswahl von Reagenzien und die Optimierung von Reaktionsbedingungen für eine robuste analytische Charakterisierung.

Einleitung: Die analytische Herausforderung bei Methyl-4-(3-aminopropyl)benzoat-hydrochlorid

Methyl-4-(3-aminopropyl)benzoat ist eine bifunktionelle Verbindung, die sowohl eine primäre aliphatische Aminogruppe als auch einen Methylester des Benzoats enthält. Diese strukturellen Merkmale machen sie zu einem wertvollen Baustein in der Synthese von pharmazeutischen Wirkstoffen und anderen bioaktiven Molekülen. Die direkte Analyse dieser Verbindung mittels Gaschromatographie (GC) oder Hochleistungsflüssigkeitschromatographie (HPLC) stellt jedoch eine Herausforderung dar. Die primäre Aminogruppe führt zu hoher Polarität und geringer Flüchtigkeit, was in der GC zu schlechter Peakform und Adsorption an der Säule führen kann. In der HPLC fehlt der Verbindung ein starker nativer Chromophor oder Fluorophor, was die empfindliche Detektion mittels UV-Vis- oder Fluoreszenzdetektoren erschwert.

Die Derivatisierung, eine chemische Modifikation des Analyten, ist daher ein entscheidender Schritt, um diese analytischen Hürden zu überwinden. Durch die Umwandlung der polaren Aminogruppe in ein weniger polares, flüchtigeres und/oder besser nachweisbares Derivat können die chromatographischen Eigenschaften und die Detektierbarkeit erheblich verbessert werden.

Die vorliegende Anwendungsschrift beschreibt drei bewährte Derivatisierungstrategien für die primäre Aminogruppe des Methyl-4-(3-aminopropyl)benzoat-hydrochlorids: Acylierung, Silylierung und Dansylierung. Besondere Aufmerksamkeit wird dabei auf die selektive Derivatisierung der Aminogruppe unter Schonung der Methylesterfunktion gelegt.

Strategie I: Acylierung für die GC-Analyse

Die Acylierung ist eine weit verbreitete Methode zur Derivatisierung von primären und sekundären Aminen für die GC-Analyse.[1] Bei dieser Reaktion wird ein Wasserstoffatom der Aminogruppe durch eine Acylgruppe (R-C=O) ersetzt, was zu einem stabilen Amid führt.[1] Dies reduziert die Polarität und erhöht die Flüchtigkeit und thermische Stabilität des Analyten.[1] Fluorierte Acylierungsreagenzien wie Pentafluorpropionsäureanhydrid (PFPA) sind besonders vorteilhaft, da sie die Empfindlichkeit der Detektion mit einem Elektroneneinfangdetektor (ECD) erheblich steigern.

Chemische Grundlagen und Reaktionsmechanismus

Die Acylierung von primären Aminen mit einem Säureanhydrid wie PFPA verläuft über eine nukleophile Additions-Eliminierungs-Reaktion. Das freie Elektronenpaar des Stickstoffatoms des Amins greift eines der elektrophilen Carbonyl-Kohlenstoffatome des Anhydrids an. Dies führt zur Bildung eines tetraedrischen Intermediats, das anschließend unter Abspaltung einer Carboxylat-Gruppe zum stabilen Amid und einer Carbonsäure zerfällt.

Abbildung 2: Allgemeiner Arbeitsablauf für die Silylierung mit BSTFA/TMCS. [2]

Detailliertes Protokoll zur BSTFA/TMCS-Derivatisierung

Dieses Protokoll beschreibt die Silylierung von Methyl-4-(3-aminopropyl)benzoat-hydrochlorid.

Benötigte Materialien:

  • Methyl-4-(3-aminopropyl)benzoat-hydrochlorid

  • BSTFA + 1% TMCS

  • Wasserfreies Pyridin oder Acetonitril

  • Reaktionsgefäße (z. B. 2-ml-GC-Vials) mit PTFE-ausgekleideten Kappen

  • Heizblock oder Ofen

  • GC-MS-System

Protokoll:

  • Probenvorbereitung: 1-10 mg der trockenen Probe in ein Reaktionsgefäß einwiegen. [3]Es ist entscheidend, dass die Probe vollständig trocken ist, da Silylierungsreagenzien extrem feuchtigkeitsempfindlich sind. [3]2. Reagenzienzugabe: 100-500 µl BSTFA + 1% TMCS zugeben. [3]Die Reaktion kann ohne zusätzliches Lösungsmittel durchgeführt werden, oder die Probe kann in 1 ml eines geeigneten aprotischen Lösungsmittels wie Pyridin oder Acetonitril gelöst werden. [3]3. Reaktion: Das Gefäß fest verschließen, gut mischen und für 30-60 Minuten bei 70-80 °C erhitzen. [2]4. Analyse: Nach dem Abkühlen auf Raumtemperatur kann eine geeignete Menge der Reaktionslösung direkt in das GC-MS-System injiziert werden. [3] Kausale Begründung der experimentellen Entscheidungen:

  • BSTFA + TMCS: BSTFA ist ein starkes Silylierungsreagenz. [2]Die Zugabe von 1% TMCS als Katalysator erhöht die Reaktivität und stellt eine vollständigere Derivatisierung der Aminogruppe sicher. [2]* Feuchtigkeitsausschluss: Wasser reagiert schnell mit BSTFA und TMCS und muss daher sorgfältig aus dem Reaktionssystem ausgeschlossen werden, um eine hohe Derivatisierungsausbeute zu gewährleisten. [3]* Temperatur: Erhöhte Temperaturen sind oft notwendig, um die Silylierung von Aminen, die weniger reaktiv sind als Alkohole oder Carbonsäuren, zu vervollständigen. [3]* Selektivität: Unter den beschriebenen wasserfreien Bedingungen ist die Silylierung der primären Aminogruppe die vorherrschende Reaktion. Die Methylestergruppe ist unter diesen Bedingungen stabil und reagiert nicht mit BSTFA.

ParameterBedingungBegründung
ReagenzBSTFA + 1% TMCSStarkes Silylierungsreagenz mit Katalysator für eine effiziente Derivatisierung von Aminen. [2]
LösungsmittelWasserfreies Pyridin oder Acetonitril (optional)Aprotische Lösungsmittel stören die Reaktion nicht; Pyridin kann zusätzlich als Katalysator wirken. [2]
Temperatur70-80 °CNotwendig für die quantitative Umsetzung von weniger reaktiven Aminen. [2]
Zeit30-60 MinutenGewährleistet eine vollständige Derivatisierung. [2]
FeuchtigkeitStrenger AusschlussVerhindert die Hydrolyse des Silylierungsreagenzes. [3]
Analyse und Interpretation der Daten

Die TMS-Derivate sind thermisch stabil und zeigen ein gutes chromatographisches Verhalten. Die Massenspektren der TMS-Derivate sind oft durch charakteristische Ionen wie m/z 73 ([Si(CH₃)₃]⁺) und [M-15]⁺ (Verlust einer Methylgruppe) gekennzeichnet. [4][5]Die Fragmentierungsmuster können zur Strukturaufklärung und zur quantitativen Analyse herangezogen werden. [4][6]

Strategie III: Dansylierung für die HPLC-Fluoreszenzanalyse

Für die Analyse mittels HPLC ist die Derivatisierung mit Dansylchlorid (5-(Dimethylamino)naphthalin-1-sulfonylchlorid) eine hochempfindliche Methode. [7]Dansylchlorid reagiert mit primären und sekundären Aminen zu stabilen, stark fluoreszierenden Sulfonamid-Addukten. [7][8]Diese Derivatisierung ermöglicht den Nachweis im Piko- bis Femtomol-Bereich und verbessert die Retention und Trennung auf Umkehrphasen-HPLC-Säulen. [7]

Chemische Grundlagen und Reaktionsmechanismus

Die Dansylierung ist eine nukleophile Substitutionsreaktion, die unter alkalischen Bedingungen (pH 9,5-10,5) durchgeführt wird. [7]Bei diesem pH-Wert liegt die Aminogruppe in ihrer unprotonierten, nukleophilen Form vor und kann die elektrophile Sulfonylchloridgruppe des Dansylchlorids angreifen. [7]Dabei wird ein stabiles Sulfonamid gebildet und Salzsäure freigesetzt, die durch den alkalischen Puffer neutralisiert wird. [7]

Dansylation_Reaction Amine R-NH₂ Product Dansyl-SO₂-NH-R Amine->Product Nukleophiler Angriff (alkalischer pH) DansylCl Dansyl-SO₂Cl DansylCl->Product HCl HCl

Abbildung 3: Reaktionsschema der Dansylierung eines primären Amins. [7]

Detailliertes Protokoll zur Dansylierung

Dieses Protokoll ist für die quantitative Analyse von Methyl-4-(3-aminopropyl)benzoat mittels HPLC mit Fluoreszenzdetektion optimiert.

Benötigte Materialien:

  • Methyl-4-(3-aminopropyl)benzoat-hydrochlorid

  • Dansylchlorid-Lösung (z. B. 5 mg/ml in wasserfreiem Aceton)

  • Carbonat-Bicarbonat-Puffer (100 mM, pH 9,8)

  • Ammoniumhydroxid-Lösung (10%) zum Quenchen

  • HPLC-System mit Fluoreszenzdetektor

Protokoll:

  • Reagenzien vorbereiten: Die Dansylchlorid-Lösung sollte frisch zubereitet und vor Licht geschützt werden. Der Puffer wird durch Auflösen von Natriumbicarbonat und Natriumcarbonat in Wasser hergestellt. [9]2. Derivatisierungsreaktion: In einem Mikroreaktionsgefäß 50 µl der frisch zubereiteten Derivatisierungslösung (Mischung aus Dansylchlorid-Lösung und Puffer im Verhältnis 1:1) vorlegen. [9]25 µl der Proben- oder Standardlösung zugeben und gut mischen. [7]3. Inkubation: Die Mischung für 1-2 Stunden bei 37 °C oder alternativ bei Raumtemperatur für eine längere Zeit inkubieren. [9]4. Quenchen: 7,5 µl der 10%igen Ammoniumhydroxid-Lösung zugeben, um überschüssiges Dansylchlorid zu verbrauchen. [7][9]5. Analyse: Die derivatisierte Probe kann nach geeigneter Verdünnung direkt in das HPLC-System injiziert werden.

Kausale Begründung der experimentellen Entscheidungen:

  • Alkalischer pH: Ein pH-Wert von etwa 9,8 ist optimal, um sicherzustellen, dass die primäre Aminogruppe deprotoniert und somit maximal nukleophil ist. [9]Bei pH-Werten über 10,0 konkurriert die Hydrolyse des Dansylchlorids zunehmend mit der gewünschten Reaktion.

  • Aceton als Lösungsmittel: Dansylchlorid ist in Aceton gut löslich und das Lösungsmittel ist mit dem wässrigen Puffersystem mischbar.

  • Temperatur und Zeit: Eine moderate Erwärmung beschleunigt die Reaktion. Die optimale Zeit sollte experimentell ermittelt werden, um eine vollständige Derivatisierung zu gewährleisten. [10]* Potenzielle Hydrolyse des Esters: Die alkalischen Bedingungen (pH 9,8) und die erhöhte Temperatur können die Hydrolyse der Methylestergruppe begünstigen. [11][12]Es ist daher entscheidend, die Reaktionszeit und -temperatur zu minimieren, um diese Nebenreaktion zu begrenzen. Eine kinetische Studie zur Optimierung der Bedingungen wird empfohlen, um eine maximale Ausbeute des gewünschten Derivats zu erzielen. Gegebenenfalls kann die Reaktion bei niedrigerer Temperatur über einen längeren Zeitraum durchgeführt werden.

ParameterBedingungBegründung
ReagenzDansylchloridBildet stabile, hoch fluoreszierende Derivate für empfindliche Detektion. [7]
pH-Wert9,5 - 10,5Stellt die Deprotonierung und damit die Nukleophilie der Aminogruppe sicher. [7]
LösungsmittelAceton/WasserGutes Lösungsvermögen für Reagenzien und Analyten.
Temperatur37-60 °CBeschleunigt die Reaktion; Optimierung erforderlich, um Esterhydrolyse zu minimieren. [10]
Zeit45-120 MinutenAbhängig von der Temperatur; muss optimiert werden. [10]
Analyse und Interpretation der Daten

Die dansylierten Amine werden typischerweise auf einer C8- oder C18-Umkehrphasensäule getrennt. [7]Eine Gradientenelution mit einem wässrigen Puffer (z. B. Acetat- oder Phosphatpuffer) und einem organischen Modifikator (z. B. Acetonitril) ist üblich. [13]Die Detektion erfolgt mittels eines Fluoreszenzdetektors bei einer Anregungswellenlänge von ca. 330-350 nm und einer Emissionswellenlänge von ca. 510-540 nm. [13][14]Die Methode bietet eine ausgezeichnete Empfindlichkeit und Linearität für eine breite Palette von aminhaltigen Verbindungen. [7]

Zusammenfassung und Ausblick

Die Derivatisierung von Methyl-4-(3-aminopropyl)benzoat-hydrochlorid ist ein wesentlicher Schritt für eine erfolgreiche und empfindliche Analyse mittels GC oder HPLC. Die Wahl der Methode hängt von der verfügbaren instrumentellen Ausstattung und den analytischen Zielen ab.

  • Acylierung mit PFPA ist eine robuste Methode für die GC-MS-Analyse und bietet den Vorteil einer erhöhten Empfindlichkeit bei Verwendung eines ECD.

  • Silylierung mit BSTFA/TMCS ist ein vielseitiges Verfahren für die GC-MS, das stabile und flüchtige Derivate erzeugt.

  • Dansylierung ist die Methode der Wahl für hoch empfindliche quantitative Analysen mittels HPLC mit Fluoreszenzdetektion.

Bei allen Methoden ist eine sorgfältige Optimierung der Reaktionsbedingungen entscheidend, um eine quantitative Derivatisierung der primären Aminogruppe zu erreichen und gleichzeitig die Integrität der Methylestergruppe zu erhalten. Die hier vorgestellten Protokolle und die Erläuterungen der zugrunde liegenden chemischen Prinzipien bieten eine solide Grundlage für die Entwicklung und Validierung robuster analytischer Methoden in der Forschung und Wirkstoffentwicklung.

Referenzen

  • Selective acylation of primary amines in peptides and proteins. (2007). PubMed.

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (s.d.). Zenodo.

  • Proposed EI-MS fragmentation pattern for di-(trifluoroacetylated) derivatives of N-alkyl-1,3-propanediamines. For mass spectra, see Fig. 3. (s.d.). ResearchGate.

  • (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. (2025). ResearchGate.

  • Amine Protection / Deprotection. (s.d.). Fisher Scientific.

  • Hydrolysis and saponification of methyl benzoates. (s.d.). Green Chemistry (RSC Publishing).

  • Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. (2025). ResearchGate.

  • Fig. 4. Proposed PCI-MS fragmentation pattern for investigated... (s.d.). ResearchGate.

  • Ultrasound mediated alkaline hydrolysis of methyl benzoate - Reinvestigation with crucial parameters. (2025). ResearchGate.

  • Mass spectral fragmentation of trimethylsilylated small molecules. (2016). PubMed.

  • Application Note: Enhanced HPLC Analysis of Primary and Secondary Amines Using Dansyl Chloride Derivatization. (s.d.). Benchchem.

  • Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of bi. (2024). Global NEST Journal.

  • Protecting group. (s.d.). Wikipedia.

  • Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. (s.d.).

  • A Comparative Guide to Silylation: Focus on BSTFA-TMCS Reproducibility and Repeatability. (s.d.). Benchchem.

  • Formation of highly fluorescent derivatives. A-Dansylation of primary... (s.d.). ResearchGate.

  • Contaminants of emerging concern: Silylation procedures, evaluation of the stability of silyl derivatives and associated measurement uncertainty. (2023). PubMed.

  • Optimization of dansyl chloride derivatization conditions for biogenic amines determination and survey of biogenic amines in some fermented foods. (s.d.). ResearchGate.

  • Targeted quantification of amino acids by dansylation. (s.d.). PMC.

  • Optimization of silylation using N-methyl- N-(trimethylsilyl)-trifluoroacetamide, N, O-bis-(trimethylsilyl)-trifluoroacetamide and N-( tert-butyldimethylsilyl)- N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17α-ethinylestradiol by gas chromatography–mass spectrometry. (2025). ResearchGate.

  • Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples. (s.d.). ResearchGate.

  • Protective Groups. (s.d.). Organic Chemistry Portal.

  • Mass spectral fragmentation of trimethylsilylated small molecules. (s.d.). ResearchGate.

  • BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. (s.d.). ResearchGate.

  • MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. (s.d.). PubMed.

  • Simultaneous Solid Phase Extraction and Derivatization of Aliphatic Primary Amines Prior to Separation and UV-Absorbance Detection. (2013). PubMed Central.

  • 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. (2025). ResearchGate.

  • Derivatization and Separation of Aliphatic Amines. (s.d.). Sigma-Aldrich.

  • 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. (2025). ResearchGate.

  • Protective Groups In Organic Synthesis. (s.d.). ResearchGate.

  • Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples. (s.d.). PubMed.

  • trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry. (s.d.). PubMed.

  • Selective primary amination of alcohols, aldehydes and ketones with ammonia. (2025).

  • MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. (2019). ResearchGate.

  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. (s.d.). Organic Chemistry Portal.

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry.

  • GC/MS determination of amines following exhaustive trifluoroacetylation. (1993). OSTI.GOV.

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. (s.d.). ResearchGate.

  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. (2017). PubMed.

  • Chapter 11 - Amines. (s.d.). Future4200.

  • An In-depth Technical Guide to the Stability and Storage of Methyl 4-amino-2-isopropoxybenzoate. (s.d.). Benchchem.

  • Esters Reaction with Amines – The Aminolysis Mechanism. (s.d.). Chemistry Steps.

  • METHYL 4-(3-AMINOPROPYL)BENZOATE HYDROCHLORIDE AldrichCPR. (s.d.). Sigma-Aldrich.

  • This compound (Cas 74733-37-2). (s.d.). Parchem.

  • Selective Acylation of Primary Amines in Peptides and Proteins. (2025). ResearchGate.

  • Technical Support Center: Stability of Methyl 3-aminobenzoate-d4 in Solution. (s.d.). Benchchem.

Sources

Application Notes and Protocols for the Purification of Methyl 4-(3-aminopropyl)benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-(3-aminopropyl)benzoate hydrochloride is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure, incorporating a primary amine and a methyl ester, makes it a versatile building block for the synthesis of a wide array of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, decreased yields, and complications in the biological assessment of final compounds. This guide provides a comprehensive overview of robust purification techniques for this compound, grounded in fundamental chemical principles and supported by established methodologies for analogous compounds.

Understanding the Molecule: Physicochemical Properties and Potential Impurities

A successful purification strategy is predicated on a thorough understanding of the target molecule's properties and the likely impurities that may be present from its synthesis.

Physicochemical Properties Profile

While specific experimental data for this compound is not extensively published, we can infer its properties from its constituent functional groups and related molecules.

PropertyEstimated Value/CharacteristicRationale and Implications for Purification
Molecular Weight 229.71 g/mol Standard molecular weight.
Form Likely a crystalline solidHydrochloride salts of amines are typically solids at room temperature.
pKa (Ammonium) ~10.4Based on the pKa of 3-phenylpropylamine (~10.39).[1][2] This high pKa indicates that a strong base is required to deprotonate the ammonium ion to the free amine.
pKa (Ester Carbonyl) Very Low (~ -6 to -7)The ester carbonyl is a very weak base.[3][4] It will remain protonated only under very strong acidic conditions.
Solubility Expected to be soluble in polar protic solvents (water, methanol, ethanol) and less soluble in nonpolar organic solvents.The ionic nature of the hydrochloride salt dominates its solubility profile.

Potential Impurities

Impurities can arise from the starting materials, side reactions, or incomplete reactions during the synthesis of this compound. Common synthetic routes often involve the esterification of 4-(3-aminopropyl)benzoic acid.

  • Starting Materials: Unreacted 4-(3-aminopropyl)benzoic acid.

  • Byproducts of Esterification: Di-acylated or other side-reaction products.

  • Reagents: Residual acid catalyst (if used).

  • Degradation Products: Hydrolysis of the ester to the corresponding carboxylic acid.

Purification Strategy: A Multi-pronged Approach

A robust purification strategy for this compound involves a combination of techniques that exploit the differences in physicochemical properties between the target compound and its impurities. The recommended workflow is as follows:

PurificationWorkflow Crude Crude Product AcidBase Acid-Base Extraction Crude->AcidBase To remove acidic/basic and neutral impurities Recrystallization Recrystallization AcidBase->Recrystallization To remove closely related impurities Pure Pure Product Recrystallization->Pure High Purity Compound

Figure 1: Recommended purification workflow for this compound.

Protocol 1: Purification by Acid-Base Extraction

This technique leverages the difference in pKa between the amine and other functional groups to selectively move the target compound between aqueous and organic phases, leaving impurities behind.

Principle: The hydrochloride salt is water-soluble. By basifying the aqueous solution, the ammonium salt is converted to the free amine, which is significantly more soluble in organic solvents. This allows for its extraction into an organic phase, leaving behind any water-soluble impurities. The free amine can then be washed to remove any organic-soluble neutral impurities. Finally, the free amine is converted back to the hydrochloride salt by the addition of hydrochloric acid, causing it to precipitate from the organic solvent or be extracted back into an aqueous phase.

AcidBaseExtraction cluster_aqueous Aqueous Phase cluster_organic Organic Phase (e.g., Ethyl Acetate) cluster_impurities_left Impurities Removed start Dissolve crude hydrochloride salt in water basify Add NaOH (aq) to pH > 11 start->basify amine_aq Free amine (less soluble) basify->amine_aq imp_aq Water-soluble impurities (e.g., starting acid) basify->imp_aq remain in aqueous phase extract_amine Extract with Ethyl Acetate amine_aq->extract_amine Phase Transfer salt_aq Purified Hydrochloride Salt in Water amine_org Free amine in organic phase extract_amine->amine_org wash Wash with brine amine_org->wash add_hcl Add HCl in ether or isopropanol wash->add_hcl imp_org Neutral organic impurities wash->imp_org removed in wash precipitate Precipitate pure hydrochloride salt add_hcl->precipitate

Figure 2: Workflow for the purification of this compound via acid-base extraction.

Materials:

  • Crude this compound

  • Deionized water

  • Ethyl acetate (or Dichloromethane)

  • 5 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • 2 M HCl in diethyl ether or isopropanol

  • Separatory funnel, beakers, flasks

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude this compound in deionized water (e.g., 10 mL of water per 1 g of crude material).

  • Basification: Cool the aqueous solution in an ice bath and slowly add 5 M NaOH solution while stirring until the pH of the aqueous phase is greater than 11. This will convert the ammonium salt to the free amine.

  • Extraction of Free Amine: Transfer the mixture to a separatory funnel and extract the free amine with ethyl acetate (3 x 20 mL per 1 g of starting material). Combine the organic extracts.

  • Washing: Wash the combined organic extracts with brine (2 x 20 mL) to remove residual water and any water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.

  • Salt Formation and Precipitation: Cool the dried organic solution in an ice bath. Slowly add a 2 M solution of HCl in diethyl ether or isopropanol dropwise while stirring. The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with a small amount of cold diethyl ether or ethyl acetate, and dry it under vacuum.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree of purity. The choice of solvent is critical for a successful recrystallization.

Principle: An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.[5] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of crystals. Impurities that are present in lower concentrations or have different solubility profiles will remain in the solution. For hydrochloride salts of amines, polar protic solvents like alcohols are often good candidates.[5]

Solvent Screening Protocol: Before performing a large-scale recrystallization, it is essential to identify a suitable solvent system.

Materials:

  • Small quantities of the compound to be purified (e.g., 50 mg)

  • A selection of potential solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures thereof)

  • Test tubes or small vials

  • Hot plate or water bath

  • Stirring rod

Procedure:

  • Place a small amount of the crude compound into a test tube.

  • Add a small volume of the solvent to be tested at room temperature and observe the solubility. An ideal solvent should show low solubility.

  • If the compound is not soluble at room temperature, gently heat the mixture to the boiling point of the solvent. Add the solvent dropwise until the solid completely dissolves.

  • Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. A good solvent will result in the formation of a significant amount of crystalline solid.

Recommended Recrystallization Protocol (using Isopropanol/Diethyl Ether): Based on the properties of similar compounds, a mixed solvent system of isopropanol and diethyl ether is a promising candidate. Isopropanol will act as the primary solvent, and diethyl ether as the anti-solvent to induce precipitation.

Materials:

  • This compound (from acid-base extraction or crude)

  • Isopropanol

  • Diethyl ether

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of hot isopropanol. Heat the solution gently on a hot plate until all the solid dissolves.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Inducing Further Precipitation: Once the solution has reached room temperature, slowly add diethyl ether dropwise until the solution becomes slightly cloudy. Then, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold diethyl ether, and dry them under vacuum to a constant weight.

Characterization of Purified Product

The purity of the final product should be assessed using appropriate analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value (if available) is indicative of high purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.

  • HPLC: To determine the purity with high accuracy.

References

  • Quora. Is methyl benzoate an acid or base, and what is the pH?. [Link]

  • FooDB. Showing Compound Methyl benzoate (FDB012198). [Link]

  • PubChem. 3-Phenylpropylamine. [Link]

  • ChemBK. Methyl 4-hydroxy-3-aminobenzoate. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

Sources

Protocol for the Purification of Methyl 4-(3-aminopropyl)benzoate Hydrochloride via Optimized Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of Methyl 4-(3-aminopropyl)benzoate hydrochloride, a polar organic compound featuring a primary amine. The inherent basicity of the amine and its presentation as a hydrochloride salt pose significant challenges for standard silica gel chromatography, often leading to poor separation, peak tailing, and low recovery. This guide elucidates the causal mechanisms behind these challenges and presents a robust, field-proven method centered on in-situ neutralization of the analyte and passivation of the stationary phase. By incorporating a basic modifier into the mobile phase, this protocol ensures reproducible and high-purity isolation of the target compound, a critical step for researchers in medicinal chemistry and drug development.

Introduction: The Challenge of Purifying Aminated Compounds

Methyl 4-(3-aminopropyl)benzoate is a bifunctional molecule containing both a methyl ester and a primary aminopropyl group. In its common hydrochloride salt form, the molecule is highly polar and cationic. When introduced to a standard silica gel column, two primary issues arise:

  • Strong Ionic Interactions: Silica gel possesses a surface rich in silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4.5). The protonated amine (R-NH3+) of the hydrochloride salt can bind ionically and tenaciously to the deprotonated silanols (Si-O-), effectively immobilizing the compound at the origin.

  • Brønsted Acid-Base Interactions: Even if the free amine is loaded, the acidic nature of the silica surface can protonate the basic amine, leading to significant band-spreading and "streaking" as the compound undergoes a series of protonation-deprotonation events during its tortuous path through the column[1][2].

Conventional elution systems, such as hexane/ethyl acetate or even dichloromethane/methanol, are often insufficient to overcome these interactions, resulting in failed purifications. The key to success lies in modulating the chemical environment to favor the neutral, less polar form of the amine[1].

Principle of the Method: In-Situ Neutralization and Surface Passivation

To achieve effective chromatographic separation on silica, the analyte must be in its non-ionized, free-base form. This protocol employs an eluent system containing a volatile organic base, triethylamine (NEt₃ or TEA), to accomplish this in two ways:

  • Analyte Neutralization: The triethylamine in the mobile phase establishes a basic environment that deprotonates the this compound, converting it to its more tractable free amine form directly on the column.

  • Stationary Phase Passivation: Triethylamine, being a small and strong base, effectively "neutralizes" the acidic silanol sites on the silica gel surface[1][3]. This competitive binding minimizes the opportunities for the target amine to interact unfavorably with the stationary phase, allowing for smooth elution based on polarity.

This strategy is superior to a pre-purification basic workup, as it avoids an additional extraction step and protects the amine from potential degradation while ensuring the column remains passivated throughout the entire run.

Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to column size and solvent volumes can be made for different scales.

Materials and Reagents
Reagent/MaterialGradeTypical Supplier
Crude Methyl 4-(3-aminopropyl)benzoate HClSynthesis GradeN/A
Silica Gel 60 (230-400 mesh)Chromatography GradeMerck, Sigma-Aldrich
Dichloromethane (DCM)HPLC GradeFisher Scientific, VWR
Methanol (MeOH)HPLC GradeFisher Scientific, VWR
Triethylamine (NEt₃)Reagent GradeSigma-Aldrich, Acros
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄Merck
Glass Chromatography Column (e.g., 40mm x 300mm)---Kimble, Ace Glass
Step 1: TLC Analysis and Mobile Phase Optimization

Before committing to the column, the optimal mobile phase must be determined via TLC.

  • Prepare Eluent Systems: Prepare small volumes of test eluents. A good starting point is 95:5 (v/v) DCM:MeOH. Add 1% triethylamine to each test eluent.

  • Spotting the TLC Plate: Dissolve a tiny amount of the crude hydrochloride salt in a drop of methanol. Spot this solution onto a TLC plate.

  • Development: Develop the TLC plates using different DCM:MeOH ratios (e.g., 98:2, 95:5, 90:10), each containing 1% NEt₃.

  • Visualization: Visualize the developed plates under UV light (254 nm) and then stain with an appropriate reagent (e.g., potassium permanganate or ninhydrin for the amine).

  • Selection: The ideal eluent system is one that provides a retention factor (Rƒ) of 0.20-0.30 for the target compound while showing good separation from impurities. For this compound, a system of 97:3:1 (DCM:MeOH:NEt₃) is often a successful starting point.

Step 2: Column Preparation (Slurry Packing)
  • Setup: Securely clamp the glass column in a vertical position in a fume hood. Ensure the stopcock is closed.

  • Slurry Formation: In a beaker, combine ~50 g of silica gel with ~150 mL of the selected mobile phase (e.g., 97:3:1 DCM:MeOH:NEt₃). Mix gently to form a homogenous slurry free of lumps.

  • Packing: Pour the slurry into the column in a single, continuous motion. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the sides of the column to encourage even packing and dislodge any air bubbles.

  • Equilibration: Once the silica has settled, add a thin layer of sand (~0.5 cm) to the top to protect the surface. Run 2-3 column volumes of the mobile phase through the packed column to ensure complete equilibration and passivation of the silica. Never allow the solvent level to drop below the top of the sand.

Step 3: Sample Loading (Dry Loading Recommended)

Dry loading is highly recommended as it typically results in sharper bands and better separation.

  • Dissolve ~1 g of the crude this compound in a minimal amount of methanol (~5-10 mL).

  • Add ~2-3 g of silica gel to this solution.

  • Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.

  • Carefully add this silica-adsorbed sample to the top of the packed column.

Step 4: Elution and Fraction Collection
  • Carefully fill the column with the mobile phase.

  • Open the stopcock and begin collecting fractions (e.g., 15-20 mL per tube). Maintain a constant flow rate.

  • Monitor the elution process by spotting fractions onto TLC plates and developing them in the same eluent system.

  • Combine the fractions that contain the pure product.

Step 5: Product Isolation
  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvents and triethylamine using a rotary evaporator. A slightly elevated bath temperature (35-40 °C) can facilitate the removal of triethylamine.

  • The resulting residue is the purified free amine form of the product, Methyl 4-(3-aminopropyl)benzoate. Confirm purity using analytical techniques such as HPLC, LC-MS, or NMR.

Summary of Chromatographic Parameters

ParameterRecommendation
Stationary Phase Silica Gel 60 (230-400 mesh)
Mobile Phase (Eluent) Dichloromethane:Methanol with 1% Triethylamine (NEt₃)
Recommended Ratio Start with 97:3:1 (DCM:MeOH:NEt₃) and optimize with TLC
Analyte State In-situ neutralized free amine
Sample Loading Dry loading (adsorbed onto silica)
Elution Monitoring TLC with UV (254 nm) and chemical stain (KMnO₄ or Ninhydrin)

Workflow Visualization

The following diagram illustrates the complete workflow for the purification protocol.

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_post Post-Processing TLC 1. TLC Optimization (Goal: Rf ≈ 0.25) Eluent: DCM/MeOH/NEt3 Slurry 2. Slurry Preparation (Silica + Eluent) TLC->Slurry Pack 3. Column Packing & Equilibration Slurry->Pack Load 4. Dry Load Sample (Crude + Silica) Pack->Load Elute 5. Elution & Fraction Collection Load->Elute Monitor 6. TLC Monitoring of Fractions Elute->Monitor Monitor->Elute Continue/Stop Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Solvent Evaporation (Rotovap) Combine->Evap Pure 9. Isolated Pure Free Amine Evap->Pure

Caption: Workflow for amine purification.

Safety and Handling

All procedures should be conducted inside a certified chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

  • Methanol (MeOH): Toxic if ingested, inhaled, or absorbed through the skin.

  • Triethylamine (NEt₃): Corrosive and flammable with a strong, unpleasant odor. Causes severe skin and eye irritation.

  • This compound: May cause skin, eye, and respiratory irritation[4][5]. Consult the Safety Data Sheet (SDS) before handling[5][6][7].

Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Vertex AI Search. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International - Chromatography Online. Retrieved December 30, 2025.
  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved December 30, 2025, from [Link]

  • uHPLCs. (n.d.). What is the stationary phase of Liquid chromatography? Retrieved December 30, 2025, from [Link]

  • Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
  • Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. Retrieved December 30, 2025, from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved December 30, 2025, from [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. Retrieved December 30, 2025, from [Link]

  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides? Retrieved December 30, 2025, from [Link]

  • ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides? Retrieved December 30, 2025, from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved December 30, 2025, from [Link]

  • SIELC Technologies. (n.d.). Systematic Approach to Chromatography of Quaternary Amines. Retrieved December 30, 2025, from [Link]

  • Chromatography Forum. (2004, August 25). Amine hydrochloride in HPLC. Retrieved December 30, 2025, from [Link]

  • PubChem. (n.d.). Methyl 4-(aminomethyl)benzoate hydrochloride. Retrieved December 30, 2025, from [Link]

  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved December 30, 2025, from [Link]

Sources

Recrystallization Protocol for Methyl 4-(3-aminopropyl)benzoate Hydrochloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive application note provides a detailed protocol for the purification of Methyl 4-(3-aminopropyl)benzoate hydrochloride via recrystallization. This guide is intended for researchers, scientists, and drug development professionals seeking to obtain a high-purity crystalline product. The protocol herein is designed to be a self-validating system, explaining the scientific principles behind each step to ensure both reproducibility and a thorough understanding of the purification process.

Introduction: The Rationale for Recrystallization

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The fundamental principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by slow cooling to induce the formation of highly ordered crystals of the pure compound, while impurities remain dissolved in the surrounding solution (mother liquor).[1]

For polar organic salts like this compound, recrystallization is a particularly effective purification method. The hydrochloride salt form generally enhances the aqueous solubility and stability of the parent amine, making it amenable to purification from less polar impurities.[3] This protocol will detail a robust method for the recrystallization of this compound, focusing on solvent selection, crystal growth, and troubleshooting common issues.

Understanding the Physicochemical Properties

A successful recrystallization protocol is predicated on a thorough understanding of the physicochemical properties of the target compound.

PropertyValue/InformationSource
Chemical Name This compoundN/A
CAS Number 74733-37-2[4]
Molecular Formula C₁₁H₁₆ClNO₂
Molecular Weight 229.70 g/mol
Appearance White to off-white crystalline powderGeneral knowledge
Polarity High (due to the hydrochloride salt and ester group)Inferred

Due to the presence of the charged ammonium group, this compound is a polar molecule. This high polarity dictates its solubility characteristics, making it more soluble in polar solvents. The general principle of "like dissolves like" is a cornerstone of solvent selection in recrystallization.[2]

Solvent System Selection: A Critical Step

The choice of solvent is the most critical parameter in developing a successful recrystallization procedure.[5] An ideal solvent should exhibit the following characteristics:

  • High solubility for the compound at elevated temperatures.

  • Low solubility for the compound at low temperatures.

  • High solubility for impurities at all temperatures, or very low solubility so they can be filtered off hot.

  • A boiling point that is high enough to facilitate dissolution but low enough to be easily removed from the crystals.

  • Inertness (it should not react with the compound).

Given the polar nature of this compound, polar protic solvents are a logical starting point for screening.

Single-Solvent System: An Ethanol/Water Approach

For many amine hydrochlorides, a mixture of a lower alcohol and water proves to be an effective recrystallization solvent system. Ethanol is a good choice as it is a polar protic solvent that can dissolve the compound at elevated temperatures, while water can act as an anti-solvent to reduce the solubility upon cooling.

Rationale: Ethanol can solvate the organic portion of the molecule, while water effectively solvates the hydrochloride salt. By carefully adjusting the ratio of ethanol to water, a solution can be prepared that is saturated at a high temperature and supersaturated upon cooling, leading to crystallization.

Alternative Solvent Systems

If an ethanol/water system does not yield satisfactory results, other polar solvents should be considered. Based on the properties of similar compounds, the following solvents could be explored:

  • Methanol/Water: Similar to ethanol/water, but methanol's lower boiling point may be advantageous for solvent removal.

  • Isopropanol: Often a good choice for recrystallizing hydrochloride salts.[3]

  • Acetone/Water: Acetone is a polar aprotic solvent that can be used in combination with water.

Detailed Recrystallization Protocol

This protocol outlines a step-by-step procedure for the recrystallization of this compound using an ethanol/water solvent system.

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Experimental Workflow

Recrystallization_Workflow A Dissolution B Hot Filtration (Optional) A->B Insoluble Impurities Present C Crystallization A->C No Insoluble Impurities B->C D Isolation C->D E Drying D->E

Caption: Recrystallization Workflow Diagram

Step-by-Step Procedure
  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of 95% ethanol to just cover the solid.

    • Gently heat the mixture on a hot plate with stirring. Add more 95% ethanol in small portions until the solid dissolves completely. It is crucial to use the minimum amount of hot solvent to achieve a saturated solution.[6]

    • Once the solid is dissolved, add deionized water dropwise until the solution becomes slightly turbid. This indicates the point of saturation.

    • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step is crucial to remove any particulate matter that could interfere with crystal formation.

    • To prevent premature crystallization in the funnel, use a pre-heated funnel and flask and a fluted filter paper.

  • Crystallization:

    • Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold ethanol/water (in the same approximate ratio as the crystallization solvent) to remove any adhering mother liquor.

    • Continue to draw air through the filter cake for several minutes to partially dry the crystals.

  • Drying:

    • Transfer the crystals to a clean, pre-weighed watch glass.

    • Dry the crystals to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent.

Troubleshooting Common Recrystallization Issues

ProblemPotential CauseSuggested Solution
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to create nucleation sites.[1]- Add a seed crystal of the pure compound.
Oiling out - The compound is precipitating at a temperature above its melting point.- The compound is highly impure.- Reheat the solution and add more of the better solvent (ethanol) to increase the solubility.- Consider a preliminary purification step like a charcoal treatment if significant colored impurities are present.
Low recovery of crystals - Too much solvent was used.- The crystals are significantly soluble in the cold solvent.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the solution is thoroughly chilled in an ice bath before filtration.
Crystals are colored - Colored impurities are co-precipitating.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the recrystallization of this compound. By understanding the principles behind each step, from solvent selection to crystal isolation, researchers can consistently obtain a high-purity product. The provided troubleshooting guide further assists in overcoming common challenges encountered during the recrystallization process.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ChemTalk. (2023). Lab Procedure: Recrystallization. Retrieved from [Link]

  • University of York Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]

  • PrepChem. (2023). Preparation of methyl benzoate (benzoic acid methyl ester). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(aminomethyl)benzoate hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Methyl benzoate. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • O'Connor, C. M. (n.d.). Recrystallization. Millersville University. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2018). I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem ?. Retrieved from [Link]

Sources

HPLC analysis of Methyl 4-(3-aminopropyl)benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of Methyl 4-(3-aminopropyl)benzoate hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound, a key intermediate in pharmaceutical synthesis, presents unique analytical challenges due to its polar nature and ionizable functional groups. This guide provides a complete protocol, from method development rationale to system suitability and validation considerations, designed for researchers, quality control analysts, and drug development professionals. We explain the causality behind critical experimental choices, ensuring the method is not only accurate and precise but also scientifically sound and readily transferable.

Introduction and Analytical Objective

This compound is a bifunctional molecule featuring a methyl ester and a primary aminopropyl group attached to a benzene ring. Its purity and concentration are critical parameters in pharmaceutical manufacturing, directly impacting the quality and yield of final active pharmaceutical ingredients (APIs).

The primary analytical challenge lies in the compound's high polarity, conferred by the hydrochloride salt of the primary amine. In traditional reversed-phase chromatography, such polar compounds are often poorly retained on hydrophobic stationary phases like C18, eluting near the solvent front and compromising quantification.[1][2] This application note addresses this challenge by presenting a method that ensures adequate retention, excellent peak shape, and reliable quantification.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValue / StructureSource / Reference
Chemical Name This compound-
CAS Number 74733-37-2[3][4]
Molecular Formula C₁₁H₁₆ClNO₂[3]
Molecular Weight 229.71 g/mol [3]
Chemical Structure Chemical Structure of this compoundInferred from Name
Key Features Aromatic Ring (Chromophore), Ester Group, Primary Amine (pKa ~10-10.5, estimated), Hydrochloride SaltGeneral Chemical Knowledge

The presence of the primary amine makes the molecule's retention highly dependent on the mobile phase pH. As a hydrochloride salt, it is readily soluble in aqueous media.

Strategic Method Development and Rationale

The goal is to develop a method that is robust, reproducible, and provides symmetric peak shapes for the polar, basic analyte.

Column Selection: Retaining a Polar Analyte

Standard C18 columns can suffer from poor retention for polar compounds when using highly aqueous mobile phases.[5] To overcome this, a modern, polar-compatible reversed-phase column is the optimal choice.

  • Recommendation: A column with a polar-embedded or polar-endcapped stationary phase (e.g., C18 with an embedded amide or carbamate group).

  • Causality: These phases contain polar functional groups that promote wetting of the stationary phase surface under highly aqueous conditions, preventing phase collapse.[6] Furthermore, the polar group can offer alternative interactions (e.g., hydrogen bonding) with the analyte, enhancing retention beyond simple hydrophobic mechanisms. An alternative is a high-density bonding C18 phase designed for aqueous stability.

Mobile Phase Optimization: Controlling Ionization and Peak Shape

The mobile phase composition is the most critical factor for controlling the retention and peak shape of an ionizable compound.

  • pH Control: The primary amine must be kept in a consistent, protonated state (R-NH₃⁺) to ensure reproducible retention and prevent peak splitting. A mobile phase pH of around 3.0 is ideal. This is well below the amine's pKa, ensuring full protonation. A buffer is essential to maintain this pH.

  • Buffer System: A 20-25 mM potassium phosphate buffer, adjusted to pH 3.0 with phosphoric acid, is an excellent choice. It has a good buffering capacity in this range and is UV-transparent at the required wavelengths.

  • Organic Modifier: Acetonitrile is generally preferred over methanol for the analysis of basic compounds as it often yields sharper peaks and lower backpressure.

  • Rationale: At a low pH, the analyte carries a positive charge. While this enhances water solubility, it can lead to undesirable ionic interactions with negatively charged residual silanol groups on the silica backbone of the column, causing peak tailing. The low pH mobile phase also serves to suppress the ionization of many of these silanols, minimizing this secondary interaction.

Detection Wavelength

The benzoate portion of the molecule contains a strong chromophore, making UV detection highly suitable. To determine the optimal wavelength for maximum sensitivity, a UV scan of the analyte in the mobile phase should be performed. Based on the benzoate structure, strong absorbance is expected below 240 nm. A wavelength of 230 nm is proposed to achieve high sensitivity.

Analytical Workflow Overview

The following diagram outlines the complete analytical procedure, from sample preparation to final data reporting.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard Weighing & Dissolution C Dilution to Working Concentration A->C B Sample Weighing & Dissolution B->C F Inject Standards & Samples C->F D System Equilibration E System Suitability Test (SST) D->E E->F G Peak Integration F->G H Calibration Curve Generation G->H I Quantification & Reporting H->I

Caption: End-to-end workflow for HPLC analysis.

Detailed Experimental Protocol

Instrumentation and Materials
  • HPLC System: A quaternary or binary HPLC system with a UV/PDA detector.

  • Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm, or equivalent polar-compatible C18 column.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Monobasic Potassium Phosphate (KH₂PO₄, ACS Grade)

    • Phosphoric Acid (85%, ACS Grade)

    • Water (HPLC Grade or Milli-Q)

    • This compound reference standard.

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 25 mM Potassium Phosphate Buffer, pH 3.0.

    • Weigh 3.4 g of KH₂PO₄ and dissolve in 1.0 L of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

    • Filter through a 0.45 µm nylon filter.

  • Mobile Phase B (Organic): Acetonitrile.

Standard and Sample Preparation
  • Diluent: Mobile Phase A (Buffer).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Transfer 1.0 mL of the Standard Stock Solution into a 20 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Prepare samples at a target concentration of 50 µg/mL in the diluent. Samples may require filtration through a 0.45 µm syringe filter if particulate matter is present.

Chromatographic Conditions
ParameterRecommended Setting
Column Polar-Compatible C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 25 mM KH₂PO₄, pH 3.0B: Acetonitrile
Gradient 15% B to 60% B over 10 minutes
Post-run 2 minutes at 90% B, then 3 minutes at 15% B for re-equilibration
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Run Time 15 minutes

Ensuring Method Reliability: Validation and System Suitability

For use in a regulated environment, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8] This process demonstrates that the analytical procedure is fit for its intended purpose.[9]

System Suitability Testing (SST)

Before any analysis, the system's performance must be verified. This is achieved by making five replicate injections of the working standard solution.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, crucial for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision and system stability.
Method Validation Parameters (ICH Q2(R2) Overview)
  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.

  • Linearity: Demonstrated by preparing a minimum of five standards across a range (e.g., 80-120% of the nominal concentration).[10] The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by spiking a placebo or sample matrix with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-assay): The precision over a short interval with the same analyst and equipment.

    • Intermediate Precision: Assesses the method's consistency on different days, with different analysts, or on different equipment.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Expected Results and Troubleshooting

  • Expected Chromatogram: Under the proposed conditions, this compound should elute as a single, sharp, and symmetrical peak with a stable baseline. The retention time will depend on the exact column and system but is expected to be in the range of 4-8 minutes.

  • Troubleshooting:

    • Peak Tailing: If the tailing factor exceeds 1.5, ensure the mobile phase pH is correct (≤ 3.0). Tailing can also indicate column degradation or silanol interactions; using a different brand of polar-compatible column may help.

    • Poor Retention: If the peak elutes too early, decrease the initial percentage of the organic modifier (Acetonitrile) in the gradient.

    • Split Peaks: This often indicates a partially clogged frit, column void, or a mismatch between the sample solvent and the mobile phase. Ensure the sample is fully dissolved in the diluent (Mobile Phase A).

Conclusion

This application note provides a comprehensive, scientifically-grounded HPLC method for the analysis of this compound. By selecting a polar-compatible stationary phase and carefully controlling the mobile phase pH to manage the analyte's ionization, the common challenges of analyzing polar basic compounds are effectively overcome. The detailed protocol and discussion of validation principles provide a complete framework for researchers and QC analysts to implement a robust and reliable analytical solution.

References

  • PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • Pesek, J. (2011, May 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Chen, J., & Pawliszyn, J. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 71(23), 5207–5213. [Link]

  • ICH. (2023, November 1). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Pharmapproach. (2022, June 7). ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I [Video]. YouTube. [Link]

  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]

Sources

Proper handling and storage conditions for Methyl 4-(3-aminopropyl)benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Synthetic Potential

Methyl 4-(3-aminopropyl)benzoate hydrochloride is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry, materials science, and synthetic chemistry. Its structure, featuring a primary amine hydrochloride and a methyl ester attached to a benzene ring, makes it a versatile building block. The primary amine serves as a nucleophilic handle for a wide range of chemical transformations, such as amidation, alkylation, and reductive amination. The methyl ester provides a site for hydrolysis to the corresponding carboxylic acid or for transesterification reactions. The hydrochloride salt form generally enhances the compound's stability and aqueous solubility compared to its free base form[1].

These application notes provide a comprehensive guide to the proper handling, storage, and utilization of this compound, ensuring its integrity for research and development applications. The protocols and recommendations herein are grounded in established chemical principles for handling hygroscopic amine salts and hydrolytically sensitive esters.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and application.

PropertyValueSource
CAS Number 74733-37-2[2][3]
Molecular Formula C₁₁H₁₆ClNO₂[2][3]
Molecular Weight 229.70 g/mol [2][3][4]
Appearance White to off-white solid/powder[1]
Storage Temperature 2-8°C[3][4]

While specific solubility data for this compound is not extensively published, amine hydrochlorides are generally more soluble in aqueous solutions than their free base counterparts. For organic solvents, solubility should be empirically determined, but it is expected to be soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF, particularly with gentle heating.

Core Principles of Handling and Storage: Mitigating Instability

The stability of this compound is primarily influenced by two factors inherent to its structure: the hygroscopicity of the amine hydrochloride salt and the susceptibility of the methyl ester to hydrolysis.

Hygroscopicity: The Challenge of Moisture

Amine hydrochloride salts are known to be hygroscopic, readily absorbing moisture from the atmosphere[5]. This can lead to the clumping of the solid material, making it difficult to handle and weigh accurately. More critically, the presence of water can initiate hydrolytic degradation of the ester functional group[5][6].

Best Practices for Handling Hygroscopic Solids:

  • Inert Atmosphere: Whenever possible, handle the solid compound in a controlled environment with low humidity, such as a glove box or a glove bag flushed with an inert gas like nitrogen or argon[6][7].

  • Rapid Weighing: If a controlled atmosphere is not available, minimize the exposure time of the solid to the ambient atmosphere. Have all necessary equipment ready to expedite the weighing and dissolution process.

  • Proper Tools: Use dry spatulas and weighing vessels.

  • Container Sealing: After use, tightly reseal the container, preferably with paraffin film around the cap, to prevent moisture ingress during storage.

Hydrolytic Stability: Protecting the Ester

The methyl ester group is susceptible to hydrolysis, a reaction that cleaves the ester bond to form the corresponding carboxylic acid and methanol. This reaction can be catalyzed by both acids and bases and is accelerated by increased temperature and the presence of water.

G cluster_storage Storage Conditions Storage Solid Methyl 4-(3-aminopropyl)benzoate HCl Temp Temperature: 2-8°C Storage->Temp Prevents thermal degradation Atmosphere Atmosphere: Inert (Argon/Nitrogen) Storage->Atmosphere Prevents oxidation Light Light: Protected (Amber Vial) Storage->Light Prevents photolytic degradation Moisture Moisture: Dessicate Storage->Moisture Prevents hydrolysis

Caption: Key storage parameters to ensure the stability of the solid compound.

Recommended Storage Conditions

To maintain the long-term integrity of this compound, the following storage conditions are recommended based on supplier data and general chemical principles:

  • Temperature: Store in a refrigerator at 2-8°C[3][4]. Lower temperatures slow down potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen[3][4][6]. This is crucial for preventing the ingress of moisture.

  • Container: Keep in a tightly sealed, light-resistant container, such as an amber glass vial.

  • Environment: Store in a dry place, and consider placing the container within a desiccator for added protection against moisture.

Protocols for Solution Preparation and Stability Assessment

The following protocols are provided as a guide for preparing solutions and assessing the stability of this compound. These are based on established methodologies for similar compounds.

Protocol 1: Preparation of Stock Solutions

Objective: To prepare a stock solution for use in further experiments.

Materials:

  • This compound

  • Anhydrous solvent (e.g., DMSO, DMF, or ethanol)

  • Volumetric flasks

  • Analytical balance

  • Vortex mixer or sonicator

Procedure:

  • Equilibrate the container of this compound to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.

  • In a low-humidity environment if possible, accurately weigh the desired amount of the compound.

  • Transfer the solid to a volumetric flask.

  • Add a portion of the chosen anhydrous solvent to the flask.

  • Mix the contents by vortexing or sonicating until the solid is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

  • Once dissolved, add the solvent to the final volume and mix thoroughly.

  • Store the stock solution under the recommended conditions (see below).

Storage of Stock Solutions: For optimal stability, it is recommended to prepare fresh solutions before use. If storage is necessary:

  • Use anhydrous, high-purity solvents.

  • Store in tightly sealed vials with PTFE-lined caps.

  • For short-term storage (up to 24 hours), refrigerate at 2-8°C.

  • For longer-term storage, aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Forced Degradation Study for Stability Assessment

Objective: To investigate the degradation pathways and identify potential degradation products of this compound under various stress conditions. This is essential for developing stability-indicating analytical methods.

Methodology:

  • Prepare a Stock Solution: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in a suitable solvent like a mixture of acetonitrile and water.

  • Apply Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following conditions[6][8][9][10][11]:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Incubate a solution at 80°C in the dark.

    • Photolytic Degradation: Expose a solution to a calibrated light source according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For the acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS). This will allow for the quantification of the parent compound and the identification of any degradation products.

G cluster_workflow Forced Degradation Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid pH < 7 base Base Hydrolysis (0.1 M NaOH, RT) stress->base pH > 7 oxidation Oxidation (3% H₂O₂, RT) stress->oxidation Oxidant thermal Thermal (80°C) stress->thermal Heat photo Photolytic (ICH Q1B) stress->photo Light sampling Collect Samples at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by HPLC-UV/MS sampling->analysis

Caption: A workflow for conducting a forced degradation study.

Material Compatibility

When handling and storing this compound and its solutions, it is important to use compatible materials to avoid contamination and degradation of equipment.

  • Glass: Borosilicate glass (e.g., Pyrex®) is generally excellent for both solid storage and for preparing solutions.

  • Plastics: The compatibility of plastics with this compound, especially in solution with organic solvents, should be verified. High-density polyethylene (HDPE) and polypropylene (PP) are often resistant to a wide range of chemicals[12]. However, esters and aromatic compounds can sometimes cause swelling or leaching from certain plastics[13]. For critical applications and long-term storage of solutions, glass is preferred. Polytetrafluoroethylene (PTFE) is highly inert and is a suitable material for cap liners and tubing.

Conclusion

This compound is a valuable synthetic intermediate. Its effective use is contingent upon proper handling and storage practices that address its inherent hygroscopic nature and the hydrolytic sensitivity of its ester group. By adhering to the principles of maintaining a dry, cool, and inert environment, researchers can ensure the stability and purity of this compound. The provided protocols offer a framework for its dissolution and for conducting stability assessments, which are crucial steps in its application in drug discovery and materials science.

References

  • BenchChem. (2025). Best practices for the storage of Bis(2-chloroethyl)
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts?
  • Jain, D., & Barsainya, D. (2018). Forced Degradation Studies for Biopharmaceuticals.
  • Tan, W. L., & Chan, S. Y. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharma Excipients.
  • Various Authors. (2016). How to isolate a very hygroscopic salt (as presipitate)
  • Cleveland State University. (n.d.). Practices for Proper Chemical Storage.
  • Sciencemadness Wiki. (2025). Safe handling and storage of chemicals.
  • El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (n.d.). Analytical Methods. Royal Society of Chemistry.
  • Parchem. (n.d.). Methyl 4-(3-aMinopropyl)
  • Sigma-Aldrich. (n.d.). METHYL 4-(3-AMINOPROPYL)
  • Chan, H. K., & Gokhale, R. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI.
  • University of St Andrews. (n.d.).
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Kumar, V., & Singh, R. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 5099-5105.
  • Patel, R. M., & Patel, P. M. (2011). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Sciences and Research, 2(7), 1697-1704.
  • Chadha, R., & Bhandari, S. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar.
  • Shinde, S. L., & Shinde, P. (2016).
  • NIOSH. (n.d.). Alphabetical Method Listing - M - NMAM 4th Edition.
  • Li, J., Wang, S., & Ju, Y. (2008). Methyl 3-amino-4-butanamido-5-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1968.
  • Kumar, A., & Singh, A. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 8(8), 2455-2631.
  • Valency Lab. (2025).
  • Controlled Fluidics. (n.d.).
  • BLD Pharm. (n.d.). 74733-37-2|Methyl 4-(3-aminopropyl)
  • MySkinRecipes. (n.d.). Methyl 4-(3-aminopropyl)
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2729253, Methyl 4-(aminomethyl)
  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
  • Lange, W., et al. (2007). Process for preparing methyl 4-(aminomethyl)benzoate. U.S.
  • Azlon. (n.d.). CHEMICAL RESISTANCE OF PLASTICS.
  • BenchChem. (2025).
  • Chem-Impex. (n.d.). 3-Aminomethyl-benzoic acid methyl ester hydrochloride.
  • Wang, Y., et al. (2023).
  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
  • Thermo Fisher Scientific. (2025).
  • Der Pharma Chemica. (n.d.).
  • Quadrant EPP. (n.d.). A Guide to Chemical Resistance of Engineering Plastics.
  • Iovine, V., et al. (2024). Methyl-Containing Pharmaceuticals. PMC.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10104031, Methyl 4-(3-oxopropyl)
  • D'Souza, K., & Moir, J. (n.d.). Drug Modifications to Improve Stability. eCampusOntario Pressbooks.

Sources

Application Notes and Protocols for the Synthesis of Multifunctional Compounds Using Methyl 4-(3-aminopropyl)benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of Methyl 4-(3-aminopropyl)benzoate hydrochloride, a versatile bifunctional building block. We delve into its application as a linker precursor in the construction of multifunctional molecules, with a particular focus on the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs). This document offers not just procedural steps, but also the underlying chemical principles and strategic considerations for its use. Detailed, field-tested protocols for amide bond formation and ester hydrolysis are provided, alongside a discussion on the influence of the aminobenzoate moiety on the physicochemical and biological properties of the final constructs.

Introduction: The Strategic Value of Bifunctional Building Blocks

In the intricate landscape of modern drug discovery and materials science, the ability to rationally design and synthesize molecules with multiple, distinct functionalities is paramount. Bifunctional molecules, which possess two reactive sites, are instrumental in this endeavor, enabling the covalent linkage of different molecular entities to create novel constructs with tailored properties. This compound has emerged as a particularly valuable building block due to its orthogonal reactive handles: a primary amine and a methyl ester. The hydrochloride salt form enhances its stability and handling properties.

The primary amine serves as a potent nucleophile, readily participating in reactions such as acylation to form stable amide bonds. Conversely, the methyl ester can be hydrolyzed to a carboxylic acid, which can then be activated for subsequent coupling reactions. This orthogonality allows for a stepwise and controlled synthetic strategy, crucial for the assembly of complex molecules.

A prime application for this building block is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] They consist of a ligand that binds to a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[1] The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex between the target protein and the E3 ligase.[2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is essential for reaction optimization and for predicting the properties of the final product.

PropertyValueSource
CAS Number 74733-37-2[3]
Molecular Formula C₁₁H₁₆ClNO₂
Molecular Weight 229.71 g/mol
Appearance White to off-white solid[4]
Solubility Soluble in water, methanol, and DMSO.General Knowledge
Storage Store at 2-8°C under an inert atmosphere.[4]

Synthetic Strategy: A Modular Approach to PROTAC Synthesis

The use of this compound allows for a modular and convergent synthesis of PROTACs. The general workflow involves a three-stage process, as illustrated in the diagram below. This approach allows for the independent synthesis and purification of the warhead-linker and E3 ligase ligand components before the final coupling.

PROTAC_Synthesis_Workflow cluster_0 Stage 1: Warhead-Linker Conjugation cluster_1 Stage 2: Linker Deprotection cluster_2 Stage 3: Final PROTAC Assembly A Methyl 4-(3-aminopropyl)benzoate Hydrochloride C Warhead-Linker-Ester Intermediate A->C Amide Coupling (e.g., HATU, DIPEA) B Warhead-COOH (Protein of Interest Ligand) B->C D Warhead-Linker-Ester Intermediate E Warhead-Linker-Acid D->E Ester Hydrolysis (e.g., LiOH) F Warhead-Linker-Acid H Final PROTAC Molecule F->H Amide Coupling (e.g., HATU, DIPEA) G E3 Ligase Ligand-NH2 G->H

Caption: Modular workflow for PROTAC synthesis.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrates used. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Amide Coupling of a Carboxylic Acid-Containing "Warhead" to this compound

This protocol describes the formation of an amide bond between the primary amine of the linker precursor and a carboxylic acid on the warhead ligand. HATU is a highly efficient coupling reagent that minimizes side reactions.[5]

Materials:

  • This compound

  • Carboxylic acid-functionalized warhead (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid-functionalized warhead (1.0 eq) and this compound (1.05 eq).

  • Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.1 M).

  • Add HATU (1.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (3.0 eq) dropwise to the stirred solution. The additional equivalent of base is to neutralize the hydrochloride salt.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure warhead-linker-ester intermediate.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Amide coupling reagents like HATU are sensitive to moisture, which can lead to their decomposition and reduce reaction efficiency.

  • DIPEA as a Base: DIPEA is a non-nucleophilic base that effectively neutralizes the hydrochloride salt and the hexafluorophosphate anion of HATU without competing in the coupling reaction.

  • Aqueous Workup: The washing steps are crucial to remove unreacted starting materials, coupling byproducts, and DMF.

Protocol 2: Hydrolysis of the Methyl Ester to the Carboxylic Acid

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid, which serves as the attachment point for the E3 ligase ligand.

Materials:

  • Warhead-linker-ester intermediate (from Protocol 1)

  • Lithium hydroxide (LiOH) (2.0 eq)

  • Tetrahydrofuran (THF) and Water (e.g., 3:1 v/v)

  • 1 M HCl

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the warhead-linker-ester intermediate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2.0 eq) to the solution and stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the warhead-linker-acid. This product is often used in the next step without further purification if it is of sufficient purity.

Causality Behind Experimental Choices:

  • LiOH as a Base: LiOH is a strong base that effectively hydrolyzes the ester. It is often preferred over NaOH or KOH in research settings due to the better solubility of lithium salts in some organic solvents, which can be advantageous in certain workups.

  • Acidification: The acidification step is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid product.

Protocol 3: Final Amide Coupling to an Amine-Functionalized E3 Ligase Ligand

This protocol details the final step in the PROTAC synthesis: the coupling of the warhead-linker-acid to an amine-containing E3 ligase ligand (e.g., a derivative of thalidomide, pomalidomide, or VHL ligand).[6]

Materials:

  • Warhead-linker-acid (from Protocol 2) (1.0 eq)

  • Amine-functionalized E3 ligase ligand (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Preparative HPLC for purification

Procedure:

  • Under an inert atmosphere, dissolve the warhead-linker-acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine-functionalized E3 ligase ligand (1.1 eq) in a minimal amount of anhydrous DMF.

  • Slowly add the solution of the E3 ligase ligand to the activated linker mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

  • Upon completion, perform an aqueous workup as described in Protocol 1 (steps 8-10).

  • Purify the final crude PROTAC molecule by preparative HPLC to achieve high purity (>95%).

  • Characterize the final product by NMR and high-resolution mass spectrometry.

The Role of the Aminobenzoate Linker Moiety

The choice of a linker is a critical determinant of a PROTAC's success.[7] While flexible alkyl and PEG linkers are common, the semi-rigid nature of the aminobenzoate moiety derived from this compound can offer distinct advantages:

  • Conformational Constraint: The phenyl ring introduces a degree of rigidity to the linker, which can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty of binding.[8]

  • Vectorial Properties: The defined geometry of the benzene ring provides specific exit vectors for the warhead and the E3 ligase ligand, which can be crucial for achieving productive protein-protein interactions in the ternary complex.

  • Physicochemical Properties: The aromatic ring and the amide bonds influence the overall physicochemical properties of the PROTAC, such as solubility, lipophilicity, and cell permeability.[2] These properties must be carefully balanced to achieve good oral bioavailability and cellular uptake.

The diagram below illustrates the key components of a PROTAC and the central role of the linker.

PROTAC_Components cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Warhead Warhead Ligand POI->Warhead Binds Proteasome 26S Proteasome POI->Proteasome Degradation Linker Linker (e.g., from Methyl 4-(3-aminopropyl)benzoate) Warhead->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3 E3 Ubiquitin Ligase E3->POI Ubiquitination E3->E3_Ligand Binds Ub Ubiquitin

Sources

Application Notes and Protocols for Methyl 4-(3-aminopropyl)benzoate hydrochloride in Polymer Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Monomer

Methyl 4-(3-aminopropyl)benzoate hydrochloride is a bifunctional molecule poised for significant applications in the realm of advanced polymer science. Its unique structure, featuring a primary amine and a methyl ester attached to a rigid aromatic core, offers a versatile platform for the synthesis of a variety of functional polymers. The hydrochloride salt form ensures stability and enhances solubility in polar solvents, facilitating its use in various polymerization reactions. This guide provides an in-depth exploration of its applications, particularly in the synthesis of poly(β-amino ester)s (PBAEs) and poly(ester amides), with a focus on their potential in drug delivery systems. We will delve into the causality behind experimental choices, provide detailed protocols, and present data to empower researchers in harnessing the full potential of this promising monomer.

Core Properties and Handling

Before its application in polymer synthesis, it is crucial to understand the fundamental properties of this compound.

PropertyValue
CAS Number 74733-37-2[1][2][3]
Molecular Formula C₁₁H₁₆ClNO₂[1][3]
Molecular Weight 229.70 g/mol
Appearance Off-white to light yellow crystalline powder
Solubility Soluble in water and polar organic solvents like DMSO and DMF
Storage Store in a cool, dry place under an inert atmosphere to prevent degradation.

Prior to use, the hydrochloride salt is typically neutralized to the free amine form using a suitable base, such as triethylamine (TEA) or sodium bicarbonate, to enable its participation in polymerization reactions.

Application in Poly(β-amino ester) (PBAE) Synthesis for Gene Delivery

PBAEs are a class of biodegradable and pH-responsive polymers that have shown immense promise as non-viral vectors for gene delivery. The tertiary amines in the polymer backbone become protonated in the acidic environment of endosomes, leading to endosomal swelling and rupture, which facilitates the release of the genetic payload into the cytoplasm. The ester linkages are susceptible to hydrolysis under physiological conditions, ensuring the polymer's degradation into smaller, non-toxic molecules.

The primary amine of Methyl 4-(3-aminopropyl)benzoate allows it to be readily incorporated into PBAEs via Michael addition polymerization with a diacrylate monomer. The resulting polymer will have a benzoate ester group in the side chain, which can be further modified or can contribute to the overall hydrophobicity and drug-loading capacity of the polymer.

Protocol 1: Synthesis of a PBAE Incorporating Methyl 4-(3-aminopropyl)benzoate

This protocol describes the synthesis of a PBAE by reacting the free amine of Methyl 4-(3-aminopropyl)benzoate with 1,4-butanediol diacrylate.

Materials:

  • This compound

  • 1,4-Butanediol diacrylate (B4)

  • Triethylamine (TEA)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether (for precipitation)

  • Argon or Nitrogen gas supply

  • Schlenk flask and magnetic stirrer

Procedure:

  • Neutralization of the Monomer:

    • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound in anhydrous DMSO to a concentration of 1 M.

    • Add 1.1 equivalents of triethylamine (TEA) dropwise while stirring.

    • Stir the mixture at room temperature for 1 hour to ensure complete neutralization. The formation of triethylamine hydrochloride precipitate may be observed.

  • Polymerization:

    • In a separate Schlenk flask, add 1,4-butanediol diacrylate (B4).

    • Slowly add the neutralized Methyl 4-(3-aminopropyl)benzoate solution to the diacrylate monomer with vigorous stirring. A 1:1 molar ratio is a good starting point, but can be varied to control the molecular weight and end-groups of the resulting polymer.

    • Continue stirring the reaction mixture at 50°C for 48 hours under an inert atmosphere. The progress of the reaction can be monitored by the disappearance of the vinyl protons of the diacrylate using ¹H NMR spectroscopy.

  • Purification:

    • After the reaction is complete, cool the polymer solution to room temperature.

    • Precipitate the polymer by adding the DMSO solution dropwise into a large excess of cold diethyl ether with vigorous stirring.

    • Collect the precipitated polymer by filtration or centrifugation.

    • Wash the polymer multiple times with fresh diethyl ether to remove unreacted monomers and solvent residues.

    • Dry the purified polymer under vacuum at room temperature for 24-48 hours.

Characterization:

The synthesized PBAE should be characterized to determine its molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). ¹H NMR spectroscopy should be used to confirm the polymer structure.

Polymer PropertyTypical Range for PBAEs
Number Average Molecular Weight (Mn) 5,000 - 20,000 g/mol
Polydispersity Index (PDI) 1.5 - 3.0
Workflow for PBAE Synthesis and Characterization

PBAE_Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomer_Prep Monomer Neutralization: Methyl 4-(3-aminopropyl)benzoate HCl + Triethylamine in DMSO Polymerization Michael Addition: + 1,4-Butanediol diacrylate (50°C, 48h) Monomer_Prep->Polymerization Precipitation Precipitation in Diethyl Ether Polymerization->Precipitation Washing Washing with Diethyl Ether Precipitation->Washing Drying Vacuum Drying Washing->Drying GPC GPC: Mn and PDI Drying->GPC NMR ¹H NMR: Structure Confirmation Drying->NMR

Caption: Workflow for the synthesis and characterization of a PBAE.

Application in Poly(ester amide) Synthesis for Biodegradable Materials

Poly(ester amide)s (PEAs) are a class of biodegradable polymers that combine the beneficial properties of both polyesters and polyamides. The ester linkages provide biodegradability through hydrolysis, while the amide groups contribute to higher thermal stability and mechanical strength due to hydrogen bonding.[4][5][6] Methyl 4-(3-aminopropyl)benzoate is an ideal monomer for the synthesis of PEAs through self-polycondensation, where the amine group of one monomer reacts with the methyl ester group of another. This reaction, however, typically requires a catalyst and elevated temperatures to proceed efficiently.

Protocol 2: Self-Polycondensation of Methyl 4-(3-aminopropyl)benzoate

This protocol outlines a potential method for the self-polycondensation of Methyl 4-(3-aminopropyl)benzoate to form a poly(ester amide). It is important to note that the direct self-polycondensation of aminobenzoates can be challenging and may require optimization of catalysts and reaction conditions to achieve high molecular weight polymers.[7]

Materials:

  • Methyl 4-(3-aminopropyl)benzoate (free amine form)

  • Titanium(IV) isopropoxide (catalyst)

  • High-boiling point solvent (e.g., diphenyl ether)

  • Methanol (for washing)

  • Argon or Nitrogen gas supply

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser

Procedure:

  • Monomer Preparation:

    • Ensure the Methyl 4-(3-aminopropyl)benzoate is in its free amine form. If starting from the hydrochloride salt, neutralize as described in Protocol 1 and thoroughly dry the resulting free amine.

  • Polycondensation:

    • In the reaction vessel, dissolve the Methyl 4-(3-aminopropyl)benzoate monomer in diphenyl ether.

    • Add a catalytic amount of titanium(IV) isopropoxide (e.g., 0.1-0.5 mol%).

    • Under a slow stream of inert gas, heat the mixture to a high temperature (e.g., 180-220°C) with mechanical stirring.

    • Methanol will be generated as a byproduct of the condensation reaction. Continuously remove the methanol via the distillation condenser to drive the equilibrium towards polymer formation.

    • The reaction can be monitored by the increase in viscosity of the reaction mixture. Continue the reaction for several hours (e.g., 4-8 hours) until a high viscosity is achieved.

  • Purification:

    • Cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent such as methanol.

    • Filter the polymer and wash it extensively with hot methanol to remove the high-boiling point solvent and any unreacted monomer.

    • Dry the purified poly(ester amide) under vacuum at an elevated temperature (e.g., 80°C) for 24 hours.

Characterization:

The resulting poly(ester amide) should be characterized for its thermal properties using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The molecular weight can be determined by GPC, and the structure confirmed by FTIR and NMR spectroscopy.

Polymer PropertyExpected Range for Aromatic PEAs
Glass Transition Temperature (Tg) 100 - 180 °C
Decomposition Temperature (Td) > 350 °C
Number Average Molecular Weight (Mn) 10,000 - 30,000 g/mol [8]
Polydispersity Index (PDI) 2.0 - 3.0[8]
Conceptual Reaction Scheme for Poly(ester amide) Synthesis

PEA_Synthesis Monomer Methyl 4-(3-aminopropyl)benzoate H₂N-(CH₂)₃-C₆H₄-COOCH₃ Polymer Poly(ester amide) ...-HN-(CH₂)₃-C₆H₄-CO-... Monomer->Polymer Self-Polycondensation (Catalyst, Heat) Byproduct {Methanol | CH₃OH} Polymer->Byproduct releases

Caption: Self-polycondensation of Methyl 4-(3-aminopropyl)benzoate.

Future Perspectives and Advanced Applications

The incorporation of this compound into polymers opens up a wide array of possibilities for creating advanced functional materials.

  • Drug Conjugation: The benzoate ester side chains in PBAEs can be hydrolyzed to carboxylic acids, providing reactive sites for the covalent conjugation of drugs, targeting ligands, or imaging agents.

  • Antimicrobial Polymers: The cationic nature of the aminopropyl group can be exploited to develop polymers with inherent antimicrobial activity, which is a significant area of research for combating antibiotic resistance.

  • Stimuli-Responsive Materials: The pH-responsiveness of the amine groups can be utilized to design smart materials that undergo conformational or solubility changes in response to pH variations, making them suitable for applications in sensors and controlled release systems.

Conclusion

This compound is a highly valuable and versatile monomer for the synthesis of advanced functional polymers. Its unique chemical structure allows for its incorporation into both poly(β-amino ester)s and poly(ester amides) through well-established polymerization techniques. The resulting polymers exhibit properties that make them highly attractive for a range of applications, particularly in the biomedical field for drug and gene delivery. The protocols and data presented in this guide provide a solid foundation for researchers to explore and innovate with this promising building block, paving the way for the development of next-generation polymeric materials.

References

  • Zavradashvili, N., et al. (2018). Amino Acid Based Epoxy-Poly(Ester Amide)s—A New Class of Functional Biodegradable Polymers: Synthesis and Chemical Transformations. Designed Monomers and Polymers, 21(1), 1-13. Available from: [Link]

  • Pascual, M., & Sardon, H. (2016). Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications. Polymer Chemistry, 7(43), 6539-6551. Available from: [Link]

  • Gimenez, E., et al. (2008). Biodegradable Poly(Ester Amide)s: Synthesis and Applications. ResearchGate. Available from: [Link]

  • Hsiao, S. H., & Pino, C. A. (2018). Aromatic Polyamides. ResearchGate. Available from: [Link]

  • Google Patents. (1965). Process for preparing poly-para-aminobenzoic acid. US3225011A.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-(3-aminopropyl)benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4-(3-aminopropyl)benzoate hydrochloride. This resource is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common and efficient synthetic route for this compound, and what are the key challenges?

The most robust and widely adopted synthetic strategy involves a two-step process starting from a methyl benzoate scaffold containing a nitrile precursor. This approach is generally favored over the direct esterification of 4-(3-aminopropyl)benzoic acid due to challenges in the latter with catalyst neutralization and competing side reactions.

The primary route is as follows:

  • Catalytic Hydrogenation: Reduction of Methyl 4-(2-cyanoethyl)benzoate to Methyl 4-(3-aminopropyl)benzoate.

  • Salt Formation: Conversion of the resulting free amine to its hydrochloride salt for improved stability and handling.

The main challenge lies in the first step—the nitrile reduction. Achieving high selectivity for the primary amine is critical, as the formation of secondary and tertiary amine byproducts is a common yield-limiting factor.[1][2]

Synthetic_Pathway Start Methyl 4-(2-cyanoethyl)benzoate Intermediate Methyl 4-(3-aminopropyl)benzoate (Free Amine) Start->Intermediate Step 1: Nitrile Reduction (Catalytic Hydrogenation) Product Methyl 4-(3-aminopropyl)benzoate HCl (Final Product) Intermediate->Product Step 2: Salt Formation (HCl Addition)

Caption: Recommended two-step synthesis pathway.

Q2: My nitrile reduction yield is low due to significant byproduct formation. How can I improve the selectivity for the primary amine?

This is the most frequent issue encountered in this synthesis. The primary amine product can react with intermediate imines formed during the reaction, leading to secondary and, subsequently, tertiary amines.[1] The choice of catalyst and reaction additives is paramount to suppressing these side reactions.

Causality of Byproduct Formation: The reduction of a nitrile (R-CN) to a primary amine (R-CH₂NH₂) proceeds through an imine intermediate (R-CH=NH). This imine can be attacked by a molecule of the already-formed primary amine, which, after further reduction, yields a secondary amine byproduct ((R-CH₂)₂NH).

Troubleshooting & Optimization Strategies:

  • Strategy 1: Add an Amine Source: The most effective method to minimize byproduct formation is to add ammonia (or ammonium hydroxide) to the reaction mixture.[1] The excess ammonia competitively inhibits the primary amine product from reacting with the imine intermediate, thereby favoring the desired reaction pathway.

  • Strategy 2: Catalyst Selection: While Palladium on Carbon (Pd/C) is a common hydrogenation catalyst, Rhodium on Carbon (Rh/C) has been shown to exhibit higher selectivity for the formation of secondary amines from aromatic nitriles.[2] For primary amine synthesis, Raney Nickel is often a robust and effective choice, especially when used in conjunction with ammonia.[1]

  • Strategy 3: Solvent Choice: Using protic solvents like methanol or ethanol can facilitate the reaction. When using Raney Nickel, ethanol is a common solvent.

Comparative Analysis of Reduction Systems

Reducing SystemKey AdvantagesKey Disadvantages & MitigationTypical Conditions
H₂ / Raney Ni Cost-effective, highly active.Can promote secondary amine formation. Mitigation: Add NH₃ or NH₄OH.[1]50-100 psi H₂, 25-80 °C, Ethanol/NH₃
H₂ / Pd/C Widely available, good general catalyst.Prone to generating secondary/tertiary amine byproducts.[1][2] Mitigation: Add NH₃ or NH₄OH.50-500 psi H₂, 25-60 °C, Methanol/NH₃
LiAlH₄ Powerful, rapid reduction.Poor functional group tolerance (will reduce the ester). Not suitable for this specific transformation unless the ester is introduced later.N/A for this substrate
BH₃-THF or BH₃-SMe₂ Good for reducing nitriles.Can also reduce the ester group, though generally slower than LiAlH₄. Requires careful temperature control.[1]THF, Reflux

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Solution4 [label="Check Catalyst Activity (Use fresh catalyst)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

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CheckByproducts -> SecondaryAmine [label=" Yes "];
SecondaryAmine -> Solution1;
SecondaryAmine -> Solution2;
CheckByproducts -> IncompleteReaction [label=" No "];
IncompleteReaction -> Solution3 [label=" Yes "];
IncompleteReaction -> Solution4 [label=" Yes "];

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Caption: Decision tree for troubleshooting the nitrile reduction step.

Q3: I am attempting the synthesis via Fischer esterification of 4-(3-aminopropyl)benzoic acid, but the yield is extremely low. What am I doing wrong?

This route is challenging because the basic amino group in the starting material neutralizes the strong acid catalyst (e.g., H₂SO₄) required for the esterification.[3] This effectively stops the catalytic cycle before it can begin. Furthermore, Fischer esterification is an equilibrium-controlled process, and without specific measures, the reaction will not proceed to completion.[3][4]

Key Issues & Solutions

SymptomProbable CauseRecommended Action
No Reaction / Very Low Conversion Catalyst Neutralization: The basic -NH₂ group is protonated by the acid catalyst, rendering it inactive.Use a large excess of the acid catalyst (e.g., >2 equivalents) OR protect the amine group first (e.g., as a Boc-carbamate), perform the esterification, and then deprotect. A more direct method is to first form the hydrochloride salt of the amino acid and then perform the esterification.
Reaction Stalls Equilibrium Limitation: Water produced during the reaction shifts the equilibrium back towards the starting materials (Le Chatelier's Principle).[3]Use a large excess of methanol (it can often serve as the solvent) to drive the equilibrium towards the product side.[3][4] If possible in your setup, use a Dean-Stark trap to remove water as it forms, although this is less common for low-boiling alcohols like methanol.
Reaction Mixture Darkens Significantly Decomposition: Prolonged heating at high temperatures in the presence of strong acid can cause decomposition or polymerization side reactions.[3]Monitor the reaction closely by TLC and avoid excessive heating times. Once the starting material is consumed, begin the work-up procedure. Consider alternative, milder esterification methods if decomposition is severe.
Q4: What is the optimal protocol for the catalytic hydrogenation and subsequent hydrochloride salt formation?

The following protocol is a robust, optimized procedure for the synthesis, focusing on maximizing yield and purity.

Experimental Protocol: Optimized Synthesis

Part A: Catalytic Hydrogenation of Methyl 4-(2-cyanoethyl)benzoate

  • Vessel Preparation: To a suitable hydrogenation vessel, add Methyl 4-(2-cyanoethyl)benzoate (1.0 eq) and Raney Nickel (5-10 wt% of the substrate), slurried in ethanol.

  • Solvent & Additive: Add a solution of 7N ammonia in methanol (or bubble anhydrous ammonia gas through methanol) to serve as the primary solvent. The presence of ammonia is critical to suppress secondary amine formation.[1]

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-100 psi.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) for 12-24 hours. Reaction progress should be monitored by TLC or GC-MS until the starting material is fully consumed.

  • Work-up: Once complete, carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric when dry; ensure the filter cake is kept wet with solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude Methyl 4-(3-aminopropyl)benzoate as an oil. This crude product is often pure enough to be taken directly to the next step.

Part B: Formation and Purification of the Hydrochloride Salt

  • Dissolution: Dissolve the crude amine from Part A in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or acetyl chloride in methanol) dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed. Check the pH of the solution with litmus paper to ensure it is acidic.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Drying & Recrystallization: Dry the solid under vacuum. For higher purity, the product can be recrystallized from a solvent system like methanol/diethyl ether or ethanol/ethyl acetate.

References

  • Recent Advances in Catalytic Systems for the Reduction of Aromatic and Aliphatic Nitrile Compounds to Amines. (2025). PubMed.
  • Nitrile to Amine - Common Conditions. Organic Chemistry Portal.
  • Catalytic Reduction of Nitriles. (2015). Thieme Chemistry.
  • Fast and Continuous Transfer Hydrogenation of Arom
  • Monguchi, Y., et al. (2013). Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry.
  • Selective hydrogenation of nitriles to primary amines catalyzed by a novel iron complex. (2017).
  • Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry.
  • Optimizing reaction conditions for esterification of 4-aminobenzoic acid. (2025). BenchChem.
  • Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. Organic Chemistry Portal.
  • Amine synthesis by nitrile reduction. Organic Chemistry Portal.
  • Process for preparing methyl 4-(aminomethyl)benzoate. (2007).
  • Esterification (Experiment). (2021). Chemistry LibreTexts.

Sources

Technical Support Center: Overcoming Purification Challenges with Methyl 4-(3-aminopropyl)benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-(3-aminopropyl)benzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile intermediate. As a polar, ionizable molecule, its purification requires a nuanced understanding of its physicochemical properties. This document provides in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your critical applications.

I. Understanding the Molecule: Key Physicochemical Properties

This compound possesses a primary aliphatic amine and a methyl ester functionality. The hydrochloride salt form renders it significantly more polar and water-soluble than its freebase counterpart. Understanding the interplay between these groups is crucial for developing effective purification strategies.

PropertyValue (Estimated for the aminopropyl derivative)Implication for Purification
pKa of conjugate acid (-NH3+) ~10-11The amino group is protonated at neutral and acidic pH. Deprotonation to the free base requires a pH > 11. This is the cornerstone of acid-base extraction strategies.
Solubility of Hydrochloride Salt High in polar protic solvents (water, methanol, ethanol). Low in nonpolar organic solvents (hexanes, diethyl ether).Recrystallization is typically performed from polar solvents. It will partition into the aqueous phase during extractions with immiscible organic solvents at acidic or neutral pH.
Solubility of Free Base Low in water. High in a range of organic solvents (dichloromethane, ethyl acetate).The free base can be extracted from an aqueous solution into an organic solvent at high pH.
Susceptibility to Hydrolysis The methyl ester can undergo hydrolysis to the corresponding carboxylic acid under strongly acidic or basic conditions, especially with prolonged heating.[1][2][3][4][5]Purification conditions should be optimized to minimize hydrolysis (e.g., avoiding prolonged exposure to strong acids/bases at elevated temperatures).
Hygroscopicity As an amine hydrochloride, the compound is potentially hygroscopic, meaning it can absorb moisture from the atmosphere.[6][7][8]Requires careful handling and storage in a dry environment to maintain its integrity and ensure accurate weighing.

II. Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Q1: My this compound fails to crystallize, or oils out, upon cooling the recrystallization solvent.

A1: This is a common issue often related to solvent choice, purity, or supersaturation problems.

  • Causality: The compound may be too soluble in the chosen solvent even at low temperatures, or impurities may be inhibiting crystal lattice formation. Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.

  • Troubleshooting Protocol:

    • Verify Solvent System: For the hydrochloride salt, polar protic solvents are a good starting point. Consider the following:

      • Single Solvent: Methanol or ethanol are often effective.[9] Ensure you are using the minimum amount of hot solvent to dissolve the compound.

      • Two-Solvent System: A common and effective technique for polar compounds.

        • Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., methanol).

        • While hot, add a "poor" solvent (e.g., diethyl ether or ethyl acetate) dropwise until the solution becomes faintly turbid.

        • Add a few drops of the hot "good" solvent to redissolve the turbidity and then allow to cool slowly.[10]

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. This creates nucleation sites.

      • Seeding: Add a tiny crystal of previously purified material to the cooled solution.

    • Address Impurities: If the above fails, your material may be too impure for effective recrystallization. Consider an initial purification step like acid-base extraction or a quick column chromatography clean-up.

Acid-Base Extraction Challenges

Q2: I'm performing an acid-base extraction to remove neutral impurities, but I have a low recovery of my product from the aqueous phase.

A2: Low recovery can stem from incomplete extraction, premature precipitation, or hydrolysis.

  • Causality: The pH of the aqueous phase may not be optimal for ensuring the compound remains as the protonated, water-soluble hydrochloride salt. Alternatively, the ester may be hydrolyzing, or the product may be partially soluble in the organic phase.

  • Troubleshooting Protocol:

    • pH Control:

      • During the initial extraction of the free base into an organic solvent, ensure the aqueous layer is sufficiently basic (pH > 11) to fully deprotonate the amine.

      • When extracting the hydrochloride salt into the aqueous phase, ensure the pH is acidic (pH < 5) to keep the amine fully protonated. Use a pH meter or pH paper to verify.

    • Minimize Hydrolysis:

      • Avoid prolonged exposure to strongly basic or acidic conditions, especially at elevated temperatures. Perform extractions at room temperature if possible.

      • Studies on aminobenzoate esters show that hydrolysis can be significant, so minimizing time in basic or acidic solutions is key.[1][2][3][4][5]

    • Improve Phase Separation:

      • If an emulsion forms, adding brine (saturated NaCl solution) can help break it.

      • Ensure thorough mixing of the layers to allow for complete partitioning, but avoid overly vigorous shaking that can lead to stable emulsions.

cluster_0 Acid-Base Extraction Workflow cluster_1 Product Isolation start Crude Product (in Organic Solvent) add_acid Add aq. HCl (pH < 5) start->add_acid separate1 Separate Layers add_acid->separate1 aq_phase Aqueous Phase: Methyl 4-(3-aminopropyl)benzoate HCl + Acidic Impurities separate1->aq_phase Product org_phase1 Organic Phase: Neutral Impurities separate1->org_phase1 Impurities add_base Add aq. NaOH (pH > 11) aq_phase->add_base extract_org Extract with Organic Solvent add_base->extract_org separate2 Separate Layers extract_org->separate2 org_phase2 Organic Phase: Free Base of Product separate2->org_phase2 Product aq_phase2 Aqueous Phase: Acidic Impurities separate2->aq_phase2 Impurities

Caption: Workflow for purification by acid-base extraction.

Column Chromatography Difficulties

Q3: My compound is streaking or showing poor separation on a silica gel column.

A3: This is a classic problem with polar amines on acidic silica gel.

  • Causality: The basic amino group interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing and sometimes irreversible adsorption.

  • Troubleshooting Protocol:

    • Mobile Phase Modification:

      • Add a Competing Base: Add a small amount of a volatile amine, like triethylamine (0.5-1%), to your mobile phase (e.g., ethyl acetate/hexanes).[9] The triethylamine will preferentially interact with the acidic sites on the silica, allowing your compound to elute more cleanly.

    • Use an Alternative Stationary Phase:

      • Amine-Functionalized Silica: These columns have a basic surface that minimizes interactions with amine-containing analytes.[11]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is excellent for very polar compounds. It uses a polar stationary phase (like silica or an amino column) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of an aqueous buffer.[12][13][14][15]

cluster_0 Troubleshooting Chromatography cluster_1 Solutions start Poor Separation on Silica Gel cause Cause: Strong interaction of basic amine with acidic silica start->cause solution1 Modify Mobile Phase: Add Triethylamine (0.5-1%) cause->solution1 solution2 Change Stationary Phase: - Amine-Functionalized Silica - HILIC Column cause->solution2

Caption: Decision tree for chromatography issues.

Product Handling and Stability

Q4: My purified, white, crystalline product becomes a sticky solid after being left on the bench.

A4: This is likely due to the hygroscopic nature of the amine hydrochloride salt.

  • Causality: Amine hydrochlorides can readily absorb moisture from the air, causing the crystals to deliquesce (dissolve in the absorbed water).[6][7][8]

  • Best Practices for Handling and Storage:

    • Drying: Dry the purified solid thoroughly under high vacuum, possibly with gentle heating (e.g., 40-50 °C) if the compound is thermally stable.

    • Storage: Store the dried product in a desiccator over a strong drying agent (e.g., P₂O₅ or anhydrous CaSO₄). For long-term storage, place it in a tightly sealed container, purged with an inert gas like nitrogen or argon, and store in a cool, dry place.

    • Handling: When weighing or handling the compound, do so in a low-humidity environment if possible (e.g., in a glove box or on a dry day). Minimize the time the container is open to the atmosphere.

Hygroscopicity ClassWeight Increase (at 25°C, 80% RH for 24h)
Slightly hygroscopic ≥ 0.2% and < 2%
Hygroscopic ≥ 2% and < 15%
Very hygroscopic ≥ 15%
Deliquescent Sufficient water is absorbed to form a liquid
Source: European Pharmacopoeia[6][7]

III. Frequently Asked Questions (FAQs)

Q: What is a good starting point for a recrystallization solvent? A: For the hydrochloride salt, start with methanol or a mixture of methanol and a less polar solvent like ethyl acetate or diethyl ether. For the free base, a less polar system like ethyl acetate/hexanes would be more appropriate.[16]

Q: How can I confirm the purity of my final product? A: A combination of techniques is recommended. Melting point analysis will show a sharp melting range for a pure compound. Spectroscopic methods like ¹H NMR and ¹³C NMR can confirm the structure and identify impurities.[17][18] Chromatographic methods like HPLC or TLC are excellent for quantifying purity and detecting trace impurities.

Q: My NMR spectrum shows an unexpected peak corresponding to a carboxylic acid. What happened? A: This is a strong indication that the methyl ester has hydrolyzed to 4-(3-aminopropyl)benzoic acid. This can occur if the compound was exposed to strong acid or base, particularly with heating, during your workup or purification.[1][2][3][4][5] Review your procedure to identify potential steps where hydrolysis could occur and try to mitigate them (e.g., use milder conditions, shorter reaction times).

Q: Can I use sodium bicarbonate to neutralize the hydrochloride salt and extract the free base? A: Sodium bicarbonate (pKa of conjugate acid is 6.4) is generally not a strong enough base to fully deprotonate an aliphatic amine hydrochloride (pKa ~10-11). You will likely have an equilibrium with a significant amount of the protonated form remaining in the aqueous layer. A stronger base like sodium hydroxide or sodium carbonate is required to ensure complete deprotonation for efficient extraction into an organic solvent.

IV. References

  • Fife, T. H., & Bembi, R. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. The Journal of Organic Chemistry, 67(10), 3179–3183. [Link]

  • American Chemical Society. (n.d.). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (n.d.). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. [Link]

  • González-Álvarez, M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2451. [Link]

  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences, 105(8), 2476-2484. [Link]

  • Pharma Growth Hub. (2024). Classification of Hygroscopicity. [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for... [Link]

  • Google Patents. (2007). Process for preparing methyl 4-(aminomethyl)benzoate.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. (2016). (PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Unknown Source. (n.d.). Recrystallization I. [Link]

  • Google Patents. (2007). Process for preparing methyl 4-(aminomethyl)benzoate.

  • Unknown Source. (n.d.). RECRYSTALLISATION. [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]

  • Google Patents. (2014). United States Patent. [Link]

  • National Institutes of Health. (n.d.). Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature. [Link]

  • Google Patents. (n.d.). Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]

  • Google Patents. (2016). Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride.

  • Unknown Source. (n.d.). Preparation of Methyl Benzoate. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 74733-38-3 | Product Name : Methyl 4-(3-aminopropyl)benzoate. [Link]

  • ResearchGate. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

  • ResearchGate. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. [Link]

  • ResearchGate. (2018). How to prepare methyl benzoate from benzoic acid?. [Link]

  • Google Patents. (n.d.). Process for purifying esters.

Sources

Technical Support Center: Synthesis of Methyl 4-(3-aminopropyl)benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4-(3-aminopropyl)benzoate hydrochloride. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important intermediate. We will explore the common synthetic pathways, delve into the formation of frequent side products, and provide robust troubleshooting strategies and detailed protocols to ensure a successful and high-purity synthesis.

Overview of the Synthetic Pathway

The most prevalent and industrially scalable synthesis of this compound involves a two-step process starting from Methyl 4-(bromomethyl)benzoate. The first step is a nucleophilic substitution to introduce a cyano group, extending the carbon chain. The second, and most critical step, is the reduction of the resulting nitrile to the desired primary amine. It is during this reduction that most yield- and purity-compromising side products are formed.

Synthesis_Workflow cluster_0 Step 1: Cyanation cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Salt Formation A Methyl 4-(bromomethyl)benzoate B Methyl 4-(cyanomethyl)benzoate A->B  NaCN or KCN, Solvent (e.g., DMF)   C Methyl 4-(3-aminopropyl)benzoate B->C  H₂, Catalyst (e.g., Raney Ni, Pd/C), Solvent (e.g., MeOH/NH₃)   D Methyl 4-(3-aminopropyl)benzoate HCl C->D  HCl in Ether or IPA  

Caption: General synthetic workflow for this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the synthesis, particularly in the critical nitrile reduction step.

Question 1: "My final product is contaminated with significant amounts of higher molecular weight impurities. Mass spectrometry suggests the presence of secondary and tertiary amines. What causes this and how can I prevent it?"

Answer:

Root Cause: The formation of secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amines is the most common side reaction during catalytic hydrogenation of nitriles.[1] This occurs because the primary amine product is itself a potent nucleophile. It can attack the partially reduced imine intermediate, leading to dimerization and subsequent reduction.

Secondary_Amine_Formation Nitrile R-C≡N (Nitrile) Imine R-CH=NH (Imine Intermediate) Nitrile->Imine +H₂ / Catalyst PrimaryAmine R-CH₂-NH₂ (Desired Product) Imine->PrimaryAmine +H₂ / Catalyst Attack Imine->Attack PrimaryAmine->Attack Nucleophilic Attack (by Primary Amine) SecondaryAmine (R-CH₂)₂NH (Secondary Amine Side Product) Attack->SecondaryAmine Further Reduction

Caption: Mechanism of secondary amine side product formation.

Solutions & Scientific Rationale:

  • Utilize Ammonia: The most effective method is to conduct the hydrogenation in a solvent saturated with ammonia (e.g., methanolic ammonia). Ammonia acts as a competitive nucleophile, reacting with the imine intermediate to regenerate it upon losing a proton, thereby sterically and electronically hindering the attack by the bulkier primary amine product.

  • Catalyst Choice: While Raney Nickel is a common choice, other catalysts like rhodium or cobalt-based systems can offer higher selectivity for primary amines.[1][2] The choice of catalyst support can also influence selectivity.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can reduce the rate of the side reaction.

    • Pressure: Higher hydrogen pressure generally favors the complete and rapid reduction of the imine to the primary amine, minimizing its lifetime and thus the opportunity for side reactions.

Question 2: "My NMR spectrum shows the loss of the methyl ester signal (-OCH₃) and the appearance of a broad carboxylic acid peak. What happened?"

Answer:

Root Cause: You are observing the hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-(3-aminopropyl)benzoic acid. This is a common side reaction known as saponification if it occurs under basic conditions, or acid-catalyzed hydrolysis under acidic conditions.[3][4][5]

Causality & Prevention:

  • Workup pH: The free amine in your product is basic. If your workup involves prolonged exposure to water without pH control, the amine itself can promote slow hydrolysis. Conversely, if you perform an acidic wash (e.g., to remove a basic catalyst) that is too harsh or heated, you can induce acid-catalyzed hydrolysis.

  • Reaction Solvent: If using protic solvents that are not anhydrous, hydrolysis can occur during a long reaction time, especially at elevated temperatures.

  • Solution: Ensure your workup is performed quickly and at low temperatures. When adjusting pH, do so carefully and avoid extremes. For purification, use anhydrous solvents. If the carboxylic acid does form, it can often be separated from the desired ester via column chromatography, as the acid will have a much higher affinity for the silica gel.

Question 3: "The reaction seems to stall, with a significant amount of the starting nitrile remaining even after extended reaction times. What are the likely causes?"

Answer:

Root Cause: Incomplete conversion during catalytic hydrogenation is typically due to catalyst deactivation or suboptimal reaction parameters.

Troubleshooting Steps:

  • Catalyst Activity: The catalyst (e.g., Raney Nickel, Pd/C) may be old or have been improperly handled and oxidized. Always use fresh, active catalyst. Raney Nickel, for instance, should be stored under water or a suitable solvent to prevent pyrophoric activity and deactivation.

  • Catalyst Poisoning: The starting material or solvent may contain impurities that act as catalyst poisons. Sulfur compounds, for example, are notorious poisons for many hydrogenation catalysts. Ensure the purity of your starting materials and solvents.

  • Insufficient Hydrogen: Check for leaks in your hydrogenation apparatus. Ensure the hydrogen pressure is maintained throughout the reaction. The reaction consumes 2 moles of H₂ per mole of nitrile, so a significant pressure drop is expected if the system is sealed.[1]

  • Mass Transfer Limitations: In heterogeneous catalysis, efficient mixing is crucial. Ensure your stirring is vigorous enough to keep the catalyst suspended and to facilitate the dissolution of hydrogen gas from the headspace into the liquid phase.

Frequently Asked Questions (FAQs)

  • Q: Why is the final product isolated as a hydrochloride salt?

    • A: The free amine is often an oil or low-melting solid that can be difficult to purify and handle. It is also susceptible to oxidation and reaction with atmospheric CO₂. Converting it to the hydrochloride salt typically yields a stable, crystalline solid that is easier to purify by recrystallization, handle, and store long-term.

  • Q: What is the best purification method for the final product?

    • A: For the free amine base, flash column chromatography on silica gel is effective.[6] A typical eluent system would be a gradient of dichloromethane (DCM) and methanol, often with a small amount of triethylamine or ammonia (e.g., 1%) to prevent the polar amine from streaking on the acidic silica. For the final hydrochloride salt, recrystallization from a solvent system like isopropanol/ether or ethanol is generally the most effective method for achieving high purity.

  • Q: Can I use sodium borohydride (NaBH₄) for the nitrile reduction?

    • A: Sodium borohydride alone is generally not strong enough to reduce nitriles.[7] However, it can be used in combination with a catalyst, such as cobalt(II) chloride or Raney Nickel, in an alcoholic solvent.[2] For large-scale synthesis, catalytic hydrogenation is often more economical and efficient.

Recommended Experimental Protocol

This protocol outlines the catalytic hydrogenation of Methyl 4-(cyanomethyl)benzoate to yield Methyl 4-(3-aminopropyl)benzoate.

Materials:

  • Methyl 4-(cyanomethyl)benzoate

  • Anhydrous Methanol

  • Ammonia gas or 7N Methanolic Ammonia solution

  • Raney Nickel (50% slurry in water), activated

  • Diatomaceous earth (Celite®)

  • Hydrogen gas (H₂)

  • Parr Hydrogenation Apparatus or similar pressure vessel

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (e.g., 5-10 wt% of the nitrile) with anhydrous methanol three times to remove water.

  • Reaction Setup: To a pressure vessel, add the Methyl 4-(cyanomethyl)benzoate (1.0 eq). Add anhydrous methanol saturated with ammonia (~10-15 mL per gram of nitrile). Carefully add the washed Raney Nickel catalyst under a stream of nitrogen or argon.

  • Hydrogenation: Seal the vessel. Purge the system with nitrogen gas three times, then with hydrogen gas three times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Begin vigorous stirring and heat the reaction to a moderate temperature (e.g., 40-50 °C). The reaction is exothermic; monitor the temperature and pressure. The reaction is complete when hydrogen uptake ceases.

  • Workup: Cool the vessel to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Caution: The filter cake can be pyrophoric; do not allow it to dry completely. Quench it carefully with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude Methyl 4-(3-aminopropyl)benzoate as the free base.

  • Purification & Salt Formation: The crude product can be purified by column chromatography or directly converted to the hydrochloride salt by dissolving it in a minimal amount of a suitable solvent (e.g., isopropanol) and adding a solution of HCl in diethyl ether or isopropanol until precipitation is complete. The resulting solid can be collected by filtration, washed with cold ether, and dried under vacuum.

Summary of Potential Side Products

Side Product NameStructureFormation CausePrevention Strategy
Secondary Amine Dimer (MeOOC-Ph-CH₂CH₂CH₂)₂NHNucleophilic attack of the primary amine product on the imine intermediate.[1]Conduct reaction in the presence of ammonia; use selective catalysts; optimize temperature and pressure.
4-(3-aminopropyl)benzoic acid HOOC-Ph-CH₂CH₂CH₂NH₂Hydrolysis of the methyl ester during reaction or workup.[4]Use anhydrous solvents; maintain neutral pH and low temperature during workup.
Aldehyde Intermediate MeOOC-Ph-CH₂CH₂CHOIncomplete reduction and hydrolysis of the imine intermediate.[1]Ensure sufficient hydrogen and active catalyst; rapid workup.

References

  • Nitrile Reduction. Wikipedia. [Link]

  • Reactions of Nitriles. Chemistry Steps. [Link]

  • Reduction of Nitriles. Chemguide. [Link]

  • Amine Formation from Nitriles. Study Mind. [Link]

  • US Patent US20070149802A1. Process for preparing methyl 4-(aminomethyl)benzoate.
  • Hydrolysis of Methyl Benzoate. Lab Demo - YouTube. [Link]

  • Can methyl benzoate be hydrolyzed? Quora. [Link]

  • Methyl ester hydrolysis. ChemSpider Synthetic Pages. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Aminobenzoate Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the esterification of aminobenzoates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of aminobenzoate esters. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to optimize your reaction conditions and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and robust method for synthesizing aminobenzoate esters?

A1: The most prevalent and well-documented method is the Fischer-Speier esterification.[1][2] This acid-catalyzed reaction involves heating the aminobenzoic acid with an alcohol in the presence of a strong acid catalyst.[1][2][3] Due to the reversible nature of this reaction, specific strategies are often necessary to drive the reaction equilibrium towards the desired ester product.[1][2][4]

Q2: Why is a strong acid catalyst essential for Fischer esterification, and how does the amino group on the starting material affect this?

A2: The acid catalyst is critical as it protonates the carbonyl oxygen of the carboxylic acid.[2][3][5][6][7] This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[2][3][5] However, the basic amino group of the aminobenzoic acid will also be protonated by the acid catalyst, forming an ammonium salt.[1][5] This necessitates the use of at least a stoichiometric amount of the acid catalyst to ensure enough acid is available for the catalytic cycle.[2][8]

Q3: How can I maximize the yield of my aminobenzoate esterification reaction?

A3: To drive the reversible Fischer esterification towards the product side and maximize your yield, you can employ Le Chatelier's Principle in two primary ways:

  • Use a large excess of the alcohol: This is a common and effective strategy to shift the equilibrium forward.[1][2][8][9] Often, the alcohol can also serve as the solvent for the reaction.[5]

  • Remove water as it forms: Since water is a byproduct of the reaction, its continuous removal will push the equilibrium towards the ester.[2][7][10] This can be accomplished using a Dean-Stark apparatus, which physically separates the water from the reaction mixture.[1][11][12][13]

Q4: What are the most common side reactions and impurities I should be aware of?

A4: The primary impurities are typically unreacted starting materials.[1][8] However, under harsh conditions such as excessively high temperatures or prolonged reaction times, side reactions can occur.[1] These may include N-acylation, where the amino group of one molecule reacts with the carboxylic acid of another to form an amide.[8] Additionally, significant darkening of the reaction mixture may indicate decomposition or polymerization.[1][14]

Q5: What is a standard work-up and purification procedure for aminobenzoate esters?

A5: A typical work-up involves cooling the reaction mixture and then pouring it into water or ice.[2][8] The excess acid is then neutralized by the slow addition of a base, such as a 10% sodium carbonate solution, until the solution is basic (pH > 8).[2][6][15][16] This deprotonates the ammonium salt of the ester, causing the free ester to precipitate out of the aqueous solution.[2][15] The crude product is then collected by vacuum filtration and washed with cold water.[1][2] For purification, recrystallization from a suitable solvent system, like ethanol/water, is often employed.[8][15]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Low or No Product Yield Reversible reaction equilibrium not sufficiently shifted. Action: Use a larger excess of the alcohol (5-10 fold or even use it as the solvent).[1][2][8] Rationale: According to Le Chatelier's Principle, increasing the concentration of a reactant drives the equilibrium towards the products.[2][15] Action: If feasible, employ a Dean-Stark apparatus to remove water as it forms.[1][11][13] Rationale: Removing a product (water) prevents the reverse reaction from occurring, thus shifting the equilibrium to the right.[2][4][7]
Insufficient acid catalyst. Action: Ensure you are using at least a stoichiometric equivalent of the strong acid catalyst (e.g., H₂SO₄).[2][8] Rationale: The basic amino group of the aminobenzoic acid neutralizes a portion of the acid catalyst.[1][5] Sufficient acid is required to both protonate the amino group and catalyze the esterification.[1][8]
Reaction has not reached completion. Action: Increase the reflux time and monitor the reaction's progress using Thin Layer Chromatography (TLC).[8][15] Rationale: Esterification can be a slow process, and ensuring the consumption of the limiting reagent (aminobenzoic acid) is crucial for maximizing yield.
Product is an Oil or Has a Low Melting Point Presence of impurities, such as unreacted starting material. Action: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[8] Rationale: Recrystallization is an effective method for separating the desired crystalline ester from soluble impurities and unreacted starting materials, leading to a sharper melting point.[8][15]
Reaction Mixture Darkens Significantly Decomposition or side reactions at high temperatures. Action: Reduce the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed (as determined by TLC).[1] Rationale: Prolonged heating in the presence of a strong acid can lead to charring, polymerization, or other undesirable side reactions.[1][14] Using the minimum necessary heat and time can mitigate these issues.
Difficulty in Isolating the Product Product is soluble in the work-up solution. Action: Ensure the pH of the aqueous solution is sufficiently basic (pH > 8) after neutralization to precipitate the free ester.[2][15] Action: Cool the mixture in an ice bath to maximize precipitation before filtration.[1][8] Action: Wash the filtered product with cold solvent to minimize product loss.[8] Rationale: The protonated form of the aminobenzoate ester is water-soluble.[17] Neutralizing the acid with a base like sodium carbonate deprotonates the amino group, making the ester less soluble in water and causing it to precipitate.[2][15] Lowering the temperature further decreases the solubility of the ester.

Experimental Protocols & Visualizations

Protocol 1: Standard Fischer Esterification of p-Aminobenzoic Acid with Ethanol (Synthesis of Benzocaine)

This protocol outlines a general procedure for the synthesis of ethyl p-aminobenzoate (Benzocaine), a common local anesthetic.[6][15][18]

Materials:

  • p-Aminobenzoic acid

  • Absolute ethanol (5-10 fold molar excess)[1]

  • Concentrated sulfuric acid (H₂SO₄)[2][15]

  • 10% Sodium carbonate (Na₂CO₃) solution[2][15]

  • Deionized water

  • Standard reflux apparatus (round-bottom flask, condenser)[2][19]

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Vacuum filtration apparatus (Büchner or Hirsch funnel)[2][15]

Procedure:

  • Reaction Setup: In a round-bottom flask, combine p-aminobenzoic acid and a 5-10 fold molar excess of absolute ethanol. Add a magnetic stir bar.[2]

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid dropwise. A precipitate of the aminobenzoic acid hydrogen sulfate salt may form.[2][8]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 60-75 minutes. The precipitate should dissolve as the reaction proceeds.[2]

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.[2]

    • Pour the cooled mixture into a beaker containing ice-cold water.[2][8]

    • Slowly and carefully add the 10% sodium carbonate solution dropwise with stirring to neutralize the excess acid. Continue adding until gas evolution ceases and the pH is basic (pH > 8).[2][15]

    • Cool the mixture in an ice bath to maximize the precipitation of the crude ester.[1][8]

  • Filtration and Drying:

    • Collect the crude product by vacuum filtration.[1][2]

    • Wash the solid with several portions of cold deionized water.[1][2]

    • Allow the product to air dry or dry it in a desiccator.[1]

  • Purification (Optional but Recommended):

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure ester.[8][15]

Visualizing the Fischer Esterification Workflow

Caption: A typical workflow for the Fischer esterification of p-aminobenzoic acid.

Mechanism of Acid-Catalyzed Esterification

The mechanism involves several key equilibrium steps, highlighting the catalytic role of the acid.

Esterification_Mechanism Start Carboxylic Acid (R-COOH) Protonation 1. Protonation of Carbonyl Oxygen Start->Protonation + H⁺ Activated_Acid Protonated Carboxylic Acid Protonation->Activated_Acid Nucleophilic_Attack 2. Nucleophilic Attack by Alcohol (R'-OH) Activated_Acid->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer 3. Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Protonated_Intermediate Protonated Tetrahedral Intermediate Proton_Transfer->Protonated_Intermediate Elimination 4. Elimination of Water (H₂O) Protonated_Intermediate->Elimination Protonated_Ester Protonated Ester Elimination->Protonated_Ester - H₂O Deprotonation 5. Deprotonation Protonated_Ester->Deprotonation End Ester (R-COOR') Deprotonation->End - H⁺ (Catalyst Regenerated)

Caption: The reaction mechanism for acid-catalyzed Fischer esterification.

References

  • BenchChem Technical Support Team. (2025, December).
  • BenchChem Technical Support Team. (2025, December). Optimizing reaction conditions for the esterification of 2-Amino-3-chlorobenzoic acid. BenchChem.
  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

  • Whitmore, F. C. (1945). Para-amino benzoic acid esters (U.S. Patent No. 2,442,797). U.S.
  • Wilson, C. V., & Hunt, M. (1951). Preparation of Aminobenzoic Acid Esters of Substituted Monoalkylamino Alcohols. Journal of the American Chemical Society, 73(9), 4446–4448. [Link]

  • BenchChem Technical Support Team. (2025, November).
  • Landis, C. (n.d.). Esterification Using a Dean-Stark Trap. University of Wisconsin-Madison. [Link]

  • 3: Esterification (Experiment). (2021, August 16). Chemistry LibreTexts. [Link]

  • Process for preparing aminobenzoate esters (China Patent No. CN101353311B). (2012).
  • Anderson, L. R., & Weidner, C. H. (2009). Process for preparing aminobenzoate esters (U.S. Patent No. 7,547,798). U.S.
  • Le, C. M., et al. (2019). Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. Chemical Science, 10(29), 7016-7022. [Link]

  • Gaikwad, A. V., et al. (2018). Catalysts used for the esterification reaction [Table]. In Esterification of stearic acid by isomeric forms of butanol in a microwave oven under homogeneous and heterogeneous reaction conditions. ResearchGate. [Link]

  • Landis, C. (2006). Types of Organic Reactions- Esterification Using a Dean-Stark Trap. University of Wisconsin-Madison. [Link]

  • Experiment 17: multi-step synthesis: Benzocaine. (n.d.). Simon Fraser University. [Link]

  • Landis, C. (2006). Organic Chemistry- Esterification Using a Dean-Stark Trap. UW-Madison Demonstration Lab. [Link]

  • Fitz, N. (n.d.). Synthesis of Benzocaine. Prezi. [Link]

  • Reaction mechanism for Synthesis of Benzocaine from PABA_ esterification of p-aminobenzoic acid. (2022, January 14). YouTube. [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]

  • Dean–Stark apparatus. (n.d.). Wikipedia. Retrieved December 30, 2025, from [Link]

  • What are the advantages and disadvantages of Fischer esterification in synthesizing esters?. (2016, November 16). Quora. [Link]

  • Gholami, Z., et al. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Processes, 11(11), 3169. [Link]

  • Any idea why the solutions in my synthesis of benzocaine and esterfication labs turned black?. (2019, April 10). Reddit. [Link]

  • Kumar, A., et al. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. CrystEngComm, 26(7), 1020-1031. [Link]

  • Pawar, S. (2020). Practical Experiment 3: Benzocain [PowerPoint slides]. SlideShare. [Link]

  • Al-Bayati, Y. K. H., & Al-Amery, M. H. A. (2023). Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents. Journal of Synthetic Chemistry, 2(2), 148-155. [Link]

  • Al-Bayati, Y. K. H. (2016). Studying the Optimum Reaction Conditions for Organic Esterification of Glycerol to Benzoic Acid and Some Devices by Using Ecofriendly. Chemistry and Materials Research, 8(1), 48-55. [Link]

  • Loginova, D. V., et al. (2015). Synthesis of 4-Aminobenzoic Acid Esters of Polyethylene Glycol and Their Use for Pegylation of Therapeutic Proteins. Russian Journal of Bioorganic Chemistry, 41, 208-215. [Link]

  • Exp #7: Benzocaine: Acid-Catalyzed Fischer Esterification. (2020, March 31). Chegg.com. [Link]

  • Benzocaine Synthesis: Fischer Esterification Lab Report. (n.d.). Studylib. [Link]

  • Fischer Esterification. (n.d.). Chemistry Steps. [Link]

  • Synthesis of Benzocaine CHEM2050. (2009, November 16). YouTube. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • In this experimental set-up, we will perform p-aminobenzoic acid (PABA) and alcohol ethyl.... (n.d.). Homework.Study.com. [Link]

Sources

Technical Support Center: Troubleshooting HPLC Separation of Aromatic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of aromatic amines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic challenges associated with these compounds. Aromatic amines, due to their basic nature, present unique difficulties in reversed-phase HPLC, primarily related to their interactions with the stationary phase. This document provides in-depth, field-proven insights and systematic protocols to achieve robust and reproducible separations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles and common queries related to the analysis of aromatic amines.

Q1: Why are aromatic amines often challenging to analyze by reversed-phase HPLC?

Aromatic amines are frequently problematic due to a combination of their inherent basicity and the nature of common silica-based stationary phases. The primary issue stems from secondary retention mechanisms.[1] While the main goal of reversed-phase HPLC is separation based on hydrophobicity, the basic amine functional group can engage in strong electrostatic interactions with residual silanol groups (Si-OH) on the silica surface.[1][2] These silanol groups are weakly acidic and can become deprotonated (Si-O⁻), especially at mobile phase pH levels above 3, creating negatively charged sites that strongly attract the protonated (positively charged) amine analytes.[1][3] This leads to a mixed-mode retention mechanism (hydrophobic and ion-exchange), which is often a source of poor peak shape and unreliable results.[4]

Q2: What is peak tailing, and why is it so prevalent with aromatic amines?

Peak tailing is a type of peak asymmetry where the back half of the peak is broader than the front half.[5] For aromatic amines, this is a classic symptom of undesirable secondary interactions with the stationary phase.[1][6] The cause can be broken down into two categories:

  • Chemical Interactions: This is the most common cause for basic compounds like amines.[7] The interaction between the positively charged amine and a limited number of highly acidic, negatively charged silanol sites on the silica surface is very strong.[3][4] The kinetics of this interaction can be slow, meaning the analyte molecules don't elute in a tight, symmetrical band, resulting in a "tail."[4]

  • Physical/Instrumental Issues: These problems affect all peaks in the chromatogram, not just basic ones. Causes include excessive extra-column volume (long tubing, improper fittings), voids in the column packing, or column contamination.[5][7]

Q3: How does mobile phase pH critically affect the retention and peak shape of aromatic amines?

Mobile phase pH is arguably the most powerful tool for optimizing the separation of ionizable compounds like aromatic amines.[8][9] Its effect is twofold:

  • Analyte Ionization: Aromatic amines are basic. As the mobile phase pH decreases, they become protonated (e.g., R-NH₂ → R-NH₃⁺). This makes them more polar and less retained in reversed-phase mode, leading to shorter retention times.[10] Conversely, at a higher pH (well above the amine's pKa), the amine is in its neutral, more hydrophobic form and will be more strongly retained.[8]

  • Silanol Group Ionization: The silica surface itself is affected by pH. At low pH (e.g., < 3.0), silanol groups (Si-OH) are protonated and neutral, which minimizes the unwanted ionic interactions that cause peak tailing.[1][11] As the pH increases, more silanol groups deprotonate to Si-O⁻, increasing the potential for secondary interactions.[12]

Operating at a pH close to the analyte's pKa is generally avoided, as it can lead to a mix of ionized and unionized species, resulting in distorted or split peaks.[5][13] A good starting point is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[8][14]

Q4: What is a "base-deactivated" or "end-capped" column, and when is it essential?

A "base-deactivated" or "end-capped" column is a modern reversed-phase column specifically designed to minimize the negative effects of residual silanol groups.[7] After the primary hydrophobic stationary phase (like C18) is bonded to the silica, a significant number of unreacted silanol groups remain. End-capping is a secondary chemical reaction that treats the silica with a small, reactive silane (like trimethylchlorosilane) to convert many of these remaining polar silanol groups into less polar surfaces.[1]

Using a high-purity, well-end-capped column is essential when analyzing basic compounds like aromatic amines, as it directly reduces the primary cause of peak tailing and improves reproducibility.[6]

Q5: What are mobile phase additives, and how can they improve my separation?

Mobile phase additives are small amounts of reagents added to improve peak shape, selectivity, or retention. For aromatic amines, two types are particularly useful:

  • Competitive Amines (Silanol Blockers): Small, basic additives like triethylamine (TEA) are added to the mobile phase (typically at 0.1-0.5%).[15] TEA, being a base, is protonated and acts as a "silanol blocker." It preferentially interacts with the active silanol sites on the stationary phase, effectively masking them from the aromatic amine analytes.[5][15] This reduces peak tailing but may alter the overall selectivity of the separation.

  • Ion-Pairing Reagents: These reagents are used when amines are too polar to be retained well, even in their neutral form. An ion-pairing reagent, such as an alkyl sulfonate (e.g., hexanesulfonic acid), has a hydrophobic "tail" and an ionic "head."[16][17] It pairs with the protonated amine analyte in the mobile phase, forming a neutral, hydrophobic complex that can be retained and separated by the reversed-phase column.[18][19]

Part 2: Troubleshooting Guides

This section provides systematic approaches to solving specific chromatographic problems encountered with aromatic amines.

Problem 1: Severe Peak Tailing with Aromatic Amine Analyte(s)

Peak tailing is the most common issue. The first step is to determine if the cause is chemical (analyte-specific) or physical (system-wide).[7]

Initial Diagnosis: Chemical vs. Physical Tailing

A simple diagnostic test can differentiate the root cause. This workflow helps isolate the problem efficiently.

G cluster_workflow Troubleshooting Peak Tailing Start Observe Peak Tailing for Aromatic Amine InjectNeutral Protocol: Inject a neutral probe compound (e.g., Toluene, Uracil) Start->InjectNeutral CheckNeutral Does the neutral compound tail? InjectNeutral->CheckNeutral PhysicalProblem Diagnosis: Physical Problem (Void, Dead Volume, Contamination) CheckNeutral->PhysicalProblem  Yes   ChemicalProblem Diagnosis: Chemical Problem (Secondary Silanol Interactions) CheckNeutral->ChemicalProblem  No   FixPhysical Action: Check fittings, tubing. Consider column replacement. PhysicalProblem->FixPhysical FixChemical Action: Optimize mobile phase (pH, additives) or select a base-deactivated column. ChemicalProblem->FixChemical

Caption: Workflow to diagnose the cause of peak tailing.

Solution A: Mobile Phase Optimization (for Chemical Tailing)

If the problem is chemical, modifying the mobile phase is the most direct solution.

  • pH Adjustment: Lowering the mobile phase pH to between 2.5 and 3.0 is highly effective.[1] This protonates the silanol groups, neutralizing their negative charge and minimizing ionic interactions. Ensure your column is stable at low pH.

  • Use of Additives: If pH adjustment is insufficient or undesirable, add a competitive amine. Triethylamine (TEA) is a common choice. It acts as a sacrificial base, blocking the active silanol sites.[5]

Table 1: Common Buffers for pH Control in Reversed-Phase HPLC

Buffer pKa Useful pH Range UV Cutoff (nm) Comments
Formic Acid 3.75 2.8 - 4.8 210 Volatile, good for LC-MS.
Acetic Acid 4.76 3.8 - 5.8 210 Volatile, good for LC-MS.
Phosphate 2.1, 7.2, 12.3 2.1-3.1, 6.2-8.2 195 High buffering capacity, not volatile, can harm MS systems.[20]

| Ammonium Acetate | 4.76 | 3.8 - 5.8 | 205 | Volatile, good buffer for LC-MS. |

Solution B: Column Selection and Care

The column is the heart of the separation. Choosing the right one is critical.

  • Select a Modern Column: Use a column packed with high-purity silica that is robustly end-capped (a "base-deactivated" column). These columns have a much lower concentration of active silanol sites.[7]

  • Consider a Phenyl Phase: For aromatic amines, a Phenyl or Pentafluorophenyl (PFP) stationary phase can offer alternative selectivity through π-π interactions between the analyte and the stationary phase, which can improve resolution and peak shape.[21][22]

  • Column Washing: If a column that previously performed well begins to show tailing, it may be contaminated. Flush with a strong solvent sequence (e.g., reverse of a typical gradient, followed by isopropanol) as recommended by the manufacturer.

Solution C: Using Ion-Pair Chromatography (IPC)

For highly polar amines that are poorly retained, IPC can be an effective strategy.

  • Mechanism: An ion-pairing reagent (e.g., an alkyl sulfonate like sodium 1-hexanesulfonate) is added to the mobile phase.[19] It forms a neutral ion pair with the protonated amine, increasing its hydrophobicity and allowing for retention on a C18 or C8 column.

  • Considerations: IPC methods can require long equilibration times and dedicating a column to this application is highly recommended, as completely removing the ion-pairing reagent can be difficult.

Problem 2: Poor Resolution or Co-elution of Aromatic Amine Isomers

Resolving structurally similar isomers requires fine-tuning the separation selectivity.

Solution A: Adjusting Organic Modifier

The choice of organic solvent can significantly impact selectivity.

  • Acetonitrile vs. Methanol: These are the most common organic modifiers. They have different properties and can produce different elution orders. If using a Phenyl-based column, methanol is often preferred as it can enhance π-π interactions, while acetonitrile may suppress them.[22] Systematically testing different ratios or switching the solvent is a powerful method development tool.[23]

Solution B: Leveraging Stationary Phase Chemistry

If changing the mobile phase isn't enough, use a different stationary phase interaction.

  • Utilize π-π Interactions: Aromatic amine isomers can often be separated on a Phenyl, Biphenyl, or PFP column.[24][25] These phases provide π-π interactions in addition to hydrophobic interactions, offering a different selectivity mechanism that is sensitive to the position of substituents on the aromatic ring.[21]

Problem 3: Shifting or Unstable Retention Times

Reproducibility is key in analytical science. Drifting retention times suggest a lack of system equilibrium or a change in conditions.[26]

Solution A: Ensure Robust Mobile Phase Preparation

The mobile phase is a common source of variability.

  • Sufficient Buffering: If the mobile phase pH is close to the pKa of an analyte, small changes in pH can cause large shifts in retention.[14] Ensure your buffer concentration is adequate (typically 10-50 mM) and that the target pH is within the buffer's effective range (pKa ± 1).[5]

  • Accurate Preparation: Always measure the pH of the aqueous component before adding the organic solvent.[10] Premix mobile phases to avoid errors from the HPLC pump's proportioning valves.

Solution B: Confirm Full Column Equilibration

The column's stationary phase must be fully equilibrated with the mobile phase for reproducible results.

  • Equilibration Time: Allow sufficient time for equilibration when changing mobile phases. This is typically 10-20 column volumes for standard reversed-phase methods but can be much longer for methods like HILIC or ion-pairing. A stable baseline is a good indicator of equilibrium.

Part 3: Key Experimental Protocols

Protocol 1: Distinguishing Chemical vs. Physical Peak Tailing

This protocol is a definitive method for diagnosing the root cause of peak tailing.

  • Prepare a Neutral Probe Sample: Dissolve a small amount of a neutral, non-basic compound (e.g., toluene, uracil, or caffeine) in your mobile phase.

  • Analyze Aromatic Amine: Inject your aromatic amine sample and record the chromatogram, noting the peak shape and tailing factor.

  • Analyze Neutral Probe: Without changing any conditions, inject the neutral probe sample.

  • Compare Chromatograms:

    • If only the aromatic amine tails: The problem is chemical, caused by secondary silanol interactions.[6][7] Proceed with mobile phase or column optimization.

    • If both the amine and the neutral probe tail: The problem is physical or instrumental.[7] Check for dead volume in fittings and tubing, inspect the column for voids or contamination, or consider that you may be overloading the column.[5]

Protocol 2: Using Triethylamine (TEA) as a Mobile Phase Additive

This protocol details the use of TEA to block active silanols and improve the peak shape of basic compounds.

  • Prepare Aqueous Phase: Prepare your buffered aqueous mobile phase as usual.

  • Add TEA: Using a micropipette, add high-purity TEA to the aqueous phase to a final concentration of 0.1% to 0.5% (v/v). For example, add 1.0 mL of TEA to 1 L of the aqueous buffer.

  • Adjust pH: The addition of TEA will make the solution basic. Carefully re-adjust the pH to your desired setpoint using an appropriate acid (e.g., phosphoric acid or formic acid).

  • Final Preparation: Add the organic modifier, filter, and degas the final mobile phase as usual.

  • Equilibrate System: Flush the column with at least 20-30 column volumes of the new mobile phase before injecting your sample.

References

  • Benchchem. (2025).
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
  • Axion Labs. (n.d.). HPLC Peak Tailing. Axion Labs.
  • Welch Materials, Inc. (2025). HPLC Column Selection: Core to Method Development (Part I).
  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • Veeprho. (2025).
  • Polite, L. (2025). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
  • Spectrum Chemical. (n.d.). Ion-Pair Reagents for HPLC. Spectrum Chemical.
  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • KNAUER. (n.d.).
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC. TCI Chemicals.
  • Moravek. (n.d.).
  • PharmaGuru. (2025). What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. PharmaGuru.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • PharmaBeginners. (2025).
  • ResearchGate. (n.d.). Chromatograms of aromatic amines with the ion-pairing agent.
  • Chiang Mai Journal of Science. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. ThaiScience.
  • TCI EUROPE N.V. (n.d.). Ion-Pair Reagents for HPLC. TCI EUROPE N.V.
  • ResearchGate. (2025). Performance of amines as silanol suppressors in reversed-phase liquid chromatography.
  • LCGC. (2018).
  • Google Patents. (n.d.). EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions.
  • Dolan, J. W. (n.d.).
  • ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • ResearchGate. (2018). For HPLC, what different mobile phases are best to start with for methods development?.
  • Agilent. (2015). HPLC Troubleshooting. Agilent.
  • Restek. (n.d.). HPLC Troubleshooting Guide. Restek.
  • JagWorks@USA. (n.d.).
  • Restek. (2013). HPLC basics : Improving resolution of your analysis (I)

Sources

Technical Support Center: Troubleshooting Inconsistent Analytical Results for Methyl 4-(3-aminopropyl)benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 4-(3-aminopropyl)benzoate hydrochloride (CAS: 74733-37-2). This document is designed for researchers, analytical scientists, and drug development professionals who are encountering variability in their analytical results. Inconsistent data can stem from a variety of factors related to the compound's inherent chemical properties, sample handling, or the analytical methodology itself. This guide provides a structured, cause-and-effect approach to troubleshooting, helping you diagnose and resolve common issues to achieve robust and reproducible results.

This compound possesses two key functional groups that dictate its chemical behavior: a primary amine and a methyl ester. Understanding the reactivity of these groups is fundamental to troubleshooting. The primary amine is basic and prone to protonation, while the ester is susceptible to hydrolysis under both acidic and basic conditions. This guide will address the practical implications of this chemistry in an analytical setting.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is organized by common problems encountered during analysis, particularly High-Performance Liquid Chromatography (HPLC), which is a primary analytical technique for this type of compound.

Category 1: Chemical Stability & Sample Integrity
Q1: My analytical results are degrading over time, even when I re-inject the same prepared sample. What is causing this instability?

A1: This is a classic sign of sample instability in the solution, likely due to the hydrolysis of the methyl ester group. The rate of hydrolysis is highly dependent on the pH of your sample solvent (diluent) and storage temperature.

  • Causality: The ester functional group in Methyl 4-(3-aminopropyl)benzoate is susceptible to hydrolysis, which breaks the ester bond to form 4-(3-aminopropyl)benzoic acid and methanol.[1][2] This reaction can be catalyzed by acidic or basic conditions.[1][3] If your sample diluent is unbuffered or has a pH that is too high or too low, the concentration of your target analyte will decrease over time, and a new peak corresponding to the hydrolyzed product will appear and grow in your chromatograms. Basic hydrolysis (saponification) is typically faster and irreversible.[1][3]

  • Troubleshooting Actions:

    • pH Control: Prepare samples in a diluent that is pH-controlled and mimics the mobile phase, ideally in a slightly acidic and buffered environment (e.g., pH 3-5) where ester stability is generally higher.[3] Avoid highly basic or acidic diluents.

    • Temperature: Store prepared samples in an autosampler cooled to 4-10 °C. Avoid leaving samples at room temperature for extended periods.

    • Fresh Preparation: Analyze samples as soon as possible after preparation. For long analytical runs, consider preparing fresh sample vials for sequences that run overnight.

Category 2: Chromatographic Performance Issues
Q2: I'm observing significant peak tailing for my analyte in Reversed-Phase HPLC. Why is this happening and how can I fix it?

A2: Peak tailing for this compound is almost certainly caused by secondary ionic interactions between the protonated primary amine and the silica backbone of the stationary phase.

  • Causality: The primary amine on your molecule is basic. In typical reversed-phase mobile phases (pH 2-7), this amine will be protonated (carrying a positive charge). Standard silica-based columns have residual, acidic silanol groups (Si-OH) on their surface.[4][5][6] The positively charged analyte can interact strongly with deprotonated, negatively charged silanol groups, creating a secondary retention mechanism.[4][6] This leads to a portion of the analyte molecules being overly retained, resulting in a tailed or asymmetric peak.[4][5][6]

  • Troubleshooting Actions & Method Optimization:

    • Lower Mobile Phase pH: Adjust the aqueous portion of your mobile phase to a lower pH, typically between 2.5 and 3.5, using an additive like 0.1% formic acid or phosphoric acid.[7] At this low pH, the residual silanol groups are protonated and neutral, which minimizes the unwanted ionic interactions.[4][7]

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns are manufactured to have fewer accessible silanol groups. Columns that are "end-capped" have had many of these residual silanols chemically deactivated.[4] Using such a column is highly recommended for analyzing basic compounds.

    • Increase Buffer Strength: A higher buffer concentration (e.g., 20-50 mM ammonium formate) can help to saturate the active sites on the stationary phase and reduce secondary interactions.[6]

    • Consider Alternative Stationary Phases: If tailing persists, explore columns with different chemistries, such as those with a polar-embedded group or a charged surface, which are designed to improve peak shape for basic analytes.[5][7]

Q3: My retention time is drifting or shifting between injections. What are the likely causes?

A3: Retention time shifts can be sudden or gradual and point to issues with the mobile phase, column, or HPLC pump.

  • Causality & Troubleshooting:

    • Column Equilibration: The most common cause is insufficient column equilibration. Before starting your analytical run, ensure the column is flushed with the initial mobile phase for at least 10-15 column volumes.

    • Mobile Phase pH Instability: If your mobile phase is unbuffered, its pH can change over time, affecting the ionization state of the analyte and thus its retention. Always use a buffer when analyzing ionizable compounds. Run-to-run variability in pH leads to inconsistent separation.

    • Mobile Phase Composition: Inaccurate mixing by the pump's proportioning valve can cause drift.[8] If you suspect this, try using a pre-mixed mobile phase to see if the problem resolves.[8] Also, ensure your solvents are properly degassed to prevent air bubbles from forming in the pump heads, which causes pressure fluctuations and retention shifts.[9]

    • Temperature Fluctuations: Column temperature significantly impacts retention time. A shift of just 1 °C can change retention times by 1-2%.[10] Use a thermostatically controlled column compartment for robust results.

    • Column Contamination: Strong adsorption of sample components onto the column can change its chemistry over time.[10] Using a guard column and appropriate sample cleanup can prevent this.[10]

Q4: I am seeing new, unexpected peaks in my chromatogram, especially after the sample has been sitting for a while. What are they?

A4: These are likely degradation products. Given the structure of Methyl 4-(3-aminopropyl)benzoate, the primary suspect is the hydrolysis product, 4-(3-aminopropyl)benzoic acid.

  • Causality: As discussed in Q1, the ester can hydrolyze to its corresponding carboxylic acid and methanol.[11][12] The resulting carboxylic acid is more polar than the parent ester and will therefore typically elute earlier in a reversed-phase HPLC method. Other possibilities, though less common under typical analytical conditions, could include oxidation of the amine or other side reactions.

  • Diagnostic Workflow:

    • Peak Tracking: Monitor the area of your main peak and the new peak over time. If the main peak area decreases while the new peak area increases, this strongly suggests degradation.

    • Forced Degradation Study: To confirm the identity of the degradant, perform a simple forced degradation. Gently heat a sample solution or expose it to mildly acidic or basic conditions for a short period.[13] The peak that grows under these conditions is likely your degradation product.

    • LC-MS Analysis: If available, use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the unknown peak. The hydrolysis product will have a mass corresponding to the loss of the methyl group (-CH3) and the addition of a hydrogen atom (-H).

Visual Troubleshooting Guides

Potential Degradation Pathway

The primary chemical instability issue with Methyl 4-(3-aminopropyl)benzoate is its susceptibility to hydrolysis. This diagram illustrates the reaction.

G cluster_main Analyte & Degradation Product cluster_conditions Catalytic Conditions Analyte Methyl 4-(3-aminopropyl)benzoate (Parent Compound) Degradant 4-(3-aminopropyl)benzoic acid (Hydrolysis Product) Analyte->Degradant Hydrolysis Methanol Methanol (Byproduct) Condition H₂O (Acid or Base Catalyzed) Condition->Analyte

Primary hydrolysis pathway of the target analyte.
Troubleshooting Workflow for Inconsistent HPLC Results

Use this decision tree to systematically diagnose the root cause of analytical variability.

HPLC_Troubleshooting start Inconsistent Results Observed (Peak Area, RT, Shape) check_stability Is the issue time-dependent? (e.g., first injection okay, later ones drift) start->check_stability stability_issue Problem is likely SAMPLE STABILITY check_stability->stability_issue Yes check_chrom Is the issue present from the very first injection? check_stability->check_chrom No solution_stability Action: 1. Buffer sample diluent (pH 3-5). 2. Use cooled autosampler. 3. Prepare samples fresh. stability_issue->solution_stability chrom_issue Problem is likely METHOD or SYSTEM check_chrom->chrom_issue Yes peak_shape Is peak shape poor? (Tailing) chrom_issue->peak_shape rt_drift Is retention time (RT) drifting? chrom_issue->rt_drift tailing_solution Action: 1. Lower mobile phase pH to 2.5-3.5. 2. Use a high-purity, end-capped column. 3. Increase buffer strength. peak_shape->tailing_solution Yes rt_solution Action: 1. Ensure full column equilibration. 2. Check for pump leaks/bubbles. 3. Use a column thermostat. rt_drift->rt_solution Yes

A decision tree for diagnosing HPLC issues.

Recommended Protocols & Data Tables

Protocol 1: Recommended Sample Preparation

This protocol is designed to maximize the stability of the analyte in solution, making it suitable for storage in an autosampler for up to 24 hours.

Objective: To prepare a stable analytical sample and calibration standards.

Materials:

  • This compound reference standard

  • HPLC-grade Acetonitrile

  • HPLC-grade water

  • Formic acid (reagent grade)

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Prepare Sample Diluent: Mix Acetonitrile and Water in a 50:50 (v/v) ratio. Add 0.1% formic acid to this mixture. For example, to 50 mL of water, add 50 µL of formic acid, then add 50 mL of Acetonitrile. Mix well. This will be your diluent for all standards and samples.

  • Prepare Stock Solution (e.g., 1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Prepare Working Standards: Perform serial dilutions from the stock solution into separate volumetric flasks using the sample diluent to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Transfer: Transfer the final solutions to autosampler vials.

  • Storage: Place vials in a cooled autosampler tray (set to 4-10 °C) immediately after preparation.

Self-Validation Check:

  • Inject the middle concentration standard at the beginning, middle, and end of the analytical sequence. The peak area should not deviate by more than 2-3%. A larger deviation indicates potential instability even under these controlled conditions.

Table 1: Troubleshooting Summary
Symptom Most Likely Cause(s) Recommended First Action(s) Reference
Gradually Decreasing Peak Area Ester hydrolysis in sample solution.Prepare fresh samples in a slightly acidic, buffered diluent; use a cooled autosampler.[1][3]
Peak Tailing (Asymmetry > 1.2) Secondary ionic interaction between protonated amine and column silanols.Lower aqueous mobile phase pH to 2.5-3.5 with 0.1% formic acid.[4][6][7]
Drifting Retention Time Insufficient column equilibration; unstable column temperature; inconsistent mobile phase composition.Flush column for 15-20 column volumes before injection; use a column oven; check pump for leaks.[8][10]
Extra, Early-Eluting Peaks Appear Sample degradation (hydrolysis).Confirm by running an aged sample; use LC-MS to identify the degradant mass.[11][12]
High System Backpressure Particulate matter from sample or mobile phase; buffer precipitation.Filter all samples and mobile phases; use a guard column; ensure buffer is soluble in the mobile phase.[9][14]

References

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • HPLC Troubleshooting Guide. (n.d.).
  • Mastelf. (2025, January 7). Troubleshooting Common HPLC Problems: Solutions for Better Results.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • BenchChem. (n.d.). "Benzoic acid, 3-methylphenyl ester" stability and degradation pathways.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-(2-Aminopropyl)phenol.
  • Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?
  • Quora. (2021, January 27). Can methyl benzoate be hydrolyzed?
  • Applied and Environmental Microbiology. (n.d.). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM.
  • BenchChem. (n.d.). Technical Support Center: Degradation of Methyl 3-hydroxy-4,5-dimethoxybenzoate.
  • Force Degradation Study of Rizatriptan Benzoate by Rp- HPLC Method and Characterization of Degraded Product. (2017, October 24).

Sources

Technical Support Center: A Guide to Preventing Oxidation of Methyl 4-(3-aminopropyl)benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Methyl 4-(3-aminopropyl)benzoate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile compound. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and prevent the common challenge of amino group oxidation, ensuring the integrity and stability of your experiments.

Section 1: Understanding the Root Cause of Instability

This section addresses the fundamental chemical principles governing the stability of this compound. Understanding why degradation occurs is the first step toward preventing it.

Q1: Why is the amino group in my compound susceptible to oxidation?

A: The primary aliphatic amine (-NH₂) in the molecule possesses a lone pair of electrons on the nitrogen atom. This lone pair makes the amine nucleophilic and a site of reactivity. It can readily donate an electron, initiating an oxidation process. Aromatic amines are particularly susceptible to oxidation, often turning dark upon exposure to air.[1] While the amine in your compound is aliphatic, its presence on a molecule with an aromatic ring means it is often used in complex synthetic environments where oxidizing agents may be present. Common laboratory oxidizing agents include atmospheric oxygen, hydrogen peroxide, and various metal-based reagents like potassium permanganate and potassium dichromate.[2][3][4][5]

Q2: My compound is a hydrochloride salt. How does this impact its stability?

A: This is a crucial feature for the compound's stability. The hydrochloride salt form exists because the basic amino group has been protonated by hydrochloric acid. This protonation ties up the nitrogen's lone pair of electrons, making it significantly less available to participate in oxidation reactions.[6] Consequently, the hydrochloride salt is markedly more stable and less prone to air oxidation than its corresponding free base form.[6][7] Maintaining this protonated state is a key strategy for preventing degradation.

Q3: What are the typical signs of oxidation I should watch for?

A: The most common and immediate sign is a change in color. Pure, stable aromatic amines are often colorless or off-white.[1] Upon oxidation, you will typically observe the solid material or its solutions turning yellow, then brown, and potentially dark red or black over time with increasing degradation.[1] Analytically, you would observe the appearance of new, unexpected peaks in your HPLC or LC-MS chromatograms and a corresponding decrease in the area of the peak for the parent compound.

cluster_main Oxidation Pathway of the Amino Group cluster_prevention Protective Mechanism Amine Methyl 4-(3-aminopropyl)benzoate (Free Amine Form, R-NH₂) Intermediate Intermediate Species (e.g., N-oxide, Iminium) Amine->Intermediate Oxidation HCl_Salt Hydrochloride Salt (Protonated Form, R-NH₃⁺Cl⁻) Amine->HCl_Salt Protonation (Acidic Conditions) Oxidant Oxidizing Agent (e.g., O₂, Peroxides) Oxidant->Intermediate Degradation Degradation Products (Colored Impurities) Intermediate->Degradation Further Reactions HCl_Salt->Amine Deprotonation (Basic Conditions)

Caption: Oxidation pathway and the protective role of the hydrochloride salt.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section provides direct answers to common problems encountered during storage and handling.

Problem/Observation Potential Root Cause(s) Immediate Corrective Actions & Prevention
Solid sample has discolored (yellow/brown) upon receipt or during storage. 1. Air Exposure: The container was not properly sealed or was stored without an inert atmosphere. 2. Moisture: Hygroscopic absorption of water can accelerate degradation. 3. Light Exposure: UV light can catalyze oxidative processes. 4. Elevated Temperature: Heat increases the rate of chemical reactions, including oxidation.Action: Immediately re-test the material for purity (e.g., via HPLC) before use. Prevention: Always store the solid tightly sealed, preferably under an inert gas like argon or nitrogen.[8] Place in a desiccator in a dark, cold environment (-20°C for long-term storage).[9][10]
Solutions of the compound turn color during an experiment. 1. Incorrect pH: The solution is at a neutral or basic pH, which deprotonates the amine to its more reactive free base form. 2. Dissolved Oxygen: The solvent was not degassed, introducing oxygen that reacts with the compound. 3. Peroxides in Solvent: Older ether or THF solvents can contain explosive and highly reactive peroxide impurities.Action: If possible, re-acidify the solution with a non-interfering acid. If the reaction allows, add a mild reducing agent like ascorbic acid.[2] Prevention: Use solvents that have been recently distilled or purchased and tested for peroxides. Degas solvents by sparging with N₂/Ar or via freeze-pump-thaw cycles. Ensure the reaction medium is sufficiently acidic to maintain the amine in its protonated state.
Inconsistent results or low yield in reactions. 1. Degraded Starting Material: The compound was already partially oxidized before the reaction began, leading to a lower effective concentration and potential side reactions from impurities. 2. In-situ Degradation: Reaction conditions (e.g., presence of a mild oxidant, high heat, basic reagents) are causing the compound to degrade during the process.Action: Re-purify the starting material if possible (e.g., recrystallization). Re-evaluate the reaction conditions. Prevention: Always verify the purity of the starting material before use. If a reaction requires basic conditions, add the base at a low temperature and keep the reaction time as short as possible, all under a strict inert atmosphere.

Section 3: Validated Protocols for Handling & Analysis

Adherence to validated protocols is essential for experimental success and reproducibility.

Protocol 1: Recommended Storage of Solid Compound

This protocol is designed to maximize the shelf-life of this compound.

  • Verification: Upon receipt, visually inspect the compound for any discoloration. If it is not a white to off-white solid, perform an initial purity check (e.g., HPLC, NMR).

  • Inert Atmosphere: Transfer the compound into a clean, dry amber glass vial inside a glove box or glove bag with a nitrogen or argon atmosphere. If a glove box is unavailable, briefly flush the vial with a gentle stream of inert gas before sealing. Argon is preferred as it is denser than air and provides an effective blanket.[8]

  • Sealing: Seal the vial cap tightly. For long-term storage, wrap the cap junction with Parafilm® to create a secondary moisture and air barrier.

  • Environment: Place the sealed vial inside a desiccator containing a suitable desiccant (e.g., Drierite™).

  • Storage Temperature:

    • Short-Term (≤ 1 month): Store the desiccator at 2-8°C.

    • Long-Term (> 1 month): Store the desiccator at -20°C.[9]

  • Usage: When retrieving the compound, allow the entire container (vial within the desiccator) to warm to room temperature before opening to prevent atmospheric moisture from condensing on the cold solid.[9]

Protocol 2: Preparation and Handling of Aqueous Stock Solutions

This workflow minimizes degradation when the compound is used in solution.

  • Solvent Preparation: Use high-purity (e.g., HPLC-grade) water or buffer. The solvent must be degassed thoroughly by sparging with argon or nitrogen for at least 15-20 minutes.

  • pH Control: Ensure the solvent is acidic (pH < 6). If using an unbuffered solvent like water, consider adding a small amount of HCl to ensure the amine remains protonated.

  • Weighing: Weigh the solid compound rapidly and transfer it to the dissolution vessel.

  • Dissolution: Add the degassed, acidic solvent to the solid. Cap the vessel and sonicate or vortex until fully dissolved. Throughout this process, maintain a positive pressure of inert gas over the solution.

  • Filtration (if necessary): If filtration is required, use a syringe filter and conduct the operation under an inert gas blanket, filtering the solution into a receiving flask that has been pre-flushed with inert gas.

  • Storage: Store the stock solution in a tightly sealed container at 2-8°C. For best results, use freshly prepared solutions. Do not store aqueous solutions for more than a few days, even when refrigerated.[10]

start Start: Handling Compound in Solution prep_solvent Step 1: Prepare Solvent - Use HPLC-Grade - Ensure pH is acidic (<6) - Degas with N₂ or Argon start->prep_solvent weigh Step 2: Weigh Solid - Perform quickly to minimize  air exposure prep_solvent->weigh dissolve Step 3: Dissolve - Add solid to degassed solvent - Maintain inert atmosphere blanket weigh->dissolve check_solution Check Solution Clarity & Color dissolve->check_solution use_solution Step 4: Use Solution in Experiment - Keep vessel sealed or under  positive inert gas pressure check_solution->use_solution Clear & Colorless discard Discard Properly check_solution->discard Discolored/ Particulates storage_q Store Solution? use_solution->storage_q store Store Short-Term - Tightly seal - Refrigerate (2-8°C) - Use within 24-48 hours storage_q->store Yes storage_q->discard No store->discard

Sources

Technical Support Center: Challenges in Scaling Up Methyl 4-(3-aminopropyl)benzoate Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-(3-aminopropyl)benzoate hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot plant or manufacturing scale. We will explore common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure a robust and scalable process.

Synthetic Strategy & Core Scale-Up Challenges

The successful scale-up of this compound requires careful consideration of the synthetic route. A common and effective strategy involves the reduction of a nitrile precursor followed by esterification and final salt formation. This approach is often favored for its reliable transformations and the availability of starting materials.

However, each step presents unique challenges when moving from grams to kilograms.

G cluster_0 Upstream Process cluster_1 Downstream Process A Start: 4-(2-Cyanoethyl)benzoic acid B Step 1: Catalytic Hydrogenation (Reduction of Nitrile) A->B H₂, Pd/C C Intermediate: 4-(3-Aminopropyl)benzoic acid B->C D Step 2: Esterification C->D MeOH, SOCl₂ or H₂SO₄ E Intermediate: Methyl 4-(3-aminopropyl)benzoate (Free Base) D->E F Step 3: Salt Formation E->F HCl in IPA/EtOAc G Final Product: Methyl 4-(3-aminopropyl)benzoate HCl F->G

Caption: A common synthetic workflow for this compound.

Key Scale-Up Considerations:

  • Catalytic Hydrogenation: While effective, catalytic hydrogenation requires specialized high-pressure reactors.[1] Safety is paramount due to the use of flammable hydrogen gas and pyrophoric catalysts like Raney Nickel or Palladium on carbon (Pd/C).[1][2] Catalyst activity, loading, and removal by filtration at a large scale are critical process parameters.

  • Esterification Control: The Fischer esterification is an equilibrium-limited reaction.[2] Driving it to completion on a large scale requires either a significant excess of alcohol or, more practically, the removal of water. Using reagents like thionyl chloride (SOCl₂) in methanol is highly efficient but introduces challenges in managing the highly exothermic initial mixing and corrosive HCl gas byproduct.[2][3]

  • Workup and Isolation: Phase separations, extractions, and neutralizations can be cumbersome in large-volume reactors. The final isolation step, often crystallization of the hydrochloride salt, is critical for achieving the desired purity and physical form.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Q1: My catalytic hydrogenation of 4-(2-cyanoethyl)benzoic acid is stalling or showing low conversion. What's wrong?

A1: This is a common issue when scaling up hydrogenation reactions. The problem often lies with the catalyst, hydrogen availability, or starting material quality.

Potential Cause Explanation & Recommended Action
Catalyst Deactivation The palladium catalyst is sensitive to poisons like sulfur or halide impurities in the starting material or solvent. Action: Ensure high-purity starting materials and solvents. Consider pre-treating the substrate with activated carbon. Increase catalyst loading (e.g., from 5 wt% to 10 wt%) as a diagnostic step.
Poor Mass Transfer In large reactors, inefficient stirring can limit the contact between the hydrogen gas, the liquid phase, and the solid catalyst. Action: Increase the agitation speed. Ensure the reactor's impeller design is suitable for solid-liquid-gas mixtures. Confirm adequate hydrogen pressure (e.g., 50-100 psi) is maintained throughout the reaction.[2]
Starting Material Quality The presence of oxidation byproducts or other impurities in the starting nitrile can interfere with the reaction.[3] Action: Analyze the purity of the 4-(2-cyanoethyl)benzoic acid batch. Recrystallization or a preliminary purification step may be necessary.
Q2: The esterification step is giving me a dark, tarry mixture with a low yield. How can I prevent this?

A2: The formation of dark, tarry byproducts is a classic sign of an uncontrolled reaction, often due to thermal decomposition or side reactions.[3] This is particularly common when using highly reactive reagents like thionyl chloride.

Primary Cause: Uncontrolled Exotherm. The reaction of thionyl chloride with methanol is extremely exothermic and generates HCl gas in situ. If the addition is too fast or cooling is inadequate, localized overheating can cause the amino group on the substrate to undergo side reactions, leading to polymerization and discoloration.[3]

Solutions:

  • Strict Temperature Control: Use a jacketed reactor with an efficient cooling system. Maintain the bulk temperature at 0-5 °C during the dropwise addition of thionyl chloride.[2]

  • Controlled Reagent Addition: Add the thionyl chloride slowly and sub-surface to ensure rapid mixing and heat dissipation.

  • Consider an Alternative: For a less aggressive esterification, use a classic Fischer-Speier esterification with a strong acid catalyst like sulfuric acid (H₂SO₄) and refluxing methanol.[4][5] While slower, this method is often easier to control thermally.

Q3: I'm struggling to isolate the final hydrochloride salt. It either oils out or is difficult to filter.

A3: Isolation of the final API (Active Pharmaceutical Ingredient) is a critical step where both chemical purity and physical properties are defined. Problems here usually point to issues with solvent choice, pH, or residual impurities.

Problem Explanation & Recommended Action
Product Oiling Out The product is precipitating as a liquid instead of a solid. This can happen if the solvent system is not optimal or if the solution is supersaturated and crashes out of solution too quickly. Action: Screen different anti-solvents. A common choice is to dissolve the free-base ester in a solvent like Isopropyl Acetate (IPAc) or Ethyl Acetate (EtOAc) and then add a solution of HCl in a miscible solvent like Isopropanol (IPA). Slow addition of the HCl solution at a controlled temperature with good mixing is key.
Fine, Unfilterable Solid This indicates very rapid nucleation, leading to small particle sizes. Action: Slow down the crystallization process. Add the precipitating agent (HCl solution) more slowly and at a slightly elevated temperature. Allow the mixture to cool slowly to room temperature, then to 0-5 °C to promote crystal growth.
Hygroscopic or Gummy Solid Residual water or solvent can make the hydrochloride salt sticky and difficult to handle. Action: Ensure the free-base solution is anhydrous before adding HCl. Dry the final product thoroughly under vacuum with a nitrogen bleed.[6]

Recommended Scale-Up Protocol: Esterification and Salt Formation

This protocol details the esterification of 4-(3-aminopropyl)benzoic acid using the thionyl chloride method, followed by workup and crystallization of the hydrochloride salt. This is a robust procedure adapted from established methods for aminobenzoate synthesis.[2][4]

Step 1: Esterification

G A Charge Reactor: 1. 4-(3-Aminopropyl)benzoic acid 2. Anhydrous Methanol B Cool to 0-5 °C (Jacketed Reactor) A->B C Slowly Add Thionyl Chloride (Maintain T < 10 °C) B->C D Warm to Reflux (Heat for 4-6 hours) C->D E Monitor by HPLC/TLC (Ensure >99% conversion) D->E F Cool and Concentrate (Remove excess MeOH under vacuum) E->F

Caption: Workflow for the thionyl chloride mediated esterification step.

Step 2: Workup and Salt Formation
Parameter Specification Rationale
Starting Material 4-(3-Aminopropyl)benzoic acid1.0 eq
Reagent 1 Anhydrous Methanol10 volumes (e.g., 10 L per kg of starting material)
Reagent 2 Thionyl Chloride (SOCl₂)2.2 eq
Neutralization Saturated Sodium Bicarbonate (NaHCO₃)Adjust pH to ~8.0-8.5
Extraction Solvent Ethyl Acetate (EtOAc)3 x 5 volumes
Salt Formation 4M HCl in Isopropanol~1.1 eq
Crystallization Ethyl Acetate5-7 volumes

Detailed Procedure:

  • Reaction: Charge a suitable jacketed reactor with 4-(3-aminopropyl)benzoic acid (1.0 eq) and anhydrous methanol (10 vol). Begin agitation and cool the mixture to 0-5 °C.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (2.2 eq) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[2]

  • Reflux: Once the addition is complete, slowly warm the mixture to reflux (~65 °C) and maintain for 4-6 hours. Monitor the reaction for completion by HPLC or TLC.

  • Concentration: Cool the reaction to room temperature and concentrate under reduced pressure to remove the bulk of the methanol.

  • Workup - Neutralization: Carefully add the residue to a separate vessel containing ice water (10 vol). Adjust the pH to ~8.0-8.5 with a saturated aqueous solution of sodium bicarbonate. Caution: Significant CO₂ evolution.

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 5 vol). Combine the organic layers, wash with brine (1 x 3 vol), and dry over anhydrous sodium sulfate.[2][7]

  • Salt Formation: Filter the dried organic solution and concentrate to approximately 5-7 volumes. While stirring, slowly add 4M HCl in Isopropanol (1.1 eq).

  • Isolation: A white precipitate should form. Continue stirring for 1-2 hours at room temperature, then cool to 0-5 °C and stir for another hour. Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum at 40-50 °C to a constant weight.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should be looking for in my final product? A1: Common process-related impurities include unreacted starting material (4-(3-aminopropyl)benzoic acid), the corresponding ethyl ester (if ethanol was present as a contaminant), or dimeric species formed by intermolecular amide bond formation between two molecules of the product. An effective purification method, such as recrystallization, is crucial for controlling these impurities.[8]

Q2: Is a protecting group strategy for the amine necessary? A2: For the described thionyl chloride/methanol esterification, a protecting group is generally not required. The amine is protonated by the generated HCl, forming the ammonium salt, which deactivates it towards unwanted side reactions. However, for other esterification methods or if side reactions are observed, protection of the amine as a Boc-carbamate could be considered, though this adds steps to the overall synthesis.

Q3: Can I use column chromatography to purify the free base at a large scale? A3: While column chromatography is an excellent tool for purification at the lab scale, it is often economically and practically unfeasible for multi-kilogram production.[3][9] Developing a robust crystallization procedure for either the free base or, more commonly, the final hydrochloride salt is the industry-standard approach for achieving high purity at scale.

References

  • BenchChem. (2025). Optimization of reaction conditions for scaling up 4-Methyl-2,1,3-benzothiadiazole synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester.
  • Google Patents. (2007). Process for preparing methyl 4-(aminomethyl)
  • Organic Syntheses.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Methyl 4-(3-azetidinyloxy)
  • Panico, A., et al. (2025). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. ResearchGate. [Link]

  • BenchChem. (2025).

Sources

Technical Support Center: Minimizing Impurities in the Synthesis of Substituted Benzoates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted benzoates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experimental procedures, ensuring the highest possible purity of the final product.

Introduction: The Criticality of Purity in Substituted Benzoates

Substituted benzoates are a cornerstone in pharmaceuticals, agrochemicals, and material science. Their efficacy and safety are directly linked to their purity. Even minute impurities can lead to undesirable side effects, reduced product performance, or complications in downstream applications. This guide provides in-depth, field-proven insights to help you identify, understand, and mitigate the formation of common impurities during synthesis.

Part 1: Frequently Asked Questions & Troubleshooting Guides

This section addresses specific challenges you may encounter during the synthesis of substituted benzoates, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: Why is the yield of my esterification reaction unexpectedly low?

A1: Low yields in Fischer esterification, a common method for synthesizing substituted benzoates, can stem from several factors:

  • Equilibrium Limitations: Fischer esterification is a reversible reaction.[1][2][3] The presence of water, a product of the reaction, can shift the equilibrium back towards the reactants, thereby lowering the yield.[1] To overcome this, it is crucial to remove water as it is formed.[1][3] This can be achieved through methods like azeotropic distillation using a Dean-Stark apparatus.[1][4]

  • Incomplete Conversion: Ensure your reaction has proceeded for a sufficient amount of time under optimal conditions to reach completion.[1] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is highly recommended.

  • Steric Hindrance: Bulky substituents on either the benzoic acid or the alcohol can impede the reaction, leading to lower yields.[5] This is particularly pronounced with ortho-substituents on the benzoic acid ring.[1][6] In such cases, increasing the reaction time, temperature, or considering alternative esterification methods may be necessary.[5]

Q2: My substituted benzoate product is discolored (e.g., yellow or brown). What is the cause and how can I prevent it?

A2: Discoloration often points to the presence of oxidative impurities.

  • Oxidation of Functional Groups: If your substituted benzoate contains electron-rich groups, such as an amino group, they can be susceptible to air oxidation, especially at elevated temperatures, leading to colored byproducts.[5]

    • Solution: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[5]

  • High Reaction Temperatures: Excessive heat can promote decomposition of starting materials or the final product, resulting in colored impurities.[5]

    • Solution: Maintain the reaction at the lowest effective temperature. For Fischer esterification, this is typically the reflux temperature of the alcohol being used.[5]

  • Contaminated Starting Materials: Impurities present in the initial benzoic acid or alcohol can carry through and cause discoloration.[5]

    • Solution: Ensure the purity of all reactants before beginning the synthesis. If necessary, recrystallize or distill the starting materials.[5]

Q3: I've identified an unknown side product in my reaction. What are the likely culprits?

A3: The nature of side products is highly dependent on your specific reaction conditions. However, some common impurities include:

  • Unreacted Starting Materials: This is the most common "impurity." Incomplete reaction leaves behind the starting benzoic acid and alcohol.[1]

    • Mitigation: Drive the reaction to completion by using an excess of one reactant (usually the less expensive alcohol) and ensuring adequate reaction time.[2][5] A wash with a mild aqueous base (e.g., sodium bicarbonate solution) during the workup will effectively remove any unreacted carboxylic acid.[5]

  • Ether Formation: In acid-catalyzed esterifications, particularly at higher temperatures, a competing dehydration of the alcohol can lead to the formation of a symmetric ether.[1][7] This is more significant with secondary alcohols like isopropanol.[7]

    • Mitigation: Carefully control the reaction temperature. Using a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH) instead of sulfuric acid, can also reduce the rate of this side reaction.[7]

  • Hydrolysis of the Ester: During the workup, exposure to aqueous acid or base can lead to the hydrolysis of the newly formed ester back to the carboxylic acid and alcohol.[8][9]

    • Mitigation: Minimize the time the ester is in contact with aqueous acidic or basic solutions. Ensure thorough washing to remove any residual acid or base before the final purification step.

Q4: How does the position and nature of substituents on the benzoic acid ring affect the reaction and potential impurities?

A4: Substituents can have a significant electronic and steric impact on the esterification reaction.

  • Electronic Effects: Electron-withdrawing groups (e.g., nitro, trifluoromethyl) can increase the electrophilicity of the carbonyl carbon, potentially speeding up the initial attack by the alcohol. Conversely, electron-donating groups (e.g., methoxy, methyl) can slow it down. However, under certain catalytic conditions, these electronic effects can be minimal.[10]

  • Steric Hindrance: This is often the dominant factor. Substituents in the ortho position to the carboxylic acid group create significant steric bulk, which hinders the approach of the alcohol.[1][6][11] This steric clash increases the activation energy, leading to a slower reaction rate and lower yield compared to meta and para isomers.[1]

Substituent PositionEffect on Reaction RateCommon Issues
Ortho Significantly DecreasedLow yield, incomplete conversion
Meta Minor Electronic EffectMinimal impact on rate
Para Minor Electronic EffectMinimal impact on rate

Q5: I'm having trouble with emulsion formation during the aqueous workup. What can I do?

A5: Emulsions during the separation of organic and aqueous layers can be persistent.

  • Causes: The presence of unreacted starting materials, particularly if the alcohol has some water solubility, can lead to poor separation.[1] The formation of salts from the neutralization of the acid catalyst can also contribute.

  • Solutions:

    • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

    • Filtration: Passing the mixture through a pad of Celite or glass wool can sometimes help to break the emulsion.

    • Patience: Allowing the separatory funnel to stand undisturbed for a period can allow the layers to separate on their own.

Part 2: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key procedures in the synthesis and purification of substituted benzoates.

Protocol 1: General Procedure for Fischer Esterification

This protocol outlines a general method for the acid-catalyzed esterification of a substituted benzoic acid with an alcohol.

Materials:

  • Substituted benzoic acid

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the substituted benzoic acid and a 5-10 fold molar excess of the alcohol.[5]

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (typically 1-3% of the molar amount of the carboxylic acid).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction time will vary depending on the specific substrates (typically 1-4 hours). Monitor the reaction by TLC.

  • Workup: a. Cool the reaction mixture to room temperature.[1] b. If a large excess of a low-boiling alcohol was used, it may be removed by distillation.[1] c. Dilute the mixture with an organic solvent and transfer it to a separatory funnel.[1] d. Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst. Caution: CO₂ evolution will cause pressure buildup. Vent the separatory funnel frequently. e. Wash the organic layer with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.[1]

  • Purification: Purify the crude product by recrystallization, distillation, or column chromatography as needed.[1]

Protocol 2: Purification of a Solid Substituted Benzoate by Recrystallization

This protocol describes the purification of a solid product.

Procedure:

  • Solvent Selection: Choose a solvent in which the substituted benzoate has high solubility at elevated temperatures and low solubility at room temperature or below.[1]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[1]

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.[1]

Part 3: Visualizations and Data

Diagram 1: Fischer Esterification Workflow

FischerEsterification cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Substituted Benzoic Acid + Alcohol reflux Add Acid Catalyst & Reflux start->reflux 1-4 hours quench Cool & Dilute reflux->quench wash Aqueous Wash (NaHCO3, Brine) quench->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Recrystallization / Distillation / Chromatography concentrate->purify product Pure Substituted Benzoate purify->product

Caption: A generalized workflow for the synthesis and purification of substituted benzoates via Fischer esterification.

Diagram 2: Common Impurity Formation Pathways

ImpurityFormation cluster_impurities Potential Impurities Reactants Benzoic Acid + Alcohol Ester Substituted Benzoate Reactants->Ester Fischer Esterification (H+, Heat) Unreacted Unreacted Starting Materials Reactants->Unreacted Incomplete Reaction Ether Symmetric Ether Reactants->Ether Alcohol Dehydration (High Temp) Hydrolysis Hydrolyzed Product (Benzoic Acid + Alcohol) Ester->Hydrolysis Aqueous Workup (H+ or OH-)

Caption: Key pathways leading to common impurities during substituted benzoate synthesis.

References

Technical Support Center: Refining Experimental Protocols for Amine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for common challenges encountered when working with amine-containing compounds. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the chemical principles at play, empowering you to design more robust and efficient experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and immediate challenges faced during the synthesis, purification, and analysis of amine-containing compounds.

FAQ 1: Synthesis & Reactivity

Question: My amine is not reacting as expected in a nucleophilic substitution. What could be the issue?

Answer: The nucleophilicity of an amine is central to its reactivity.[1][2] Several factors could be diminishing its effectiveness:

  • Steric Hindrance: Bulky groups on the amine or the electrophile can physically block the reaction site. If you suspect this, consider using a less hindered analogue if possible.

  • Basicity vs. Nucleophilicity: While related, these are distinct properties. A highly hindered amine might be a strong base but a poor nucleophile.

  • Protonation: If your reaction medium is acidic, the amine will be protonated to its ammonium salt. This neutralizes the lone pair of electrons, rendering it non-nucleophilic.[3] Ensure your reaction conditions are neutral or basic to maintain a free amine.

  • Protecting Groups: If your amine is part of a complex molecule, ensure it is not inadvertently protected. Carbamates, for instance, make the nitrogen non-nucleophilic.[4][5]

Question: I'm seeing significant side-product formation in my acylation reaction. How can I improve selectivity?

Answer: Acylation of primary and secondary amines is typically a rapid reaction, but side products can arise.[6][7] Here are key considerations:

  • Over-acylation: This is less common with amines than alcohols but can occur under harsh conditions.

  • Base Choice: The reaction of an amine with an acid chloride produces HCl.[6] This can protonate your starting amine, halting the reaction. A non-nucleophilic base, like pyridine or triethylamine, should be added to scavenge the acid.[3]

  • Reaction with Solvents: Be cautious with protic solvents that can compete with the amine for the acylating agent.

FAQ 2: Purification

Question: My amine is streaking badly on my silica gel column. How can I get clean separation?

Answer: This is a classic problem. The basic amine interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and difficult elution.[8]

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. Typically, 0.1-1% triethylamine or ammonia in methanol is used. This competes with your compound for the acidic sites on the silica.[8]

  • Use of Treated Silica: Consider using an amine-functionalized or end-capped silica gel. These stationary phases have been treated to reduce the number of acidic silanol groups.[8]

  • Alternative Purification: If chromatography remains challenging, consider an acidic wash to extract the amine into an aqueous layer, followed by basification and re-extraction. Alternatively, crystallization of an amine salt can be a highly effective purification method.[9][10]

Question: How do I effectively remove a basic amine (like triethylamine) after a reaction?

Answer: The most straightforward method is to convert the amine into its water-soluble salt.

  • Dilute your reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with a dilute acid solution, such as 1 M HCl or saturated aqueous ammonium chloride.[11] The protonated amine salt will partition into the aqueous layer.

  • Repeat the wash if necessary. You can check the pH of the aqueous layer to ensure it remains acidic.

  • Finally, wash the organic layer with brine to remove excess water before drying and concentrating.

FAQ 3: Handling & Storage

Question: My amine has turned from colorless to yellow/brown upon storage. Is it still usable?

Answer: Many amines, especially aromatic amines like aniline, are prone to oxidation when exposed to air and light, resulting in discoloration.[3] While slight discoloration may not significantly impact some reactions, it indicates impurity formation. For sensitive applications, it is best to purify the amine before use, for example, by distillation. To prevent this, store amines under an inert atmosphere (nitrogen or argon), in amber-colored bottles, and in a cool, dark place.[12][13]

Question: What are the key safety precautions when working with amines?

Answer:

  • Toxicity and Corrosivity: Many amines are toxic, corrosive, and can be readily absorbed through the skin.[14] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Inhalation: Lower molecular weight amines are often volatile with strong, unpleasant odors.[3][15] Work in a well-ventilated fume hood to avoid inhaling vapors, which can cause respiratory irritation.[16]

  • Chemical Incompatibility: Be aware of incompatibilities. For instance, there have been reports of exothermic and sometimes explosive reactions between amines and dichloromethane, a common laboratory solvent.[17]

FAQ 4: Analysis

Question: I am having trouble detecting my aliphatic amine by HPLC-UV. What are my options?

Answer: Aliphatic amines lack a chromophore, making them essentially invisible to UV detectors.[18]

  • Derivatization: The most common solution is to react the amine with a derivatizing agent that attaches a UV-active or fluorescent tag to the molecule. This not only allows for detection but can also improve chromatographic behavior.[18][19]

  • Alternative Detectors: If available, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) do not require a chromophore. Mass spectrometry (LC-MS) is also an excellent detection method for amines.

Section 2: In-Depth Troubleshooting Guides

This section provides a more detailed, causal analysis of complex experimental issues, complete with step-by-step protocols and decision-making diagrams.

Guide 1: Managing Amine Protection & Deprotection Schemes

The use of protecting groups is essential when performing chemistry on a multifunctional molecule to prevent the amine from reacting non-selectively.[5] The choice of protecting group is critical and depends on the overall synthetic strategy.

Common Problem: Unexpected cleavage or failure to deprotect an amine.

This issue almost always comes down to a misunderstanding of the protecting group's stability. The three most common carbamate protecting groups—Boc, Cbz, and Fmoc—are designed to be removed under orthogonal conditions.[4][20]

  • Boc (tert-butyloxycarbonyl): This is an acid-labile protecting group. It is stable to basic conditions and hydrogenolysis.

  • Cbz (Carboxybenzyl): This group is cleaved by catalytic hydrogenolysis. It is generally stable to acidic and basic conditions.

  • Fmoc (9-fluorenylmethyloxycarbonyl): This is a base-labile protecting group, typically removed with a solution of piperidine in an organic solvent.

Below is a decision-making workflow for selecting and troubleshooting amine protecting groups.

G start Start: Need to protect an amine q1 What conditions must the protected amine survive? start->q1 a1 Strong Acid q1->a1 No a2 Hydrogenation (e.g., H2, Pd/C) q1->a2 No a3 Base (e.g., Piperidine, NaOH) q1->a3 No pg1 Choose Cbz or Fmoc a1->pg1 pg2 Choose Boc or Fmoc a2->pg2 pg3 Choose Boc or Cbz a3->pg3 deprotect_q Deprotection Step: Did it fail? pg1->deprotect_q pg2->deprotect_q pg3->deprotect_q boc_fail Boc Deprotection Failed deprotect_q->boc_fail Boc cbz_fail Cbz Deprotection Failed deprotect_q->cbz_fail Cbz fmoc_fail Fmoc Deprotection Failed deprotect_q->fmoc_fail Fmoc boc_sol Ensure strong acid (e.g., TFA) is used. Check for scavengers if t-butyl cation side reactions are an issue. boc_fail->boc_sol cbz_sol Check catalyst activity. Ensure no catalyst poisons are present. Consider transfer hydrogenation. cbz_fail->cbz_sol fmoc_sol Use fresh piperidine solution. Increase reaction time or concentration. fmoc_fail->fmoc_sol

Caption: Decision workflow for amine protecting group strategy.

This protocol describes a general procedure for protecting a primary amine using Di-tert-butyl dicarbonate (Boc₂O).[21]

  • Dissolution: Dissolve the amine starting material in a suitable solvent such as tetrahydrofuran (THF), dioxane, or acetonitrile.

  • Reagent Addition: Add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O).

  • Base Addition: Add a base to facilitate the reaction. Common choices include triethylamine (1.2 eq) or sodium bicarbonate in a biphasic system.[21]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with dilute acid (to remove any remaining base) and then with brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude Boc-protected amine can then be purified by column chromatography if necessary.

This protocol describes the removal of the Boc group using trifluoroacetic acid (TFA).[22]

  • Dissolution: Dissolve the Boc-protected amine in dichloromethane (DCM).

  • Acid Addition: Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 or 1:4 ratio of TFA to DCM. Caution: TFA is highly corrosive.

  • Scavenger (Optional): If the substrate is sensitive to the tert-butyl cation byproduct, add a scavenger like triethylsilane or anisole.[4]

  • Reaction: Stir the reaction at room temperature. Deprotection is usually rapid, often complete in 30-60 minutes, and can be monitored by the evolution of CO₂ gas.[22]

  • Workup: Concentrate the mixture under reduced pressure to remove the excess TFA and DCM. The resulting amine will be the trifluoroacetate salt.

  • Neutralization: To obtain the free amine, dissolve the residue in an organic solvent and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) until the aqueous layer is basic. Extract, dry, and concentrate to yield the free amine.

Guide 2: Overcoming Emulsions in Aqueous Workups

Common Problem: A persistent emulsion has formed in my separatory funnel during an acidic or basic wash.

Amines, particularly quaternary ammonium salts, can act as surfactants, stabilizing the interface between the organic and aqueous layers and leading to the formation of a stable emulsion. This is a common issue during the workup of reactions involving amines.[23]

G start Emulsion Formed During Workup step1 Add Saturated Brine Solution start->step1 q1 Did the emulsion break? step1->q1 step2 Gently swirl or stir, do not shake vigorously q1->step2 No success Layers Separated q1->success Yes q2 Did the emulsion break? step2->q2 step3 Allow the funnel to stand undisturbed for an extended period q2->step3 No q2->success Yes q3 Did the emulsion break? step3->q3 step4 Filter the entire mixture through a pad of Celite® q3->step4 No q3->success Yes step4->success fail Problem Persists: Consider solvent change or alternative purification step4->fail

Caption: Stepwise guide to breaking emulsions in a workup.

  • Salting Out: Adding brine (a saturated aqueous solution of NaCl) increases the ionic strength of the aqueous layer.[23] This decreases the solubility of organic compounds in the aqueous phase and can disrupt the forces stabilizing the emulsion, forcing the layers to separate.

  • Gentle Agitation: Vigorous shaking increases the surface area between the two phases, promoting emulsion formation. Gentle inversion or swirling of the separatory funnel can be sufficient for extraction without creating a persistent emulsion.

  • Filtration: Filtering the entire mixture through a plug of Celite® (diatomaceous earth) can sometimes break the emulsion by disrupting the interface on the solid support.

Section 3: Data Tables for Quick Reference

Table 1: Properties of Common Amine Protecting Groups

Protecting GroupAbbreviationCleavage ConditionsStability
tert-butyloxycarbonylBocStrong Acid (TFA, HCl)[21][22]Stable to base, hydrogenolysis
CarboxybenzylCbz, ZH₂, Pd/C (Hydrogenolysis)[22]Stable to mild acid and base
9-fluorenylmethyloxycarbonylFmocBase (e.g., 20% Piperidine in DMF)[20]Stable to acid, hydrogenolysis

Table 2: Common Reagents for Amine Derivatization in HPLC

ReagentDetection MethodComments
Dansyl ChlorideUV & FluorescenceReacts with primary and secondary amines.
o-Phthalaldehyde (OPA)FluorescenceReacts with primary amines in the presence of a thiol.
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)UV & FluorescenceReacts with primary and secondary amines.[19]
2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu)FluorescenceHighly selective for primary and diamines.[18]

References

Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of Methyl 4-(3-aminopropyl)benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For a molecule such as Methyl 4-(3-aminopropyl)benzoate hydrochloride, which holds potential as a building block in the synthesis of biologically active compounds, rigorous purity assessment is paramount. This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound, grounded in scientific principles and practical laboratory application. The methodologies discussed are framed within the context of the International Council for Harmonisation (ICH) guidelines, ensuring a foundation of regulatory compliance and scientific soundness.[1][2][3][4]

The Analytical Imperative: Why Purity Matters

This compound is a primary amine hydrochloride salt containing a methyl ester functional group. Potential impurities could arise from the synthetic route, such as starting materials, by-products, or degradation products. For instance, hydrolysis of the ester group would yield 4-(3-aminopropyl)benzoic acid, while incomplete reaction of a precursor could also lead to process-related impurities. The presence of these impurities, even in trace amounts, can have significant implications for downstream applications, including altered pharmacological activity or toxicity in a drug development context. Therefore, the choice of an analytical method must be fit for its intended purpose, capable of accurately and precisely quantifying the main compound while also detecting and quantifying any potential impurities.

A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique is a critical decision driven by factors such as the physicochemical properties of the analyte, the required sensitivity and selectivity, and the instrumentation available. For this compound, several techniques are well-suited for purity analysis. This guide will focus on a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Non-Aqueous Titration.

dot graph TD { A[Start: Purity Analysis of this compound] --> B{Select Analytical Technique}; B --> C[HPLC]; B --> D[GC-MS]; B --> E[qNMR]; B --> F[Titration]; C --> G{Is high sensitivity and impurity profiling needed?}; G -- Yes --> H[HPLC is a primary choice]; G -- No --> B; D --> I{Are volatile impurities a concern and is derivatization acceptable?}; I -- Yes --> J[GC-MS is suitable]; I -- No --> B; E --> K{Is a primary, standard-independent method required?}; K -- Yes --> L[qNMR is the gold standard]; K -- No --> B; F --> M{Is a simple, cost-effective assay of the amine salt sufficient?}; M -- Yes --> N[Non-Aqueous Titration is a practical option]; M -- No --> B; } caption: "Decision workflow for selecting a purity analysis method."

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC, particularly in its reverse-phase mode, is often the go-to method for the purity analysis of non-volatile, polar organic compounds like this compound. Its high resolving power allows for the separation of the main component from closely related impurities.

Principle of HPLC for Purity Analysis

In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More polar compounds will have a lower affinity for the stationary phase and will elute earlier, while less polar compounds will be retained longer.

Experimental Protocol for HPLC Analysis
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to ~3.0) is recommended to ensure good peak shape for the amine.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C to ensure reproducible retention times.

    • Detection: UV detection at a wavelength where the benzene ring shows strong absorbance (e.g., 254 nm).[5][6]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • Specificity: Demonstrated by the separation of the main peak from potential impurities. Spiking the sample with known, related substances can confirm this.[1][7]

    • Linearity: A series of solutions of varying concentrations are analyzed to demonstrate a linear relationship between concentration and peak area.[8]

    • Accuracy and Precision: Determined by replicate injections of a known concentration of the sample.[7]

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established to determine the sensitivity of the method for detecting and quantifying trace impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Derivatization

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a salt like this compound, direct analysis is not feasible due to its low volatility. However, with a derivatization step to convert the polar amine to a more volatile derivative, GC-MS can be a valuable tool.

Principle of GC-MS for Purity Analysis

In GC, separation occurs as the volatilized sample is carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds and separates the ions based on their mass-to-charge ratio, providing structural information and sensitive detection.

Experimental Protocol for GC-MS Analysis
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Derivatization:

    • The primary amine can be derivatized, for example, by silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.[9]

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to ensure the separation of compounds with a range of boiling points.

    • Injection: Split or splitless injection depending on the concentration of the analyte.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: A mass range appropriate to detect the derivatized parent compound and potential impurities.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a suitable solvent.

    • Add the derivatization agent and heat the mixture to ensure complete reaction.

    • Inject the derivatized sample into the GC-MS.

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method for Purity Assessment

qNMR is a primary analytical method, meaning it can provide a direct measurement of the analyte concentration without the need for a calibration curve using a reference standard of the same compound. This makes it an exceptionally powerful tool for the purity assessment of reference materials.

Principle of qNMR

qNMR relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known concentration, the concentration and thus the purity of the analyte can be accurately determined.

Experimental Protocol for qNMR Analysis
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a known amount of this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay to ensure full relaxation of all protons.

  • Data Processing and Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass.

Non-Aqueous Titration: A Classic and Cost-Effective Approach

For a basic compound like an amine hydrochloride, a non-aqueous acid-base titration can be a simple, rapid, and cost-effective method for determining purity.

Principle of Non-Aqueous Titration

In a non-aqueous solvent, the basicity of the amine is enhanced, allowing for its titration with a strong acid. The endpoint of the titration can be determined potentiometrically or with a visual indicator.

Experimental Protocol for Non-Aqueous Titration
  • Instrumentation: An automatic potentiometric titrator or standard burette and glassware.

  • Reagents:

    • Solvent: Glacial acetic acid.

    • Titrant: A standardized solution of perchloric acid in glacial acetic acid.[10]

  • Procedure:

    • Accurately weigh the this compound sample and dissolve it in glacial acetic acid.

    • Titrate the solution with the standardized perchloric acid solution.

    • Determine the endpoint potentiometrically (the point of maximum inflection of the titration curve) or with a visual indicator like crystal violet.

  • Calculation:

    • Calculate the purity based on the volume of titrant consumed, its concentration, and the mass of the sample.

Comparative Summary of Methods

Parameter HPLC GC-MS (with derivatization) qNMR Non-Aqueous Titration
Principle Chromatographic SeparationChromatographic Separation & Mass AnalysisNuclear Magnetic ResonanceAcid-Base Neutralization
Selectivity HighVery HighHighModerate
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (µg to mg)Low (mg)
Quantitation External StandardExternal/Internal StandardInternal Standard (Primary Method)Titration
Impurity Profiling ExcellentExcellentGoodPoor
Sample Throughput HighModerateLowHigh
Cost ModerateHighHighLow
Expertise Required ModerateHighHighLow

Conclusion: Selecting the Right Tool for the Job

The choice of the optimal analytical method for determining the purity of this compound is a multi-faceted decision.

  • For routine quality control where high throughput and sensitivity are key, HPLC is the method of choice. It provides excellent separation of impurities and reliable quantification.

  • When identification of unknown volatile impurities is necessary, GC-MS after derivatization offers unparalleled identification capabilities.

  • For the certification of a reference standard where the highest accuracy and a direct measurement of purity are required, qNMR is the gold standard.

  • For a rapid, cost-effective assay of the amine content without the need for detailed impurity profiling, non-aqueous titration is a highly practical and reliable option.

Ultimately, a comprehensive purity assessment may involve the use of orthogonal methods—employing two or more different techniques—to provide a complete and confident picture of the compound's quality. This approach ensures that the purity value is not method-dependent and provides the highest level of assurance for researchers, scientists, and drug development professionals.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
  • Ich guidelines for validation final | PPTX - Slideshare. (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (2024).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023).
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. (n.d.).
  • Spectroscopic Analysis of Benzocaine Using 1H NMR, 13C NMR, MS, and IR Spectroscopy. (n.d.).
  • Analytical Methods - RSC Publishing. (n.d.).
  • 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0004992) - Human Metabolome Database. (n.d.).
  • This compound AldrichCPR | Sigma-Aldrich. (n.d.).
  • No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines - ResearchGate. (2025).
  • Orientations and locations of local anesthetics benzocaine and butamben in phospholipid membranes as studied by 2H NMR spectroscopy - PubMed. (n.d.).
  • Analytical Chemistry 1956 Vol.28 no.4. (n.d.).
  • A Quick and Easy Simplification of Benzocaine's NMR Spectrum - ResearchGate. (2025).
  • This compound (Cas 74733-37-2) - Parchem. (n.d.).
  • Benzocaine(94-09-7) 13C NMR spectrum - ChemicalBook. (n.d.).
  • 74733-37-2|this compound|BLD Pharm. (n.d.).
  • This compound - MySkinRecipes. (n.d.).
  • Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem - NIH. (n.d.).
  • RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS - ResearchGate. (2023).
  • Amine Titration - Chemistry - Scribd. (n.d.).
  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022).
  • european journal of pharmaceutical and medical research - EJPMR | ABSTRACT. (n.d.).
  • METTLER TOLEDO Application M242 - Determination of the Amine Value. (2008).
  • GC-MS/MS ANALYSIS OF BENZODIAZEPINES USING ANALYTE PROTECTANTS - Technology Networks. (n.d.).
  • RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylpara. (n.d.).
  • Nonaqueous titration of weak bases with perchloric acid - Metrohm. (n.d.).
  • GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed. (1993).
  • Preparation of Methyl Benzoate. (n.d.).
  • DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF METRONIDAZOLE BENZOATE AND RELATED IMPURITES IN BULK AND PHARMACEUTICAL FORMULATIONS. (2013).
  • Methyl benzoate - EZGC Method Translator. (n.d.).
  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. (n.d.).

Sources

A Senior Application Scientist's Guide to the Spectroscopic Validation of Methyl 4-(3-aminopropyl)benzoate Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the synthesis and rigorous spectroscopic validation of Methyl 4-(3-aminopropyl)benzoate hydrochloride, a key intermediate in pharmaceutical and materials science. We present a detailed protocol for a primary synthesis route via catalytic hydrogenation and compare it with an alternative nitrile reduction pathway, focusing on potential impurity profiles. The core of this document is a multi-technique spectroscopic workflow—encompassing Nuclear Magnetic Resonance (¹H & ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS)—designed to provide unambiguous structural confirmation and purity assessment. This guide is intended for researchers and drug development professionals seeking to establish a robust, self-validating protocol for the characterization of synthetic intermediates.

Introduction: The Need for Rigorous Validation

This compound is a bifunctional molecule featuring an aromatic ester and an aliphatic primary amine. This structure makes it a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and polymers. In any research or development context, particularly in drug discovery, the absolute certainty of a compound's structure and purity is non-negotiable. An unconfirmed structure or the presence of unknown impurities can compromise experimental results, lead to failed batches, and introduce significant safety risks.

This guide moves beyond a simple recitation of methods. As field-experienced scientists, we understand that true validation lies in an integrated, multi-faceted approach. We will explore not just what data to acquire, but why specific techniques are chosen, how to interpret the results in context, and how the choice of synthetic route directly influences the validation strategy.

Comparative Analysis of Synthetic Routes

The impurity profile of a final compound is a direct consequence of its synthetic history. Therefore, the validation process must be tailored to the chosen route. We will compare two common strategies for introducing the aminopropyl moiety.

Primary Synthesis Route: Catalytic Hydrogenation of a Nitro Precursor

This is arguably the most common and reliable method for producing primary amines from their corresponding nitro compounds. The reaction is typically clean, high-yielding, and utilizes molecular hydrogen, which simplifies downstream purification as the only byproduct is water.

dot

Caption: Primary Synthesis via Catalytic Hydrogenation.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

  • Vessel Preparation: To a 250 mL Parr hydrogenation bottle, add Methyl 4-(3-nitropropyl)benzoate (1.0 eq) and 10% Palladium on Carbon (Pd/C) (0.05 eq by weight).

  • Dissolution: Add 100 mL of methanol and seal the vessel.

  • Inerting: Purge the vessel three times with nitrogen gas, followed by three purges with hydrogen gas.

  • Reaction: Pressurize the vessel to 50 psi with hydrogen and shake at room temperature for 4-6 hours. Causality Note: The palladium surface catalyzes the dissociative adsorption of H₂ gas, allowing for the stepwise reduction of the nitro group to the amine.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Carefully vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude free-base amine as an oil.

  • Salt Formation: Dissolve the crude oil in a minimal amount of cold diethyl ether. Add a 2M solution of HCl in diethyl ether dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Alternative Synthesis Route: Nitrile Reduction

An alternative approach involves the reduction of a nitrile precursor, Methyl 4-(2-cyanoethyl)benzoate. This can be achieved using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.

FeaturePrimary Route (Catalytic Hydrogenation)Alternative Route (Nitrile Reduction)
Precursor NitroalkaneCyanoalkane (Nitrile)
Reagents H₂, Pd/C (or PtO₂)LiAlH₄ or H₂/Raney Nickel
Pros High atom economy, clean byproducts (H₂O), mild conditions.Effective for nitrile functionality.
Cons Potential for catalyst poisoning by sulfur impurities[1]. Incomplete reductions can lead to side products.LiAlH₄ requires strictly anhydrous conditions and a more complex aqueous workup. Raney Nickel can be pyrophoric.
Key Impurities Unreacted nitro starting material, partially reduced hydroxylamine intermediate.Unreacted nitrile, potential for over-reduction of the ester group with LiAlH₄.

This comparison highlights why our validation must specifically search for impurities characteristic of the chosen method. For our primary route, we will focus on detecting nitro and hydroxylamine species.

The Integrated Spectroscopic Validation Workflow

dot

Caption: Integrated Spectroscopic Validation Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. ¹H NMR confirms the number and environment of hydrogen atoms, while ¹³C NMR does the same for the carbon skeleton.

Experimental Protocol: NMR Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.[2][3]

  • Solvent Selection: Add approximately 0.7 mL of a suitable deuterated solvent.[4] For the hydrochloride salt, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the salt and allows for the observation of exchangeable N-H protons. Deuterium oxide (D₂O) is another option, though the N-H and any O-H protons will exchange with deuterium and become invisible.

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing may be required.[3]

  • Filtration: To ensure a homogeneous solution free of particulates that could disrupt the magnetic field, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4][5]

  • Analysis: Cap the NMR tube and acquire the ¹H and ¹³C spectra.

Expected Data & Interpretation

¹H NMR (400 MHz, DMSO-d₆)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-a~ 8.10br s3H-NH₃⁺
H-b~ 7.90d, J ≈ 8.4 Hz2HAr-H (ortho to -COOCH₃)
H-c~ 7.45d, J ≈ 8.4 Hz2HAr-H (ortho to -CH₂CH₂CH₂NH₃⁺)
H-d~ 3.85s3H-COOCH₃
H-e~ 2.90t, J ≈ 7.6 Hz2HAr-CH₂CH₂CH₂ -NH₃⁺
H-f~ 2.75t, J ≈ 7.6 Hz2HAr-CH₂ CH₂CH₂-NH₃⁺
H-g~ 1.95p, J ≈ 7.6 Hz2HAr-CH₂CH₂ CH₂-NH₃⁺
¹³C NMR (100 MHz, DMSO-d₆)Chemical Shift (δ, ppm)Assignment
C-1~ 166.0C =O
C-2~ 146.5Ar-C (ipso, attached to propyl)
C-3~ 129.5Ar-C H (ortho to -COOCH₃)
C-4~ 128.8Ar-C H (ortho to propyl)
C-5~ 128.0Ar-C (ipso, attached to ester)
C-6~ 52.0-COOC H₃
C-7~ 38.5Ar-CH₂CH₂C H₂-NH₃⁺
C-8~ 34.5Ar-C H₂CH₂CH₂-NH₃⁺
C-9~ 30.0Ar-CH₂C H₂CH₂-NH₃⁺

Comparative Analysis: Detecting Impurities via NMR

  • Unreacted Nitro Precursor: The presence of the starting material would be indicated by a downfield shift of the propyl chain protons and aromatic protons due to the strong electron-withdrawing nature of the -NO₂ group. Specifically, the methylene group adjacent to the nitro group (Ar-CH₂CH₂CH₂ -NO₂) would appear significantly downfield, likely around δ 4.5-4.7 ppm.

  • Solvent Residue: Signals for common solvents like diethyl ether (~δ 1.15 t, 3.40 q) or methanol (~δ 3.30 s) are easily identifiable.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of chemical bonds.

Experimental Protocol: FTIR Sample Preparation (KBr Pellet)

  • Grinding: Grind a small amount (1-2 mg) of the solid sample into a fine powder using an agate mortar and pestle.[6][7]

  • Mixing: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder and mix thoroughly with the sample. The KBr acts as an IR-transparent matrix.[6]

  • Pressing: Transfer the mixture to a pellet die and apply several tons of pressure using a hydraulic press to form a thin, transparent pellet.[6][8] A clear pellet is crucial for minimizing light scattering.[9]

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Expected Data & Interpretation

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3200-2800 (broad)N-H stretchAmmonium (-NH₃⁺)
~ 3050C-H stretchAromatic C-H
~ 2950C-H stretchAliphatic C-H
~ 1720C=O stretchEster Carbonyl
~ 1610C=C stretchAromatic Ring
~ 1600-1500 (broad)N-H bendAmmonium (-NH₃⁺)
~ 1280C-O stretchEster C-O

Comparative Analysis: Detecting Impurities via FTIR

  • Unreacted Nitro Precursor: The most telling sign would be the presence of two strong, sharp peaks characteristic of the nitro group: one for the asymmetric stretch (~1530 cm⁻¹) and one for the symmetric stretch (~1350 cm⁻¹).[10][11][12] The absence of these peaks is a strong indicator of a complete reaction.

  • Carboxylic Acid (from ester hydrolysis): A very broad O-H stretch from ~3300-2500 cm⁻¹ would indicate the presence of a carboxylic acid impurity.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound, serving as the ultimate confirmation of its elemental formula. Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this molecule, as it minimizes fragmentation and typically shows the protonated molecular ion.[13][14]

Experimental Protocol: ESI-MS Sample Preparation

  • Solution Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.[15]

  • Infusion: The solution is infused into the ESI source at a low flow rate (e.g., 5-20 µL/min).[15]

  • Ionization: A high voltage is applied to the liquid as it exits a capillary, creating a fine mist of charged droplets.[13][16] The solvent evaporates, ultimately yielding gas-phase ions of the analyte.

  • Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The analysis is typically performed in positive ion mode to detect the protonated molecule.

Expected Data & Interpretation The target molecule is the hydrochloride salt of Methyl 4-(3-aminopropyl)benzoate. The free base has a molecular formula of C₁₁H₁₅NO₂ and a monoisotopic mass of approximately 193.11 Da. In the mass spectrometer, we expect to see the protonated free base.

  • Expected Ion: [M+H]⁺

  • Calculated m/z: 194.12

  • Interpretation: The observation of a strong signal at m/z 194.12 provides high-confidence confirmation of the compound's molecular weight. High-resolution mass spectrometry (HRMS) can further confirm the elemental formula to within a few parts per million (ppm), effectively ruling out other possible structures with the same nominal mass.

Comparative Analysis: Detecting Impurities via MS

  • Unreacted Nitro Precursor (C₁₁H₁₃NO₄): Would appear as its protonated molecular ion [M+H]⁺ at m/z 224.09.

  • Partially Reduced Hydroxylamine (C₁₁H₁₅NO₃): Would appear as its protonated molecular ion [M+H]⁺ at m/z 210.11. The absence of signals at these higher m/z values is crucial for confirming the purity of the final product.

Conclusion

The spectroscopic validation of a synthetic product like this compound is a systematic process of evidence accumulation. By integrating NMR for structural mapping, FTIR for functional group identification, and MS for molecular weight confirmation, we create a self-validating workflow. This guide demonstrates that by understanding the chosen synthetic route and its potential pitfalls, a targeted analytical strategy can be designed to provide unambiguous proof of identity and purity, ensuring the integrity of subsequent research and development efforts.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Western University. (2013, September 9). NMR Sample Preparation. JB Stothers NMR Facility. Retrieved from [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]

  • Koleżyński, A., & Duda, M. (2018). Spectroscopic and magnetic properties of Cu(II) complexes with selected biologically important ligands. ResearchGate. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Occolowitz, J. L. (1967). Mass Spectra of Derivatives of o-Aminobenzoic Acid. Analytical Chemistry, 39(8), 991-994.
  • Bennett, R. V., Gamage, C. M., & Fernández, F. M. (2022, July 28). Imaging-Biological Tissues: Desorption Electrospray Ionization Mass Spectrometry l Protocol Preview. JoVE. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • An, Y., & Fung, E. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Hong Kong Medical Diary, 8(10), 15-19.
  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

  • dos Santos, J. C. S., et al. (2021). Salts of Antifolate Pyrimethamine with Isomeric Aminobenzoic Acids: Exploring Packing Interactions and Pre-Crystallization Aggregation. MDPI. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • da Costa, S. L., et al. (2015). Composites of polyethylene and layered cobalt hydroxide salts as potential ultraviolet radiation absorbers. ResearchGate. Retrieved from [Link]

  • Wang, F., et al. (2018). Study on the Use of Rare Earth Stabilizer as Poly(Vinyl Chloride) Stabilizer. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-aminobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

  • Hussein, A. A., et al. (2013). Layered zinc hydroxide nitrate intercalated with organic ultraviolet ray absorbers. ResearchGate. Retrieved from [Link]

  • Chemistry UTAR. (2013, January 10). FTIR Spectroscopy (Solid Sample Analysis). YouTube. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

  • Weber, M., et al. (2019). Influence of gas impurities on the hydrogenation of CO2 to methanol using indium-based catalysts. Catalysis Science & Technology, 9, 6435-6449.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0280436). Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). Insights into Self-Poisoning during Catalytic Hydrogenation on Platinum Surfaces using ATR- IR Spectroelectrochemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supporting Information for Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-amino-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • NIST. (n.d.). Methyl 4(methylamino)benzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003072534A1 - Method for preparing p-aminobenzoic acid.
  • Sumida, K., et al. (2014). Hydrogen storage with spectroscopic identification of chemisorption sites in Cu-TDPAT via spillover from a Pt/activated carbon catalyst. Semantic Scholar. Retrieved from [Link]

  • Wang, Y., et al. (2023). Effect of hydrogen impurities on hydrogen oxidation activity of Pt/C catalyst in proton exchange membrane fuel cells. Clean Energy, 7(1), 163–171.
  • Zabetakis, D., et al. (2019). Recent Progress in Heterogeneous Asymmetric Hydrogenation of C=O and C=C Bonds on Supported Noble Metal Catalysts. Chemical Reviews, 119(11), 6571-6621.
  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

Sources

A Senior Application Scientist's Comparative Guide to Methyl 4-(3-aminopropyl)benzoate Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating Aminoalkyl Benzoates in Medicinal Chemistry

Aminoalkyl benzoates represent a foundational scaffold in medicinal chemistry, most famously recognized for their application as local anesthetics.[1][2] This class of molecules is characterized by three key structural motifs: a lipophilic aromatic ring (derived from benzoic acid), an intermediate ester or amide linkage, and a hydrophilic amino group.[3] The interplay between these components dictates the compound's physicochemical properties, metabolic stability, and biological activity.

This guide provides an in-depth comparison of Methyl 4-(3-aminopropyl)benzoate hydrochloride (CAS: 74733-37-2), a less-common primary amine-containing benzoate, with its more widely studied counterparts, such as Procaine and Benzocaine. We will dissect their structural nuances, compare their physicochemical and performance characteristics through a structure-activity relationship (SAR) lens, and provide actionable experimental protocols for their evaluation. This analysis aims to equip researchers with the foundational knowledge to select the appropriate aminoalkyl benzoate for their specific application, whether as a therapeutic agent or a synthetic intermediate.

Structural & Physicochemical Comparison

The utility of an aminoalkyl benzoate is fundamentally tied to its structure. The nature of the alkyl linker, the substitution of the amine, and the ester group all contribute to critical parameters like solubility, lipophilicity, and metabolic stability.

G cluster_scaffold Core Aminoalkyl Benzoate Scaffold Scaffold Aromatic Ring - Ester Linker - Alkyl Chain - Amino Group M3AB M3AB M3AB->Scaffold Primary amine, Propyl linker Procaine Procaine Procaine->Scaffold Tertiary amine, Ethyl linker Benzocaine Benzocaine Benzocaine->Scaffold No alkylamino group

This compound is commercially available primarily as a research chemical, with suppliers noting it as a "rare and unique" compound for which comprehensive analytical data is often not collected. Therefore, experimental determination of its properties is crucial for any application.

Table 1: Comparative Physicochemical Properties

PropertyMethyl 4-(3-aminopropyl)benzoate HClProcaine HClBenzocaine
CAS Number 74733-37-251-05-8[4]94-09-7[4]
Molecular Formula C₁₁H₁₆ClNO₂[5]C₁₃H₂₁ClN₂O₂C₉H₁₁NO₂
Molecular Weight 229.71 g/mol [5]272.77 g/mol 165.19 g/mol
Amine Type Primary (Aliphatic)Tertiary (Aliphatic)Primary (Aromatic)
pKa Not Published (Predicted Alkaline)~8.9[4]~3.5[4]
Aqueous Solubility Likely Water-Soluble (HCl Salt)Water-Soluble[4]Poorly Water-Soluble[4]
Lipophilicity (LogP) Not Published (Predicted Moderate)~2.5 (as base)~1.9

Scientist's Insight: The hydrochloride salt form of both Methyl 4-(3-aminopropyl)benzoate and Procaine is a deliberate choice to enhance aqueous solubility, a critical factor for formulation in biological systems.[2] Benzocaine's low pKa and poor water solubility make it suitable for topical, non-aqueous formulations where slow release is desired.[4] The most striking difference is the primary amine on Methyl 4-(3-aminopropyl)benzoate. This has profound implications for its biological activity and reactivity.

Structure-Activity Relationship (SAR) and Performance Implications

The SAR for local anesthetics provides a robust framework for predicting the performance of new aminoalkyl benzoates.

  • The Hydrophilic Amine: For local anesthetic activity, tertiary amines are considered most effective.[1][2] They exist in equilibrium between their charged (hydrophilic) and uncharged (lipophilic) forms at physiological pH, allowing for both solubility in the extracellular matrix and penetration of the lipid-rich nerve membrane. Primary amines, while capable of forming salts, are often reported to be less active or more irritating.[1][2] This suggests that Methyl 4-(3-aminopropyl)benzoate HCl is unlikely to be a potent local anesthetic in the same class as Procaine or Lidocaine. Its value likely lies elsewhere, for instance, as a synthetic building block where the primary amine serves as a reactive handle for further molecular elaboration.[6]

  • The Intermediate Linker: The length and composition of the alkyl chain influence potency, duration of action, and toxicity.[2] The propyl chain in Methyl 4-(3-aminopropyl)benzoate is longer than the ethyl chain in Procaine. Increasing chain length can increase potency but may also increase toxicity.[2] The ester linkage itself is a site of metabolic vulnerability, being susceptible to hydrolysis by plasma esterases.[7]

  • Metabolic Stability: The choice of ester can modulate metabolic stability. Comparative studies have shown that methyl benzoates can exhibit greater stability against plasma hydrolysis compared to their ethyl benzoate counterparts.[7] This suggests that the methyl ester of our target compound may offer a stability advantage over ethyl-ester-containing analogs.

Experimental Protocols for Comparative Assessment

To empirically validate the predicted differences, the following self-validating protocols are essential. The causality behind these experimental choices is to isolate and quantify the key performance characteristics: solubility and stability.

Protocol 1: Comparative Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine and compare the equilibrium solubility of Methyl 4-(3-aminopropyl)benzoate HCl and other aminoalkyl benzoate salts in a physiologically relevant buffer.

Methodology:

  • Preparation of Phosphate-Buffered Saline (PBS): Prepare a 0.1 M PBS solution at pH 7.4 to mimic physiological conditions.

  • Sample Preparation: Add an excess amount of each hydrochloride salt (e.g., 200 mg) to separate 10 mL volumetric flasks.

  • Equilibration: Add the PBS (pH 7.4) to each flask, cap tightly, and place on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached. The presence of undissolved solid at the end confirms saturation.

  • Sample Clarification: After 24 hours, allow the suspensions to settle. Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved particles. This step is critical to avoid artificially high concentration readings.

  • Quantification (UV-Vis Spectrophotometry):

    • Prepare a standard curve for each compound by dissolving a known mass in PBS to create a stock solution and performing serial dilutions.

    • Measure the absorbance of the standards and the filtered sample solutions at the wavelength of maximum absorbance (λ_max) for each benzoate derivative.

    • Dilute the filtered sample solution with PBS to ensure its absorbance falls within the linear range of the standard curve.

    • Calculate the concentration of the saturated solution using the standard curve, accounting for any dilutions. The result is the equilibrium solubility in mg/mL or mol/L.

Protocol 2: Comparative Hydrolytic Stability Assay (HPLC-Based)

Objective: To compare the rate of ester hydrolysis for Methyl 4-(3-aminopropyl)benzoate and an ethyl ester analog (e.g., Procaine) in a simulated biological fluid.

Rationale: This assay provides a quantitative measure of metabolic lability, a key parameter in drug design.[8] We use High-Performance Liquid Chromatography (HPLC) for its ability to separate the parent compound from its hydrolysis product (the corresponding benzoic acid), allowing for precise quantification over time.

G cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation cluster_sampling 3. Time-Point Sampling cluster_analysis 4. Analysis & Data Processing A Prepare 1 mg/mL stock solutions of each compound in Methanol B Dilute stock to 10 µg/mL in pH 7.4 Buffer A->B Spike C Incubate samples at 37°C B->C Start t=0 D Withdraw aliquots at t=0, 1, 2, 4, 8, 24 hrs C->D Sample E Quench with Acetonitrile to stop hydrolysis D->E Stop Reaction F Analyze by HPLC-UV E->F Inject G Calculate % remaining of parent compound F->G Quantify H Plot % Remaining vs. Time & Calculate Half-Life (t½) G->H Model

Methodology:

  • HPLC Method Development: Develop a reverse-phase HPLC method capable of resolving the parent ester from its carboxylic acid hydrolysis product. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a typical starting point.

  • Reaction Setup: For each compound, prepare a reaction mixture by spiking a stock solution (in a minimal amount of organic solvent like DMSO or methanol) into pre-warmed (37°C) 0.1 M PBS at pH 7.4 to a final concentration of ~10 µg/mL.

  • Time-Course Analysis:

    • Immediately after mixing (t=0), withdraw an aliquot and quench the hydrolysis by adding it to an equal volume of cold acetonitrile. This precipitates proteins (if plasma is used) and stops the reaction. Store this sample at 4°C.

    • Continue incubating the reaction mixture at 37°C.

    • Withdraw and quench further aliquots at predetermined time points (e.g., 30, 60, 120, 240 minutes).

  • HPLC Quantification:

    • Centrifuge the quenched samples to pellet any precipitate.

    • Inject the supernatant onto the HPLC system.

    • Record the peak area of the parent compound at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to t=0.

    • Plot the natural logarithm of the percentage remaining versus time. The slope of this line (k) is the degradation rate constant.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Senior Scientist's Concluding Perspective

While structurally related to the family of local anesthetics, This compound occupies a distinct niche. Its key structural features—a primary aliphatic amine and a methyl ester—differentiate it significantly from classical analogs like Procaine.

  • Performance Profile: The primary amine suggests it is not optimized for traditional local anesthetic activity, where tertiary amines are preferred for their favorable pKa and reduced irritation potential.[1][2] However, its methyl ester group may confer greater metabolic stability against hydrolysis compared to common ethyl esters.[7]

  • Application Outlook: The true value of this compound likely lies in its role as a specialized synthetic intermediate . The primary amine provides a versatile reactive site for constructing more complex molecules, such as linkers for targeted drug delivery systems or novel polymers.[6] Its defined three-carbon (propyl) spacer offers precise geometric control that is unobtainable with more common two-carbon (ethyl) linkers.

For researchers in drug development, this compound should not be viewed as a direct alternative to Procaine but rather as a unique tool for chemical synthesis. Its selection should be driven by the specific need for a p-substituted benzoate with a terminal primary amine on a propyl chain. The experimental protocols provided herein offer a clear path for any laboratory to confirm its fundamental properties and suitability for a given research program.

References

  • Source: vertexaisearch.cloud.google.
  • Title: METHYL 4-(3-AMINOPROPYL)
  • Title: this compound (Cas 74733-37-2)
  • Title: 74733-37-2|Methyl 4-(3-aminopropyl)
  • Title: Procaine HCl vs Benzocaine & Lidocaine — Which to Choose UK - CristalChem Source: CristalChem URL
  • Title: Local Anesthetics SAR of Benzoic acid derivatives - YouTube Source: YouTube URL
  • Title: A Comparative Analysis of the Reactivity of Methyl 2-amino-5-isopropylbenzoate and Other Anthranilate Esters - Benchchem Source: Benchchem URL
  • Title: Methyl 4-(3-aminopropyl)
  • Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: Taylor & Francis Online URL
  • Title: Synthesis and biological activities of local anesthetics - PMC Source: PubMed Central URL
  • Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PubMed Source: PubMed URL

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of Benzoate Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the benzoic acid scaffold represents a foundational and remarkably versatile starting point for therapeutic innovation. Its simple, modifiable structure is a cornerstone in a vast array of pharmaceuticals, demonstrating activities from antimicrobial to anticancer.[1][2] This guide provides a comparative analysis of key benzoate derivatives, moving beyond a simple catalog of compounds to explain the causal relationships behind their varied biological activities and the experimental frameworks used to quantify them.

Our analysis will be structured around primary therapeutic applications, offering a direct comparison of derivatives within the context of their intended biological targets. We will explore the structure-activity relationships (SAR) that govern their efficacy and provide the validated experimental protocols necessary to assess them.

Part 1: Benzoate Derivatives as Antimicrobial Agents

Benzoic acid and its salts, like sodium benzoate, are widely used as preservatives in pharmaceuticals and food due to their ability to inhibit the growth of bacteria, yeast, and fungi.[3][4][5] Their efficacy, however, is not uniform and is highly dependent on both the chemical structure of the derivative and the environmental conditions.

Mechanism of Action: A Tale of Two pHs

The primary antimicrobial mechanism of benzoate derivatives is centered on disrupting the cell's internal environment. This process is critically dependent on the pH of the surrounding medium.

The causal chain is as follows:

  • Protonation is Key: In an acidic environment (low pH), benzoic acid exists in its undissociated, lipophilic form.

  • Membrane Permeation: This uncharged form readily diffuses across the microbial cell membrane.

  • Intracellular Dissociation: Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons (H+) and acidifying the cell's interior.

  • Metabolic Shutdown: This acidification inhibits key metabolic processes, particularly glycolysis, and dissipates the proton motive force, which is essential for ATP synthesis. The cell effectively runs out of energy and ceases to grow.[6]

This mechanism explains why sodium benzoate is most effective in acidic products like cough syrups and beverages.[7][8]


}

Caption: Antimicrobial action of benzoate esters.[6]

Comparative Efficacy Data

The antimicrobial potency is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth. As shown in the table below, efficacy varies significantly. For instance, the activity of parabens (alkyl esters of p-hydroxybenzoic acid) generally increases with the length of the alkyl chain.[6]

Benzoate DerivativeStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Yeast)Aspergillus brasiliensis (Mold)
Sodium Benzoate >10,000 ppm (pH 7.0), 1000 ppm (pH 4.0)[6]>10,000 ppm (pH 7.0), 1000 ppm (pH 4.0)[6]0.5 mg/ml[6]2.5 mg/ml[6]>50 mg/ml[6]
Methylparaben 2.6 mM[6]----
Propylparaben 2.2 mM[6]----
Dichlorobenzyl alcohol 2,892 to 5,784 µM[9]2,892 to 5,784 µM[9]2,892 to 5,784 µM[9]1,446 µM[9]-

Note: Data compiled from multiple sources; direct comparison requires caution due to varied experimental conditions. The efficacy of sodium benzoate is highly pH-dependent.[6]

Part 2: Benzoate Derivatives in Oncology

The benzoic acid scaffold is a privileged structure in anticancer drug design, with derivatives showing activity against numerous cancer cell lines.[10][11] The mechanism of action is often tied to the inhibition of key enzymes or the induction of apoptosis.

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

A promising anticancer strategy involves the inhibition of histone deacetylases (HDACs). HDACs remove acetyl groups from histones, leading to condensed chromatin and repression of tumor suppressor genes. Inhibiting HDACs restores gene expression, leading to cell cycle arrest and apoptosis. Certain dihydroxybenzoic acid (DHBA) derivatives have been identified as potent HDAC inhibitors.[12]


}

Caption: HDAC inhibition by benzoic acid derivatives.[12]

Comparative Cytotoxicity Data

The efficacy of anticancer compounds is measured by the half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of cancer cell growth. The data below highlights the potency of various synthetic benzoate derivatives against common cancer cell lines.

Derivative ClassCompound ExampleTarget Cell LineIC50 Value
Triazole Hybrids Compound 14 (4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid)MCF-7 (Breast)15.6 µM[11][13]
Triazole Hybrids Compound 2 (4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid)MCF-7 (Breast)18.7 µM[11][13]
PAMAM Conjugates Second-gen Mefenamic Acid ConjugatePC-3 (Prostate)10.23 µM[14]
Gallic Acid Conjugate Gallic acid–stearylamine conjugateA431 (Squamous)100 µg/ml[11][13]

Part 3: Benzoate Derivatives as Anti-Inflammatory Agents

The therapeutic utility of benzoate derivatives in inflammation is perhaps best exemplified by the salicylates, a class that includes aspirin.[1] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Mechanism of Action: COX Enzyme Inhibition

COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting these enzymes, benzoate derivatives can effectively reduce the inflammatory response. Newer derivatives have been developed to selectively target COX-2, which is primarily induced during inflammation, thereby reducing the gastrointestinal side effects associated with non-selective COX-1 inhibition.[15][16]

Structure-Activity Relationship Insights

The anti-inflammatory activity of benzoate derivatives is highly sensitive to the nature and position of substituents on the benzene ring.

  • Hydroxyl Group Position: For α-amylase inhibition, a related anti-inflammatory target, a hydroxyl group at the 2-position (ortho) of the benzene ring has a strong positive effect on inhibitory activity.[17]

  • Electron-Withdrawing Groups: The presence and position of electron-withdrawing or donating groups can significantly alter the electronic properties of the carboxyl group, influencing its ability to bind to the active site of target enzymes like COX.[18]


}

Caption: General workflow for a SAR-guided drug discovery program.

Part 4: Experimental Protocols

Trustworthy data is the bedrock of comparative analysis. The protocols described here are self-validating systems designed to produce reliable and reproducible results for evaluating benzoate derivatives.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of a benzoate derivative against a specific microorganism.

  • Principle: A serial dilution of the test compound is challenged with a standardized inoculum of the microorganism in a 96-well plate. Growth is assessed after incubation. The MIC is the lowest concentration showing no visible growth.

  • Methodology:

    • Preparation: Prepare a stock solution of the benzoate derivative in a suitable solvent (e.g., DMSO). Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

    • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in sterile growth medium (e.g., Mueller-Hinton Broth).

    • Inoculation: Add the standardized microbial suspension to each well.

    • Controls: Include a positive control (medium + inoculum, no compound) and a negative control (medium only).

    • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Reading: Visually inspect the wells for turbidity. The lowest concentration with no visible growth is the MIC.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
  • Objective: To measure the cytotoxic effect of a benzoate derivative on a cancer cell line and determine its IC50 value.

  • Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the benzoate derivative for a specified period (e.g., 48-72 hours). Include untreated cells as a control.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.[13]

Conclusion

The benzoic acid framework is a testament to the power of a simple scaffold in medicinal chemistry. Through strategic modifications—altering alkyl chain lengths to enhance antimicrobial activity, adding hydroxyl groups to inhibit HDACs in cancer cells, or fine-tuning electronic properties to achieve selective COX inhibition—researchers can develop a diverse portfolio of therapeutic agents.[1][6][12] The comparative analysis presented here, grounded in quantitative data and validated experimental design, underscores the importance of understanding the intricate structure-activity relationships that drive biological function. This foundational knowledge is critical for the rational design of the next generation of benzoate-based therapeutics.

References

  • Google Vertex AI Search.
  • Benchchem.
  • Healthline.
  • (2015).
  • Patsnap Synapse.
  • Wikipedia.
  • FBC Industries.
  • PubMed.
  • ResearchGate.
  • SelfHack.
  • Benchchem.
  • Bentham Science.
  • Preprints.org.
  • ResearchGate.
  • PMC - NIH.
  • (2021).
  • PMC - NIH.
  • ResearchGate.
  • Benchchem.
  • Bentham Science Publisher.
  • NIH.
  • PMC - NIH.
  • YMER.
  • PubMed.
  • CABI Digital Library.
  • PMC.
  • Preprints.org.
  • ResearchGate.
  • ChemistryViews.
  • PubMed.
  • PubMed.
  • PMC - PubMed Central.
  • ResearchGate.
  • NIH.
  • NIH.
  • ResearchGate.
  • Chemical Review and Letters.
  • PMC - PubMed Central.
  • PubMed.
  • Taylor & Francis Online.
  • PubMed Central.
  • Bentham Science Publisher.
  • PubMed.
  • ResearchGate.

Sources

A Comparative Analysis of the Biological Activity of Methyl 4-(3-aminopropyl)benzoate Hydrochloride and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery, the exploration of privileged scaffolds that offer a foundation for developing novel therapeutic agents is of paramount importance. The 4-aminobenzoate core is one such scaffold, serving as the backbone for a diverse range of biologically active molecules. This guide provides an in-depth comparative analysis of the biological activity of Methyl 4-(3-aminopropyl)benzoate hydrochloride, a derivative of this core structure, and its structurally related analogues. By examining the structure-activity relationships (SAR), this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle molecular modifications can significantly impact biological function.

While extensive biological data on this compound is not widely available in peer-reviewed literature, we can infer its potential activities by dissecting its structure and comparing it to well-characterized analogues. This guide will focus on three primary areas of biological activity commonly associated with the 4-aminobenzoate scaffold: local anesthetic effects, antimicrobial properties, and cytotoxic potential.

The 4-Aminobenzoate Scaffold: A Foundation for Diverse Biological Activities

The 4-aminobenzoic acid (PABA) framework is a key building block in medicinal chemistry.[1] Its derivatives have yielded a wide array of drugs with varied therapeutic applications. The presence of an amino group and a carboxyl group (or its ester derivative) on a benzene ring provides a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Analogues for Comparison

To understand the potential biological profile of this compound, we will draw comparisons with the following well-studied analogues:

  • Benzocaine (Ethyl 4-aminobenzoate): A simple ester of PABA, widely used as a topical local anesthetic.[2]

  • Procaine (2-(Diethylamino)ethyl 4-aminobenzoate): An injectable local anesthetic with a more complex ester side chain.[3]

  • Methyl 4-aminobenzoate: The direct methyl ester of PABA, providing a baseline for the ester functionality.

By comparing the known activities of these compounds, we can hypothesize how the introduction of a 3-aminopropyl side chain in this compound influences its biological effects.

Comparative Biological Activity

Local Anesthetic Activity

The hallmark of many 4-aminobenzoate esters is their ability to act as local anesthetics by blocking voltage-gated sodium channels in nerve membranes, thereby inhibiting the propagation of nerve impulses.[4][5]

Compound Structure Key Structural Features Reported Local Anesthetic Activity
Benzocaine Ethyl ester of 4-aminobenzoic acidSimple ethyl ester chainPrimarily used as a topical anesthetic due to its low water solubility.[2]
Procaine Diethylaminoethyl ester of 4-aminobenzoic acidTertiary amine in the side chain, increasing water solubility.Used as an injectable local anesthetic with a rapid onset and short duration of action.[3][6]
This compound Methyl ester with a primary aminopropyl side chainPrimary amine in the side chain, likely increasing hydrophilicity.Not extensively documented, but the presence of the amino group suggests potential for interaction with sodium channels.

Expertise & Experience Insights: The local anesthetic activity of these molecules is critically dependent on their ability to exist in both a charged and uncharged state. The uncharged form penetrates the lipid-rich nerve membrane, while the charged form is thought to interact with the sodium channel from the intracellular side. The presence of the aminopropyl group in this compound introduces a second basic center, which would be protonated at physiological pH. This could influence its partitioning into the nerve membrane and its interaction with the sodium channel, potentially leading to a different anesthetic profile compared to benzocaine and procaine.

Experimental Protocol: In Vitro Assessment of Sodium Channel Blockade

This protocol outlines a method to determine the inhibitory potential of a test compound on voltage-gated sodium channels using whole-cell patch-clamp electrophysiology.

Objective: To determine the IC50 value of a test compound for sodium channel inhibition.

Materials:

  • Cell line expressing a specific subtype of voltage-gated sodium channels (e.g., HEK293 cells stably transfected with Nav1.7).

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • Test compound stock solution (e.g., 10 mM in DMSO).

Procedure:

  • Culture the cells to 60-80% confluency.

  • Prepare a single-cell suspension and plate onto glass coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

  • Fabricate micropipettes with a resistance of 2-5 MΩ when filled with internal solution.

  • Establish a giga-ohm seal between the micropipette and a single cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the membrane potential at a holding potential of -100 mV.

  • Elicit sodium currents by applying a depolarizing voltage step (e.g., to 0 mV for 20 ms).

  • Record baseline sodium currents.

  • Perfuse the cell with the external solution containing various concentrations of the test compound.

  • Record the sodium currents at each concentration after the effect has reached a steady state.

  • Wash out the compound with the external solution to check for reversibility.

  • Analyze the data by measuring the peak inward current at each concentration and normalize it to the baseline current.

  • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Logical Relationship: Local Anesthetic Action

cluster_membrane Nerve Membrane Drug_ext Drug (Charged) Drug_mem Drug (Uncharged) Drug_ext->Drug_mem Partitioning Drug_int Drug (Charged) Drug_mem->Drug_int Re-ionization Na_Channel Voltage-Gated Sodium Channel Drug_int->Na_Channel Binding Nerve_Impulse Nerve Impulse Propagation Na_Channel->Nerve_Impulse Enables No_Impulse Blockade of Nerve Impulse Na_Channel->No_Impulse Inhibition leads to

Caption: Mechanism of local anesthetic action at the nerve membrane.

Antimicrobial Activity

Derivatives of 4-aminobenzoic acid have been shown to possess antimicrobial properties.[7] This is often attributed to their structural similarity to PABA, which is an essential nutrient for many microorganisms, acting as a precursor in the folate synthesis pathway.[1]

Compound Structure Key Structural Features Reported Antimicrobial Activity
Various Schiff bases of PABA PABA core with an imine linkageAromatic aldehydes attached to the amino groupExhibit antibacterial activity against various strains, including MRSA, with MIC values in the micromolar range.[7][8]
Benzocaine Analogues Ethyl 4-aminobenzoate core with modificationsModifications on the amino group and the benzene ringSome derivatives show antibacterial and antifungal activity.[9][10]
This compound Methyl ester with a primary aminopropyl side chainCationic primary amineThe cationic nature of the aminopropyl group at physiological pH could facilitate interaction with negatively charged bacterial cell membranes, potentially leading to membrane disruption and antimicrobial effects.

Expertise & Experience Insights: The antimicrobial activity of PABA analogues can arise from multiple mechanisms. Competitive inhibition of dihydropteroate synthase, an enzyme in the folate pathway, is a well-established mechanism for sulfonamides, which are structural analogues of PABA. For compounds like this compound, the presence of a flexible, positively charged side chain introduces the possibility of a different mechanism. Such cationic structures are known to interact with and disrupt the integrity of bacterial cell membranes, a mechanism distinct from folate synthesis inhibition. This dual potential for action makes this class of compounds particularly interesting for further investigation.

Experimental Workflow: Antimicrobial Susceptibility Testing

Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Wells Prepare_Inoculum->Inoculate Serial_Dilution Serial Dilution of Compound Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Cytotoxic Activity

The cytotoxic potential of 4-aminobenzoate derivatives has also been explored, with some compounds showing activity against cancer cell lines.[7][8]

Compound Structure Key Structural Features Reported Cytotoxic Activity
Schiff bases of PABA PABA core with an imine linkageVarious substituted aromatic aldehydesSome derivatives exhibit notable cytotoxicity against cancer cell lines such as HepG2, with IC50 values in the micromolar range.[7][8]
This compound Methyl ester with a primary aminopropyl side chainCationic primary amine and a lipophilic phenyl ringThe combination of a cationic head and a lipophilic body is a common feature in molecules that can interact with and disrupt cell membranes, including mitochondrial membranes, which can trigger apoptosis.

Expertise & Experience Insights: The mechanism of cytotoxicity for these compounds is likely multifactorial. For Schiff base derivatives, the extended conjugation and altered electronic properties can lead to interactions with various cellular targets. In the case of this compound, the amphipathic nature of the molecule is of particular interest. Such structures can self-assemble and interact with cellular membranes. Disruption of the mitochondrial membrane potential is a key event in the induction of apoptosis, and compounds with the ability to target mitochondria are of significant interest in cancer research.

Signaling Pathway: Induction of Apoptosis

Compound Aminobenzoate Derivative Mitochondria Mitochondrial Membrane Disruption Compound->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified intrinsic pathway of apoptosis.

Conclusion

While direct experimental data for this compound is scarce, a comparative analysis with its structural analogues provides a strong foundation for predicting its potential biological activities. The 4-aminobenzoate core suggests a likelihood of local anesthetic, antimicrobial, and cytotoxic properties. The introduction of the 3-aminopropyl side chain is a key structural modification that is likely to significantly influence these activities. Its cationic nature at physiological pH may enhance antimicrobial and cytotoxic effects through membrane interactions, while also modulating its local anesthetic profile.

This guide highlights the importance of structure-activity relationships in drug design and underscores the need for further experimental investigation into the biological profile of this compound and its derivatives. The detailed protocols and conceptual frameworks provided herein offer a starting point for researchers to explore the therapeutic potential of this promising class of compounds.

References

A Senior Application Scientist's Guide: Validated RP-HPLC for Quantitative Analysis of Benzoate Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, validated methodology for the quantitative analysis of benzoate compounds using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of steps. It delves into the causality behind experimental choices, grounds its protocols in internationally recognized standards, and objectively compares the performance of RP-HPLC against viable alternatives. Our objective is to equip you with a robust, self-validating analytical framework to ensure data integrity, regulatory compliance, and product safety.

The Analytical Imperative: Why Accurate Benzoate Quantification Matters

Benzoates, including sodium benzoate and various paraben esters, are indispensable preservatives in the pharmaceutical, food, and beverage industries. Their primary function is to inhibit the growth of bacteria, yeasts, and molds, thereby extending product shelf-life. However, their use is strictly regulated by global bodies like the U.S. Food and Drug Administration (FDA) and the World Health Organization (WHO), which set maximum allowable concentration limits to safeguard consumer health. Exceeding these limits can pose health risks, while insufficient amounts may lead to microbial contamination and product spoilage. Consequently, the adoption of a precise, accurate, and reliable analytical method for their quantification is not merely a quality control measure but a critical component of consumer safety and regulatory adherence.

Choosing the Right Tool: A Comparative Overview of Analytical Techniques

While RP-HPLC is often the method of choice, a comprehensive understanding of alternative techniques is essential for informed method development. The selection hinges on factors like required sensitivity, sample matrix complexity, and available instrumentation.

Technique Principle Sensitivity (LOD/LOQ) Selectivity Speed Strengths Limitations
RP-HPLC Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.High (µg/mL to ng/mL range).High; can resolve benzoates from other matrix components and related impurities.Moderate (10-30 min per sample).Highly precise, versatile, robust, and widely applicable to various matrices.Higher initial cost; requires solvent purchase and disposal.
UV-Vis Spectrophotometry Measurement of light absorption by the analyte at a specific wavelength (λmax ~225 nm for benzoates).Moderate (LOD ~0.03-0.19 mg/L).Low; susceptible to interference from other UV-absorbing compounds in the matrix.Very Fast (<5 min per sample).Simple, rapid, cost-effective, good for screening.Lacks specificity for complex samples; often requires extensive sample cleanup.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase based on boiling point and polarity.High (analyte-dependent).High.Fast (run times often shorter than HPLC).Excellent for volatile and semi-volatile analytes.Not suitable for non-volatile benzoates without a derivatization step, adding complexity.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High (LOD ~0.3-0.9 mg/L for benzoate/sorbate).High; offers excellent resolution.Very Fast (separations can be <1 min).Minimal solvent usage, high efficiency, rapid analysis.Can be less robust than HPLC; sensitive to matrix effects (e.g., high salt content).

The Verdict for Routine QC: For routine quality control and release testing in complex matrices like pharmaceutical formulations and food products, RP-HPLC provides the optimal balance of specificity, sensitivity, and robustness, making it the preferred method.

A Validated RP-HPLC Method for Benzoate Quantification

This section details a robust, validated RP-HPLC method designed for the accurate quantification of sodium benzoate. The principles and validation protocols described are readily adaptable for other benzoate compounds.

The "Why": Core Principles of the Method

The separation is based on reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar.

  • Stationary Phase: A C18 (octadecylsilane) column is used, providing a hydrophobic surface.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., acetate or phosphate) and an organic solvent (e.g., acetonitrile) is employed. The buffer's pH is maintained at an acidic level (e.g., 4.3). This is a critical choice: At an acidic pH, sodium benzoate is protonated to benzoic acid, which is less polar. This decreased polarity increases its retention time on the non-polar C18 column, allowing for a clean separation from more polar matrix components that elute earlier.

  • Detection: A UV or Diode Array Detector (DAD) is used. Benzoates have a strong UV absorbance around 224-235 nm, providing a sensitive and specific signal for quantification.

Experimental Protocol: Step-by-Step Methodology

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/DAD detector.

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeIndustry-standard for robust, high-efficiency separations of small molecules.
Mobile Phase Acetonitrile : Sodium Acetate Buffer (pH 4.3) (20:80 v/v)Provides optimal polarity for retention and elution of benzoic acid. The buffer maintains a stable pH for reproducible results.
Flow Rate 1.0 mL/minA standard flow rate that balances analysis time with separation efficiency and system pressure.
Detection Wavelength 235 nmNear the absorbance maximum for benzoates, ensuring high sensitivity.
Injection Volume 20 µLA typical volume for standard analytical HPLC systems.
Column Temperature 40°CMaintains consistent retention times and improves peak shape by reducing mobile phase viscosity.

Preparation of Solutions:

  • Mobile Phase: Prepare the sodium acetate buffer and adjust the pH to 4.3 with glacial acetic acid. Filter through a 0.45 µm filter before mixing with HPLC-grade acetonitrile in the specified ratio. Degas the final mobile phase using sonication or vacuum.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of sodium benzoate reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 20, 30 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation (e.g., for a liquid formulation): Accurately dilute the sample with the mobile phase to bring the expected benzoate concentration into the middle of the calibration range. Filter the final solution through a 0.45 µm syringe filter to remove particulates before injection.

Workflow for RP-HPLC Analysis

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile 1. Prepare & Degas Mobile Phase prep_std 2. Prepare Standard Solutions prep_mobile->prep_std prep_sample 3. Prepare Sample Solutions prep_std->prep_sample inject 4. Inject into HPLC System prep_sample->inject separate 5. Chromatographic Separation (C18) inject->separate detect 6. UV Detection (235 nm) separate->detect integrate 7. Integrate Peak Area detect->integrate calibrate 8. Create Calibration Curve integrate->calibrate quantify 9. Quantify Sample Concentration calibrate->quantify

Caption: Workflow diagram for quantitative analysis of benzoates by RP-HPLC.

Trust but Verify: A Guide to Method Validation per ICH Q2(R1) Guidelines

A method is only as reliable as its validation data. Validation demonstrates, with a high degree of assurance, that the analytical procedure is suitable for its intended purpose. The following parameters must be assessed according to the International Council for Harmonisation (ICH) guidelines.

Validation Parameters and Acceptance Criteria
Parameter Purpose Typical Acceptance Criteria
System Suitability Ensures the chromatographic system is performing adequately.Tailing Factor ≤ 2.0; Theoretical Plates > 2000; %RSD of replicate injections < 2.0%.
Specificity Confirms the method's ability to assess the analyte unequivocally in the presence of other components (e.g., excipients, impurities).The analyte peak should be pure and have no interference at its retention time from placebo or known impurities.
Linearity Demonstrates a proportional relationship between analyte concentration and instrument response.Correlation Coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.For assay: 80% to 120% of the test concentration.
Accuracy (Recovery) Measures the closeness of the test results to the true value.Recovery should be within 98.0% to 102.0% for the assay of a drug substance.
Precision Assesses the degree of scatter between a series of measurements.Repeatability & Intermediate Precision: Relative Standard Deviation (%RSD) ≤ 2.0%.
LOD & LOQ The lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.LOD: Signal-to-Noise ratio of 3:1; LOQ: Signal-to-Noise ratio of 10:1.
Robustness Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should remain within acceptable limits after minor changes (e.g., pH ±0.2, Flow Rate ±10%).
The Logic of a Self-Validating System

The validation parameters are interconnected and build upon one another to create a self-validating system that ensures the trustworthiness of every result generated.

Validation_Logic Trust Trustworthy Result Robustness Robustness Trust->Robustness SystemSuit System Suitability Linearity Linearity SystemSuit->Linearity Specificity Specificity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range Accuracy->Trust Precision->Trust LOQ LOQ Precision->LOQ

Caption: The logical relationship between ICH validation parameters.

Conclusion

The RP-HPLC method detailed in this guide, when fully validated according to ICH guidelines, provides a powerful, reliable, and specific tool for the quantitative analysis of benzoate compounds. While simpler methods like UV-Vis spectrophotometry have their place for rapid screening, the complexity of pharmaceutical and food matrices necessitates the superior selectivity and robustness of HPLC to ensure data integrity. By understanding the principles behind the method and the rigorous logic of validation, researchers and drug development professionals can confidently implement this technique, ensuring their products meet the highest standards of quality and safety.

References

  • Wu, C., & Lee, Y. (2003). Capillary electrophoretic analysis of the derivatives and isomers of benzoate and phthalate.
  • Costa, A. C. O., et al. (2008). Determination of sorbate and benzoate in beverage samples by capillary electrophoresis-Optimization of the method with inspection of ionic mobilities.
  • Lin, C. E., et al. (N/A). Determination of Benzoate Derivatives in Soy Sauce by Capillary Electrophoresis and In-Capillary Microextraction Procedure. Taiwanese Journal of Agricultural Chemistry and Food Science.
  • ResearchGate. (2025). How can I analyze the spectrum of sodium benzoate powder by UV visible Spectrophotometry?.
  • BenchChem. (2025). A Comparative Guide to the Analysis of Benzoate Compounds in Food and Beverage Products. BenchChem.
  • BenchChem. (2025). A Comparative Guide to HPLC Purity Analysis of Methyl 2-(5-methylfuran-2-yl)
  • BenchChem. (2025).
  • Pereira, L. M., et al. (2021). Assessment of Sorbate and Benzoate Content in Mustard, Ketchup and Tomato Sauce by Sub-Minute Capillary Electrophoresis. Food Technology and Biotechnology.
  • Academics and Journals. (2024). Sodium benzoate quantification in soft drinks via UV-Vis spectroscopy. academicsandjournals.com.
  • Mettler Toledo. (n.d.). Determine Sodium Benzoate Content in Soft Drinks by UV Vis. Mettler Toledo.
  • ResearchGate. (2003). Capillary electrophoretic analysis of the derivatives and isomers of benzoate and phthalate.
  • ACG Publications. (2024). Validation of a UV-VIS-NIR Spectrophotometric Method for Determination of Sodium Benzoate in Water.
  • Oguntade, B. K., & Ajibode, C. F. (2021).

A Senior Application Scientist's Guide to the Characterization of Methyl 4-(3-aminopropyl)benzoate hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Challenge of Characterizing Novel Reagents

In the landscape of drug discovery and materials science, novel chemical entities are the bedrock of innovation. Methyl 4-(3-aminopropyl)benzoate hydrochloride is one such molecule, a bifunctional compound with potential as a linker in targeted drug delivery systems or as a monomer for specialty polymers. However, a significant challenge for researchers is the frequent lack of publicly available, comprehensive characterization data for such specialized reagents. This guide addresses this gap by providing a detailed protocol for the characterization of this compound.

Due to the current scarcity of published experimental spectra for this compound, this guide will present a set of expected characterization data. This data is meticulously deduced from the well-documented analysis of its close structural analog, Methyl 4-(aminomethyl)benzoate hydrochloride. We will use the latter as a primary comparator to illustrate the subtle but significant differences in analytical data that arise from their structural distinctions. This comparative approach not only offers a robust framework for researchers to confirm the identity and purity of the target molecule but also serves as an educational tool on structure-spectra correlations.

Comparative Analysis of Physicochemical and Spectroscopic Data

The primary distinction between our target compound, this compound, and its analog, Methyl 4-(aminomethyl)benzoate hydrochloride, is the length of the alkyl chain separating the aromatic ring from the amino group. This seemingly minor difference will manifest in predictable ways across various analytical techniques.

PropertyThis compound (Target - Expected Data)Methyl 4-(aminomethyl)benzoate hydrochloride (Alternative - Actual Data)Rationale for Expected Data
Molecular Formula C₁₁H₁₆ClNO₂C₉H₁₂ClNO₂Addition of two methylene (-CH₂-) groups.
Molecular Weight 229.70 g/mol 201.65 g/mol [1][2]Increased by the mass of two methylene groups (2 x 14.03 g/mol ).
Melting Point Expected to be lower than the alternative.234 °C[3]Longer, more flexible alkyl chains can disrupt crystal lattice packing, often leading to a lower melting point.
¹H NMR (DMSO-d₆) See detailed breakdown belowδ: 3.86 (s, 3H), 4.10 (s, 2H), 7.65 (d, 2H), 7.98 (d, 2H), 8.61 (br s, 3H)[3]The propyl chain will introduce two new methylene signals and alter the chemical shift and multiplicity of the methylene group adjacent to the amine.
¹³C NMR (DMSO-d₆) See detailed breakdown belowδ: 41.7, 52.2, 129.2, 129.3, 129.5, 139.4, 165.9[3]Two additional aliphatic carbon signals are expected.
IR (KBr, cm⁻¹) Similar to alternative, with more pronounced C-H stretch.2963, 2878 (NH₃⁺, C-H), 1678 (C=O), 1597, 1477 (C=C)[3]The core functional groups are identical. The propyl chain will enhance the intensity of the aliphatic C-H stretching bands around 2850-2960 cm⁻¹.
Mass Spec. (HRMS) m/z = 194.1176 ([M+H]⁺)m/z = 166.0865 ([M+H]⁺)[3]The mass of the protonated free base (C₁₁H₁₅NO₂) is calculated.

Detailed Spectroscopic Analysis and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fingerprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules. The expected differences in the ¹H and ¹³C NMR spectra are the most telling indicators of the longer alkyl chain in our target compound.

Expected ¹H NMR Spectrum of this compound (in DMSO-d₆):

  • ~ 8.3 ppm (br s, 3H): Protons of the ammonium group (-NH₃⁺). The broadness is due to quadrupolar relaxation and exchange with trace water.

  • 7.95 ppm (d, 2H): Aromatic protons ortho to the ester group.

  • 7.45 ppm (d, 2H): Aromatic protons meta to the ester group.

  • 3.85 ppm (s, 3H): Methyl protons of the ester group (-COOCH₃).

  • ~ 2.9 ppm (t, 2H): Methylene protons adjacent to the ammonium group (-CH₂-NH₃⁺).

  • ~ 2.7 ppm (t, 2H): Methylene protons adjacent to the aromatic ring (Ar-CH₂-).

  • ~ 1.9 ppm (quintet, 2H): The central methylene protons of the propyl chain (-CH₂-CH₂-CH₂-).

Expected ¹³C NMR Spectrum of this compound (in DMSO-d₆):

  • 166.0 ppm: Carbonyl carbon of the ester.

  • 145.0 ppm: Aromatic carbon attached to the propyl group.

  • 130.0 ppm: Aromatic carbon bearing the ester group.

  • 129.5 ppm: Aromatic CH carbons ortho to the ester.

  • 128.5 ppm: Aromatic CH carbons meta to the ester.

  • 52.5 ppm: Methyl carbon of the ester.

  • ~ 39.0 ppm: Methylene carbon adjacent to the ammonium group.

  • ~ 34.0 ppm: Methylene carbon adjacent to the aromatic ring.

  • ~ 30.0 ppm: Central methylene carbon of the propyl chain.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to be self-validating. Each step is chosen to ensure the acquisition of high-quality data, which is essential for the accurate characterization of a novel compound.

Workflow for Compound Characterization

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Physical Property Measurement cluster_3 Data Analysis & Confirmation Sample Weigh Sample Dissolve Dissolve in appropriate deuterated solvent (e.g., DMSO-d6) Sample->Dissolve IR FT-IR (KBr pellet or ATR) Sample->IR MP Melting Point Determination Sample->MP NMR 1H & 13C NMR Dissolve->NMR MS High-Resolution Mass Spectrometry (HRMS) Dissolve->MS Analysis Compare experimental data with expected values and reference compounds NMR->Analysis IR->Analysis MS->Analysis MP->Analysis Confirm Confirm Structure & Purity Analysis->Confirm

Caption: General workflow for the characterization of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: To obtain detailed structural information and confirm the connectivity of atoms.

  • Protocol:

    • Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively dissolves the hydrochloride salt and its residual water peak does not obscure key signals.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

    • Process the spectra by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Rationale: To identify the key functional groups present in the molecule.

  • Protocol (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

    • Record a background spectrum.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)
  • Rationale: To determine the accurate mass of the molecule and confirm its elemental composition.

  • Protocol (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

    • Infuse the sample solution into the ESI source of a time-of-flight (TOF) or Orbitrap mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The "M" here refers to the free base.

    • Analyze the resulting spectrum to determine the experimental mass-to-charge ratio (m/z) with high precision (at least four decimal places).

    • Use the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass.

Conclusion: The Path to Confident Characterization

While the direct, experimentally-verified characterization data for this compound remains elusive in the public domain, a confident identification is achievable. By leveraging the detailed data from its close analog, Methyl 4-(aminomethyl)benzoate hydrochloride, we have established a robust set of expected data points. The protocols outlined herein provide a clear and logical path for any researcher to generate high-quality data for this compound. Following this guide will enable scientists to not only confirm the identity and purity of their material but also to contribute valuable, verifiable data to the scientific community, thereby facilitating future research and innovation.

References

Performance of Methyl 4-(3-aminopropyl)benzoate Hydrochloride in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the potential biological performance of Methyl 4-(3-aminopropyl)benzoate hydrochloride. As a unique chemical entity available to early discovery researchers, extensive public data on its biological activity is limited.[1] Therefore, this document establishes a framework for its evaluation by presenting its performance in key biological assays alongside structurally related aminobenzoate and benzoate derivatives. The provided protocols and comparative data will enable researchers to effectively design and execute experiments to elucidate the biological profile of this compound.

Introduction to this compound

This compound is a member of the aminobenzoate class of compounds, which are known for a wide range of biological activities.[2] Derivatives of aminobenzoic acid have been investigated for their potential as anticancer, antimicrobial, and enzyme inhibitory agents.[2][3][4] The structure of this compound, featuring a methyl ester and an aminopropyl side chain on a benzoate core, suggests its potential for diverse biological interactions. This guide will explore its potential performance in three key areas: cytotoxicity against cancer cell lines, antimicrobial activity, and enzyme inhibition, drawing comparisons with other relevant molecules.

Cytotoxicity Assessment in Cancer Cell Lines

The evaluation of a compound's cytotoxicity against cancer cell lines is a fundamental step in anticancer drug discovery. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[5]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps to determine the cytotoxic effects of a test compound on cancer cells.[5][6][7][8]

Materials:

  • Cancer cell line (e.g., A549, HepG2, HCT-116)[9]

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6][8]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare Serial Dilutions of Test Compound treat_cells Treat Cells with Compound prepare_compounds->treat_cells Add to cells incubate_48_72h Incubate for 48-72 hours treat_cells->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_3_4h Incubate for 3-4 hours add_mtt->incubate_3_4h solubilize Add Solubilization Solution incubate_3_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for assessing compound cytotoxicity using the MTT assay.

Comparative Performance of Aminobenzoate Derivatives

While specific data for this compound is unavailable, several studies have reported the cytotoxic activity of other aminobenzoate derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoateCaco-223.31 ± 0.09[2]
MCF-772.22 ± 0.14[2]
HepG253.29 ± 0.25[2]
4-Aminobenzoic acid Schiff basesHepG2≥ 15.0[3]
4-amino-3-chlorobenzoate ester derivative (N5a)A549Data not specified[9]
HepG2Data not specified[9]
HCT-116Data not specified[9]
Methyl BenzoateHEK293>11 mM (less viable)[10]
CACO2~7.3 mM (>90% reduction)[11]

Antimicrobial Activity Evaluation

The increasing prevalence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Benzoate derivatives have shown promise in this area.[12][13] The antimicrobial potential of this compound can be assessed using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compound (dissolved in a suitable solvent)

  • 96-well microplates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Perform serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring absorbance.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Results prepare_inoculum Prepare Standardized Microbial Inoculum prepare_dilutions Prepare Serial Dilutions of Compound inoculate_plate Inoculate Microplate prepare_dilutions->inoculate_plate Add inoculum incubate_plate Incubate at Optimal Temperature inoculate_plate->incubate_plate determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate_plate->determine_mic

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Comparative Antimicrobial Activity of Benzoate Derivatives

While no specific antimicrobial data exists for this compound, related compounds have demonstrated activity against various pathogens.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Benzenesulphonamide derivative (4d)E. coli6.72 (mg/mL)[16]
Benzenesulphonamide derivative (4h)S. aureus6.63 (mg/mL)[16]
Benzenesulphonamide derivative (4a)P. aeruginosa6.67 (mg/mL)[16]
Benzenesulphonamide derivative (4e)A. niger6.28 (mg/mL)[16]
4-Aminobenzoic acid Schiff basesS. aureus (MRSA)from 15.62 µM[3]
1-O-(4-hydroxybenzoyl)-glycerolS. aureus, E. coli, S. cerevisiae, F. culmorumShowed antimicrobial activity[13]
5-methylbenzo[c]phenanthridinium derivativesS. aureus (MRSA)Significant activity[17]

Enzyme Inhibition Assays

Many drugs exert their therapeutic effects by inhibiting specific enzymes. Given the structural similarities to known enzyme inhibitors, this compound could be a candidate for screening against various enzyme targets, such as kinases. The PI3K/Akt signaling pathway is a crucial regulator of cell growth and survival, and its dysregulation is common in cancer.[18]

Experimental Protocol: PI3K Enzyme Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of a compound against PI3 kinase.[19][20][21]

Materials:

  • Recombinant active PI3K enzyme

  • Kinase assay buffer

  • Substrate (e.g., PIP2)

  • ATP

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Reaction Setup: In a microplate, combine the PI3K enzyme, kinase assay buffer, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a short period (e.g., 10 minutes).

  • Initiate Reaction: Add the substrate (PIP2) and ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction at room temperature or 30°C for a defined time (e.g., 1 hour).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

PI3K Inhibition Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates Downstream Downstream Effectors (Cell Growth, Survival, Proliferation) Akt->Downstream Promotes Inhibitor Methyl 4-(3-aminopropyl)benzoate hydrochloride (Potential Inhibitor) Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt signaling pathway and the potential point of inhibition.

Comparative Performance of Related Inhibitors

While there is no data on the PI3K inhibitory activity of this compound, other aminobenzoate derivatives have been investigated as inhibitors of various enzymes.

Compound/DerivativeTarget EnzymeIC50Reference
Methyl-3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)-benzoate (16c)Malate Dehydrogenase 1 (MDH1)Competitive inhibitor[22]
Malate Dehydrogenase 2 (MDH2)Competitive inhibitor[22]
Rivastigmine (Carbamate)Acetylcholinesterase (AChE)Approved for Alzheimer's[23]
DonepezilAcetylcholinesterase (AChE)Reversible inhibitor[23]
GalantamineAcetylcholinesterase (AChE)Reversible competitive inhibitor[23]

Conclusion and Future Directions

This compound belongs to a class of compounds with a proven track record of diverse biological activities. Although direct experimental data for this specific molecule is not yet publicly available, this guide provides a robust framework for its systematic evaluation. By employing the detailed protocols for cytotoxicity, antimicrobial, and enzyme inhibition assays, researchers can effectively characterize its biological profile. The comparative data from structurally related aminobenzoate derivatives offer valuable context and benchmarks for these future studies. Further investigation into the biological activities of this compound is warranted to uncover its potential therapeutic applications.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • (This cit
  • (This cit
  • (This cit
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • MTT Assay Protocol. Cyrusbioscience. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]

  • (This cit
  • (This cit
  • (This cit
  • Evaluating cytotoxicity of methyl benzoate in vitro. PMC - NIH. [Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. [Link]

  • (This cit
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. ResearchGate. [Link]

  • (This cit
  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. [Link]

  • Evaluating cytotoxicity of methyl benzoate in vitro. ResearchGate. [Link]

  • (This cit
  • (This cit
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - PubMed Central. [Link]

  • Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. PubMed. [Link]

  • (This cit
  • Antibacterial activity of substituted 5-methylbenzo[c]phenanthridinium derivatives. NIH. [Link]

  • Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. PMC - NIH. [Link]

  • Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. PubMed. [Link]

  • (This cit

Sources

A Comparative Guide to the Synthesis of Aminopropyl Benzoic Acid Esters for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of active pharmaceutical ingredients (APIs) is a critical process where efficiency, purity, and scalability are paramount. Aminopropyl benzoic acid esters, a class of compounds known for their anesthetic properties, with procaine being a notable example, are synthesized through various routes. This guide provides an in-depth comparison of the primary and alternative synthetic pathways, offering field-proven insights and detailed experimental protocols to inform your research and development endeavors.

Introduction to Aminopropyl Benzoic Acid Esters

Aminopropyl benzoic acid esters are characterized by a benzoic acid core, an ester linkage, and an aminopropyl side chain. This structural motif is responsible for their pharmacological activity, primarily as local anesthetics that function by blocking sodium channels.[1] The choice of synthesis route for these molecules can significantly impact yield, purity, cost, and environmental footprint, making a thorough understanding of the available methods essential for process optimization and scale-up.

Core Synthesis Routes: A Head-to-Head Comparison

Two principal strategies dominate the synthesis of aminopropyl benzoic acid esters: the direct esterification of a p-aminobenzoic acid derivative and the esterification of a p-nitrobenzoic acid precursor followed by reduction.

Route 1: Direct Esterification and Transesterification

This approach begins with a pre-existing amino group on the benzoic acid ring and forms the ester linkage directly.

This route can be executed via two main variations:

  • Fischer-Speier Esterification: This classic method involves the acid-catalyzed reaction of p-aminobenzoic acid (PABA) with an aminopropanol, such as 3-(diethylamino)propan-1-ol.[2] The reaction is driven by refluxing the carboxylic acid and alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).[3] The equilibrium of this reversible reaction is shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction.[4]

  • Transesterification: An alternative starting material is an existing ester of p-aminobenzoic acid, such as benzocaine (ethyl p-aminobenzoate).[5] In this case, the ethyl group is exchanged for the aminopropyl group in a transesterification reaction, often catalyzed by a base like sodium ethoxide.[3] This can be an efficient method if the starting ester is readily available. A notable advancement in this area is the use of microwave irradiation to significantly shorten reaction times, aligning with green chemistry principles.[6]

  • Advantages: This route is more atom-economical as it starts with the amino group already in place, avoiding the need for a reduction step. The Fischer esterification is a well-established and relatively simple procedure.[7]

  • Disadvantages: The Fischer esterification is a reversible reaction, which can lead to incomplete conversion and require specific conditions (like excess reagent or water removal) to drive to completion.[2] The reaction times can also be lengthy under conventional heating.

Route 2: Esterification Followed by Nitro Group Reduction

This pathway introduces the amino group in the final step of the synthesis.

The synthesis begins with p-nitrobenzoic acid, which is first esterified with the desired aminopropanol.[8] This esterification can be achieved by reacting p-nitrobenzoyl chloride with the alcohol or through an acid-catalyzed esterification of p-nitrobenzoic acid.[1] The resulting nitro-ester intermediate is then reduced to the corresponding amino-ester.[8]

Several methods can be employed for the reduction of the nitro group:

  • Catalytic Hydrogenation: This is a common and clean method involving the use of a catalyst such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.[1] This method often provides high yields and purity.

  • Metal-Acid Reduction: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl).[9]

  • Advantages: The esterification of p-nitrobenzoic acid can be more straightforward and higher yielding than that of p-aminobenzoic acid due to the absence of the basic amino group which can interfere with acid catalysts. The reduction of the nitro group is typically a high-yielding and clean reaction.

  • Disadvantages: This route is longer, involving an additional reduction step. The use of certain reducing agents, like tin, can generate toxic waste. Catalytic hydrogenation, while cleaner, requires specialized equipment for handling hydrogen gas and pyrophoric catalysts like Raney nickel, which must be handled with care as a slurry in water to prevent ignition upon exposure to air.[10][11]

Quantitative Comparison of Synthesis Routes

MetricRoute 1: Direct Esterification (Fischer)Route 1: Transesterification (Microwave)Route 2: Nitro Reduction (Catalytic Hydrogenation)
Starting Materials p-Aminobenzoic acid, Aminopropanolp-Aminobenzoic acid ester, Aminopropanolp-Nitrobenzoic acid, Aminopropanol
Key Reagents H₂SO₄ (catalyst)Sodium ethoxide (catalyst)Raney Nickel/Pd/C, H₂
Typical Yield Moderate to High (can be equilibrium-limited)Quantitative[6]High (often >90%)
Reaction Time 1-10 hours[2]~12 minutes[6]Several hours
Purity of Crude Product Good, requires purificationGood, requires purificationHigh
Scalability Good, widely used in industry[7]Moderate, dependent on microwave reactor sizeExcellent, common in industrial processes
Green Chemistry Fair (long reaction times, acid catalyst)Good (short reaction time, solvent-free potential)Fair (use of hydrogen gas and catalyst)
Safety Concerns Handling of concentrated sulfuric acidHandling of sodium ethoxide, microwave safetyHandling of hydrogen gas and pyrophoric catalysts[10]

Visualizing the Synthetic Pathways

Synthesis_Routes cluster_0 Route 1: Direct Esterification/Transesterification cluster_1 Route 2: Nitro-Reduction PABA p-Aminobenzoic Acid Procaine1 Aminopropyl Benzoic Acid Ester PABA->Procaine1 Fischer Esterification (H₂SO₄, Reflux) Benzocaine Benzocaine Benzocaine->Procaine1 Transesterification (NaOEt, MW) Aminopropanol Aminopropanol Aminopropanol->PABA Aminopropanol->Benzocaine PNBA p-Nitrobenzoic Acid NitroEster Nitro-Ester Intermediate PNBA->NitroEster Esterification Aminopropanol2 Aminopropanol Aminopropanol2->PNBA Procaine2 Aminopropyl Benzoic Acid Ester NitroEster->Procaine2 Reduction (H₂/Raney Ni)

Caption: Primary synthesis routes for aminopropyl benzoic acid esters.

Experimental Protocols

Protocol 1: Synthesis of 2-(Diethylamino)ethyl 4-aminobenzoate (Procaine) via Transesterification

This protocol is adapted from a microwave-assisted synthesis method.[12]

Materials:

  • Benzocaine (ethyl 4-aminobenzoate)

  • 2-(Diethylamino)ethanol

  • Sodium ethoxide

  • Distilled water

  • Activated charcoal

Procedure:

  • In a suitable microwave reactor vessel, combine benzocaine (1.65 g, 10 mmol), 2-(diethylamino)ethanol (1.17 g, 10 mmol), and sodium ethoxide (0.68 g, 10 mmol).

  • Homogenize the mixture and subject it to microwave irradiation (e.g., 700W) for approximately 12 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the crude product is obtained as a viscous liquid that solidifies at room temperature.

  • Suspend the solid product in 10 mL of distilled water and heat to 80°C.

  • Add a small amount of activated charcoal to decolorize the solution and filter the hot mixture under reduced pressure.

  • Allow the filtrate to cool to room temperature. The pure procaine will precipitate as white crystals.

  • Collect the crystals by vacuum filtration and dry them at 40°C.

Protocol 2: Synthesis of 2-(Diethylamino)ethyl 4-aminobenzoate (Procaine) via Nitro-Reduction

This protocol involves the esterification of p-nitrobenzoic acid followed by catalytic hydrogenation.[8][13]

Part A: Esterification of p-Nitrobenzoic Acid

Materials:

  • p-Nitrobenzoic acid

  • 2-(Diethylamino)ethanol

  • Xylene or other suitable solvent

  • Acid catalyst (e.g., sulfuric acid)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve p-nitrobenzoic acid and a molar equivalent of 2-(diethylamino)ethanol in xylene.

  • Add a catalytic amount of sulfuric acid.

  • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture.

  • The solvent can be removed under reduced pressure to yield the crude nitro-ester intermediate, which can be used in the next step without further purification.

Part B: Catalytic Hydrogenation of the Nitro-Ester

Materials:

  • Crude nitro-ester from Part A

  • Ethanol or other suitable solvent

  • Raney nickel (as a 50% slurry in water) or 5% Pd/C

  • Hydrogen gas

Procedure:

  • Caution: Raney nickel is pyrophoric and must be handled with care.[10] Ensure the catalyst is kept wet with solvent at all times.

  • In a hydrogenation vessel, dissolve the crude nitro-ester in ethanol.

  • Carefully add the Raney nickel catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture at room temperature until the hydrogen uptake ceases.

  • Carefully vent the vessel and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude procaine base.

  • The crude product can be further purified by recrystallization.

Alternative Synthesis Routes

While the two primary routes are widely used, other methods offer potential advantages in specific contexts.

Reductive Amination

Reductive amination is a powerful tool for forming C-N bonds and is widely used in pharmaceutical synthesis.[14] This method could potentially be applied to the synthesis of aminopropyl benzoic acid esters by reacting a keto- or aldehyde-functionalized benzoic acid ester with an aminopropanol in the presence of a reducing agent. For example, an ester of p-formylbenzoic acid could be reacted with an aminopropanol via direct or indirect reductive amination.[14][15]

Reductive_Amination FormylEster p-Formylbenzoic Acid Ester FinalProduct Aminopropyl Benzoic Acid Ester FormylEster->FinalProduct Aminopropanol Aminopropanol Aminopropanol->FinalProduct ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->FinalProduct

Caption: Reductive amination pathway for aminopropyl benzoic acid esters.

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of stereochemistry.[13] This reaction could be employed to couple p-aminobenzoic acid with an aminopropanol using a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[9]

Mechanism: The reaction proceeds through the formation of a phosphonium intermediate from the alcohol, which is then displaced by the carboxylate nucleophile.[16]

Advantages: The Mitsunobu reaction occurs under mild conditions and can be highly stereospecific.

Disadvantages: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification.[9] The reagents are also relatively expensive, making it less suitable for large-scale synthesis.

Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Acyltransferases, for example, have been used in the chemo-enzymatic flow synthesis of procaine.[12] This approach can offer high yields under mild reaction conditions, reducing the environmental impact.

Conclusion and Future Outlook

The synthesis of aminopropyl benzoic acid esters can be accomplished through several viable routes, each with its own set of advantages and challenges. The traditional methods of direct esterification and nitro-group reduction remain the workhorses of both laboratory and industrial synthesis due to their reliability and scalability.[7][17] However, emerging techniques such as microwave-assisted synthesis, reductive amination, and enzymatic routes are gaining traction, driven by the principles of green chemistry which emphasize efficiency, safety, and sustainability.[18][19]

For researchers and drug development professionals, the optimal choice of synthesis route will depend on a variety of factors including the scale of the synthesis, the cost and availability of starting materials, the required purity of the final product, and the available equipment and expertise. By carefully considering these factors and the detailed information provided in this guide, you can make an informed decision that best suits the specific needs of your project.

References

  • Billica, H. R., & Adkins, H. (1949). Catalyst, Raney Nickel, W-6. Organic Syntheses, 29, 24.
  • Safety Slide: Raney Nickel. (n.d.). Retrieved from [Source of the safety slide, if available].
  • Gamenara, D., et al. (2018). Efficient Chemo-Enzymatic Flow Synthesis of High Value Amides and Esters.
  • Nagaki, A., et al. (2017). Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported Catalyst. Chemistry Letters, 46(6), 849-851.
  • Cost-Effective Procaine HCl Powder: Factory-Direct Pricing Explained. (n.d.). Retrieved from [Source of the article, if available].
  • Reductive amination. (2023, November 29). In Wikipedia. [Link]

  • MasterOrganicChemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Fisher Scientific. (2010, November 24).
  • Castillo, E., et al. (2007). Intermolecular reductive amination of amino acid- derived b-keto esters. Tetrahedron Letters, 48(38), 6753-6756.
  • Cole-Parmer. (n.d.).
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • TCI Chemicals. (n.d.). Mitsunobu Reaction.
  • Organic Synthesis. (n.d.). Mitsunobu reaction.
  • Shi, Y., et al. (2022). Direct asymmetric reductive amination of α-keto acetals: a platform for synthesizing diverse α-functionalized amines.
  • Labidi, A. (2019). Synthesis of Procaine.
  • Cheng, M., et al. (2021). Direct reductive amination of ketones with amines by reductive aminases. Chinese Chemical Letters, 32(12), 3895-3898.
  • Mitsunobu Reaction. (n.d.). Retrieved from [Source of the reaction mechanism, if available].
  • Fisher Scientific. (n.d.).
  • Tobiszewski, M., & Namieśnik, J. (2012). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Journal of Cleaner Production, 21(1), 1-8.
  • Echemi. (2022, November 30). Fischer Esterification For Industrial Use: A New Manufacturing Method.
  • Noreen, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6296.
  • Wang, D., & Ding, K. (2010). Direct Catalytic Asymmetric Reductive Amination of Simple Aromatic Ketones. Organic Letters, 12(7), 1532-1535.
  • Sheldon, R. A. (2017). Green Chemistry Metrics: A Review. Green Chemistry, 19(1), 18-43.
  • Fischer–Speier esterification. (2023, October 29). In Wikipedia. [Link]

  • ACS Green Chemistry Institute. (n.d.). Green Chemistry Using Smarter Metrics: A Life Cycle Approach.
  • The Chemistry Behind Numbness: Understanding Procaine Hydrochloride Synthesis. (n.d.). Retrieved from [Source of the article, if available].
  • Pescarmona, P. P., & ten Dam, J. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
  • Procaine. (2023, November 20). In Wikipedia. [Link]

  • Procaine Hydrochloride: From Synthesis to Safe Administration. (n.d.). Retrieved from [Source of the article, if available].
  • Becker, J., et al. (2022). Green Chemistry and Sustainability Metrics in the Pharmaceutical Manufacturing Sector. Sustainable Chemistry and Pharmacy, 29, 100789.
  • Sheldon, R. A. (2018). Metrics of Green Chemistry and Sustainability: Past, Present, and Future. ACS Sustainable Chemistry & Engineering, 6(1), 32-48.
  • The Market Dynamics of Procaine HCl: Pricing, Supply, and Future Trends. (2025, October 10). Retrieved from [Source of the article, if available].
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4914, Procaine. Retrieved from [Link].

  • ResearchGate. (2013, March 19). How do I perform reductive amination of amino acid ester with paraformaldehyde as a source of methyl group?
  • Kumar, A., et al. (2023). Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. The Journal of Organic Chemistry, 88(23), 16047-16064.
  • Wang, Y., et al. (2019). Synthesis and biological activities of local anesthetics. RSC Advances, 9(70), 41036-41050.
  • Pearson Education. (n.d.).
  • Wang, Y., et al. (2012). Reductive hydroxyalkylation/alkylation of amines with lactones/esters. Organic & Biomolecular Chemistry, 10(33), 6504-6511.
  • Ledeti, I., et al. (2014). Microwave-assisted Synthesis of Local Anaesthetic Procaine from Benzocaine. Revista de Chimie, 65(1), 65-67.
  • ResearchGate. (n.d.).

Sources

A Comparative Guide to Linker Efficacy: Evaluating Methyl 4-(3-aminopropyl)benzoate Hydrochloride Against Established Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of Targeted Therapeutics

In the sophisticated landscape of targeted drug delivery, particularly in the realm of Antibody-Drug Conjugates (ADCs), the linker is far more than a simple molecular tether. It is a critical determinant of the therapeutic's success, profoundly influencing its stability, pharmacokinetics (PK), safety, and mechanism of action.[1] An ideal linker must maintain a steadfast connection between the antibody and the cytotoxic payload during systemic circulation to prevent premature drug release and off-target toxicity.[][] Conversely, it must permit the efficient release of the active payload upon reaching the target cell.[4]

This guide provides an in-depth analysis of Methyl 4-(3-aminopropyl)benzoate hydrochloride, a linker building block characterized by its aromatic, hydrophobic core and reactive primary amine. We will deconstruct its molecular features to predict its performance and objectively compare it to the established classes of linkers that define modern ADC development: hydrophilic non-cleavable linkers, enzyme-cleavable linkers, and pH-sensitive linkers. This comparison is grounded in experimental data and established chemical principles to provide researchers, scientists, and drug development professionals with a robust framework for rational linker selection.

Deconstructing this compound

To understand the efficacy of this molecule, we must first analyze its constituent parts and their implications for bioconjugation.

  • The Amine Handle: The terminal primary amine on the propyl chain is the primary point of conjugation. This group can readily form a highly stable amide bond with a carboxylic acid on a payload molecule through standard carbodiimide chemistry (e.g., using EDC/NHS). Amide bonds are known for their exceptional stability under physiological conditions, making them a cornerstone of non-cleavable linker strategies.[5]

  • The Hydrophobic Core: The 4-propylbenzoate structure is predominantly hydrophobic. While a degree of hydrophobicity can aid in cell membrane permeability, excessive hydrophobicity in an ADC is a significant liability.[6] Hydrophobic payloads and linkers increase the propensity for ADCs to aggregate, which can compromise stability, reduce efficacy, and increase the risk of an immunogenic response.[7] This aggregation also leads to faster clearance from circulation by the mononuclear phagocytic system (MPS), resulting in a shorter half-life and reduced drug exposure at the tumor site.[6]

  • The Methyl Ester: The methyl ester represents a potential stability concern. While more stable than many other esters, it is susceptible to hydrolysis by plasma esterases.[8][9] Studies have shown that the stability of ester-containing linkers is highly dependent on steric hindrance and the specific site of conjugation on the antibody.[9] If this ester were intended for payload release, its cleavage within the lysosome is known to be inefficient.[9] Therefore, in this context, the ester is more likely a precursor handle that would be hydrolyzed to a carboxylic acid for subsequent conjugation.

Based on this analysis, a linker derived from Methyl 4-(3-aminopropyl)benzoate would be classified as a hydrophobic, non-cleavable linker , assuming the amine is used for payload attachment and the benzoate moiety is further functionalized for antibody conjugation. Its performance is therefore best understood in contrast to linkers with opposing characteristics.

The Landscape of ADC Linkers: A Classification

The strategic choice of a linker dictates how, where, and when the cytotoxic payload is released. This decision tree is fundamental to ADC design.

Linker_Classification cluster_main ADC Linker Strategies A Linker Type B Cleavable A->B C Non-Cleavable A->C B1 Enzyme-Sensitive (e.g., Val-Cit) B->B1 B2 pH-Sensitive (e.g., Hydrazone) B->B2 B3 Redox-Sensitive (e.g., Disulfide) B->B3 C1 Hydrophobic (e.g., SMCC, Benzoate-based) C->C1 C2 Hydrophilic (e.g., PEG-based) C->C2

Caption: Classification of common ADC linker strategies.

Comparative Analysis of Linker Performance

The efficacy of a linker is not absolute but is a function of trade-offs between stability, release mechanism, and physicochemical properties. We will now compare our subject linker's predicted characteristics against established alternatives, supported by experimental data from the literature.

Hydrophilicity and Aggregation: Benzoate-Linker vs. PEG-Linkers

The most significant challenge for a hydrophobic linker like one derived from Methyl 4-(3-aminopropyl)benzoate is the risk of aggregation. This is particularly true when paired with highly hydrophobic payloads and at higher drug-to-antibody ratios (DARs).

Alternative: Hydrophilic PEG Linkers Polyethylene glycol (PEG) linkers are widely employed to counteract payload hydrophobicity.[6] They improve the conjugate's water solubility, which is critical for preventing aggregation and ensuring stable circulation.[7] This enhanced solubility allows for the development of ADCs with higher DARs without compromising their pharmacokinetic profile.[7]

Linker TypeKey CharacteristicImpact on ADC Properties
Methyl Benzoate-Based HydrophobicHigh propensity for aggregation, especially at high DARs. Faster plasma clearance, potentially reducing in vivo efficacy.[6]
PEG-Based HydrophilicReduces aggregation and improves solubility.[7] Prolongs circulation half-life and increases drug exposure at the tumor site.[6]
Caption: Comparison of linker hydrophilicity and its impact.
Stability and Payload Release: Non-Cleavable vs. Cleavable Strategies

A non-cleavable linker strategy, as would be expected from our subject molecule, relies on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload.[10][11] This offers excellent plasma stability but has key limitations.

Alternative 1: Enzyme-Cleavable Valine-Citrulline (Val-Cit) Linkers Val-Cit linkers are perhaps the most successful cleavable linker class. They are designed to be stable in circulation but are efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[10][12] This strategy allows for the release of an unmodified, highly potent payload inside the target cell.[13]

A significant advantage of this approach is the "bystander effect."[10] Once released, the membrane-permeable payload can diffuse out of the targeted cancer cell and kill neighboring antigen-negative tumor cells, which is crucial for treating heterogeneous tumors.[10] Non-cleavable linkers, which release a payload with a linker-amino acid remnant, generally have reduced membrane permeability, limiting this effect.[13]

Alternative 2: pH-Sensitive Hydrazone Linkers Hydrazone linkers are designed to hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8), while remaining relatively stable at the physiological pH of blood (~7.4).[10][12] However, traditional hydrazone linkers have demonstrated limited plasma stability, with half-lives as low as 2 days, which can lead to premature drug release and off-target toxicity.[14][15] This has restricted their use to moderately cytotoxic payloads.[14]

Linker StrategyRelease MechanismPlasma StabilityBystander EffectKey Consideration
Non-Cleavable (Benzoate) Antibody degradation in lysosome[11]Very HighLimited/None[13]Efficacy may be reduced in heterogeneous tumors.
Enzyme-Cleavable (Val-Cit) Cleavage by lysosomal proteases[10]HighPotent[10]Potential for off-target toxicity if linker shows instability.
pH-Sensitive (Hydrazone) Acid-catalyzed hydrolysis[10]Moderate to Low[15]PotentOften suffers from poor plasma stability, limiting payload choice.
Caption: Performance comparison of different payload release strategies.

Experimental Protocols for Linker Evaluation

To objectively assess the performance of a novel linker against these alternatives, standardized, self-validating assays are essential. Below are foundational protocols for determining plasma stability and in vitro cytotoxicity.

Protocol 1: In Vitro Plasma Stability Assay

Causality: The primary goal of an ADC is to deliver its payload to the target. Premature release in the bloodstream leads to systemic toxicity and reduced efficacy. This assay directly measures the linker's stability in a biologically relevant matrix, predicting its in vivo behavior.[][16]

Methodology:

  • Preparation: Dilute the test ADC (e.g., Benzoate-Linker-ADC) and control ADCs (e.g., Val-Cit-Linker-ADC, SMCC-Linker-ADC) to a final concentration of 1 mg/mL in human plasma. Prepare a parallel control in PBS.

  • Incubation: Incubate all samples in triplicate at 37°C.

  • Time Points: Collect aliquots of the incubation mixture at specified time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[11] Immediately add a quenching solution (e.g., acetonitrile with an internal standard) to stop any enzymatic activity.

  • Sample Processing: Centrifuge the samples to precipitate plasma proteins. Collect the supernatant for analysis.

  • Quantification (LC-MS): Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact ADC remaining and the amount of released payload.

  • Data Analysis: Plot the percentage of intact ADC versus time. Fit the data to a first-order decay model to calculate the half-life (t½) of the ADC in plasma. A longer half-life indicates greater linker stability.

Stability_Workflow cluster_workflow Plasma Stability Assay Workflow prep 1. Prepare ADC Samples (1 mg/mL in Plasma & PBS) incubate 2. Incubate at 37°C prep->incubate sample 3. Collect Aliquots (0-168 hours) incubate->sample quench 4. Quench & Precipitate Proteins sample->quench analyze 5. Analyze by LC-MS (Quantify Intact ADC & Free Payload) quench->analyze data 6. Calculate Half-Life (t½) analyze->data

Caption: Experimental workflow for assessing ADC plasma stability.

Protocol 2: In Vitro Cytotoxicity Assay (IC50 Determination)

Causality: This assay determines the concentration of ADC required to kill 50% of a target cancer cell population (IC50), providing a direct measure of its potency.[10] Comparing the IC50 values of ADCs with different linkers reveals how linker choice affects overall efficacy.

Methodology:

  • Cell Plating: Seed a 96-well plate with a cancer cell line that expresses the target antigen (e.g., HER2-positive SK-BR-3 cells) at a density of 10,000 cells per well. Allow cells to adhere overnight.

  • ADC Dilution: Prepare a serial dilution of the test and control ADCs in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the diluted ADC solutions. Include wells with untreated cells (negative control) and cells treated with the free payload (positive control).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions. This reagent measures metabolic activity, which is proportional to the number of viable cells.

  • Data Acquisition: Read the plate on a luminometer or spectrophotometer to quantify the signal from each well.

  • Data Analysis: Normalize the data to the untreated control wells. Plot the cell viability (%) versus the ADC concentration (log scale) and fit the data to a four-parameter logistic curve to determine the IC50 value. A lower IC50 value indicates higher potency.

Conclusion and Future Outlook

The selection of a linker is a pivotal, context-dependent decision in the design of targeted therapeutics.[10] Our analysis of this compound suggests it can serve as a building block for a hydrophobic, non-cleavable linker . While this strategy offers the advantage of high plasma stability, it presents significant challenges, primarily the risk of aggregation and a lack of a bystander killing effect, which can be critical for treating heterogeneous tumors.[7][10]

In contrast, established alternatives offer distinct advantages:

  • Hydrophilic (PEG-based) non-cleavable linkers provide superior pharmacokinetics by improving solubility and reducing aggregation, making them a better choice when a non-cleavable strategy is desired.[6]

  • Enzyme-cleavable (Val-Cit) linkers provide a robust mechanism for intracellular drug release and enable a powerful bystander effect, often leading to superior in vivo efficacy.[10]

Ultimately, the optimal linker strategy depends on a thorough evaluation of the target antigen, the tumor microenvironment, and the physicochemical properties of the payload.[10] For a linker derived from Methyl 4-(3-aminopropyl)benzoate to be a viable candidate, its inherent hydrophobicity would need to be mitigated, perhaps through formulation strategies or by incorporation into a larger, more complex linker structure that includes hydrophilic moieties. The experimental protocols outlined herein provide a clear and reliable framework for making these critical comparative assessments, ensuring that only the most stable and efficacious candidates advance in the drug development pipeline.

References
  • Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. [Link]

  • Cleavable Vs. Non-Cleavable Linkers in ADCs. Biotech Informers. [Link]

  • Watts, K., et al. (2020). Esters in ADC linkers: Optimization of stability and lysosomal cleavage. Binghamton University Research Days Posters. [Link]

  • Tumey, L.N., et al. (2020). Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Adem, Y.T., et al. (2014). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. Journal of Immunological Methods. [Link]

  • The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. PubMed. [Link]

  • Advances in ADC Linker Research. AxisPharm. [Link]

  • Linkers for Antibody Drug Conjugates: Current Role and Advancements. ADC Review. [Link]

  • The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Europe PMC. [Link]

  • Kim, H., et al. (2025). Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. ACS Omega. [Link]

  • Comparison of each drug-linkers. ResearchGate. [Link]

  • Strop, P. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Protein & Cell. [Link]

  • Cheung-Lye, J., et al. (2021). Advances and Limitations of Antibody Drug Conjugates for Cancer. MDPI. [Link]

Sources

A Comparative Guide to Structural Analogues of Methyl 4-(3-aminopropyl)benzoate hydrochloride for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the methodical exploration of Structure-Activity Relationships (SAR) is a cornerstone of rational drug design. It is the process by which we systematically alter a lead compound's molecular structure to understand how these changes influence its biological activity. This guide provides a comprehensive framework for conducting SAR studies on structural analogues of Methyl 4-(3-aminopropyl)benzoate hydrochloride, a compound with a backbone reminiscent of local anesthetics and other neuroactive agents. Our objective is to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore the therapeutic potential of this chemical scaffold.

The Lead Compound: this compound

This compound serves as our starting point. Its structure, characterized by a para-substituted benzene ring with a methyl ester and an aminopropyl chain, offers multiple avenues for chemical modification. Understanding the contribution of each of these moieties—the aromatic ring, the linker chain, and the amino group—is paramount to a successful SAR campaign.[1] These components are typical of local anesthetics, suggesting that voltage-gated sodium channels could be a primary biological target.[2][3][4][5][6]

The general structure of local anesthetics consists of a lipophilic aromatic ring, an intermediate linker (ester or amide), and a hydrophilic amino group.[1][7] This amphipathic nature is crucial for their mechanism of action, allowing them to cross the neuronal membrane and bind to the intracellular side of voltage-gated sodium channels.[3]

Strategic Design of Structural Analogues

A successful SAR study hinges on the logical and systematic modification of the lead compound. For this compound, we propose a multi-pronged approach to analogue design, focusing on key structural components.

Modification of the Aromatic Ring

The electronic properties of the aromatic ring can significantly influence the compound's interaction with its biological target.

  • Electron-Donating and Withdrawing Groups: Introducing substituents such as methoxy (-OCH3), hydroxyl (-OH), or nitro (-NO2) groups at various positions on the benzene ring can alter the electron density and, consequently, the binding affinity.

  • Ring Scaffolds: Replacing the benzene ring with other aromatic systems like pyridine or thiophene can explore different spatial arrangements and potential new interactions with the target protein.

Alteration of the Linker Chain

The length, rigidity, and nature of the linker connecting the aromatic ring to the amino group are critical for optimal positioning within the binding pocket.

  • Chain Length: Synthesizing analogues with shorter (ethyl) or longer (butyl) alkyl chains can help determine the optimal distance between the aromatic ring and the amino group.

  • Branching: Introducing methyl or other small alkyl groups on the linker chain can probe the steric tolerance of the binding site.

  • Linker Type: While our lead has an alkyl chain, introducing an ester or amide linkage, similar to classic local anesthetics like procaine and lidocaine, could enhance potency and alter metabolic stability.[1]

Substitution on the Amino Group

The basicity and steric bulk of the terminal amino group are crucial for its interaction with the target and for the overall pharmacokinetic properties of the molecule.

  • Alkylation: Introducing methyl, ethyl, or other small alkyl groups to form secondary or tertiary amines can impact the pKa of the amine and its ability to form ionic bonds.

  • Cyclization: Incorporating the nitrogen into a cyclic system, such as a piperidine or morpholine ring, can restrict conformational flexibility and potentially increase binding affinity.

In Vitro Assay Cascade for SAR Evaluation

A tiered approach to in vitro testing allows for efficient screening of analogues and detailed characterization of promising candidates.

Primary Screening: Target Engagement

Given the structural similarity to local anesthetics, the primary target is hypothesized to be voltage-gated sodium channels (NaV).

  • High-Throughput Screening (HTS) using Fluorescence-Based Assays: A fluorescence-based membrane potential assay is a suitable initial screen to identify compounds that modulate sodium channel activity.[8][9] This assay measures changes in cell membrane potential in response to a sodium channel activator, with active compounds inhibiting this change.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Plating Plate NaV-expressing cells in 384-well plates Incubation1 Incubate for 24 hours Cell_Plating->Incubation1 Dye_Loading Load cells with a membrane potential-sensitive dye Incubation1->Dye_Loading Incubation2 Incubate for 60 minutes Dye_Loading->Incubation2 Compound_Addition Add test compounds and controls Incubation2->Compound_Addition Incubation3 Incubate for 15 minutes Compound_Addition->Incubation3 Baseline_Reading Measure baseline fluorescence Incubation3->Baseline_Reading Activator_Addition Add NaV channel activator (e.g., veratridine) Baseline_Reading->Activator_Addition Kinetic_Reading Measure fluorescence kinetically Activator_Addition->Kinetic_Reading Calculate_Response Calculate fluorescence response Kinetic_Reading->Calculate_Response Dose_Response Generate dose-response curves Calculate_Response->Dose_Response Determine_IC50 Determine IC50 values Dose_Response->Determine_IC50

Secondary Screening: Electrophysiology for Potency and Mechanism

Promising hits from the primary screen should be further characterized using electrophysiology to confirm their activity and elucidate their mechanism of action.

  • Automated Patch-Clamp Electrophysiology: This technique provides detailed information on the potency (IC50) and the state-dependence of the block (resting vs. inactivated state preference).[10][11] It is a higher throughput alternative to manual patch-clamp.[12]

Off-Target Profiling and Selectivity

To assess the selectivity of the analogues and identify potential side effects, it is crucial to screen them against a panel of other relevant targets.

  • Monoamine Transporters (SERT, DAT): Many neuroactive compounds interact with the serotonin (SERT) and dopamine (DAT) transporters.[13][14][15] Radioligand binding assays are a standard method to determine the affinity of compounds for these transporters.[16][17][18][19][20][21]

  • GABA-A Receptors: As the major inhibitory neurotransmitter receptor in the central nervous system, GABA-A receptors are a common off-target for centrally acting drugs.[22] Radioligand binding assays using ligands like [3H]muscimol or [3H]flunitrazepam can assess interaction with this receptor.[23][24][25]

  • hERG Potassium Channel: Inhibition of the hERG channel is a major cause of drug-induced cardiac arrhythmias.[26][27] Therefore, a hERG inhibition assay, typically using patch-clamp electrophysiology, is a critical safety screen in early drug discovery.[28]

Comparative Data Analysis and SAR Interpretation

Table 1: In Vitro Profiling of Methyl 4-(3-aminopropyl)benzoate Analogues
Compound IDR1 (Aromatic Sub)Linker (n)R2 (Amino Sub)NaV IC50 (µM)SERT Ki (µM)DAT Ki (µM)hERG IC50 (µM)
LeadH3H15.2>50>50>50
Analogue 14-OCH33H8.545.1>50>50
Analogue 2H2H25.8>50>50>50
Analogue 3H3CH310.130.248.9>50
Analogue 4H3Piperidinyl5.315.622.742.1

Data are hypothetical and for illustrative purposes only.

From this hypothetical data, we can infer preliminary SAR trends:

  • An electron-donating group at the para-position of the aromatic ring (Analogue 1) may increase NaV potency.

  • Shortening the linker chain (Analogue 2) appears to be detrimental to NaV activity.

  • Substitution on the amino group (Analogues 3 and 4) can enhance NaV potency but may introduce off-target activities.

  • Incorporating a piperidinyl group (Analogue 4) significantly improves NaV potency but also introduces hERG liability.

Assessing Cellular Toxicity

Early assessment of cytotoxicity is essential to eliminate compounds that may have non-specific effects on cell health.

  • MTT or LDH Assays: The MTT assay measures metabolic activity as an indicator of cell viability, while the LDH release assay measures membrane integrity.[29][30][31][32][33] These assays are straightforward and can be performed in a high-throughput format.

G cluster_prep Cell Culture and Treatment cluster_assay LDH Measurement cluster_analysis Data Analysis Seed_Cells Seed cells in a 96-well plate Incubate1 Incubate overnight Seed_Cells->Incubate1 Add_Compounds Add test compounds and controls (vehicle, max lysis) Incubate1->Add_Compounds Incubate2 Incubate for desired time period Add_Compounds->Incubate2 Transfer_Supernatant Transfer supernatant to a new plate Incubate2->Transfer_Supernatant Add_Reaction_Mix Add LDH reaction mixture Transfer_Supernatant->Add_Reaction_Mix Incubate3 Incubate for 30 minutes at RT Add_Reaction_Mix->Incubate3 Add_Stop_Solution Add stop solution Incubate3->Add_Stop_Solution Read_Absorbance Read absorbance at 490 nm Add_Stop_Solution->Read_Absorbance Calculate_Cytotoxicity Calculate % cytotoxicity relative to controls Read_Absorbance->Calculate_Cytotoxicity

Pharmacokinetic Considerations

The physicochemical properties of the analogues will influence their absorption, distribution, metabolism, and excretion (ADME). Ester-containing analogues are likely to be rapidly hydrolyzed by plasma esterases, while amide-containing analogues will undergo hepatic metabolism.[3][34][35][36] The lipophilicity and pKa of the compounds will affect their absorption and distribution.[37] These properties should be considered when interpreting the in vitro data and selecting compounds for further development.

Conclusion

This guide provides a structured and scientifically rigorous approach to conducting SAR studies on structural analogues of this compound. By systematically modifying the lead compound and employing a cascade of in vitro assays, researchers can elucidate the key structural features required for potent and selective biological activity. The integration of primary and secondary screening, off-target profiling, and cytotoxicity assessment will enable the identification of promising candidates for further preclinical development. This iterative process of design, synthesis, and testing is fundamental to advancing our understanding of the therapeutic potential of this chemical scaffold.

References

  • Enna, S. J., & Möhler, H. (2007). The GABA-A Receptors. In The GABA Receptors (pp. 55-75). Humana Press. [Link]

  • University of North Carolina Chapel Hill. (n.d.). GABA-A Receptor Binding Assay Protocol. Psychoactive Drug Screening Program (PDSP). [Link]

  • U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]

  • Da-Ta Biotech. (n.d.). Cytotoxicity Assays: Measurement Of Cell Death. Da-Ta Biotech. [Link]

  • WikiAnesthesia. (2022). Local anesthetics. WikiAnesthesia. [Link]

  • Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Strichartz, G. R., & Berde, C. B. (2005). Basic pharmacology of local anaesthetics. British Journal of Anaesthesia, 94(6), 729–741. [Link]

  • Rothman, R. B., Blough, B. E., & Baumann, M. H. (2007). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 55(3), 321–329. [Link]

  • Kłys, A., Szafarz, M., Głowniak, K., & Sieniawska, E. (2018). GABA-A Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents. Planta medica, 84(12-13), 920–926. [Link]

  • Eurofins Discovery. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins Discovery. [Link]

  • BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. BioIVT. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 68, 12.15.1–12.15.22. [Link]

  • Scholz, A. (2002). Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels. British journal of anaesthesia, 89(1), 52–61. [Link]

  • Medscape. (2023). Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. Medscape. [Link]

  • Zhang, M., Wu, W., & Cui, J. (2020). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Bio-protocol, 10(11), e3637. [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay | Advanced Solutions| Testing & Service. Mediford Corporation. [Link]

  • Tucker, G. T. (1986). Pharmacokinetics of local anaesthetics. British journal of anaesthesia, 58(7), 717–731. [Link]

  • BioIVT. (n.d.). SERT (SLC6A4) Transporter Assay. BioIVT. [Link]

  • Gintant, G., & Sager, P. T. (2016). An overview of drug-induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety. Journal of cardiovascular pharmacology, 67(4), 291–302. [Link]

  • Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins Discovery. [Link]

  • Eurofins Discovery. (n.d.). GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Wikipedia. (n.d.). Local anesthetic. Wikipedia. [Link]

  • Van den Eynde, J., Torfs, E., De Wit, F., De Coster, W., Lintermans, B., Van den Wyngaert, I., ... & Stove, C. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 95(32), 12053–12061. [Link]

  • Chan, G. K., & O'Brien, J. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS One, 6(11), e26908. [Link]

  • Gloriam, D. E., & Wellendorph, P. (2023). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega, 8(21), 18788–18798. [Link]

  • German, C. L., Baladi, M. G., & McFadden, L. M. (2014). Model Systems for Analysis of Dopamine Transporter Function and Regulation. ACS chemical neuroscience, 5(9), 756–767. [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Creative Bioarray. [Link]

  • Armando Hasudungan. (2017, December 1). Pharmacokinetics of local anesthetics [Video]. YouTube. [Link]

  • PKS & MPS Classes. (2021, February 6). SAR of Local Anaesthetics | Procaine, Lidocaine, Benzocaine | Structure | BP 501T | L~51 [Video]. YouTube. [Link]

  • Stankovic, C. J. (2001). Pharmacology of Local Anesthetics. In Anesthesiology (2nd ed.). McGraw-Hill. [Link]

  • Butterworth, J. F., IV. (2016). Clinical Pharmacology of Local Anesthetics. In NYSORA Textbook of Regional Anesthesia and Acute Pain Management (2nd ed.). McGraw-Hill. [Link]

  • Inglese, J., & Johnson, R. L. (2012). Ion Channel Screening. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Somjen, G. G., & Kramer, R. H. (2010). Fast- or Slow-inactivated State Preference of Na+ Channel Inhibitors: A Simulation and Experimental Study. PLoS computational biology, 6(6), e1000818. [Link]

  • Lukacs, P., Fodor, L., & Panyi, G. (2021). Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. Frontiers in pharmacology, 12, 696561. [Link]

  • Starodub, A. Y., Kucheryaviy, Y. N., & Tikhonov, D. B. (2022). Structure–Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives. Molecules, 27(24), 8963. [Link]

  • Solution Pharmacy. (2024, January 31). Medicinal Chemistry II (78) Structure Activity Relationship (SAR) of Local Anaesthetics | Anesthetic [Video]. YouTube. [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for Aromatic Esters

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the robust analysis of active pharmaceutical ingredients (APIs) and their related compounds is paramount. Aromatic esters, a class of compounds prevalent in drug substances, flavorings, and preservatives, demand highly reliable analytical methods to ensure their identity, purity, and strength. This guide provides an in-depth, experience-driven comparison of two workhorse analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of aromatic esters.

More than a simple recitation of methods, this document is a practical framework for cross-validation. Cross-validation is the formal process of demonstrating that two or more analytical procedures are equivalent and can be used interchangeably.[1] This is not merely an academic exercise; it is a critical step during method transfer between laboratories, the modernization of legacy methods, or when introducing a new, more efficient technique to replace an established one.[2] Our objective is to build a self-validating system of protocols, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, to ensure data integrity and regulatory compliance.[3][4][5]

For the purpose of this guide, we will use Methyl Salicylate as our model aromatic ester. Its properties make it amenable to both HPLC and GC, providing a sound basis for a comparative study.

The Analytical Contenders: A Mechanistic Overview

The choice between HPLC and GC is fundamentally driven by the analyte's physicochemical properties, specifically its volatility and thermal stability.

  • Reversed-Phase HPLC with UV Detection (RP-HPLC-UV): This is arguably the most ubiquitous technique in pharmaceutical analysis. It separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For aromatic esters like methyl salicylate, the benzene ring and ester functional group provide sufficient hydrophobicity to be retained on a C18 column and a strong chromophore for sensitive UV detection. This method is non-destructive and well-suited for a wide range of polar to moderately nonpolar compounds.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC is the premier technique for volatile and thermally stable compounds. The sample is vaporized and partitioned between a gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a liquid or solid stationary phase within a capillary column. Methyl salicylate is sufficiently volatile to be analyzed by GC without derivatization. The Flame Ionization Detector (FID) is a universal detector for organic compounds, offering excellent sensitivity and a wide linear range.

The Cross-Validation Workflow

A successful cross-validation study is built on a pre-defined protocol that outlines the experiments and acceptance criteria. The entire process is designed to prove that the two methods yield comparable results for the same set of samples.

Cross_Validation_Workflow cluster_0 Phase 1: Method Setup & Validation cluster_1 Phase 2: Cross-Validation Study cluster_2 Phase 3: Conclusion Define_ATP Define Analytical Target Profile (ATP) Develop_A Develop & Optimize Method A (RP-HPLC-UV) Define_ATP->Develop_A Develop_B Develop & Optimize Method B (GC-FID) Define_ATP->Develop_B Validate_A Full Validation of Method A (per ICH Q2(R1)) Develop_A->Validate_A Validate_B Full Validation of Method B (per ICH Q2(R1)) Develop_B->Validate_B Select_Samples Select Representative Samples (e.g., API, Finished Product) Validate_A->Select_Samples Validate_B->Select_Samples Analyze_A Analyze Samples with Validated Method A Select_Samples->Analyze_A Analyze_B Analyze Samples with Validated Method B Select_Samples->Analyze_B Compare_Results Statistically Compare Results (e.g., t-test, F-test) Analyze_A->Compare_Results Analyze_B->Compare_Results Equivalence Determine Method Equivalence Compare_Results->Equivalence

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocols

The following protocols are detailed to ensure reproducibility. The causality behind parameter selection is explained to provide a deeper understanding.

Protocol 1: RP-HPLC-UV Method for Methyl Salicylate Assay
  • Rationale: A standard C18 column is chosen for its proven utility in retaining aromatic compounds. The mobile phase composition is selected to provide an optimal retention time (typically 3-10 minutes) and good peak shape. Acetonitrile is often preferred over methanol for its lower UV cutoff and viscosity. A phosphate buffer is used to control the pH and ensure consistent ionization state of any acidic or basic impurities.

  • Methodology:

    • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: 20 mM Potassium Phosphate buffer (pH 3.0) and Acetonitrile in a 50:50 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Justification: Maintaining a constant temperature minimizes fluctuations in retention time.

    • Detection Wavelength: 305 nm. Justification: This is the λmax for methyl salicylate, ensuring maximum sensitivity.

    • Injection Volume: 10 µL.

    • Standard Preparation: Prepare a stock solution of Methyl Salicylate reference standard in mobile phase at 1.0 mg/mL. Create a working standard at 100 µg/mL by diluting the stock solution.

    • Sample Preparation: Accurately weigh and dissolve the sample (e.g., from a drug product) in the mobile phase to achieve a theoretical concentration of 100 µg/mL of Methyl Salicylate. Filter through a 0.45 µm nylon filter before injection.

Protocol 2: GC-FID Method for Methyl Salicylate Assay
  • Rationale: A mid-polarity column (e.g., DB-5 or equivalent) is selected as it provides good selectivity for a wide range of compounds, including aromatic esters. Split injection is used to prevent column overloading with a concentrated sample. The temperatures for the inlet, oven program, and detector are optimized to ensure efficient volatilization, good separation from potential impurities, and a stable detector signal.

  • Methodology:

    • Instrumentation: Gas chromatograph with a split/splitless inlet and Flame Ionization Detector (FID).

    • Column: 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Split Ratio: 50:1. Justification: Prevents overloading the column while ensuring a sharp injection band.

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 200 °C.

      • Hold: Hold at 200 °C for 2 minutes.

    • Detector Temperature (FID): 280 °C.

    • Standard Preparation: Prepare a stock solution of Methyl Salicylate reference standard in Methanol at 1.0 mg/mL. Create a working standard at 100 µg/mL by diluting the stock solution.

    • Sample Preparation: Accurately weigh and dissolve the sample in Methanol to achieve a theoretical concentration of 100 µg/mL of Methyl Salicylate.

Cross-Validation Parameters: Head-to-Head Comparison

The core of the cross-validation lies in comparing the performance characteristics of both methods. These parameters are derived from the ICH Q2(R1) guideline.[3][6][7]

Validation Parameter Relationship

Validation_Parameters cluster_0 Core Performance Metrics cluster_1 Method Capability cluster_2 Method Reliability Accuracy Accuracy (% Recovery) Precision Precision (% RSD) Accuracy->Precision Linearity Linearity (r²) Linearity->Accuracy Range Range Linearity->Range LOD LOD Range->LOD LOQ LOQ Range->LOQ Specificity Specificity Specificity->Accuracy Specificity->Precision Robustness Robustness Robustness->Precision

Caption: Interrelationship of key analytical validation parameters.

Data Summary Tables

The following tables present hypothetical but realistic data from the validation of the two methods.

Table 1: System Suitability Comparison System suitability tests are performed before the analysis to ensure the system is operating correctly.

ParameterRP-HPLC-UVGC-FIDAcceptance Criteria
Tailing Factor1.11.0≤ 2.0
Theoretical Plates> 5000> 80000> 2000
% RSD of 6 Injections0.4%0.6%≤ 1.0%

Table 2: Specificity Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[7][8]

MethodFindingConclusion
RP-HPLC-UV No interference from placebo or known impurities at the retention time of Methyl Salicylate. Peak purity index > 0.999.Method is specific.
GC-FID No co-eluting peaks from placebo or known impurities at the retention time of Methyl Salicylate.Method is specific.

Table 3: Linearity and Range Linearity demonstrates a proportional relationship between concentration and response over a defined range.[8]

ParameterRP-HPLC-UVGC-FIDAcceptance Criteria
Range (% of nominal)50% - 150%50% - 150%Typically 80-120% for assay
Correlation Coefficient (r²)0.99980.9995≥ 0.999
Y-interceptMinimalMinimalClose to zero

Table 4: Accuracy and Precision Accuracy measures the closeness of results to the true value, while precision measures the agreement among a series of measurements.[8][9]

Level (% of Nominal)RP-HPLC-UV (% Recovery ± %RSD)GC-FID (% Recovery ± %RSD)Acceptance Criteria
80% (n=3)100.5% ± 0.5%99.8% ± 0.7%Recovery: 98-102%
100% (n=3)99.7% ± 0.4%100.2% ± 0.6%RSD: ≤ 2.0%
120% (n=3)100.1% ± 0.6%100.9% ± 0.8%

Table 5: Robustness Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8]

Parameter VariedRP-HPLC-UV (% RSD change)GC-FID (% RSD change)Acceptance Criteria
Flow Rate (±10%)< 1.0%< 1.2%System suitability passes
Column Temp (±5 °C)< 0.8%< 1.5%Results remain within spec
Mobile Phase pH (±0.2)< 1.1%N/A

Synthesis and Conclusion: Choosing the Right Tool

Based on our cross-validation data, both the RP-HPLC-UV and GC-FID methods are suitable for the intended purpose of assaying Methyl Salicylate. They are specific, accurate, precise, and linear over the specified range.

  • RP-HPLC-UV demonstrates slightly better precision and is less susceptible to minor variations in temperature. It is the preferred method for non-volatile impurities and is generally considered a more versatile technique in a typical pharmaceutical QC lab.

  • GC-FID offers superior resolving power (higher theoretical plates) and can be advantageous for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to HPLC.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link][3][10]

  • Key Parameters for Analytical Method Validation. Altabrisa Group. [Link][8]

  • Understanding Analytical Method Validation: A Comprehensive Guide. ProPharma Group. [Link][6]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025). [Source Link not available][4]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link][5]

  • Analytical method validation. Slideshare. [Link][11]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (Source Link not available)[7]

  • Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics. [Link][9]

  • Quo Vadis Analytical Procedure Development and Validation? LCGC International. [Link][12]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link][2]

Sources

Benchmarking Novel Compound Efficacy: A Comparative Analysis of Methyl 4-(3-aminopropyl)benzoate hydrochloride and Febuxostat in Xanthine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the rigorous evaluation of novel chemical entities against established standards is a cornerstone of preclinical research. This guide provides a comprehensive framework for benchmarking the enzyme inhibitory potential of a novel compound, Methyl 4-(3-aminopropyl)benzoate hydrochloride, against a well-characterized inhibitor, Febuxostat, using the therapeutically relevant enzyme Xanthine Oxidase (XO) as a model system. Through detailed experimental protocols, comparative data analysis, and mechanistic insights, we aim to equip researchers with the tools to conduct self-validating and robust inhibitor comparisons.

Introduction: The Imperative of Benchmarking in Enzyme Inhibition Studies

Enzyme inhibitors are central to modern pharmacology, with applications ranging from anti-inflammatory agents to cancer therapeutics.[1][2] The journey from a hit compound to a clinical candidate is long and requires meticulous characterization of its potency and mechanism of action. Benchmarking a novel inhibitor against a known drug provides critical context for its efficacy and potential for further development. This guide will use Xanthine Oxidase, a key enzyme in purine metabolism and a target for the treatment of hyperuricemia and gout, as an illustrative example. We will compare the inhibitory activity of this compound, a compound of interest, with Febuxostat, a potent and clinically approved XO inhibitor.[3]

Experimental Design: A Head-to-Head Comparison

To ensure a fair and accurate comparison, all experiments must be conducted under identical conditions.[4] This includes using the same buffer system, enzyme and substrate concentrations, and incubation times. The primary metric for comparing inhibitor potency is the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[5][6][7]

Materials and Reagents
  • Enzyme: Xanthine Oxidase from bovine milk

  • Substrate: Xanthine

  • Test Compound: this compound

  • Benchmark Inhibitor: Febuxostat

  • Assay Buffer: Potassium phosphate buffer (pH 7.5)

  • Detection Reagent: Uric acid detection kit (e.g., colorimetric or fluorometric)

  • Control Vehicle: Dimethyl sulfoxide (DMSO)

  • Microplates: 96-well, UV-transparent plates

  • Instrumentation: Microplate reader capable of measuring absorbance at the appropriate wavelength for the detection reagent.

Workflow for Comparative Enzyme Inhibition Assay

The following diagram outlines the systematic workflow for determining and comparing the IC50 values of the test and benchmark inhibitors.

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis A Prepare Stock Solutions (Inhibitors, Enzyme, Substrate) B Serial Dilution of Inhibitors (Test & Benchmark) A->B C Dispense Inhibitor Dilutions into Microplate D Add Enzyme to Wells C->D E Pre-incubate Enzyme and Inhibitor D->E F Initiate Reaction by Adding Substrate E->F G Measure Product Formation (e.g., Absorbance) over Time F->G H Calculate Reaction Rates G->H I Plot % Inhibition vs. log[Inhibitor] H->I J Determine IC50 Values (Non-linear Regression) I->J

Caption: Workflow for determining inhibitor IC50 values.

Detailed Experimental Protocol: Xanthine Oxidase Inhibition Assay

This protocol is designed to be a self-validating system, incorporating appropriate controls for robust data interpretation.[4][8]

  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of Xanthine in 1 M NaOH and dilute to the final working concentration in the assay buffer.

    • Prepare 10 mM stock solutions of this compound and Febuxostat in DMSO.

    • Dilute the Xanthine Oxidase enzyme to its final working concentration in the assay buffer.

  • Assay Procedure:

    • Perform serial dilutions of the inhibitor stock solutions in DMSO to create a range of concentrations.

    • Add a small volume (e.g., 1 µL) of each inhibitor dilution to the wells of a 96-well plate. Include wells with DMSO only as a negative control.

    • Add the diluted Xanthine Oxidase enzyme solution to all wells.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the Xanthine substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength for the uric acid detection kit at regular intervals for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plots.

    • Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V₀ with inhibitor / V₀ without inhibitor)) * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value for each compound.[5][6]

Comparative Performance Data

The following table summarizes the hypothetical inhibitory potency of this compound against the known potency of Febuxostat.

CompoundTarget EnzymeIC50 (nM) [Hypothetical for Test Compound]Reference for Benchmark
This compoundXanthine Oxidase150N/A
FebuxostatXanthine Oxidase80[3]

Mechanistic Insights and Interpretation

The IC50 values provide a direct comparison of the potency of the two inhibitors under the tested conditions.[5] In this hypothetical scenario, Febuxostat demonstrates a lower IC50 value, indicating higher potency against Xanthine Oxidase compared to this compound.

Further studies would be required to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) for this compound.[1][9][10] This can be achieved through kinetic studies where the substrate concentration is varied in the presence of the inhibitor.

Xanthine Oxidase Catalytic Reaction

The diagram below illustrates the enzymatic conversion of xanthine to uric acid by Xanthine Oxidase, the reaction that is inhibited by the compounds in this study.

G Xanthine Xanthine XO Xanthine Oxidase Xanthine->XO + O2 + H2O UricAcid Uric Acid XO->UricAcid + H2O2 Inhibitor Febuxostat or Methyl 4-(3-aminopropyl) benzoate hydrochloride Inhibitor->XO Inhibits

Caption: Inhibition of the Xanthine Oxidase reaction.

Conclusion and Future Directions

This guide outlines a robust methodology for benchmarking a novel enzyme inhibitor, this compound, against the established drug, Febuxostat. The provided protocols and data analysis framework ensure a scientifically sound comparison of inhibitor potency. Based on our hypothetical data, this compound displays inhibitory activity against Xanthine Oxidase, albeit with lower potency than Febuxostat.

Future studies should focus on:

  • Confirming the inhibitory activity and determining the precise IC50 value of this compound through experimentation.

  • Elucidating its mechanism of inhibition through detailed kinetic studies.

  • Assessing its selectivity against a panel of other enzymes.

  • Evaluating its efficacy in cell-based and in vivo models of hyperuricemia.

By following a systematic and comparative approach, researchers can confidently assess the potential of novel enzyme inhibitors and make informed decisions for their progression in the drug discovery pipeline.

References

  • Vertex AI Search. (2025, August 20). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol.
  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. [Link]

  • Wikipedia. IC50. [Link]

  • edX. IC50 Determination. [Link] (Note: A direct deep link was not available, the reference points to the platform where such educational materials are found).

  • BenchChem. (2025). Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies.
  • PubMed. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. [Link]

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors.
  • bioRxiv. (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. [Link]

  • PMC - NIH. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. [Link]

  • ResearchGate. (2017, August 25). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. [Link]

  • University of Leeds. Enzyme inhibitors.
  • PubChem. Methyl 4-(aminomethyl)benzoate hydrochloride. [Link]

  • Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
  • GSRS.
  • ScienceDirect. (2025, December 30). Searching for potential xanthine oxidase inhibitors from Vietnamese herb plants via computational studies. [Link]

  • Chemistry LibreTexts. (2025, September 4). Enzyme Inhibition. [Link]

  • PubMed. (2017, October 26). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. [Link]

  • MDPI. Functional Characterization of Glucokinase Variants to Aid Clinical Interpretation of Monogenic Diabetes. [Link]

  • PMC - PubMed Central. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 4-(3-aminopropyl)benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide: Methyl 4-(3-aminopropyl)benzoate hydrochloride

As Senior Application Scientists, our commitment extends beyond supplying high-quality reagents. We aim to empower your research by providing the critical safety and handling intelligence necessary to ensure both the integrity of your work and the well-being of your team. This guide offers a detailed protocol for the safe handling of this compound, grounded in established safety principles and a thorough understanding of the compound's nature.

The hydrochloride salt of an aromatic amine, this compound exists as a solid, likely a powder, which necessitates specific controls to mitigate the risks of irritation and exposure through inhalation or contact.

Hazard Assessment and GHS Classification

A comprehensive risk assessment is the foundation of safe laboratory practice. This compound, and closely related analogues, are classified under the Globally Harmonized System (GHS) with specific hazards that dictate our handling protocols. The primary risks are associated with its irritant properties.[1]

GHS PictogramSignal WordHazard Class and Statement
Warning H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]

Understanding these classifications is critical:

  • Skin Irritation (H315): Direct contact with the solid or solutions can cause redness, inflammation, or dermatitis.

  • Serious Eye Irritation (H319): The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes.

  • Respiratory Irritation (H335): As a fine powder, the compound can be easily inhaled, leading to irritation of the nose, throat, and lungs.[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential, combining engineering controls with personal gear to create a redundant safety system.

Equipment CategorySpecificationRationale and Best Practices
Engineering Controls Certified Chemical Fume HoodPrimary Line of Defense. All handling of the solid chemical, including weighing and transfers, must occur within a fume hood to contain dust and prevent respiratory exposure.[2]
Eye & Face Protection Chemical Splash GogglesRequired to protect against dust particles and potential splashes. Standard safety glasses are insufficient as they do not provide a seal against fine powders. A face shield should be worn over goggles during procedures with a higher splash risk.[3]
Hand Protection Nitrile or Neoprene GlovesProvides a necessary barrier against skin contact.[4] Always inspect gloves for tears or defects before use. Employ the proper glove removal technique to avoid contaminating your skin.[3] For extended handling, consider double-gloving.
Body Protection Flame-Resistant Laboratory CoatProtects skin and personal clothing from contamination. Ensure the coat is fully buttoned.
Respiratory Protection NIOSH-approved RespiratorWhile the fume hood is the primary control, a respirator (e.g., N95) may be required for spill cleanup or if engineering controls are not available or sufficient.

Operational Plan: Step-by-Step Handling

This protocol is designed to minimize dust generation and prevent cross-contamination.

  • Preparation: Designate a specific area within a chemical fume hood for the procedure. Clean the surface and the analytical balance before starting.

  • Don PPE: Put on all required PPE as outlined in the table above before bringing the chemical into the work area.

  • Chemical Transfer:

    • Gently tap the container before opening to settle the contents.

    • Open the container slowly within the fume hood to avoid creating airborne dust.

    • Use a dedicated, clean spatula to transfer the desired amount of the solid onto an anti-static weigh boat or creased weigh paper.

    • Avoid any rapid movements that could aerosolize the powder.

  • Container Management: Immediately and securely close the main chemical container after weighing.

  • Dissolution (if applicable): If preparing a solution, add the solid to the solvent slowly and stir gently to avoid splashing.

  • Decontamination: After the transfer is complete, wipe down the spatula, weigh boat, and any affected surfaces within the fume hood with a damp paper towel to collect any residual dust.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water after the procedure is complete.[5]

Disposal and Emergency Plan

Proper containment and disposal are crucial final steps in the chemical handling workflow.

Waste Disposal:

  • Solid Waste: All contaminated disposables, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.[6][7]

  • Unused Product: Do not return excess chemical to the original container. Dispose of it as hazardous waste.[8]

  • Empty Containers: The original container, even when empty, will contain residue and must be disposed of as hazardous waste. Do not discard in regular trash.

Spill Response:

  • Minor Spill (inside fume hood):

    • Ensure PPE is worn.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand.[4]

    • Carefully sweep the mixture into a designated hazardous waste container and seal it.

    • Clean the area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert colleagues.

    • Notify your institution's Environmental Health & Safety (EH&S) department.

    • Prevent re-entry until the area is cleared by trained personnel.

Workflow Visualization

The following diagram illustrates the logical flow for safely handling this compound.

prep 1. Preparation - Designate & Clean Fume Hood - Gather Materials ppe 2. Don PPE - Lab Coat - Goggles - Nitrile Gloves prep->ppe Proceed handle 3. Chemical Handling (in Fume Hood) - Weigh Solid Gently - Transfer to Vessel - Secure Primary Container ppe->handle Work Area Entry decon 4. Decontamination - Clean Tools & Surfaces - Doff PPE Correctly handle->decon Task Complete dispose 5. Waste Disposal - Segregate Contaminated Items - Place in Labeled Hazardous Waste decon->dispose Segregate Waste wash 6. Final Step - Wash Hands Thoroughly dispose->wash Exit Work Area

Caption: Safe Handling Workflow for Solid Chemical Reagents.

References

  • PubChem. Methyl 4-(aminomethyl)benzoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. Purification of primary aromatic amine hydrohalides of the benzene series.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Google Patents. Method for preparing an amine hydrochloride suspension.
  • SKC Inc. (2024, January 9). Safety Data Sheet - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • NJ.gov. Hazardous Substance Fact Sheet - Methyl Benzoate. Retrieved from [Link]

  • PubChem. Methyl 3-(aminomethyl)benzoate Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Safe Work Australia. GHS Hazardous Chemical Information List. Retrieved from [Link]

Sources

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